molecular formula C3H4Cl2O2 B1583519 2,3-Dichloropropionic acid CAS No. 565-64-0

2,3-Dichloropropionic acid

Cat. No.: B1583519
CAS No.: 565-64-0
M. Wt: 142.97 g/mol
InChI Key: GKFWNPPZHDYVLI-UHFFFAOYSA-N
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Description

2,3-Dichloropropionic acid is a useful research compound. Its molecular formula is C3H4Cl2O2 and its molecular weight is 142.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60521. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dichloropropanoic acid
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InChI

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
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InChI Key

GKFWNPPZHDYVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870615
Record name 2,3-Dichloropropanoic acid
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Molecular Weight

142.97 g/mol
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CAS No.

565-64-0
Record name 2,3-Dichloropropionic acid
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Record name 2,3-Dichloropropionic acid
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Record name 2,3-DICHLOROPROPIONIC ACID
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Record name 2,3-Dichloropropanoic acid
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Foundational & Exploratory

2,3-Dichloropropionic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropropionic Acid

Introduction

This compound (2,3-DCPA), registered under CAS No. 565-64-0, is a halogenated carboxylic acid of significant interest in chemical synthesis and agrochemistry.[1][2][3][4][5][6] Its structure, featuring chlorine atoms on both the alpha and beta carbons of the propionic acid backbone, imparts distinct chemical reactivity and physical characteristics that differentiate it from its isomers, such as the widely known herbicide 2,2-dichloropropionic acid (Dalapon).[2][7] This guide provides a comprehensive overview of the essential physical and chemical properties of 2,3-DCPA, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical data, spectroscopic signature, chemical reactivity, and the analytical methodologies required for its accurate characterization.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][2][3][5][6] Its stability is generally sound under recommended storage conditions, though its hygroscopic nature, inferred from related structures like its acid chloride and the 2,2-isomer, necessitates storage in a dry, inert atmosphere.[3][8] The key physical properties are summarized in Table 1 for rapid reference.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,3-Dichloropropanoic acid[4]
CAS Number 565-64-0[1][4][5]
Molecular Formula C₃H₄Cl₂O₂[1][3][4]
Molecular Weight 142.97 g/mol [1][3]
Appearance White to off-white crystalline solid[2][3][5]
Melting Point 48-52 °C[3][9]
Boiling Point 210 °C (at 760 mmHg)[3][9]
Density ~1.491 g/cm³[9]
pKa 2.85 (at 25 °C)[3][9]
Flash Point 85.8 °C[9][10]
Vapor Pressure 0.0783 mmHg (at 25 °C)[9][10]
Water Solubility Reported as "soluble" or "almost transparency"; quantitative data not readily available. The isomeric 2,2-dichloropropionic acid is highly soluble (90 g/100 mL at 25°C).[9][11][12]
Solubility (Organic) Soluble in DMSO, slightly soluble in Methanol.[3][9]
LogP (Octanol/Water) 0.917 - 1.0[9]
Structural Representation

The molecular structure of this compound is foundational to its properties. The presence of a chiral center at the C-2 carbon means the compound can exist as a racemic mixture of enantiomers.

Caption: 2D structure of this compound.

Spectroscopic Profile

The structural identity and purity of 2,3-DCPA are unequivocally established through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methine proton (-CH) at C-2 and the methylene protons (-CH₂) at C-3.

    • -CH (C-2): This proton is adjacent to a chlorine atom, the carboxylic acid group, and the chloromethyl group. It will appear as a triplet due to coupling with the two protons on C-3. Its chemical shift is predicted to be significantly downfield, likely in the range of 4.5 - 4.8 ppm .

    • -CH₂ (C-3): These two protons are adjacent to a chlorine atom and the chiral center at C-2. They will couple with the single proton on C-2, appearing as a doublet. Their chemical shift is predicted to be in the range of 3.9 - 4.2 ppm .

    • -COOH: The acidic proton of the carboxyl group will appear as a broad singlet at a highly variable, downfield position, typically >10 ppm , and its visibility can depend on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the three unique carbon environments in the molecule.

    • C=O (C-1): The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift around 170-175 ppm .

    • -CHCl (C-2): The carbon atom bonded to a chlorine atom and the carboxyl group is expected to resonate in the range of 55-60 ppm .

    • -CH₂Cl (C-3): The terminal carbon, bonded to a single chlorine atom, is predicted to have a chemical shift in the range of 45-50 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-DCPA is dominated by features characteristic of a hydrogen-bonded carboxylic acid.[13]

  • O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 cm⁻¹ to 3300 cm⁻¹ , which is characteristic of the O-H stretching vibration within a hydrogen-bonded dimer.[14]

  • C-H Stretch: Aliphatic C-H stretching vibrations appear as sharper peaks just below 3000 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected in the region of 1700-1730 cm⁻¹ .[13]

  • C-O Stretch & O-H Bend: A peak between 1210-1320 cm⁻¹ can be attributed to C-O stretching, coupled with O-H in-plane bending.[13]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, generally between 600-800 cm⁻¹ .

Chemical Properties and Reactivity

The chemical behavior of 2,3-DCPA is governed by the interplay between the carboxylic acid group and the two chlorine substituents.

Acidity

With a pKa of approximately 2.85, 2,3-DCPA is a relatively strong organic acid.[3][9] The electron-withdrawing inductive effect of the two chlorine atoms stabilizes the carboxylate anion, increasing the acidity compared to propionic acid (pKa ~4.87).

Nucleophilic Substitution

The chlorine atoms at the C-2 and C-3 positions are susceptible to nucleophilic substitution reactions. The C-2 position is activated by the adjacent carboxyl group. Reactions with nucleophiles like hydroxide can lead to the formation of hydroxy derivatives.[15] The reaction mechanism (Sₙ1 vs. Sₙ2) will depend on the nucleophile, solvent, and reaction conditions.[16]

Dehydrochlorination

Treatment with a strong base can induce elimination reactions (dehydrochlorination), potentially leading to the formation of chlorinated acrylic acid derivatives. This reactivity is analogous to the dehydrochlorination of similar compounds.[11][17]

cluster_main Key Reactivity Pathways A This compound B Hydroxypropionic Acids A->B Nucleophilic Substitution (e.g., OH⁻) C 2,3-Dichloropropanols A->C Reduction (e.g., LiAlH₄) D Chlorinated Acrylic Acids A->D Dehydrochlorination (Strong Base)

Caption: Major reaction types of this compound.

Analytical Methodologies

Accurate quantification and purity assessment of 2,3-DCPA require robust analytical methods. Due to its polarity and low volatility, direct analysis by gas chromatography can be challenging without derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Post-Derivatization)

This protocol provides a self-validating framework for the analysis of 2,3-DCPA by converting it to a more volatile ester derivative prior to injection.

Objective: To quantify 2,3-DCPA and identify related impurities by converting the acid to its methyl ester, which has superior chromatographic properties.

Workflow Visualization:

cluster_workflow GC-MS Analysis Workflow A 1. Sample Weighing (10 mg 2,3-DCPA) B 2. Dissolution (1 mL Ethyl Acetate) A->B C 3. Derivatization (Add Diazomethane or BF₃/Methanol) B->C D 4. Reaction (RT, 15 min) C->D E 5. Quench/Neutralize (e.g., Acetic Acid for Diazomethane) D->E F 6. GC-MS Injection (1 µL of supernatant) E->F

Caption: Workflow for derivatization and GC-MS analysis.

Detailed Protocol:

  • Standard/Sample Preparation: Accurately weigh ~10 mg of 2,3-DCPA into a 4 mL glass vial. Dissolve in 1 mL of a suitable solvent like ethyl acetate or MTBE.

  • Derivatization (Esterification):

    • Rationale: Esterification of the carboxylic acid group drastically reduces polarity and increases volatility, preventing peak tailing and improving chromatographic resolution.[18]

    • Method: Add a derivatizing agent such as an ethereal solution of diazomethane dropwise until a faint yellow color persists, or use a commercially available reagent like BF₃ in methanol (10% w/w).[2] If using BF₃/Methanol, add 50-100 µL and heat at 60°C for 30 minutes.

    • Validation Check: The reaction is complete when effervescence ceases (for diazomethane) or after the specified heating time. The resulting methyl 2,3-dichloropropionate is now amenable to GC analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), provides excellent separation.

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-200 m/z. The mass spectrum of the methyl ester will show a characteristic molecular ion and fragmentation pattern confirming its identity.

Safety, Handling, and Storage

5.1 Hazard Identification this compound is classified as a hazardous substance.[4]

  • GHS Classification: Toxic if swallowed (H301), Toxic in contact with skin (H311), and Causes severe skin burns and eye damage (H314).[4]

5.2 Handling and Personal Protective Equipment (PPE)

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Avoid contact with skin, eyes, and clothing.

5.3 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Due to its likely hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for analytical standards to prevent water absorption.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

References

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020). Available at: [Link]

  • ChemBK. This compound. (2024). Available at: [Link]

  • National Analytical Corporation - Chemical Division. This compound C3h4cl2o2 at Best Price in Mumbai, Maharashtra. Available at: [Link]

  • Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Kowalski, W. J. APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Available at: [Link]

  • The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. (2020). Available at: [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Available at: [Link]

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

  • PubChem. Dalapon | C3H4Cl2O2 | CID 6418. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]

  • PubChem. This compound | C3H4Cl2O2 | CID 11263. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Google Patents. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018). Available at: [Link]

  • Spectroscopy Online. Table of Characteristic IR Absorptions. Available at: [Link]

  • Wikipedia. 2,2-Dichloropropionic acid. Available at: [Link]

  • Biblioteka Nauki. Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor. (2013). Available at: [Link]

  • ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. (2025). Available at: [Link]

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An In-depth Technical Guide to 2,3-Dichloropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,3-Dichloropropanoic acid, a halogenated carboxylic acid, represents a versatile chemical entity with significant relevance in organic synthesis and agrochemical research. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations. By synthesizing technical data with practical insights, this document aims to serve as an authoritative resource for the scientific community, fostering a deeper understanding of this compound's utility and handling. The information presented herein is meticulously referenced to ensure scientific integrity and to provide a foundation for further investigation and innovation.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is fundamental to its unambiguous identification in research and commerce. 2,3-Dichloropropanoic acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for this compound is 2,3-dichloropropanoic acid .[1][2][3] This name is derived from its three-carbon (propane) backbone, the carboxylic acid functional group (-oic acid), and the presence of two chlorine atoms at the second and third carbon positions.

A variety of synonyms are also used in literature and commercial listings. It is crucial for researchers to be familiar with these to ensure comprehensive information retrieval.

Table 1: Synonyms and Identifiers for 2,3-Dichloropropanoic Acid

Identifier Type Identifier Reference
IUPAC Name 2,3-dichloropropanoic acid[1][2][3]
Common Name 2,3-Dichloropropionic acid[1][3][4]
CAS Number 565-64-0[1][2][4]
Systematic Synonyms Propanoic acid, 2,3-dichloro-[1][3][4]
Propionic acid, 2,3-dichloro-[1][3][4]
alpha,beta-Dichloropropionic acid[1][3][4]
EINECS Number 209-285-8[1][4]
Beilstein Registry Number 1721427[1]
PubChem CID 11263[1]

It is important to distinguish 2,3-dichloropropanoic acid from its isomer, 2,2-dichloropropanoic acid , which is commonly known as Dalapon . Dalapon is a well-known herbicide, and while structurally similar, its chemical and biological properties differ.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-dichloropropanoic acid is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of 2,3-Dichloropropanoic Acid

Property Value Reference
Molecular Formula C₃H₄Cl₂O₂[1][4]
Molecular Weight 142.97 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 48-52 °C[4]
Boiling Point 210 °C
pKa 2.85 (at 25 °C)[2]
Water Solubility Soluble

Synthesis and Purification

The primary industrial synthesis of 2,3-dichloropropanoic acid involves the chlorination of acrylic acid.[5] This electrophilic addition reaction proceeds across the double bond of the acrylic acid molecule.

Synthesis Workflow

Synthesis of 2,3-Dichloropropanoic Acid Figure 1: Synthesis Workflow AcrylicAcid Acrylic Acid ReactionVessel Reaction Vessel (Solvent, e.g., CCl₄) AcrylicAcid->ReactionVessel ChlorineGas Chlorine Gas (Cl₂) ChlorineGas->ReactionVessel CrudeProduct Crude 2,3-Dichloropropanoic Acid ReactionVessel->CrudeProduct Chlorination Purification Purification (e.g., Distillation, Recrystallization) CrudeProduct->Purification FinalProduct Pure 2,3-Dichloropropanoic Acid Purification->FinalProduct

Caption: Synthesis of 2,3-Dichloropropanoic Acid from Acrylic Acid.

Experimental Protocol: Chlorination of Acrylic Acid

This protocol is a generalized procedure based on the principles of electrophilic addition of halogens to alkenes.

Materials:

  • Acrylic acid

  • Chlorine gas

  • Anhydrous, inert solvent (e.g., carbon tetrachloride or chloroform)

  • Reaction vessel equipped with a gas inlet, stirrer, and condenser

  • Purification apparatus (distillation or recrystallization setup)

Procedure:

  • In a well-ventilated fume hood, dissolve acrylic acid in an appropriate anhydrous, inert solvent within the reaction vessel.

  • Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC) until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude 2,3-dichloropropanoic acid can be purified by vacuum distillation or recrystallization from a suitable solvent.[5]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the formation of byproducts from the reaction of chlorine with water.

  • Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

Applications in Research and Development

2,3-Dichloropropanoic acid serves as a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and as a precursor for other functionalized molecules.

Agrochemicals

The primary application of 2,3-dichloropropanoic acid is in the synthesis of herbicides. Its structural isomer, Dalapon (2,2-dichloropropanoic acid), is a known herbicide that controls perennial grasses. 2,3-Dichloropropanoic acid can be used as a starting material or an intermediate in the synthesis of other herbicidal compounds.

Organic Synthesis

The presence of two chlorine atoms and a carboxylic acid group makes 2,3-dichloropropanoic acid a versatile intermediate for introducing a dichloropropyl moiety into a larger molecule. The chlorine atoms can undergo nucleophilic substitution reactions, and the carboxylic acid can be converted into esters, amides, or acid chlorides, further expanding its synthetic utility.

Biochemical Mechanism of Action

The biological activity of 2,3-dichloropropanoic acid is primarily attributed to its ability to interfere with metabolic pathways.

Herbicidal Action

In plants, 2,3-dichloropropanoic acid is believed to act as an inhibitor of essential amino acid synthesis. This disruption of protein synthesis ultimately leads to the death of the plant. The compound is absorbed by the roots and translocated to the meristematic tissues, where it exerts its inhibitory effects on cell division and elongation.

Herbicidal Mechanism of Action Figure 2: Proposed Herbicidal Mechanism Uptake Root Uptake Translocation Translocation to Meristems Uptake->Translocation Inhibition Inhibition of Amino Acid Synthesis Translocation->Inhibition Disruption Disruption of Protein Synthesis Inhibition->Disruption CellDeath Inhibition of Cell Division & Elongation -> Plant Death Disruption->CellDeath

Caption: Proposed herbicidal mechanism of 2,3-dichloropropanoic acid.

Enzyme Inhibition

While the specific enzyme targets in plants are not definitively elucidated in the provided search results, halogenated aliphatic acids are known to be inhibitors of various enzymes. Further research is required to identify the specific enzymes that are inhibited by 2,3-dichloropropanoic acid and the precise mechanism of this inhibition. Some studies on related compounds suggest that they can act as irreversible inhibitors by covalently modifying active site residues.[6]

Safety and Toxicology

Due to its corrosive and toxic nature, 2,3-dichloropropanoic acid must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3-dichloropropanoic acid is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3]

Toxicological Data

Table 3: Acute Toxicity of 2,3-Dichloropropanoic Acid

Route of Exposure Species LD50 Reference
OralRat289 mg/kg[4]
DermalRabbit400 mg/kg[4]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Analytical Characterization

Spectroscopic techniques are essential for the identification and characterization of 2,3-dichloropropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the propyl chain. The chemical shifts will be influenced by the adjacent chlorine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dichloropropanoic acid will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Conclusion

2,3-Dichloropropanoic acid is a valuable chemical intermediate with established applications in the agrochemical industry and potential for broader use in organic synthesis. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible utilization in research and development. This guide provides a foundational body of knowledge to support the scientific community in harnessing the potential of this versatile compound. Further research into its specific biochemical mechanisms of action and its application as a building block in the synthesis of novel bioactive molecules is warranted.

References

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  • NIST. (n.d.). Propanoic acid, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2,3-DICHLOROPROPENE HAZARD SUMMARY. Retrieved from [Link]

  • Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved from [Link]

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2,3-Dichloropropionic acid CAS number 565-64-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloropropionic Acid (CAS: 565-64-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2,3-DCP), CAS Number 565-64-0, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The structure herein is designed to logically present the core scientific and practical information necessary for utilizing this compound effectively and safely in a laboratory and industrial context.

Section 1: Compound Identification and Physicochemical Profile

This compound, with the IUPAC name 2,3-dichloropropanoic acid, is a halogenated carboxylic acid.[1] Its molecular structure consists of a three-carbon propionic acid backbone with chlorine atoms substituted at the alpha and beta positions (carbons 2 and 3).[1][2] This substitution pattern is key to its reactivity and biological activity.[2] The compound typically appears as a white to almost-white or pale yellow crystalline powder or liquid.[1][2][3]

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 565-64-0[3][4][5]
Molecular Formula C₃H₄Cl₂O₂[1][2][4]
Molecular Weight 142.96 g/mol [1]
Appearance White to pale yellow crystalline powder/liquid[1][2]
Melting Point 48-52 °C[4]
Boiling Point 210 °C[4]
Density 1.491 g/cm³[4]
pKa 2.85 (at 25 °C)[3][4]
Water Solubility Soluble (almost transparent)[2][3][4]
Solubility Soluble in DMSO, slightly soluble in Methanol[4]
LogP 0.91720[4]
Flash Point 85.8 °C[4]

Section 2: Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through the halogenation of propionic acid or its derivatives.[1] Understanding the causality behind the chosen reagents and conditions is critical for achieving high yield and purity.

Halogenation of Acrylic Acid

A prevalent laboratory and industrial method involves the direct chlorination of acrylic acid. This approach is efficient but requires careful control to prevent unwanted side reactions.

G start Acrylic Acid (Starting Material) process Heating start->process reagent Chlorine (Cl₂) in Tetrachloromethane reagent->process product This compound (Final Product) process->product

Caption: Synthesis workflow via chlorination of acrylic acid.

Causality in Protocol Design:

  • Reagent Choice: Chlorine (Cl₂) is the direct source of the halogen atoms.

  • Solvent System: An inert solvent like tetrachloromethane is used to dissolve the acrylic acid and facilitate a controlled reaction environment.[4]

  • Process Control: The reaction is typically performed under heating to provide the necessary activation energy for the addition reaction across the double bond of the acrylic acid.[4]

Hydrolysis of Precursors

Alternative synthetic routes involve the hydrolysis of corresponding esters or nitriles. For instance, the hydrolysis of methyl 2,3-dichloropropionate using water and hydrogen chloride at elevated temperatures (e.g., 100 °C) can yield the final acid with high purity.[4] Similarly, hydrolyzing 2,3-dichloropropionitrile with sulfuric and acetic acid in water is another viable, high-yield pathway.[4]

Protocol 1: Synthesis via Hydrolysis of Methyl 2,3-dichloropropionate [4]

  • Charge a reaction vessel with methyl 2,3-dichloropropionate.

  • Add an aqueous solution of hydrogen chloride.

  • Heat the mixture to 100 °C and maintain for approximately 7 hours with stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Section 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of 2,3-DCP is dominated by the carboxylic acid group and the two chlorine substituents. This trifecta of functional groups makes it a versatile intermediate for further chemical synthesis.

G main This compound sub Substitution (e.g., with NaOH) -> Hydroxy derivatives main->sub Nucleophile red Reduction -> 2,3-Dichloropropanol main->red Reducing Agent ox Oxidation -> Carboxylic acids/ketones main->ox Oxidizing Agent salt Neutralization (e.g., with alkali base) -> Alkali Metal Salts main->salt Base est Esterification (with alcohol) -> Esters main->est Acid Catalyst acyl Acyl Chloride Formation (with Thionyl Chloride) -> 2,3-Dichloropropionyl chloride main->acyl SOCl₂

Caption: Key chemical reactions of this compound.

  • Substitution Reactions: The chlorine atoms are susceptible to nucleophilic substitution. For example, reaction with sodium hydroxide can replace the chlorine atoms with hydroxyl groups.[1]

  • Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2,3-dichloropropanol.[1]

  • Esterification: As a carboxylic acid, it readily undergoes esterification with alcohols in the presence of an acid catalyst.[2]

  • Salt Formation: Neutralization with an alkali base (e.g., sodium carbonate) in a solvent like monochlorobenzene or methylene dichloride efficiently produces the corresponding alkali metal salt.[1] This process is often used for purification, as the salt precipitates and can be easily isolated.[1]

  • Acyl Chloride Formation: It can be converted to the more reactive 2,3-dichloropropionyl chloride using reagents like thionyl chloride.[6]

Section 4: Key Applications in Research and Industry

2,3-DCP serves as a valuable building block and active compound in several fields.

  • Agrochemicals: It is known as an organochlorine herbicide.[4] Its mechanism of action in plants involves inhibiting essential metabolic pathways, specifically by interfering with the synthesis of vital amino acids, which halts cell division and leads to plant death.[1]

  • Chemical Intermediate: It is a precursor for synthesizing a variety of other chemicals.[1] This includes downstream products like 2-chloroacrylic acid and ethyl 2,3-dichloropropionate.[4]

  • Pharmaceutical and Bioactive Molecule Synthesis: The compound is a key starting material in the synthesis of molecules like dl-2-amino-2-thiazoline-4-carboxylic acid.[1]

  • Material Science: It serves as a precursor for creating ionic polymers that contain polar groups.[1]

Section 5: Analytical Characterization and Quality Control

Confirming the identity and purity of 2,3-DCP is paramount. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are definitive methods for structural elucidation.[3][7][8] The proton NMR spectrum in CDCl₃ would show characteristic signals for the protons on the chlorinated carbon chain.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of the key functional groups: a broad O-H stretch for the carboxylic acid and a sharp C=O stretch.[3][9]

  • Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and detecting impurities.[9][10] The exact mass is 141.9588348.[3][4]

  • Chromatography: Gas Chromatography (GC) is suitable for assessing purity, with typical commercial grades being >97.0% or >98.0%.[4]

Section 6: Isomeric Differentiation: 2,3-DCP vs. 2,2-DCP (Dalapon)

It is critical to distinguish this compound from its more widely known isomer, 2,2-Dichloropropionic acid (CAS 75-99-0), commonly known as Dalapon.[11][12] While they share the same molecular formula, their structural differences lead to distinct properties and applications.

FeatureThis compound (2,3-DCP) 2,2-Dichloropropionic Acid (Dalapon)
CAS Number 565-64-075-99-0[11]
Chlorine Position Carbons 2 and 3 (alpha, beta)Carbon 2 (alpha, alpha)
Primary Use Industrial intermediate, research chemical[1]Widely used selective herbicide[1][11]
Physical State White-to-yellow crystalline powder[1]Colorless liquid or solid below 20°C[11][12]
Environmental Fate Less data available, but subject to biodegradationDegrades faster in soil but has higher phytotoxicity[1]

The primary distinction lies in their application; Dalapon was extensively used as a commercial herbicide, whereas 2,3-DCP is more commonly utilized as a synthetic intermediate in industrial chemistry.[1]

Section 7: Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification: It is classified as toxic if swallowed (H301), toxic in contact with skin (H311), and causes severe skin burns and eye damage (H314).[10]

  • Hazard Codes: T (Toxic), Xn (Harmful), F (Flammable), Xi (Irritant).[4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., Butyl, Neoprene), and eye/face protection (goggles and face shield).[3][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.[3] Wash hands and skin thoroughly after handling.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.[2][3] Recommended storage temperature is room temperature or 2-8°C for sealed samples.[4][5]

Section 8: Environmental Fate and Biodegradation

As an organochlorine compound, the environmental persistence and degradation of 2,3-DCP are important considerations. Halogenated aliphatic compounds can be degraded by microorganisms.[14] Studies on similar compounds show that bacteria, such as certain Pseudomonas species, possess dehalogenase enzymes capable of cleaving the carbon-halogen bond, initiating the biodegradation process.[15] The degradation of 2,3-DCP can be initiated by dehalogenases that remove chlorine atoms, making the molecule more susceptible to further microbial metabolism.[15] However, specific data on the environmental half-life and degradation pathways of 2,3-DCP are less extensive than for its isomer, Dalapon.[1][16]

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Molecular structure of 2,3-Dichloropropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloropropionic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (2,3-DCPA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the fundamental aspects of its chemical architecture, including connectivity, stereochemistry, and conformational properties. We will explore the key analytical techniques employed for its characterization, supported by spectroscopic data and detailed experimental workflows. Furthermore, this guide synthesizes information on its chemical reactivity, synthesis, and critical safety protocols, offering field-proven insights into its handling and application. Every section is grounded in authoritative references to ensure scientific integrity and provide a self-validating framework for understanding this significant halogenated carboxylic acid.

Introduction: Defining this compound

This compound, systematically named 2,3-dichloropropanoic acid, is a halogenated carboxylic acid with significant applications as an industrial intermediate and historically as a herbicide.[1][2] Its chemical properties and biological activity are directly derived from its molecular structure: a three-carbon propionic acid backbone substituted with two chlorine atoms at the alpha (C2) and beta (C3) positions.[3] This substitution pattern creates a chiral center, leading to stereoisomerism that influences its interactions in biological and chemical systems. Understanding its precise molecular architecture is paramount for its effective use in synthesis, for predicting its metabolic fate, and for ensuring safe handling.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 2,3-Dichloropropanoic acid[4][5]
CAS Number 565-64-0[4][5][6]
Molecular Formula C₃H₄Cl₂O₂[1][4][5][6]
Molecular Weight 142.97 g/mol [1][2][5]
Synonyms α,β-Dichloropropionic acid[4][5][6]

Fundamental Molecular Architecture

The foundation of this compound's reactivity and physical properties lies in its atomic arrangement and bonding. The molecule consists of a three-carbon chain. The first carbon (C1) is part of a carboxylic acid functional group (-COOH), the defining feature of its acidity and a primary site for reactions like esterification. The second (C2) and third (C3) carbons are each bonded to a chlorine atom, introducing significant electronegativity and creating sites for nucleophilic substitution reactions.

Connectivity and Functional Groups

The structure can be broken down as follows:

  • Carboxylic Acid Head: A carboxyl group (-COOH) at C1.

  • Alpha-Carbon (C2): A chiral center bonded to a hydrogen atom (H), a chlorine atom (Cl), the carboxyl group (C1), and the chloromethyl group (C3).

  • Beta-Carbon (C3): A terminal carbon bonded to two hydrogen atoms (H) and one chlorine atom (Cl).

The presence of the electron-withdrawing chlorine atoms on the carbons adjacent to the carboxyl group increases the acidity of the carboxylic proton compared to unsubstituted propionic acid.

Figure 1: 2D Molecular Structure of this compound.

Stereochemistry: The Chiral Nature

The C2 carbon in this compound is a stereocenter because it is bonded to four distinct groups: -COOH, -H, -Cl, and -CH₂Cl. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2,3-dichloropropanoic acid and (S)-2,3-dichloropropanoic acid.

Causality: The presence of this single chiral center means that synthesized 2,3-DCPA is typically a racemic mixture (an equal mixture of both enantiomers), unless a stereospecific synthesis route is employed. This is critical in drug development, as enantiomers often exhibit different pharmacological activities and toxicities. Unlike molecules with two chiral centers, such as 2,3-dichlorobutane, 2,3-DCPA cannot form a meso compound as it lacks an internal plane of symmetry.[7]

Figure 2: Enantiomers of this compound.

Analytical Characterization: A Spectroscopic Profile

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures for 2,3-DCPA, compiled from authoritative databases.[4][5][8]

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureExpected SignatureRationale / Notes
IR Spectroscopy O-H stretch (acid)~2500-3300 cm⁻¹ (broad)Characteristic broad absorption of a hydrogen-bonded carboxyl group.
C=O stretch (acid)~1700-1725 cm⁻¹ (strong)Carbonyl stretch, typical for a carboxylic acid.
C-Cl stretch~600-800 cm⁻¹Absorption from the two carbon-chlorine bonds.
¹H NMR -COOH protonδ 10-12 ppm (singlet, broad)Deshielded acidic proton, position can vary with solvent and concentration.
C2-H protonδ ~4.5-4.8 ppm (triplet)Proton on the chiral center, deshielded by both Cl and COOH. Split by the two C3 protons.
C3-H₂ protonsδ ~3.8-4.2 ppm (doublet)Protons on the terminal carbon, deshielded by Cl. Split by the single C2 proton.
¹³C NMR C1 (-COOH)δ ~170-175 ppmCarbonyl carbon, highly deshielded.
C2 (-CHCl-)δ ~55-60 ppmChiral carbon, deshielded by both Cl and COOH.
C3 (-CH₂Cl)δ ~45-50 ppmTerminal carbon, deshielded by the adjacent chlorine atom.
Mass Spec. (EI) Molecular Ion (M⁺)m/z 142 (base)Corresponds to the molecular weight.
Isotope Peaksm/z 144, 146Characteristic pattern for a molecule with two chlorine atoms (³⁵Cl/³⁷Cl isotopes).
Key Fragmentsm/z 97/99 ([M-COOH]⁺)Loss of the carboxylic acid group.
Experimental Workflow for Structural Verification

Protocol 1: Comprehensive Spectroscopic Analysis

  • Sample Preparation: Dissolve a precise quantity of the 2,3-DCPA sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O with a reference standard) for NMR analysis.[9] For IR, prepare a KBr pellet or a thin film.

  • Mass Spectrometry:

    • Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[4][5] The GC will separate the compound from any impurities.

    • Acquire the mass spectrum, focusing on the molecular ion region (m/z 142-148) to confirm the molecular weight and the Cl₂ isotope pattern.

  • Infrared Spectroscopy:

    • Acquire the IR spectrum and identify the key functional group peaks: the broad O-H band, the sharp C=O band at ~1710 cm⁻¹, and C-Cl stretches.[4]

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.[5][8]

    • Correlate the observed chemical shifts and splitting patterns with the predicted values in Table 2 to confirm the carbon skeleton and proton connectivity.

  • Data Synthesis: Integrate all data. The mass spectrum confirms the elemental composition, the IR spectrum confirms the functional groups, and the NMR spectrum confirms the specific arrangement of atoms.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve in Deuterated Solvent gcms GC-MS Analysis prep->gcms ir FT-IR Spectroscopy prep->ir nmr ¹H & ¹³C NMR prep->nmr data_ms Confirm MW & Isotope Pattern gcms->data_ms data_ir Identify Functional Groups (-COOH, C-Cl) ir->data_ir data_nmr Confirm Connectivity & Stereochemistry nmr->data_nmr conclusion Structural Elucidation & Purity Assessment data_ms->conclusion data_ir->conclusion data_nmr->conclusion

Figure 3: Analytical Workflow for Structural Verification.

Chemical Reactivity and Synthesis

The molecular structure of 2,3-DCPA dictates its chemical behavior. The interplay between the carboxylic acid group and the two chlorine atoms defines its reactivity profile.

Key Chemical Reactions
  • Reactions of the Carboxyl Group: Like other carboxylic acids, 2,3-DCPA undergoes standard transformations. A notable reaction is its conversion to the corresponding acid chloride, 2,3-dichloropropionyl chloride, using reagents like thionyl chloride (SOCl₂).[10] This highly reactive intermediate is a valuable precursor for synthesizing esters and amides.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. For example, reaction with hydroxide ions can lead to hydroxy derivatives.[1] The C2 chlorine is generally more sterically hindered than the C3 chlorine.

  • Salt Formation: As an acid, it readily reacts with bases (e.g., alkali metal hydroxides or carbonates) to form the corresponding carboxylate salts.[1] This process is often used for purification or to create more water-soluble formulations.

G cluster_products Reaction Products dcpa 2,3-Dichloropropionic Acid acid_chloride 2,3-Dichloropropionyl Chloride dcpa->acid_chloride + SOCl₂ salt Alkali Metal Salt dcpa->salt + NaOH hydroxy Hydroxy Derivatives dcpa->hydroxy + Nucleophile (e.g., OH⁻)

Figure 4: Key Reaction Pathways of this compound.

Synthesis Pathways

A primary method for synthesizing this compound is through the direct halogenation of propionic acid or its derivatives.[1] This reaction typically involves bubbling chlorine gas through the substrate, often under controlled temperature conditions to manage selectivity and prevent over-chlorination.[1][11] Another route involves the hydrolysis of methyl 2,3-dichloropropionate.[2]

Safety, Handling, and Toxicology

Due to its corrosive and toxic nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with significant hazards.

Table 3: GHS Hazard and Safety Information

CategoryCodeDescriptionPictogram
Hazard Statements H301Toxic if swallowed☠️
H311Toxic in contact with skin☠️
H314Causes severe skin burns and eye damagecorrosive
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.-
P280Wear protective gloves/protective clothing/eye protection/face protection.-
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.-
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.-

Source: Aggregated data from ECHA C&L Inventory.[5][8]

Protocol for Safe Handling
  • Engineering Controls: Always handle in a well-ventilated fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12][13]

  • Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials. Neutralize residues with a weak base like sodium bicarbonate.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

The molecular structure of this compound is a classic example of how atomic arrangement dictates chemical function and hazard. Its three-carbon backbone, featuring a carboxylic acid group and two chlorine atoms, results in a chiral molecule with distinct spectroscopic signatures and a predictable set of chemical reactions. For researchers in drug development and chemical synthesis, a thorough understanding of this structure, from its stereochemistry to its analytical profile, is not merely academic but a prerequisite for innovative application and safe laboratory practice. The integrated approach of spectroscopic analysis, coupled with a firm grasp of its reactivity, provides the robust framework needed to harness the potential of this versatile chemical compound.

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A Comprehensive Technical Guide to the Synthesis of 2,3-Dichloropropionic Acid from Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of the synthetic pathway for converting propionic acid into 2,3-dichloropropionic acid. This transformation presents a significant regiochemical challenge, necessitating a multi-step approach that leverages distinct reaction mechanisms to achieve chlorination at both the α- and β-positions of the carboxylic acid. This document details the theoretical underpinnings, including the Hell-Volhard-Zelinsky reaction for α-chlorination and free-radical halogenation for the β-position. We present validated, step-by-step experimental protocols, comprehensive analytical characterization data, and critical safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented methodology for the synthesis of this valuable chemical intermediate.

Introduction: The Synthetic Challenge

This compound is a halogenated carboxylic acid with applications as a building block in the synthesis of various specialty chemicals, agrochemicals, and pharmaceutical intermediates. Its synthesis from a simple precursor like propionic acid is a non-trivial exercise in organic chemistry, primarily due to the difficulty of controlling the position of halogenation. Direct chlorination of propionic acid does not selectively yield the 2,3-dichloro derivative. Instead, the reaction conditions dictate the regiochemical outcome.

  • α-Halogenation : The substitution of a hydrogen on the carbon adjacent to the carboxyl group (the α-carbon) is typically achieved under ionic conditions via an enol or enolate intermediate. The Hell-Volhard-Zelinsky (HVZ) reaction is the archetypal method for this transformation.[1][2]

  • β-Halogenation : Substitution at the β-carbon is favored under free-radical conditions, often initiated by UV light or a radical initiator.[3]

Therefore, a successful synthesis requires a strategic, two-step pathway that first functionalizes the α-position and subsequently targets the β-position, or vice-versa. This guide outlines a logical and field-proven approach commencing with α-chlorination followed by a mechanistically distinct β-chlorination.

Theoretical Foundations and Synthetic Strategy

Step 1: α-Chlorination via the Hell-Volhard-Zelinsky (HVZ) Reaction

Carboxylic acids do not readily form enols, making direct α-halogenation with Cl₂ inefficient.[4] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl halide intermediate using a catalyst such as phosphorus trichloride (PCl₃) or red phosphorus.[5][6] This acyl halide has a significantly higher enol concentration, which then readily reacts with chlorine at the α-position.[7] The resulting α-chloro acyl halide can then be hydrolyzed back to the α-chloro carboxylic acid during workup.

The mechanism is detailed below:

HVZ_Mechanism cluster_activation Activation Step cluster_enolization Enolization cluster_chlorination α-Chlorination cluster_hydrolysis Hydrolysis PA Propionic Acid PC Propionyl Chloride PA->PC Reaction PCl3 PCl₃ (catalyst) Enol Acyl Enol PC->Enol Tautomerization AlphaChloroAcyl α-Chloro Acyl Chloride Enol->AlphaChloroAcyl Electrophilic Attack Cl2 Cl₂ CPA 2-Chloropropionic Acid AlphaChloroAcyl->CPA Aqueous Workup

Figure 1: Mechanism of the Hell-Volhard-Zelinsky (HVZ) Reaction.

Step 2: β-Chlorination via Free-Radical Halogenation

With the α-position occupied by a chlorine atom, the subsequent chlorination must be directed to the β-position. This is achieved by shifting from an ionic to a free-radical pathway. Free-radical reactions are less sensitive to the electronic effects of the carboxyl group and proceed via hydrogen abstraction by a chlorine radical, primarily at the most stable radical position. In the case of 2-chloropropionic acid, this occurs at the β-carbon. This reaction is typically initiated by UV light or a chemical initiator. The exclusion of light and radical initiators is crucial during the first step to prevent the formation of 3-chloropropionic acid.[3]

Overall Synthetic Workflow

The complete synthetic pathway is a sequential two-step process, as illustrated below. Each step requires distinct reaction conditions and a dedicated workup procedure to isolate the respective intermediate and final product.

Synthesis_Workflow Start Propionic Acid Step1 Step 1: α-Chlorination (HVZ Reaction) Start->Step1 Intermediate 2-Chloropropionic Acid (Isolated Intermediate) Step1->Intermediate Step2 Step 2: β-Chlorination (Radical Reaction) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Figure 2: Two-Step Synthetic Workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaCAS No.PuritySupplierNotes
Propionic AcidC₃H₆O₂79-09-4≥99%Standard SupplierCorrosive
Phosphorus TrichloridePCl₃7719-12-2≥98%Standard SupplierToxic, corrosive, reacts violently with water
Chlorine GasCl₂7782-50-5≥99.5%Standard SupplierHighly toxic, corrosive
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%Standard SupplierVolatile, potential carcinogen
Diethyl Ether(C₂H₅)₂O60-29-7AnhydrousStandard SupplierHighly flammable
Sodium SulfateNa₂SO₄7757-82-6AnhydrousStandard SupplierDrying agent
Hydrochloric AcidHCl7647-01-01 M AqueousStandard SupplierFor workup
Protocol 1: Synthesis of 2-Chloropropionic Acid

This protocol is adapted from established HVZ reaction principles.[6][8]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), a gas inlet tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.

  • Reaction Initiation: Charge the flask with propionic acid (1.0 mol). Cautiously add phosphorus trichloride (0.05 mol, 5 mol%) to the stirring propionic acid. An exothermic reaction will occur, forming the propionyl chloride in situ.

  • Chlorination: Heat the reaction mixture to 110-120°C.[3] Bubble chlorine gas (1.0-1.1 mol) slowly into the mixture through the gas inlet tube over 4-6 hours. The reaction must be shielded from light to minimize the formation of 3-chloropropionic acid.[9][10]

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, and analyzing by Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water (equivalent volume to the reaction mixture) through the dropping funnel to hydrolyze the remaining acyl chloride. An off-gas of HCl will be produced.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloropropionic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • Apparatus Setup: In a suitable photochemical reactor or a standard three-necked flask made of borosilicate glass, dissolve the purified 2-chloropropionic acid (1.0 mol) from the previous step in an inert solvent like carbon tetrachloride (Note: CCl₄ is toxic and its use is restricted; tetrachloroethylene can be an alternative). The flask should be equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber.

  • Reaction Initiation: While stirring vigorously, begin bubbling chlorine gas (1.0-1.2 mol) through the solution. Simultaneously, irradiate the flask with a UV lamp (e.g., a high-pressure mercury lamp).

  • Temperature Control: Maintain the reaction temperature between 50-70°C. The reaction is exothermic, and cooling may be required.

  • Monitoring: The progress of the reaction should be monitored by GC analysis of quenched aliquots to track the formation of the dichlorinated product and the consumption of the starting material.

  • Workup and Purification: Upon completion, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove excess chlorine. Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Characterization and Analytical Control

Verification of the product at each stage is critical. The following table summarizes the expected analytical data for the key compounds involved in the synthesis.

CompoundMol. WeightAppearance¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Propionic Acid74.08Colorless liquid11.5 (s, 1H), 2.3 (q, 2H), 1.1 (t, 3H)181, 28, 974 (M+)
2-Chloropropionic Acid108.52Colorless liquid[11]11.0 (s, 1H), 4.4 (q, 1H), 1.7 (d, 3H)175, 53, 21108 (M+), 73, 63
This compound142.97White solid[12]11.2 (s, 1H), 4.6 (dd, 1H), 4.0 (m, 2H)171, 59, 48142 (M+), 107, 79

Note: NMR data are approximate and depend on the solvent used.

Safety, Handling, and Waste Disposal

Extreme caution must be exercised throughout this synthesis. The primary hazards are associated with the reagents and the final product.

ChemicalGHS PictogramsHazard StatementsKey Precautions
Chlorine Gas ☠️, corrosive, oxidizer, gas cylinderH270, H330, H315, H319, H335, H400Use only in a dedicated, well-ventilated gas cabinet or fume hood. Have an emergency chlorine gas neutralizer (e.g., ammonia) available.
Phosphorus Trichloride ☠️, corrosiveH300, H330, H314, EUH014Handle under an inert atmosphere. Reacts violently with water. Quench waste slowly and carefully in a basic solution.
This compound ☠️, corrosiveH301, H311, H314 (Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage)[13]Wear appropriate gloves, lab coat, and eye/face protection. Avoid inhalation of dust.

All chemical waste should be collected and disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste must be segregated.

Conclusion

The synthesis of this compound from propionic acid is a well-defined yet challenging process that serves as an excellent case study in regioselective halogenation. By employing a two-step strategy that leverages distinct ionic (Hell-Volhard-Zelinsky) and free-radical reaction mechanisms, the desired α,β-dichlorination can be achieved with good control. Success hinges on careful control of reaction conditions—particularly the exclusion of light in the first step and the use of a radical initiator in the second—as well as rigorous purification and analytical validation of the intermediate and final products. Adherence to strict safety protocols is paramount due to the hazardous nature of the chemicals involved.

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A Technical Guide to the Safe Handling of 2,3-Dichloropropionic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth safety framework for researchers, scientists, and drug development professionals working with 2,3-Dichloropropionic acid. As a Senior Application Scientist, my objective is not merely to list regulations but to provide a cohesive, field-tested approach to safety that integrates the chemical's specific hazards with robust, verifiable laboratory practices. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Profile

This compound (CAS No. 565-64-0) is a halogenated carboxylic acid.[1] Its structure, featuring chlorine atoms on the alpha and beta carbons, dictates its reactivity and toxicological profile. Understanding its physical properties is the first step in developing appropriate handling procedures. The compound typically appears as a white to off-white or yellow crystalline powder.[1][2]

PropertyValueSource(s)
CAS Number 565-64-0[2][3][4]
Molecular Formula C₃H₄Cl₂O₂[1][3][4]
Molecular Weight 142.97 g/mol [4][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 48-52 °C[5]
Boiling Point 210 °C[1][5]
Water Solubility Soluble[6]
pKa 2.85 (at 25°C)[3][7]

Section 2: Comprehensive Hazard Assessment

The primary danger of this compound lies in its dual classification as both highly toxic and severely corrosive.[4][6] Unlike substances that are merely irritants, this compound poses a significant and immediate threat upon exposure. Its GHS classification underscores the need for stringent safety protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear and universal language for hazard communication. The classifications for this compound are severe and mandate the highest level of precaution.

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, OralToxic if swallowedH301[3][4][6]
Acute Toxicity, DermalToxic in contact with skinH311[3][4][6]
Skin CorrosionCauses severe skin burns and eye damageH314[3][4][6]
Serious Eye DamageCauses serious eye damageH318[6]
Corrosive to MetalsMay be corrosive to metalsH290[6]

Signal Word: Danger [3][6]

Toxicological Profile and Mechanistic Insights

The toxicity of this compound is not theoretical; it is quantified by low LD₅₀ values, indicating that a small amount can have severe, and potentially lethal, consequences.

Toxicity MetricValueSpeciesSource(s)
LD₅₀ (Oral) 289 mg/kgRat[6]
LD₅₀ (Dermal) 400 mg/kgRabbit[6]

Expert Insight: The high toxicity (Acute Toxicity, Category 3) means that accidental ingestion or significant skin contact can be fatal.[6] The corrosivity (Skin Corrosion, Category 1B) is a result of its acidic nature, which can cause immediate, irreversible damage to skin, eyes, and mucous membranes.[3][6] This is not a substance where a "wait and see" approach to exposure is acceptable; any contact must be treated as a medical emergency.

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) serving as the final barrier, not the first line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Eyewash) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE EmergencyResponse cluster_spill Spill cluster_personnel Personnel Exposure cluster_actions Immediate Actions Start Exposure Event Spill Small Spill (<5g) Start->Spill Type? Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Inhalation Inhalation Start->Inhalation Evacuate Evacuate Area Spill->Evacuate Notify Notify EH&S Evacuate->Notify Shower Use Safety Shower for 15 min Skin->Shower Eyewash Use Eyewash for 15 min Eye->Eyewash Medical Seek Immediate Medical Attention Ingestion->Medical Do NOT induce vomiting FreshAir Move to Fresh Air Inhalation->FreshAir Shower->Medical Eyewash->Medical FreshAir->Medical

Caption: Emergency response decision workflow.

  • Skin Contact: Immediately proceed to the safety shower. [6]Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6][8]* Eye Contact: Immediately flush eyes with water at the eyewash station for at least 15 minutes, holding the eyelids open. [6][8]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. [6]If breathing is difficult, provide oxygen. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting . [3]Rinse the mouth thoroughly with water. Immediately call a poison control center or seek emergency medical attention. [6]* Small Spill (inside a fume hood): Cover the spill with a neutral absorbent material like sodium bicarbonate or a commercial spill kit. Carefully collect the material into a sealed container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department immediately.

Section 5: Storage and Waste Disposal

  • Storage: Store this compound in a cool, dry, well-ventilated, and locked area, segregated from incompatible materials such as strong oxidizing agents. [6][9]The container must be kept tightly closed to protect from moisture. [6]* Waste Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste. It must be collected in properly labeled, sealed containers. Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations. [6]Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical, but its significant hazards demand a comprehensive and unwavering commitment to safety. By implementing a control hierarchy that prioritizes engineering solutions and reinforces them with strict administrative protocols and proper PPE usage, researchers can mitigate the risks effectively. The causality is clear: the compound's inherent toxicity and corrosivity necessitate these stringent measures. Adherence to the protocols outlined in this guide is not a matter of compliance, but a fundamental requirement for protecting the health and safety of the scientific community.

References

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An In-depth Technical Guide to the Toxicological Profile of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the toxicological data for 2,3-Dichloropropionic acid (CAS No. 565-64-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines postulated mechanisms of toxicity, identifies critical knowledge gaps, and details the standardized experimental protocols required to address them. Our approach prioritizes scientific integrity, explaining the causality behind experimental choices and grounding all information in authoritative sources.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential for interaction with biological systems.

This compound, also known as 2,3-dichloropropanoic acid, is a halogenated carboxylic acid.[1][2] Its key identifiers and properties are summarized in Table 1. It exists as a white to off-white crystalline solid at room temperature.[3][4] Its solubility in water and organic solvents like DMSO and methanol is a critical factor for designing toxicological assays.[5] The acidic nature of the compound, indicated by its pKa of 2.85, is a primary driver of its corrosive and irritant properties.[3][5]

PropertyValueSource(s)
CAS Number 565-64-0[1][2][3]
Molecular Formula C₃H₄Cl₂O₂[1][2][3]
Molecular Weight 142.97 g/mol [1][2]
Appearance White to off-white solid/crystal[3][4]
Melting Point 48-52 °C[5]
Boiling Point 210 °C[5]
pKa 2.85 (at 25°C)[3][5]
Water Solubility Almost transparent[3][5]
Synonyms 2,3-Dichloropropanoic acid; alpha,beta-Dichloropropionic acid[1][2][5]

Established Toxicological Profile: Acute Toxicity and Primary Irritation

The acute toxicity profile of this compound is characterized by significant oral and dermal toxicity, as well as severe corrosive effects on skin and eyes. This information is primarily derived from standardized animal studies and forms the basis for its hazard classification under the Globally Harmonized System (GHS).

Acute Systemic Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.[6] For this compound, the median lethal dose (LD50) has been established for oral and dermal routes, leading to its classification as "Toxic if swallowed" and "Toxic in contact with skin".[2]

EndpointSpeciesRouteValueGHS ClassificationSource(s)
LD50 RatOral289 mg/kgAcute Toxicity 3 (H301)TCI SDS
LD50 RabbitDermal400 mg/kgAcute Toxicity 3 (H311)TCI SDS
Skin and Eye Effects

The compound's acidic nature strongly contributes to its local effects on biological tissues. It is classified as causing severe skin burns and eye damage.[2] This is a result of the chemical causing irreversible tissue damage, including necrosis through the epidermis and into the dermis upon contact.[7][8]

  • Skin Corrosion: Causes severe skin burns (GHS Category 1B, H314).[2]

  • Eye Damage: Causes serious eye damage (GHS Category 1, H318).

Postulated Mechanisms of Toxicity

While specific molecular-level investigations into the mammalian toxicity of this compound are limited, we can postulate its mechanism of action based on its chemical properties and data from its well-studied isomer, 2,2-Dichloropropionic acid (Dalapon).

The primary mechanism is likely driven by its action as a strong acid.[9] Upon contact with tissues, the dissociation of the carboxylic acid proton can lead to localized disruption of cellular membranes and protein precipitation, causing the observed corrosive effects.[9]

Furthermore, Dalapon is known to be an inhibitor of enzymes that process pyruvate, a critical hub in cellular energy metabolism.[10] It is plausible that this compound shares this capability, interfering with mitochondrial function and ATP production. This disruption of energy metabolism could contribute to the systemic toxicity observed beyond the initial corrosive effects.

G cluster_exposure Exposure cluster_effects Cellular Effects cluster_outcome Toxicological Outcome 2_3_DCPA This compound Acid Dissociation (H+ Release) 2_3_DCPA->Acid Direct Chemical Property Metabolism Inhibition of Pyruvate Metabolism (Postulated) 2_3_DCPA->Metabolism Postulated (via isomer data) Disruption Cell Membrane Disruption & Protein Precipitation Acid->Disruption Energy Decreased ATP Production Metabolism->Energy Necrosis Cell Death / Necrosis Disruption->Necrosis Leads to Energy->Necrosis Contributes to Outcome Skin/Eye Corrosion Systemic Toxicity Necrosis->Outcome

Caption: Postulated mechanisms of 2,3-DCPA toxicity.

Critical Data Gaps and Future Research Directives

A comprehensive risk assessment for this compound is currently hindered by a significant lack of data in key toxicological areas. Addressing these gaps is essential for understanding its full hazard profile.

  • Toxicokinetics (ADME): No peer-reviewed data on the absorption, distribution, metabolism, or excretion of this compound in mammalian systems is currently available. Understanding its metabolic fate is crucial—is it rapidly cleared, or does it accumulate? Does it undergo metabolic activation to more toxic intermediates?

  • Repeated Dose Toxicity: Data on sub-acute, sub-chronic, and chronic toxicity are absent. Studies like 28-day or 90-day repeated dose assays are necessary to identify target organs for toxicity following prolonged or repeated exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity: There is a critical lack of data regarding the potential for this compound to induce genetic mutations or chromosomal damage. While related compounds have been studied[11], direct evidence is required.

  • Carcinogenicity: No long-term carcinogenicity bioassays in animals have been identified. Given its chemical structure as a halogenated organic acid, this is a significant data gap.

  • Reproductive and Developmental Toxicity: The potential effects of this compound on reproductive function and embryonic/fetal development are unknown.

  • Ecotoxicity: There is a lack of information on the compound's effects on aquatic and terrestrial organisms, which is necessary for a complete environmental risk assessment.

Standardized Methodologies for Toxicological Assessment

To address the data gaps identified above, standardized and validated testing protocols must be employed. The OECD Guidelines for the Testing of Chemicals provide a framework that is internationally recognized for its scientific rigor and relevance to human and environmental risk assessment. The following protocols are essential for characterizing the toxicity of this compound.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This in vitro method is a critical first step, providing a non-animal alternative to assess skin corrosion potential.[7] It aligns with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

Causality of Experimental Design: The test uses a three-dimensional model of reconstructed human epidermis (RhE), which mimics the key histological and physiological properties of the human skin barrier.[12] The principle is that corrosive chemicals can penetrate the outer layer (stratum corneum) and are cytotoxic to the underlying skin cells.[13] Cell viability is measured after exposure, providing a quantitative measure of damage that directly relates to the definition of corrosion.[14]

Step-by-Step Protocol Summary:

  • Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated in a defined culture medium.

  • Test Substance Application: A precise amount of this compound (e.g., 25 mg for a solid) is applied topically to the surface of triplicate tissue models.[14] A negative control (e.g., water) and a positive control (e.g., potassium hydroxide) are run concurrently.[14]

  • Exposure: Tissues are exposed for two distinct time points, typically 3 minutes and 60 minutes.[14]

  • Viability Assessment: After exposure, the test substance is washed off, and the tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan salt, which is then extracted.

  • Data Analysis: The amount of formazan is quantified by measuring its absorbance. Cell viability is expressed as a percentage relative to the negative control.

  • Classification:

    • If viability is < 50% after 3 minutes, the substance is classified as Corrosive .[14]

    • If viability is ≥ 50% after 3 minutes but < 15% after 60 minutes, it is also classified as Corrosive .[14]

    • If viability is ≥ 50% after 3 minutes and ≥ 15% after 60 minutes, it is considered Non-Corrosive .[14]

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Classification Equilibrate Equilibrate RhE Tissue Models Apply Apply Test Substance, Positive & Negative Controls Equilibrate->Apply Incubate_3 Incubate 3 min Apply->Incubate_3 Incubate_60 Incubate 60 min Apply->Incubate_60 Wash Wash Tissues Incubate_3->Wash Incubate_60->Wash MTT MTT Assay Wash->MTT Measure Measure Absorbance (Quantify Viability) MTT->Measure Result Corrosive or Non-Corrosive Measure->Result

Caption: Workflow for OECD TG 431 In Vitro Skin Corrosion Test.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is a widely used initial screen for the genotoxic potential of a chemical, specifically its ability to cause gene mutations.[15][16]

Causality of Experimental Design: The assay uses several strains of Salmonella typhimurium and/or Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[15][17] A test substance is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[15] Using multiple strains is critical because different strains are designed to detect different types of mutations (e.g., base-pair substitutions vs. frameshift mutations).[16] The inclusion of a mammalian liver extract (S9 fraction) is also vital, as it simulates metabolic activation, identifying substances that become mutagenic only after being processed by metabolic enzymes.[18]

Step-by-Step Protocol Summary:

  • Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100).[17]

  • Test Mixture: In a test tube, combine the test substance (at several concentrations), the bacterial culture, and either a buffer or the S9 metabolic activation mix.[17][18]

  • Incubation: The mixture is typically pre-incubated to allow for interaction between the chemical and the bacteria.[19]

  • Plating: The test mixture is combined with molten top agar and poured onto the surface of a minimal glucose agar plate (which lacks the essential amino acid).[17]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[17]

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative (vehicle) control.[16]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This in vivo assay is a cornerstone for assessing genotoxicity, as it evaluates chromosomal damage in a whole animal system, incorporating ADME factors.[20] It detects agents that cause chromosomal breakage (clastogens) or damage to the mitotic apparatus (aneugens).[21]

Causality of Experimental Design: The test identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that originate from chromosome fragments or whole chromosomes left behind during cell division.[22] These are observed in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood.[21] Because mature erythrocytes expel their main nucleus, the presence of a micronucleus is an easily scorable and definitive indicator of genotoxic damage that occurred in the precursor erythroblast cells.[20]

Step-by-Step Protocol Summary:

  • Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD) of this compound.

  • Animal Dosing: Groups of animals (typically mice or rats) are treated with the test substance, usually via the intended route of human exposure, at three dose levels, along with vehicle and positive controls.[20][21]

  • Sample Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur, or peripheral blood is collected.[20]

  • Slide Preparation: The collected cells are used to prepare microscope slides, which are then stained to differentiate between immature (polychromatic) and mature (normochromatic) erythrocytes.

  • Microscopic Analysis: A large number of immature erythrocytes (e.g., 2000 per animal) are scored under a microscope for the presence of micronuclei. The ratio of immature to mature erythrocytes is also calculated to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated immature erythrocytes in the treated groups is statistically compared to the vehicle control group. A significant, dose-related increase indicates a positive (genotoxic) result.[21]

G cluster_prep Pre-Study cluster_study Main Study cluster_analysis Analysis cluster_result Result DRF Dose Range-Finding (Determine MTD) Dose Dose Animals (3 levels) + Vehicle & Positive Controls DRF->Dose Sample Collect Bone Marrow or Peripheral Blood (e.g., 24h & 48h post-dose) Dose->Sample Slides Prepare & Stain Microscope Slides Sample->Slides Score Score Micronuclei in Polychromatic Erythrocytes Slides->Score Stats Statistical Analysis vs Control Score->Stats Result Indication of Genotoxicity Stats->Result

Caption: Workflow for OECD TG 474 In Vivo Micronucleus Test.

References

  • This compound | 565-64-0 | Benchchem.

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed.

  • Ames Test Protocol | AAT Bioquest.

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  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012) - National Toxicology Program.

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  • Skin corrosion: OECD TG 431 - SenzaGen.

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare.

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  • ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX - Slideshare.

  • Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method | OECD.

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH.

  • In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI.

  • Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube.

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  • 435 | OECD GUIDELINE FOR THE TESTING OF CHEMICALS - National Toxicology Program.

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002) - National Toxicology Program.

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  • Acute Dermal Toxicity Oecd 402 | PDF - Scribd.

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  • Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX - Slideshare.

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments.

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  • dermal toxicity studies as per oecd guideline - Gyan Sanchay.

  • OECD 402: Acute Dermal Toxicity - Analytice.

  • Micronucleus test - Wikipedia.

  • Dalapon | C3H4Cl2O2 | CID 6418 - PubChem - NIH.

  • This compound | C3H4Cl2O2 | CID 11263 - PubChem - NIH.

  • 2,2-Dichloropropionic acid - Wikipedia.

  • Investigation into the Genotoxicity of 1,3-dichloropropan-2-ol (1,3-DCP) and 2,3-dichloropropan-1-ol (2,3-DCP) In Vivo | National Agricultural Library.

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI.

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  • Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol - OEHHA.

  • 2,2-dichloropropionic acid - Report | CAMEO Chemicals | NOAA.

  • Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products. - the NOAA Institutional Repository.

  • In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC.

  • NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid - CDC.

  • Absorption, distribution, & metabolism of 2,2-dichloropropionic acid in relation to phytotoxicity. II. Distribution & metabolic fate of dalapon in plants. 1 - Oxford Academic.

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The Environmental Trajectory of 2,3-Dichloropropionic Acid: A Technical Guide to its Fate and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloropropionic acid, commonly known as Dalapon, is a selective organochlorine herbicide and plant growth regulator.[1] Historically, it has been utilized to control annual and perennial grasses in a variety of agricultural and non-crop settings.[2] While its use has been curtailed in many regions, understanding its environmental fate remains a critical area of study for researchers, environmental scientists, and professionals in drug and chemical development. This is due to its potential for environmental mobility and the need to assess and remediate legacy contamination. This in-depth technical guide provides a comprehensive overview of the environmental transformation, transport, and analysis of Dalapon, grounded in established scientific principles and methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. Dalapon, in its acid form, is a colorless liquid with an acrid odor.[2][3] However, it is typically formulated as its more stable and water-soluble sodium and magnesium salts.[2]

PropertyValueSignificance for Environmental Fate
Chemical Formula C₃H₄Cl₂O₂Defines the elemental composition.
Molecular Weight 142.97 g/mol [3]Influences physical properties like volatility.
Water Solubility High (e.g., 900,000 mg/L @ 25°C for sodium salt)[2]High solubility facilitates its transport in aqueous environments and potential for leaching in soils.
Vapor Pressure 0.19 mm Hg @ 25°C (estimated for acid)Indicates a low to moderate potential for volatilization from soil and water surfaces.
pKa 1.74As a strong acid, Dalapon will exist predominantly as an anion in most environmental matrices (soil and water), which significantly impacts its sorption behavior.
Log Kow (Octanol-Water Partition Coefficient) 0.78[3]A low Log Kow value indicates a low potential for bioaccumulation in fatty tissues of organisms.

Environmental Transformation Pathways

Dalapon is subject to both biotic and abiotic degradation processes in the environment, which ultimately determine its persistence. Microbial degradation is the principal pathway for its dissipation in soil and water.[2]

Biodegradation: The Microbial Engine of Detoxification

The primary mechanism of Dalapon's biological breakdown is through the action of soil and aquatic microorganisms. A variety of bacteria, including species of Arthrobacter, Pseudomonas, Agrobacterium, and Bacillus, have been identified as capable of utilizing Dalapon as a carbon and energy source.[4][5] The initial and critical step in this process is dehalogenation, catalyzed by dehalogenase enzymes.

The biodegradation of Dalapon proceeds via a hydrolytic dehalogenation, ultimately yielding pyruvate, a central metabolite in cellular respiration.[3][4][6] The metabolic pathway involves the sequential removal of the two chlorine atoms.[7] Early metabolic studies using radiolabeled Dalapon identified pyruvate and alanine as key degradation products.[3][7]

Biodegradation_Pathway Dalapon This compound Pyruvate Pyruvic Acid Dalapon->Pyruvate Microbial Dehalogenation TCA TCA Cycle Pyruvate->TCA Cellular Respiration

Caption: Biodegradation pathway of this compound.

The enzymatic mechanism of dehalogenation is a key area of research. Dehalogenases catalyze the cleavage of the carbon-halogen bond.[8] In the case of Dalapon, this is a hydrolytic process where the chlorine atoms are replaced by hydroxyl groups.[8] Some dehalogenases act on both D- and L-enantiomers of 2-haloalkanoic acids.[9] The reaction often proceeds via a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an intermediate that is subsequently hydrolyzed.[10][11]

Abiotic Degradation: Chemical and Photochemical Processes

While microbial activity is the dominant force in Dalapon's degradation, abiotic processes, including hydrolysis and photolysis, also contribute to its breakdown, particularly in aquatic systems.[2]

Hydrolysis: The chemical breakdown of Dalapon by reaction with water is a relatively slow process under typical environmental conditions.[3] The hydrolysis half-life at temperatures below 25°C can be on the order of several months.[2] However, the rate of hydrolysis is significantly influenced by temperature and pH, with increased rates observed at higher temperatures and alkaline pH.[2][3] The primary hydrolysis product of Dalapon is pyruvic acid.[12]

Hydrolysis_Mechanism Dalapon This compound Pyruvic_Acid Pyruvic Acid Dalapon->Pyruvic_Acid + 2 H₂O (slow, temp & pH dependent) Chloride 2 Cl⁻ Dalapon->Chloride

Caption: Hydrolysis of this compound.

Photolysis: Dalapon has the potential to undergo photodegradation when exposed to sunlight, particularly at higher temperatures.[2] It absorbs light in the environmentally relevant UV spectrum (greater than 290 nm), suggesting that direct photolysis may occur.[3] However, the specific rates and products of photolysis in environmental systems are not as well-characterized as its biodegradation. The presence of photosensitizing agents in natural waters could potentially accelerate this process.

Environmental Transport and Distribution

The movement of Dalapon through the environment is largely dictated by its high water solubility and low tendency to sorb to soil particles.

Soil Mobility and Sorption

Dalapon exhibits high mobility in soil.[2] This is a direct consequence of its low soil organic carbon-water partition coefficient (Koc). The Koc is a measure of a chemical's tendency to adsorb to soil organic matter.[13] Chemicals with low Koc values are less likely to be retained by soil and are more prone to leaching. Given that Dalapon exists predominantly as an anion in most soils, its sorption to negatively charged soil colloids (clay and organic matter) is minimal. This high mobility creates a potential for Dalapon to leach through the soil profile and contaminate groundwater, although its rapid biodegradation can mitigate this risk.[2]

ParameterDescriptionImplication for Dalapon
Soil Adsorption Coefficient (Koc) A measure of the partitioning of a chemical between soil organic carbon and water.[13]Low Koc values for Dalapon indicate weak adsorption to soil and high mobility.
Leaching Potential The likelihood of a chemical to move through the soil profile with percolating water.Dalapon's high water solubility and low Koc give it a high leaching potential.
Fate in Aquatic Systems

Once in aquatic environments, Dalapon's fate is governed by a combination of microbial degradation, hydrolysis, and photolysis.[2] Its high water solubility ensures it remains in the dissolved phase. Due to its low Log Kow, bioaccumulation in aquatic organisms is not a significant concern.[3]

Persistence in the Environment

The persistence of Dalapon in the environment is a function of the rates of the degradation processes discussed above. In general, it is considered to have a low to moderate persistence.

CompartmentHalf-lifeFactors Influencing Persistence
Soil 2 to 8 weeks[14]Soil moisture, temperature, microbial population, organic matter content. Higher moisture and temperature accelerate degradation.[2]
Water Varies; can be several months via hydrolysis alone[2]Microbial activity is the primary driver of degradation. Temperature and pH affect hydrolysis rates.
Anaerobic Sediment 42 days[3]Reductive dehalogenation can occur under anaerobic conditions.

Experimental Protocols for Environmental Fate Assessment

A thorough understanding of the environmental fate of a compound like Dalapon relies on robust and standardized experimental methodologies.

Protocol 1: Aerobic Soil Biodegradation Study (Adapted from OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of Dalapon biodegradation in soil under aerobic conditions.

Objective: To determine the aerobic biodegradation rate (half-life) of ¹⁴C-labeled Dalapon in soil and identify its major transformation products.

Materials:

  • ¹⁴C-labeled Dalapon (labeled in a stable position) of known radiochemical purity (>98%).

  • Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).

  • Incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved ¹⁴CO₂.[15]

  • Trapping solutions for CO₂ (e.g., 0.1 M NaOH).

  • Scintillation vials and cocktail for Liquid Scintillation Counting (LSC).

  • Analytical instrumentation for separation and identification of parent compound and metabolites (e.g., HPLC-radiodetector, LC-MS).

Procedure:

  • Soil Preparation and Acclimation: Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days to allow the microbial community to stabilize.

  • Application of Test Substance: Prepare a stock solution of ¹⁴C-Dalapon. Apply the solution evenly to the soil samples to achieve the desired test concentration. Prepare triplicate samples for each sampling time point and duplicate dark controls (wrapped in aluminum foil).

  • Incubation: Place the treated soil samples in the incubation vessels. Seal the vessels and connect the CO₂ traps. Incubate in the dark at a constant temperature.

  • Sampling and Analysis: At predetermined time intervals, sacrifice triplicate samples.

    • CO₂ Analysis: Analyze the trapping solution by LSC to quantify the amount of mineralized ¹⁴CO₂.

    • Soil Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., acetonitrile/water).

    • Analysis of Extracts: Analyze the soil extracts by HPLC with radiodetection to quantify the parent ¹⁴C-Dalapon and any formed ¹⁴C-metabolites.

    • Identification of Metabolites: Use LC-MS or other appropriate techniques to identify major transformation products.

  • Data Analysis:

    • Calculate the percentage of applied radioactivity recovered as parent compound, metabolites, and ¹⁴CO₂ at each sampling point.

    • Determine the dissipation half-life (DT50) of Dalapon in soil by plotting the concentration of the parent compound over time and fitting to an appropriate kinetic model (e.g., first-order).

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil_Collection Sieving Sieving Soil_Collection->Sieving Pre_incubation Pre_incubation Sieving->Pre_incubation Application Application Pre_incubation->Application Incubation Incubation Application->Incubation Sampling Sampling Incubation->Sampling Soil_Extraction Soil_Extraction Sampling->Soil_Extraction CO2_Trapping CO2_Trapping Sampling->CO2_Trapping HPLC_Radio_Analysis HPLC_Radio_Analysis Soil_Extraction->HPLC_Radio_Analysis LSC_Analysis LSC_Analysis CO2_Trapping->LSC_Analysis Metabolite_ID Metabolite_ID HPLC_Radio_Analysis->Metabolite_ID Data_Analysis Data_Analysis Metabolite_ID->Data_Analysis LSC_Analysis->Data_Analysis

Caption: Workflow for a soil biodegradation study.

Protocol 2: Soil Sorption/Desorption Study (Batch Equilibrium Method - Adapted from OECD Guideline 106)

This protocol describes a method to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of Dalapon.

Objective: To quantify the sorption of Dalapon to different soil types.

Materials:

  • Analytical standard of Dalapon.

  • Several well-characterized soils with varying organic carbon content, clay content, and pH.

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes with screw caps.

  • Shaker.

  • Analytical instrumentation for quantifying Dalapon in solution (e.g., LC-MS/MS).

Procedure:

  • Preliminary Study: Determine the optimal soil-to-solution ratio and equilibration time.

  • Sorption Phase:

    • Weigh a known amount of each soil into centrifuge tubes.

    • Add a known volume of Dalapon solution in 0.01 M CaCl₂ at a known initial concentration.

    • Shake the tubes for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil and aqueous phases.

    • Analyze the supernatant for the equilibrium concentration of Dalapon.

  • Desorption Phase (Optional):

    • After the sorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

    • Shake the tubes for the same equilibration time.

    • Centrifuge and analyze the supernatant for the concentration of desorbed Dalapon.

  • Data Analysis:

    • Calculate the amount of Dalapon sorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.

    • Calculate the soil-water partition coefficient (Kd) for each soil.

    • Calculate the organic carbon-normalized partition coefficient (Koc) using the organic carbon content of each soil.

Sorption_Desorption_Workflow Soil_Sample Soil_Sample Add_Dalapon_Solution Add_Dalapon_Solution Soil_Sample->Add_Dalapon_Solution Shake_to_Equilibrium Shake_to_Equilibrium Add_Dalapon_Solution->Shake_to_Equilibrium Centrifuge Centrifuge Shake_to_Equilibrium->Centrifuge Analyze_Supernatant Analyze_Supernatant Centrifuge->Analyze_Supernatant Calculate_Kd_Koc Calculate_Kd_Koc Analyze_Supernatant->Calculate_Kd_Koc

Caption: Workflow for a soil sorption study.

Analytical Methodologies for Environmental Monitoring

Accurate quantification of Dalapon in environmental matrices is essential for monitoring its presence and assessing potential risks. Several analytical methods are available, with gas chromatography and ion chromatography being the most common.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.2

This method is suitable for the determination of Dalapon in drinking water and other aqueous samples.[16][17]

Principle: Dalapon, being a carboxylic acid, is not sufficiently volatile for direct GC analysis. Therefore, it is first extracted from the water sample and then derivatized to a more volatile ester form (methyl ester) before analysis by GC with a highly sensitive electron capture detector (ECD).[16]

Abbreviated Protocol:

  • Sample Preservation: Preserve water samples with a dechlorinating agent (e.g., ammonium chloride).

  • Extraction: Acidify the water sample and extract Dalapon into an organic solvent such as methyl tert-butyl ether (MTBE).[16]

  • Derivatization: Convert the extracted Dalapon to its methyl ester using an acidic methanol solution with gentle heating.[16]

  • Neutralization: Neutralize the acidic extract by back-extraction with a saturated sodium bicarbonate solution.[16]

  • GC-ECD Analysis: Inject an aliquot of the final extract into a GC system equipped with a capillary column and an ECD for separation and quantification.

Method 2: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) - Based on EPA Method 557

This method offers high selectivity and sensitivity for the direct analysis of Dalapon in drinking water without the need for derivatization.[18][19][20][21][22]

Principle: The water sample is directly injected into an ion chromatograph, where Dalapon is separated from other anions on an anion-exchange column. The eluent from the IC is then introduced into a tandem mass spectrometer (MS/MS) for highly specific and sensitive detection and quantification.[20]

Abbreviated Protocol:

  • Sample Preservation: Preserve water samples with ammonium chloride.[20]

  • Direct Injection: Inject the water sample directly into the IC-MS/MS system.[20]

  • IC Separation: Separate Dalapon from matrix components on an anion-exchange column using a suitable eluent.[18]

  • MS/MS Detection: Detect and quantify Dalapon using multiple reaction monitoring (MRM) mode for high specificity.

Conclusion

The environmental fate of this compound is a multifaceted process driven primarily by microbial degradation, with contributions from hydrolysis and photolysis. Its high water solubility and low sorption to soil make it a mobile compound in the environment, although its persistence is generally low to moderate due to rapid biodegradation. A comprehensive understanding of these processes, supported by robust analytical methodologies, is crucial for accurate environmental risk assessment and the development of effective remediation strategies. The protocols and information presented in this guide provide a solid foundation for researchers and scientists working to further elucidate the environmental trajectory of this and other similar chemical compounds.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • EXTOXNET. (1996). Dalapon. Pesticide Information Profile. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6418, Dalapon. [Link]

  • U.S. EPA. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]

  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • U.S. EPA. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). [Link]

  • Agilent Technologies. (2022). Haloacetic Acid Analysis Using Ion Chromatography (IC) Followed by Triple Quadrupole Mass Spectrometry (MS) Detection. [Link]

  • U.S. EPA. (2009). Method 557: Determination of Haloacetic acids, bromate, and dalapon in drinking water by ion chromatography electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS). EPA Office of Water 815-B-09-012. [Link]

  • OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • EPA Nepis. (2009). Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). [Link]

  • ResearchGate. (n.d.). Microbial transformation of Dalapon to pyruvic acid. [Link]

  • EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Frontiers. (n.d.). Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

  • Situ Biosciences. (n.d.). OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method. [Link]

  • Regulations.gov. (2010). USEPA Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection in Methods for the Determination of Organic Compounds in Drinking Water [EPA/600/R-95-131]. [Link]

  • MDPI. (n.d.). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. [Link]

  • OECD iLibrary. (n.d.). Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. [Link]

  • EPA Nepis. (1995). National Primary Drinking Water Regulations: Dalapon {Technical Version}. [Link]

  • EXTOXNET. (n.d.). DALAPON. [Link]

  • Restek. (n.d.). Method 552.2: Determination of Haloacetic Acids and Dalapon Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector. [Link]

  • PubMed Central. (n.d.). Study of Sorption Kinetics and Sorption–Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils. [Link]

  • EPA Nepis. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1230 Adsorption/Desorption (Batch Equilibrium). [Link]

  • Agilent. (2022). Haloacetic Acid Analysis Using Ion Chromatography and Followed by TQ MS Detection. [Link]

  • ResearchGate. (n.d.). Pyruvate formation from 2,2-dichloropropionate by cell-free extracts of bacteria grown on various carbon sources. [Link]

  • PubMed Central. (n.d.). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. [Link]

  • National Institutes of Health. (n.d.). Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources. [Link]

  • ResearchGate. (n.d.). Reaction Mechanism of L-2-Haloacid Dehalogenase of Pseudomonas sp. YL. [Link]

  • Academic Journals. (2008). Dehalogenase from Methylobacterium sp. HJ1 induced by the herbicide 2, 2-dichloropropionate (Dalapon). [Link]

  • AERU. (n.d.). Dalapon. [Link]

  • University of California, Davis. (n.d.). Dalapon (2,2-Dichloropropionic acid). [Link]

  • ResearchGate. (n.d.). The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product. [Link]

  • Metabolon. (n.d.). Pyruvic Acid. [Link]

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The Halogenated Vanguard: An In-depth Technical Guide to the Discovery and History of Dichloropropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of dichloropropionic acids, a class of organochlorine compounds that have left a significant mark on both industrial chemistry and agricultural science. While the most prominent member, 2,2-dichloropropionic acid, gained widespread recognition under the trade name Dalapon for its potent herbicidal properties, the history and chemistry of these molecules offer valuable insights for researchers in diverse fields. This document delves into the historical context of their discovery, details their synthesis and chemical properties, outlines their mechanisms of action, and provides robust analytical methodologies for their detection and quantification.

Introduction: The Rise of Chlorinated Aliphatic Acids

The story of dichloropropionic acids is intrinsically linked to the broader narrative of advancements in organic chemistry and the burgeoning agrochemical industry of the mid-20th century. The ability to selectively introduce halogen atoms, particularly chlorine, into organic molecules opened up a vast new landscape of chemical reactivity and biological activity. Dichloropropionic acids, with their simple three-carbon backbone and two chlorine substituents, represent a fundamental class within this family of compounds.

While several isomers of dichloropropionic acid exist, including 2,3-dichloropropionic acid and 3,3-dichloropropanoic acid, the vast majority of historical and scientific focus has been on 2,2-dichloropropionic acid .[1] This isomer proved to be a highly effective and selective herbicide, particularly for the control of perennial grasses.[2] Its sodium salt, widely known as Dalapon , was commercially developed by the Dow Chemical Company and became a cornerstone of weed management in numerous crops for several decades.[3]

This guide will primarily focus on 2,2-dichloropropionic acid due to its historical significance and the wealth of available data. However, where information is available, comparative aspects of other isomers will be discussed to provide a more complete understanding of this chemical class.

The Genesis of a Herbicide: Discovery and Historical Development

The precise first synthesis of a dichloropropionic acid isomer is not prominently documented in readily available historical records. However, the foundational chemistry for their synthesis was established through early research into the halogenation of aliphatic carboxylic acids. The development of 2,2-dichloropropionic acid as a commercial product is a clearer story, rooted in the post-World War II era of chemical innovation.

The Dow Chemical Company, a key player in the development of agricultural chemicals, conducted extensive research into the biological activity of chlorinated organic compounds.[3] This research led to the discovery of the potent herbicidal properties of 2,2-dichloropropionic acid. The subsequent development of its sodium salt, Dalapon, provided a water-soluble and effective formulation for agricultural use.[2]

Dow's patents from the mid-20th century detail methods for the industrial-scale production of 2,2-dichloropropionic acid and its salts, highlighting the commercial importance of this discovery.[4] Dalapon was introduced as a herbicide in the 1950s and quickly gained popularity for its effectiveness against tough perennial grasses like quackgrass and Bermudagrass in a variety of crops, including sugar beets and fruit orchards.[2]

The use of Dalapon has since declined in many regions due to the development of newer herbicides with different modes of action and improved environmental profiles. However, its history remains a pivotal chapter in the evolution of chemical weed control.

The Chemistry of Dichloropropionic Acids: Synthesis and Properties

The synthesis of dichloropropionic acids primarily relies on the chlorination of propionic acid. The position of the chlorine atoms is determined by the reaction conditions and the mechanism of chlorination.

Synthesis of 2,2-Dichloropropionic Acid

The industrial synthesis of 2,2-dichloropropionic acid is typically achieved through the direct chlorination of propionic acid at elevated temperatures.[1] This reaction can proceed through different mechanisms, with both free radical and ionic pathways contributing to the formation of various chlorinated products.

Free Radical Chlorination:

Under UV light or in the presence of radical initiators, chlorine gas can react with propionic acid via a free radical chain reaction. This process involves the abstraction of a hydrogen atom from the propionic acid molecule by a chlorine radical, followed by reaction with a chlorine molecule to form the chlorinated product and another chlorine radical. While this method can produce a mixture of chlorinated isomers, conditions can be optimized to favor the formation of 2,2-dichloropropionic acid.[5]

Ionic Chlorination (Hell-Volhard-Zelinsky Reaction):

A more controlled method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8][9] In this reaction, propionic acid is treated with chlorine in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or red phosphorus. The PCl₃ converts the carboxylic acid to an acyl chloride, which then enolizes. The enol form readily reacts with chlorine at the alpha-position. Subsequent hydrolysis yields the α-chlorinated carboxylic acid. Repeated application of this reaction can lead to the formation of 2,2-dichloropropionic acid.[10][11]

Experimental Protocol: Laboratory Scale Synthesis of 2,2-Dichloropropionic Acid via Hell-Volhard-Zelinsky Reaction (Illustrative)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place propionic acid and a catalytic amount of red phosphorus.

  • Chlorination: Slowly add chlorine gas to the reaction mixture while stirring and maintaining a controlled temperature. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) to observe the formation of monochloropropionic acid and subsequently 2,2-dichloropropionic acid.

  • Workup: Once the reaction is complete, carefully add water to the reaction mixture to hydrolyze any remaining acyl chlorides and phosphorus halides.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with water and then a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Synthesis of Dichloropropionic Acid Salts (Dalapon)

For agricultural applications, 2,2-dichloropropionic acid is typically converted to its more water-soluble sodium salt, Dalapon. This is a straightforward acid-base neutralization reaction.

Reaction: CH₃CCl₂COOH + NaOH → CH₃CCl₂COONa + H₂O

A Dow Chemical patent describes a method for preparing the sodium salt by reacting 2,2-dichloropropionic acid with an essentially dry alkali compound, such as sodium carbonate, in a liquid chlorinated hydrocarbon as the reaction medium.[4] This process allows for the separation of the solid salt product.[4]

Experimental Protocol: Preparation of Sodium 2,2-Dichloropropionate (Dalapon)

  • Dissolution: Dissolve 2,2-dichloropropionic acid in a suitable solvent.

  • Neutralization: Slowly add a stoichiometric amount of sodium hydroxide solution while stirring. Monitor the pH to ensure complete neutralization (pH ~7).

  • Isolation: Remove the solvent and water under reduced pressure to obtain the solid sodium 2,2-dichloropropionate. The product can be further purified by recrystallization.

Chemical and Physical Properties

The physical and chemical properties of dichloropropionic acid isomers are influenced by the position of the chlorine atoms. 2,2-Dichloropropionic acid is a colorless liquid at room temperature, while its sodium salt, Dalapon, is a white, crystalline powder.[1][2]

Property2,2-Dichloropropionic AcidThis compound3,3-Dichloropropanoic Acid
CAS Number 75-99-0[1]565-64-0[12]Not readily available
Molecular Formula C₃H₄Cl₂O₂[1]C₃H₄Cl₂O₂[12]C₃H₄Cl₂O₂
Molar Mass 142.97 g/mol [1]142.97 g/mol [12]142.97 g/mol
Appearance Colorless liquid[1]Not readily availableNot readily available
Boiling Point 185-195 °C[1]Not readily availableNot readily available
Melting Point 13-14 °C[1]Not readily availableNot readily available
Water Solubility Soluble[1]Not readily availableNot readily available

Data for 2,3- and 3,3-dichloropropanoic acid are not as extensively documented as for the 2,2-isomer.

Mechanism of Action and Biological Effects

The primary biological effect of 2,2-dichloropropionic acid is its herbicidal activity. While the exact molecular mechanism is not fully elucidated, it is known to interfere with several key metabolic processes in plants.

Herbicidal Mechanism of Action

Dalapon is a systemic herbicide, meaning it is absorbed by the leaves and roots and translocated throughout the plant.[2] It is particularly effective against grasses because it is thought to inhibit the synthesis of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and breakdown of carbohydrates, fats, and proteins. By disrupting these processes, Dalapon leads to a cessation of growth and eventual death of the plant.

It is also suggested that Dalapon may interfere with lipid metabolism and other enzymatic pathways.[13]

Dalapon_Mechanism_of_Action Dalapon Dalapon (2,2-Dichloropropionic Acid) Plant Plant System Dalapon->Plant Application Absorption Absorption (Leaves/Roots) Plant->Absorption Translocation Translocation Absorption->Translocation Metabolic_Pathways Key Metabolic Pathways Translocation->Metabolic_Pathways Pantothenate_Synthesis Pantothenate (Vitamin B5) Synthesis Metabolic_Pathways->Pantothenate_Synthesis Inhibition Lipid_Metabolism Lipid Metabolism Metabolic_Pathways->Lipid_Metabolism Disruption Coenzyme_A Coenzyme A Production Pantothenate_Synthesis->Coenzyme_A Leads to deficiency Growth_Inhibition Growth Inhibition Pantothenate_Synthesis->Growth_Inhibition Coenzyme_A->Lipid_Metabolism Essential for Lipid_Metabolism->Growth_Inhibition Plant_Death Plant Death Growth_Inhibition->Plant_Death

Caption: Proposed mechanism of action for Dalapon as a herbicide.

Toxicology

The toxicology of dichloropropionic acids has been primarily studied in the context of Dalapon's use as a herbicide.

  • Acute Toxicity: Dalapon is considered to be of low to moderate acute toxicity to mammals.[2]

  • Chronic Toxicity: Long-term exposure to high levels of Dalapon has been shown to cause kidney effects in animal studies.

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified Dalapon as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.

  • Environmental Fate: Dalapon is relatively mobile in soil and can leach into groundwater. However, it is readily degraded by soil microorganisms, with a half-life of a few weeks in most soil types.[2]

A comparative toxicological profile of the different dichloropropionic acid isomers is not well-established in the literature. However, data from sources like PubChem indicate that this compound may be more acutely toxic than the 2,2-isomer.[12]

IsomerAcute Oral LD50 (Rat)GHS Hazard Statements
2,2-Dichloropropionic Acid 7570 mg/kgH315: Causes skin irritation, H319: Causes serious eye irritation
This compound Not readily availableH301: Toxic if swallowed, H311: Toxic in contact with skin, H314: Causes severe skin burns and eye damage[12]
3,3-Dichloropropanoic Acid Not readily availableH302: Harmful if swallowed, H314: Causes severe skin burns and eye damage, H335: May cause respiratory irritation

GHS Hazard statements are based on aggregated data from ECHA C&L Inventory.

Analytical Methodologies

The accurate detection and quantification of dichloropropionic acids in various matrices are crucial for environmental monitoring, toxicological studies, and quality control. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of carboxylic acids, derivatization is often necessary to improve their volatility and chromatographic behavior.[13][14][15][16]

Derivatization:

  • Alkylation (Esterification): This is a common method where the carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester).[15][16] Reagents such as diazomethane or alcohols in the presence of an acid catalyst (e.g., BF₃) can be used.[13][15]

  • Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxylic acid to form a more volatile trimethylsilyl (TMS) ester.[17]

Experimental Protocol: GC-MS Analysis of 2,2-Dichloropropionic Acid in Water

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the water sample to a pH of ~2 with a strong acid (e.g., HCl).

    • Extract the sample with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume.

  • Derivatization (Methylation with BF₃-Methanol):

    • To the concentrated extract, add a solution of boron trifluoride in methanol.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time to ensure complete esterification.

    • After cooling, add water and extract the methyl ester into an organic solvent like hexane.

    • The hexane layer is then ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A suitable temperature gradient to separate the analyte from matrix components.

    • Mass Spectrometer: Electron Ionization (EI) source with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow Start Water Sample Extraction Liquid-Liquid Extraction Start->Extraction Derivatization Derivatization (Esterification) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: A generalized workflow for the GC-MS analysis of dichloropropionic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds, and it can often be performed without derivatization.[18][19][20][21]

Experimental Protocol: HPLC-UV Analysis of 2,2-Dichloropropionic Acid in Water

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or anion-exchange sorbent).

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dichloropropionic acid with a suitable solvent.

    • The eluate can be directly injected or concentrated and reconstituted in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol).

    • Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the carboxylic acid group absorbs. For higher sensitivity and selectivity, a mass spectrometer can be used as the detector (LC-MS).

Modern Perspectives and Future Directions

The use of Dalapon as a herbicide has significantly decreased due to the introduction of more effective and environmentally benign alternatives. However, the study of dichloropropionic acids and their biological effects continues to be relevant.

  • Environmental Monitoring: The development of sensitive analytical methods remains important for monitoring residual levels of these compounds in the environment.

  • Toxicological Research: Further research into the comparative toxicology of different dichloropropionic acid isomers could provide valuable insights into structure-toxicity relationships.

  • Bioremediation: Understanding the microbial degradation pathways of dichloropropionic acids can inform strategies for the bioremediation of contaminated sites.

  • Synthetic Chemistry: As relatively simple chiral building blocks, enantiomerically pure dichloropropionic acids could potentially find applications in the synthesis of more complex molecules.

Conclusion

The dichloropropionic acids, particularly 2,2-dichloropropionic acid (Dalapon), hold a significant place in the history of agricultural chemistry. Their story, from their synthesis in the laboratory to their widespread use in fields and eventual decline, reflects the dynamic nature of chemical science and its applications. For today's researchers, the legacy of these compounds provides a rich source of information on chemical synthesis, mechanism of action, and analytical science. The foundational knowledge gained from studying these relatively simple molecules continues to inform the development of new and improved chemical tools for a variety of applications, from crop protection to drug discovery.

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An In-Depth Technical Guide to 2,3-Dichloropropionic Acid Derivatives: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Halogenated carboxylic acids represent a cornerstone in synthetic organic chemistry and agrochemical development. Among these, 2,3-Dichloropropionic acid and its derivatives serve as versatile building blocks and possess notable biological activities. This guide provides an in-depth exploration of this compound class, moving beyond a simple recitation of facts to explain the causality behind its synthesis, properties, and mechanisms of action. It is designed for researchers, chemists, and drug development professionals who require a technical and practical understanding of these molecules. We will dissect synthetic pathways, tabulate key physicochemical properties, and illuminate the biological pathways these compounds disrupt, particularly in the context of their herbicidal action.

Core Compound Profile: this compound

This compound (2,3-DCPA) is a halogenated carboxylic acid with the chemical formula C₃H₄Cl₂O₂.[1] Its structure is characterized by a three-carbon propionic acid backbone with chlorine atoms substituted at the alpha (C2) and beta (C3) positions.[2]

This substitution pattern distinguishes it from its well-known isomer, 2,2-dichloropropionic acid (Dalapon), a widely used herbicide.[3][4] While Dalapon's herbicidal properties are extensively documented, 2,3-DCPA also exhibits biological activity and, critically, serves as a valuable precursor in the synthesis of various other industrial and pharmaceutical compounds.[2]

Key Attributes:

  • IUPAC Name: 2,3-dichloropropanoic acid[5]

  • CAS Number: 565-64-0[5]

  • Molecular Structure: ClCH₂CH(Cl)COOH

The presence of two chlorine atoms significantly influences the molecule's acidity, reactivity, and biological interactions, making its derivatives a subject of continued scientific interest.

Synthesis of this compound and Its Derivatives

The preparation of 2,3-DCPA and its functional derivatives, such as esters and acyl chlorides, relies on fundamental organic transformations. Understanding these pathways is crucial for producing high-purity materials for research and development.

Synthesis of the Parent Acid

A primary method for preparing this compound is through the direct halogenation of propionic acid or its precursors.[2] This reaction involves the use of a chlorinating agent, such as chlorine gas (Cl₂), under controlled conditions to prevent over-chlorination and the formation of unwanted isomers.[2]

  • Mechanism: The reaction proceeds via a free-radical or acid-catalyzed mechanism, where hydrogen atoms on the propionic acid backbone are substituted with chlorine.

  • Reaction Conditions: The process is typically performed in a suitable solvent, like chloroform or methylene dichloride, which can dissolve the reactants and facilitate the reaction.[2] Temperature control is critical to guide the selectivity of the chlorination to the desired 2 and 3 positions.

Synthesis of Key Derivatives: Esters and Acyl Chlorides

The carboxylic acid group of 2,3-DCPA is a reactive handle for creating a variety of derivatives.

  • Esterification (e.g., Methyl 2,3-dichloropropionate): Esters are common derivatives used in further synthetic applications. They are typically synthesized via Fischer esterification, reacting 2,3-DCPA with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄).

  • Acyl Chloride Formation (2,3-Dichloropropionyl chloride): The conversion to an acyl chloride creates a highly reactive intermediate. This is often achieved by treating 2,3-DCPA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-dichloropropionyl chloride is a valuable reagent for synthesizing amides and more complex molecules, including compounds with analgesic and anti-inflammatory potential.[6]

Below is a generalized workflow for the synthesis and derivatization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 2,3-DCPA cluster_derivatization Derivatization PropionicAcid Propionic Acid Chlorination Chlorination (e.g., Cl₂) PropionicAcid->Chlorination DCPA 2,3-Dichloropropionic Acid (2,3-DCPA) Chlorination->DCPA Esterification Esterification (e.g., CH₃OH, H⁺) Ester Methyl 2,3-dichloropropionate Esterification->Ester AcylChlorideFormation Acyl Chloride Formation (e.g., SOCl₂) AcylChloride 2,3-Dichloropropionyl Chloride AcylChlorideFormation->AcylChloride DCPA_ref->Esterification DCPA_ref->AcylChlorideFormation

General synthetic routes for 2,3-DCPA and its derivatives.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of 2,3-DCPA and its derivatives dictate their solubility, stability, and handling requirements. The table below summarizes key data for the parent acid and its methyl ester derivative.

PropertyThis compoundMethyl 2,3-dichloropropionate
Molecular Formula C₃H₄Cl₂O₂C₄H₆Cl₂O₂
Molecular Weight 142.97 g/mol [5]157.00 g/mol
Appearance White to almost white powder/crystal[1]Colorless liquid
Melting Point 48-52 °C[7]N/A
Boiling Point 210 °C[2]63 °C @ 13 hPa
Density ~1.47 g/cm³1.33 g/cm³ @ 20 °C
Solubility Soluble in waterData not widely available
Hazards Corrosive, toxic if swallowed or in contact with skin[5]Combustible liquid

Stability and Handling: this compound is corrosive to metals and tissue.[3] It should be handled with appropriate personal protective equipment, including gloves and eye protection.[7] Like many chlorinated organic compounds, it may emit toxic hydrogen chloride fumes upon thermal decomposition.[3]

Biological Activity and Mechanism of Action

While its isomer, Dalapon, is more prominent as a commercial herbicide, 2,3-DCPA and related chlorinated aliphatic acids also exhibit significant biological effects, primarily as phytotoxins.

Herbicidal Activity

This compound acts as a herbicide by disrupting critical metabolic pathways within plants.[2] Once absorbed through the roots or leaves, it is translocated to meristematic tissues—areas of active growth like root and shoot tips.[2] Its primary mode of action is the inhibition of cell division and elongation, which ultimately leads to stunted growth and plant death.[2] This is achieved by interfering with the synthesis of essential compounds.[2]

Mechanism of Action: Inhibition of Pantothenate Biosynthesis

The precise mechanism for many chlorinated aliphatic acids is thought to involve the disruption of multiple enzyme pathways.[8] However, a key metabolic site identified for the closely related herbicide Dalapon is the pantothenate-synthesizing enzyme (Pantothenate Synthetase or PanC).[9][10][11] This enzyme is vital for the biosynthesis of Pantothenate (Vitamin B5), a precursor to Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic processes, including fatty acid synthesis and the Krebs cycle.

The proposed mechanism involves the following steps:

  • Enzyme-Catalyzed Reaction: Pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate.[11][12] This occurs via a pantoyl-adenylate intermediate.[10][12]

  • Inhibition: Chlorinated aliphatic acids like Dalapon are believed to inhibit this enzyme, disrupting the entire pathway.[9] By blocking the production of pantothenate, the synthesis of Coenzyme A is halted, leading to widespread metabolic failure and cell death.[12]

The following diagram illustrates the pantothenate biosynthesis pathway and the putative point of inhibition by chlorinated propionic acids.

Pathway_Inhibition Pantoate Pantoate PanC Pantothenate Synthetase (PanC) Pantoate->PanC BetaAlanine β-Alanine BetaAlanine->PanC ATP ATP ATP->PanC Pantothenate Pantothenate (Vitamin B5) CoA Coenzyme A (CoA) Pantothenate->CoA Further Steps PanC->Pantothenate    Inhibitor 2,3-DCPA / Dalapon Inhibitor->PanC Inhibition

Inhibition of the Pantothenate biosynthesis pathway.
Applications in Pharmaceutical and Chemical Synthesis

Beyond its herbicidal properties, 2,3-DCPA and its derivatives are valuable intermediates in organic synthesis.[2] The reactive nature of the C-Cl bonds and the carboxylic acid group allows for its use as a scaffold to build more complex molecules. For example, the related derivative 2,3-Dichloropropionyl Chloride is used as a reagent in the synthesis of potent analgesic, antipyretic, and anti-inflammatory agents.[6] The broader class of propionic acid derivatives includes many important non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, highlighting the pharmacological relevance of this chemical backbone.[13][14]

Standard Experimental Protocol: Synthesis of Methyl 2,3-dichloropropionate

This protocol provides a representative, self-validating methodology for the synthesis of a key ester derivative. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize Methyl 2,3-dichloropropionate from this compound via Fischer esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (anhydrous, ~20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound.

    • Add a significant excess of anhydrous methanol. Causality: Using methanol as the solvent drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.

    • Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid while stirring. Causality: The addition is exothermic; cooling prevents uncontrolled temperature spikes. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

    • Maintain reflux for 3-4 hours. Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold saturated sodium bicarbonate solution. Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 2,3-DCPA, quenching the reaction.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. Causality: The ester product is more soluble in the organic phase, allowing for its separation from the aqueous phase containing salts and residual methanol.

    • Combine the organic layers and wash with brine. Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Causality: MgSO₄ is a drying agent that removes trace amounts of water.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Causality: This isolates the crude ester product.

    • If necessary, purify the resulting oil via fractional distillation under reduced pressure to obtain pure Methyl 2,3-dichloropropionate.

The workflow for this experimental protocol is visualized below.

Protocol_Workflow start Start: 2,3-DCPA + Methanol setup 1. Add H₂SO₄ catalyst in ice bath start->setup reflux 2. Heat to Reflux (3-4 hours) setup->reflux workup 3. Quench with NaHCO₃ & Extract with Organic Solvent reflux->workup wash 4. Wash with Brine workup->wash dry 5. Dry with MgSO₄ & Filter wash->dry concentrate 6. Concentrate via Rotary Evaporation dry->concentrate end End: Purified Methyl 2,3-dichloropropionate concentrate->end

Experimental workflow for the synthesis of Methyl 2,3-dichloropropionate.

Conclusion

This compound and its derivatives are more than just structural isomers of a common herbicide. They are a class of compounds with distinct properties, synthetic utility, and biological relevance. Their preparation via controlled halogenation and subsequent derivatization provides access to valuable chemical intermediates for the agrochemical and pharmaceutical industries. While their herbicidal action is rooted in the disruption of fundamental metabolic pathways, such as pantothenate biosynthesis, their true value lies in their versatility as a chemical scaffold. A thorough understanding of their synthesis, properties, and mechanisms, as detailed in this guide, is essential for any scientist looking to leverage these powerful molecules in their research and development endeavors.

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  • Biodegradation of chlorinated aliphatic compounds. (1996, June). PubMed. Retrieved from [Link]

  • Absorption, distribution, & metabolism of 2,2-dichloropropionic acid in relation to phytotoxicity. I. Penetration & translocation of Cl36- and C14-labeled dalapon. (n.d.). PubMed Central - NIH. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2,3-dichloropropionic acid (2,3-DCPA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical experimental guidance to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: Understanding this compound

This compound (CAS No: 565-64-0), with the chemical formula C₃H₄Cl₂O₂, is a halogenated carboxylic acid.[1][2] Structurally, it is a three-carbon propionic acid backbone with chlorine atoms substituted at the alpha and beta positions.[1][3] This compound typically appears as a white to off-white crystalline powder or solid.[1][4][5] It is a distinct isomer from the more commonly known herbicide 2,2-dichloropropionic acid (Dalapon) and possesses its own unique set of physicochemical properties that govern its solubility.[6][7][8]

A thorough understanding of solubility is critical for a multitude of applications, including reaction chemistry, purification processes like recrystallization, formulation development, and assessing its environmental fate and transport. This guide will delve into the factors influencing its solubility, present available data, and provide a robust protocol for its experimental determination.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (2,3-DCPA) and the solvent. The principle of "like dissolves like" is the foundational concept: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9]

Molecular Structure and Physicochemical Properties of 2,3-DCPA

Several key features of the 2,3-DCPA molecule are crucial to its solubility profile:

  • Polarity: The presence of a carboxylic acid group (-COOH) and two chlorine atoms imparts significant polarity to the molecule. The carboxylic group can engage in hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens).[10]

  • Acidity: As a carboxylic acid, 2,3-DCPA is a weak acid. Its pKa has been reported as 2.85 at 25°C, indicating it is a relatively strong organic acid.[5][10][11] This acidity is paramount to its solubility in basic solutions, where it can deprotonate to form a highly polar and water-soluble carboxylate salt.

  • Molecular Weight and Size: With a molecular weight of approximately 142.97 g/mol , its size is a factor that can limit solubility compared to smaller, more polar molecules.[1][2][12]

Influence of Solvent Properties

The choice of solvent is the most critical factor determining whether 2,3-DCPA will dissolve.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. Water, being highly polar, is expected to be a reasonably good solvent for 2,3-DCPA, a fact supported by qualitative reports describing it as "soluble in water" or having "almost transparency" in water.[5][10][11][12][13] Alcohols like methanol and ethanol can also solvate the molecule effectively through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments and can act as hydrogen bond acceptors but lack acidic protons. Dimethyl sulfoxide (DMSO) is reported to be a good solvent for 2,3-DCPA.[5][10][13]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The solubility of the polar 2,3-DCPA in these solvents is expected to be very low.

  • Aqueous Bases (e.g., NaOH, NaHCO₃ solutions): Due to its acidic nature, 2,3-DCPA will react with basic solutions to form the corresponding sodium salt (sodium 2,3-dichloropropionate). This salt is an ionic compound and is expected to be highly soluble in water, a principle often used in extraction and purification processes.[14][15][16]

Quantitative and Qualitative Solubility Data

While extensive quantitative data for this compound is not widely published, the available qualitative information provides a strong foundation for solvent selection. It is crucial to distinguish this data from that of its isomer, 2,2-dichloropropionic acid (Dalapon), which is generally more water-soluble.[6][8]

SolventTypeReported Solubility of 2,3-DCPASource(s)
WaterPolar ProticSoluble, "almost transparency"[5][10][11][12][13]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[5][10][13]
MethanolPolar ProticSlightly Soluble[5][10][13]
ChloroformChlorinatedUsed as a reaction solvent[1]
Methylene DichlorideChlorinatedUsed as a reaction solvent[1]
Aqueous NaOH / NaHCO₃Aqueous BaseExpected to be very soluble (via reaction)[14][15][16]

Table 1: Summary of Reported Solubility for this compound.

Experimental Protocol for Solubility Determination

To generate precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2,3-DCPA in a given solvent at a specific temperature.

Rationale and Self-Validation

This protocol employs the isothermal equilibrium method, which allows the system to reach saturation under controlled temperature conditions. The subsequent quantitative analysis of the saturated solution ensures accuracy. The inclusion of an equilibration time check (analyzing samples at successive time points until concentration is constant) serves as a self-validating step, confirming that true equilibrium has been achieved.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, pH titration)

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2,3-DCPA to a series of vials. The excess is critical to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume or mass of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the target temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 36, 48 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the target temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated liquid) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2,3-DCPA.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 1. Add excess 2,3-DCPA to vial prep2 2. Add known volume of solvent prep1->prep2 prep3 3. Equilibrate at constant T (e.g., 24-48h with agitation) prep2->prep3 prep4 4. Settle undissolved solid prep3->prep4 samp1 5. Withdraw supernatant with syringe prep4->samp1 samp2 6. Filter with 0.45µm syringe filter samp1->samp2 samp3 7. Accurately dilute the filtrate samp2->samp3 samp4 8. Quantify concentration (e.g., HPLC-UV) samp3->samp4 calc 9. Calculate solubility (g/100mL, mol/L) samp4->calc

Caption: Workflow for Experimental Solubility Determination.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][17][18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[17]

Conclusion

The solubility of this compound is governed by its polar carboxylic acid functionality and the presence of two chlorine atoms. It exhibits solubility in polar solvents like water and DMSO and is highly soluble in aqueous basic solutions due to salt formation. While detailed quantitative data across a wide range of solvents is limited in public literature, its solubility can be reliably determined using the standardized experimental protocol provided in this guide. A clear understanding of its solubility characteristics, coupled with stringent safety practices, is essential for its effective and safe application in research and development.

References

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A Technical Guide to the Spectroscopic Profile of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2,3-dichloropropionic acid (CAS No. 565-64-0), a significant organochlorine compound utilized as a herbicide and a versatile intermediate in chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and a workflow visualization to facilitate the structural elucidation and analysis of this compound.

Molecular Structure and Chemical Properties

This compound is a halogenated carboxylic acid with the chemical formula C₃H₄Cl₂O₂.[3][4] Its structure features a three-carbon backbone with chlorine atoms at the α and β positions relative to the carboxyl group. This substitution pattern significantly influences its chemical reactivity and spectroscopic properties.

Key Chemical Properties:

PropertyValueSource
Molecular Weight142.97 g/mol [3]
Melting Point48-52 °C[2][5]
Boiling Point210 °C[2][5]
pKa2.85 (at 25 °C)[2]
AppearanceWhite to almost white crystalline powder[2]
SolubilitySoluble in water, DMSO, and Methanol (slightly)[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of acrylic acid.[2] This reaction proceeds via the addition of chlorine across the double bond of the acrylic acid.

Reaction Scheme:

CH₂=CHCOOH + Cl₂ → ClCH₂CHClCOOH

Another established method is the halogenation of propionic acid or its derivatives using chlorinating agents under controlled temperature conditions.[1] Solvents like chloroform or methylene dichloride are typically used to facilitate the reaction.[1]

Spectroscopic Data and Interpretation

The following sections detail the expected and reported spectroscopic data for this compound, providing insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5Doublet of doublets (dd)1HHα (CH)
~3.9Multiplet (m)2HHβ (CH₂)
~11-13Singlet (broad)1HCOOH

Interpretation:

  • The Hα proton , being attached to a carbon bearing a chlorine atom and the carboxylic acid group, is expected to be the most deshielded and appear furthest downfield. It will be split by the two adjacent Hβ protons, resulting in a doublet of doublets.

  • The Hβ protons are also deshielded by the adjacent chlorine atom. They will be split by the Hα proton, and due to diastereotopicity, may exhibit a more complex multiplet pattern.

  • The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift. Its position can be concentration and solvent-dependent, and it will exchange with D₂O.

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals corresponding to the three carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~170 | C=O | | ~55 | Cα (CHCl) | | ~45 | Cβ (CH₂Cl) |

Interpretation:

  • The carbonyl carbon (C=O) of the carboxylic acid will appear at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

  • The α-carbon (Cα) , bonded to a chlorine atom and the carbonyl group, will be significantly deshielded and appear in the mid-field region.

  • The β-carbon (Cβ) , attached to a chlorine atom, will also be deshielded compared to an unsubstituted alkane but will be the most upfield of the three carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
1760-1690StrongC=O stretch (carboxylic acid)
1320-1210MediumC-O stretch
1440-1395MediumO-H bend
800-600StrongC-Cl stretch

Interpretation:

  • A very broad and strong absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

  • A strong, sharp peak between 1760-1690 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group in the carboxylic acid.[6]

  • The presence of strong absorptions in the 800-600 cm⁻¹ range can be attributed to the C-Cl stretching vibrations.

  • The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative AbundanceAssignment
142, 144, 1469:6:1[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster)
97, 993:1[M-COOH]⁺
62, 643:1[CH₂Cl-CH]⁺
49, 513:1[CH₂Cl]⁺
45Variable[COOH]⁺

Interpretation:

  • The molecular ion peak will appear as a cluster of peaks at m/z 142, 144, and 146 due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1).[7] The relative intensities of these peaks are expected to be in a 9:6:1 ratio for a molecule containing two chlorine atoms.[7]

  • Fragmentation is likely to occur via the loss of the carboxyl group (a loss of 45 Da), resulting in a fragment ion cluster at m/z 97 and 99 with a 3:1 intensity ratio.

  • Other significant fragments may arise from the cleavage of the carbon-carbon bonds, leading to chlorine-containing fragments such as [CH₂Cl-CH]⁺ (m/z 62, 64) and [CH₂Cl]⁺ (m/z 49, 51), both of which will exhibit the characteristic 3:1 isotopic pattern.[7]

  • A peak at m/z 45 corresponding to the [COOH]⁺ fragment may also be observed.[8]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock acquire Acquire Spectrum lock->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process reference Reference Spectrum (e.g., TMS) process->reference integrate Integrate Peaks reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1) is used.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard.

IR Sample Preparation and Acquisition

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind_sample Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) grind_sample->mix press Press into a Transparent Pellet mix->press place Place Pellet in Spectrometer press->place acquire_bg Acquire Background Spectrum place->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample Final Spectrum Final Spectrum acquire_sample->Final Spectrum

Caption: Workflow for IR sample preparation (KBr pellet method) and data acquisition.

Protocol (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Sample Introduction and Analysis

MS_Workflow cluster_intro Sample Introduction and Ionization cluster_analysis Mass Analysis and Detection introduce Introduce Sample (e.g., Direct Infusion or GC) ionize Ionize Sample (e.g., Electron Ionization) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating in a vacuum.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion, which can then fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the unique isotopic patterns in the mass spectrum collectively serve as a robust fingerprint for the identification and structural confirmation of this compound. The provided protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data, which is crucial for quality control, reaction monitoring, and further research in the fields of chemistry and drug development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11263. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Unlocking the Research Potential of 2,3-Dichloropropionic Acid: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

2,3-Dichloropropionic acid (2,3-DCPA), a halogenated carboxylic acid, represents a molecule of significant, yet underexplored, research interest. While its isomer, 2,2-dichloropropionic acid (Dalapon), is well-established as a herbicide, the unique structural properties of 2,3-DCPA present distinct opportunities in chemical synthesis, agrochemical research, and metabolic pathway modulation. This guide provides a technical framework for investigating its potential applications. We will delve into its core chemical characteristics, propose novel research avenues by drawing parallels with structurally related compounds, and provide detailed, actionable experimental protocols to empower researchers in their investigations. The narrative is grounded in established scientific principles, offering insights into the causality behind experimental design and ensuring that every proposed protocol is a self-validating system.

Introduction: Characterizing the Core Molecule

This compound (IUPAC Name: 2,3-dichloropropanoic acid) is an organochlorine compound with the chemical formula C₃H₄Cl₂O₂.[1][2] It exists as a white to yellow crystalline powder and is characterized by chlorine atoms on the alpha and beta carbons of the propionic acid backbone.[1][3] This substitution pattern distinguishes it from its more widely known isomer, Dalapon, where both chlorine atoms are on the alpha carbon.[1] Understanding its fundamental properties is the first step in designing meaningful experiments.

A classical synthesis approach involves the controlled halogenation of propionic acid or its derivatives using chlorinating agents like chlorine, often in a chlorinated hydrocarbon solvent.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 565-64-0[1][2][5]
Molecular Weight 142.97 g/mol [1][5][6]
Appearance White to off-white crystalline solid[1][7][8]
Melting Point 48-52 °C[1][5][9]
Boiling Point 210 °C[1][5][9]
Water Solubility Soluble[3][7]
pKa ~2.85 (at 25°C)[5][7]

Application I: Agrochemical Research and Herbicide Development

The primary established application of chloropropionic acids is in agriculture. While Dalapon is a commercialized herbicide, 2,3-DCPA's herbicidal activity is also documented, targeting the meristematic activity in plant roots, inhibiting cell division and elongation.[1][10] The proposed mechanism involves interference with essential metabolic pathways, potentially including amino acid or lipid synthesis.[1][11] At high concentrations, like other strong acids, it likely acts as a protein precipitant, causing membrane damage and localized necrosis.[12][13]

Rationale for Investigation

The differential positioning of the chlorine atoms between 2,3-DCPA and Dalapon may lead to variations in uptake, translocation, target enzyme specificity, and environmental persistence. Dalapon is known to be degraded by soil microbes, a process crucial for its environmental fate.[12][14][15] Investigating the biodegradation profile of 2,3-DCPA is a critical research gap.

Experimental Protocol: Evaluating Herbicidal Efficacy

This protocol outlines a method for assessing the phytotoxicity of 2,3-DCPA using the model plant Arabidopsis thaliana.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,3-DCPA on root growth.

Materials:

  • This compound (CAS 565-64-0)

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose, MES buffer, Agar

  • Sterile petri dishes (100 mm)

  • Growth chamber with controlled light (16h light/8h dark) and temperature (22°C)

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Preparation of Treatment Plates:

    • Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.25% MES, pH 5.7, 0.8% agar).

    • Autoclave and cool to ~50°C.

    • Prepare a 100 mM stock solution of 2,3-DCPA in DMSO.

    • Add the stock solution to the molten agar to achieve final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Also, prepare a DMSO-only control plate.

    • Pour ~25 mL of medium into each sterile petri dish and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 5 minutes.

    • Rinse seeds 5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 48 hours to synchronize germination.

    • Pipette individual seeds in a line onto the surface of the prepared treatment plates.

  • Incubation and Data Collection:

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

    • Allow seedlings to grow for 7-10 days.

    • Scan the plates daily to monitor root growth.

    • At the end of the experiment, measure the primary root length of at least 20 seedlings per treatment condition using image analysis software.

  • Data Analysis:

    • Calculate the average root length for each concentration.

    • Normalize the data to the DMSO control (set to 100% growth).

    • Plot the normalized root length against the log of the 2,3-DCPA concentration and perform a non-linear regression to determine the IC₅₀ value.

Visualization: Proposed Herbicidal Workflow

Herbicidal_Action_Workflow Workflow for Assessing Herbicidal Activity cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare 2,3-DCPA Stock Solution prep_plates Create MS Agar Plates with Varying Concentrations prep_stock->prep_plates plate_seeds Plate Seeds on Treatment Media prep_plates->plate_seeds sterilize_seeds Surface-Sterilize & Stratify Seeds sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber (7-10 days) plate_seeds->incubate scan_measure Scan Plates & Measure Root Length incubate->scan_measure calc_ic50 Calculate IC50 Value scan_measure->calc_ic50 report Report Phytotoxicity calc_ic50->report

Caption: A generalized workflow for evaluating the phytotoxicity of 2,3-DCPA.

Application II: Intermediate in Chemical Synthesis

2,3-DCPA is a valuable precursor for synthesizing a variety of other organic compounds, including pharmaceuticals and agrochemicals.[1] Its two chlorine atoms and the carboxylic acid group provide multiple reactive sites for substitution and derivatization reactions.[1]

Rationale for Investigation

One of the most direct synthetic applications is its conversion to an acid chloride, a highly reactive intermediate. For example, reacting 2,3-DCPA with thionyl chloride (SOCl₂) yields 2,3-dichloropropionyl chloride.[16] This intermediate can then be used in a wide range of acylation reactions to form esters and amides, enabling the construction of more complex molecules.

Experimental Protocol: Synthesis of 2,3-Dichloropropionyl Chloride

Objective: To convert 2,3-DCPA to its corresponding acid chloride for use as a reactive intermediate.

Materials:

  • This compound (CAS 565-64-0)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle

  • Distillation apparatus

Methodology (handle all reagents in a fume hood):

  • Reaction Setup:

    • Place 1 mole equivalent of this compound into a dry round-bottom flask.

    • Slowly add 1.2 mole equivalents of thionyl chloride to the flask at room temperature. The reaction is often performed neat (without solvent).[16]

    • Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture from entering the system.

  • Reaction Execution:

    • Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76°C) using a heating mantle.

    • Maintain reflux for 1-2 hours.[16] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The excess thionyl chloride can be removed by distillation at atmospheric pressure.

    • The resulting crude 2,3-dichloropropionyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the product using analytical techniques such as Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application III: A Novel Probe for Metabolic Reprogramming

A compelling and novel research application for 2,3-DCPA lies in its potential to modulate cellular metabolism. This hypothesis is built upon the well-documented activity of the structurally related molecule, dichloroacetate (DCA). DCA is a known inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[17][18] By inhibiting PDK, DCA forces a metabolic shift from aerobic glycolysis (the Warburg effect, common in cancer cells) back towards oxidative phosphorylation (OXPHOS).[17][19] Given that Dalapon is also an inhibitor of some pyruvate-processing enzymes, it is scientifically logical to investigate whether 2,3-DCPA shares this bioactivity.[20]

Rationale for Investigation

Targeting cellular metabolism is a promising strategy in cancer therapy and for studying metabolic disorders.[19] If 2,3-DCPA can inhibit PDK or otherwise alter the glycolytic pathway, it could serve as a valuable chemical probe or a starting point for drug development. Its unique structure may offer a different binding affinity or specificity for the four PDK isoforms compared to DCA.

Experimental Protocol: Screening for Metabolic Reprogramming in Cancer Cells

Objective: To determine if 2,3-DCPA induces a metabolic shift from glycolysis to oxidative phosphorylation in a cancer cell line (e.g., A549 lung carcinoma or HeLa cervical cancer cells).

Materials:

  • Cancer cell line known for high glycolytic activity (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS 565-64-0)

  • Dichloroacetate (DCA) as a positive control

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and associated assay kits

  • 96-well cell culture plates suitable for the flux analyzer

Methodology:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well Seahorse plate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a range of concentrations of 2,3-DCPA and DCA in assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine).

    • Remove the culture medium from the cells, wash with assay medium, and add the treatment media.

    • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Metabolic Flux Analysis:

    • Use a Seahorse XF Glycolysis Stress Test or a Mito Stress Test. For this objective, we will focus on the basal rates.

    • Measure the basal Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

  • Data Analysis:

    • Calculate the OCR and ECAR for each treatment condition.

    • Determine the OCR/ECAR ratio. A significant increase in this ratio compared to the untreated control indicates a shift from glycolysis towards oxidative phosphorylation.

    • Compare the effect of 2,3-DCPA to that of the positive control, DCA. Plot dose-response curves to assess potency.

Visualization: Pyruvate Dehydrogenase Complex Regulation

PDH_Regulation Pyruvate Pyruvate Lactate Lactate (Glycolysis) Pyruvate->Lactate PDH_active PDH Complex (Active) Pyruvate->PDH_active Catalyzes AcetylCoA Acetyl-CoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDH_active->AcetylCoA PDH_inactive PDH Complex-P (Inactive) PDH_active->PDH_inactive Phosphorylation PDH_inactive->PDH_active Dephosphorylation PDK PDK PDK->PDH_active PDP PDP PDP->PDH_inactive DCPA Hypothesized Inhibition by 2,3-DCPA DCPA->PDK ?

Caption: Potential inhibition of PDK by 2,3-DCPA to promote PDH activity.

Conclusion and Future Outlook

This compound is more than just an isomer of a known herbicide; it is a versatile chemical entity with significant untapped research potential. The distinct positioning of its chloro-substituents invites comparative studies in agrochemistry, offering possibilities for developing herbicides with novel activity spectra or improved environmental profiles. As a synthetic building block, its utility is clear, providing a gateway to more complex molecules. Perhaps most exciting is the prospect of its use as a tool to probe and manipulate cellular metabolism. The structural analogy to dichloroacetate provides a strong, rational basis for investigating its effects on the pyruvate dehydrogenase complex, with profound implications for cancer biology and metabolic disease research. The protocols and frameworks provided in this guide are intended to serve as a launchpad for scientists to explore these promising avenues and unlock the full scientific value of this compound.

References

  • This compound | C3H4Cl2O2 | CID 11263 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • Dalapon | C3H4Cl2O2 | CID 6418 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • This compound - LookChem. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

  • Dalapon - AERU - University of Hertfordshire. (n.d.). Agriculture & Environment Research Unit. Retrieved December 31, 2025, from [Link]

  • Propanoic acid, 2,3-dichloro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 31, 2025, from [Link]

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  • Degradation of the Selective Herbicide 2,2-Dichloropropionate (Dalapon) by a Soil Bacterium | Microbiology Society. (1979, January 1). Microbiology Society. Retrieved December 31, 2025, from [Link]

  • Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - MDPI. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

  • Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis | Blood Advances | American Society of Hematology - ASH Publications. (2018, August 14). ASH Publications. Retrieved December 31, 2025, from [Link]

  • Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis | Blood Advances | American Society of Hematology - ASH Publications. (2018, August 14). ASH Publications. Retrieved December 31, 2025, from [Link]

  • Comparison Between Dichloroacetate and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency - Frontiers Publishing Partnerships. (2022, May 18). Frontiers. Retrieved December 31, 2025, from [Link]

  • Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PubMed. (2018, August 14). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • Populations of Dalapon-decomposing Bacteria in Soil - ASM Journals. (n.d.). American Society for Microbiology. Retrieved December 31, 2025, from [Link]

  • The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product - ResearchGate. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

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  • US2647923A - Method for preparing esters of alpha, beta-dichloropropionic acid - Google Patents. (n.d.). Google Patents.
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Methodological & Application

Application Note: A Protocol for the Selective Synthesis of 2,3-Dichloropropionic Acid via a Dual-Mechanism Halogenation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Theoretical Framework and Mechanistic Insights

The synthesis of 2,3-dichloropropionic acid from propionic acid is not a straightforward single-step reaction due to the differing reactivity of the α- and β-carbons. The α-protons are acidic and susceptible to substitution via an enol or enolate intermediate (ionic mechanism), while the β-protons are typically substituted via a free-radical pathway.

The Challenge of Regioselectivity

Direct halogenation of a simple carboxylic acid does not readily occur because the carboxyl group deactivates the molecule towards electrophilic attack and does not easily form the necessary enol intermediate.[1][2] The classic Hell-Volhard-Zelinsky (HVZ) reaction overcomes this by first converting the carboxylic acid into a more reactive acyl halide using a catalyst like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).[3][4][2][5] This acyl halide readily tautomerizes to its enol form, which then undergoes electrophilic attack by the halogen (e.g., Cl₂) at the α-position.[4][6] This process is highly selective for the α-position.

Conversely, achieving halogenation at the β-position of propionic acid typically requires a free-radical mechanism.[7][8] This is often promoted by UV light or high temperatures and the exclusion of ionic catalysts. Therefore, to synthesize the 2,3-dichloro isomer, the reaction conditions must be carefully manipulated to facilitate both an initial ionic α-chlorination and a subsequent radical β-chlorination.

Proposed Dual-Mechanism Pathway

The protocol described herein is based on a two-stage, one-pot process:

  • Stage 1: Ionic α-Chlorination: Propionic acid is first converted to its acyl chloride. In the presence of a catalyst and with the exclusion of light, chlorine is introduced to selectively form 2-chloropropionic acid.[9][10]

  • Stage 2: Radical β-Chlorination: Following the formation of the α-chloro intermediate, reaction conditions are altered (e.g., by introducing a light source or increasing temperature) to promote a radical chain reaction, leading to chlorination at the β-position.

Byproducts such as 2,2-dichloropropionic acid (from further ionic chlorination) and 3-chloropropionic acid can form, making the final purification step critical.[7][11]

G cluster_0 Stage 1: Ionic α-Chlorination (HVZ-type) cluster_1 Stage 2: Radical β-Chlorination PA Propionic Acid AC Propionyl Chloride (via SOCl₂) PA->AC Activation Enol Acyl Chloride Enol AC->Enol Tautomerization AlphaChloro 2-Chloropropionyl Chloride Enol->AlphaChloro + Cl₂ (Electrophilic Attack) Prod1 2-Chloropropionic Acid AlphaChloro->Prod1 Hydrolysis/ Exchange Prod1_rad 2-Chloropropionic Acid Prod1->Prod1_rad Proceeds to Stage 2 BetaRadical β-Radical Intermediate Prod1_rad->BetaRadical H abstraction by Cl• (Initiation: light/heat) FinalProduct_int 2,3-Dichloropropionyl Chloride Radical BetaRadical->FinalProduct_int + Cl₂ FinalProduct This compound FinalProduct_int->FinalProduct Propagation & Hydrolysis

Caption: Reaction pathway for the dual-mechanism synthesis of this compound.

Experimental Protocol

This protocol details the synthesis on a laboratory scale. All operations involving corrosive and toxic reagents must be performed in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityPurpose
Propionic Acid79-09-474.0837.0 g (0.5 mol)Starting Material
Thionyl Chloride (SOCl₂)7719-09-7118.9765.4 g (0.55 mol)Activating Agent
Chlorine Gas (Cl₂)7782-50-570.90~78 g (1.1 mol)Chlorinating Agent
Nitrogen Gas (N₂)7727-37-928.01As neededInert Atmosphere
Dichloromethane (DCM)75-09-284.93200 mLSolvent
Sodium Bicarbonate (sat. soln)144-55-884.01As neededNeutralization
Anhydrous Magnesium Sulfate7487-88-9120.37As neededDrying Agent
Round-bottom flask (500 mL)--1Reaction Vessel
Reflux condenser--1
Gas dispersion tube--1For Cl₂ input
Magnetic stirrer & stir bar--1
Heating mantle--1
Gas scrubbers (NaOH soln)--2To trap HCl & excess Cl₂
UV Lamp (optional)--1Radical Initiator
Safety and Handling Precautions

Proper personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene), is mandatory.[12]

ChemicalHazardHandling Instructions
Thionyl Chloride Corrosive, toxic if inhaled, reacts violently with water.[13]Handle only in a chemical fume hood. Avoid contact with moisture.[14] Use a syringe or cannula for transfers. Work area must have an emergency shower and eyewash station.[15]
Chlorine Gas Highly toxic, severe respiratory irritant, corrosive.Use in a well-ventilated fume hood. Ensure all connections are secure to prevent leaks. Have a neutralization trap (e.g., sodium hydroxide solution) ready.
Propionic Acid Corrosive, causes skin and eye burns.Wear appropriate gloves and eye protection. Avoid inhalation of vapors.
This compound Corrosive, toxic.Handle with care, avoiding skin and eye contact.
Hydrogen Chloride (byproduct) Corrosive, toxic gas.The reaction must be vented through a gas scrubber containing a base solution (e.g., NaOH) to neutralize the HCl gas produced.
Step-by-Step Synthesis Procedure

G A Setup & Inerting Assemble glassware, flush with N₂ B Activation Add Propionic Acid & DCM. Slowly add SOCl₂ at 0-10°C. A->B C Stage 1: α-Chlorination Heat to 120-130°C. Bubble Cl₂ (1.1 eq) slowly. Exclude light. B->C D Reaction Monitoring Take aliquots, analyze via GC to confirm formation of 2-CPA. C->D E Stage 2: β-Chlorination Initiate radical reaction (UV light or T > 140°C). Continue Cl₂ addition (1.0 eq). D->E Once 2-CPA is major product F Workup Cool to RT. Purge with N₂. Wash with water & sat. NaHCO₃. E->F G Isolation Dry organic layer (MgSO₄). Remove solvent via rotary evaporation. F->G H Purification Fractional distillation under reduced pressure. G->H I Characterization Analyze final product via NMR, GC-MS, and IR. H->I

Caption: Experimental workflow for the synthesis of this compound.

  • Reactor Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, a thermometer, and a gas dispersion tube. Ensure the system is dry and flush with nitrogen gas.

  • Activation: Charge the flask with propionic acid (37.0 g, 0.5 mol) and dichloromethane (100 mL). Cool the flask in an ice bath. Slowly add thionyl chloride (65.4 g, 0.55 mol) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Stage 1 (α-Chlorination): After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (~40°C) for 1 hour to ensure complete formation of propionyl chloride. Then, increase the temperature to 120-130°C (DCM will distill off).[9][10] Wrap the flask in aluminum foil to exclude light. Begin bubbling chlorine gas through the gas dispersion tube into the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. This stage primarily forms 2-chloropropionic acid.

  • Stage 2 (β-Chlorination): Once GC analysis indicates significant conversion to the monochlorinated product, remove the aluminum foil and initiate the radical chlorination. This can be achieved by either shining a UV lamp on the reaction flask or increasing the temperature to 140-150°C. Continue bubbling chlorine gas at a controlled rate.

  • Workup: After the desired conversion is reached (as determined by GC, typically after several hours), stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen to remove excess chlorine and HCl.

  • Extraction: Carefully transfer the crude product to a separatory funnel. Wash with cold water (2 x 100 mL) and then with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and HCl. Finally, wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a mixture of this compound, unreacted starting material, and other chlorinated isomers (e.g., 2,2-dichloro and 3-chloro).[11]

  • Fractional Distillation: Purify the crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 107-109°C/20 mmHg.[16] The exact boiling point will depend on the pressure.

Characterization and Data

Confirm the identity and purity of the final product using standard analytical techniques.

Expected Yield and Properties
  • Expected Yield: 40-55% (Yields can vary significantly based on reaction control).

  • Appearance: Colorless liquid or low-melting solid (m.p. 48-52 °C).[17]

  • Molecular Formula: C₃H₄Cl₂O₂[18]

  • Molar Mass: 142.97 g/mol [17][19]

Analytical Data
TechniqueExpected Result
¹H NMR (CDCl₃)δ ~4.5-4.7 ppm (dd, 1H, -CHCl-), δ ~3.8-4.0 ppm (m, 2H, -CH₂Cl), δ ~11-12 ppm (s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~172-175 ppm (C=O), δ ~55-58 ppm (-CHCl-), δ ~45-48 ppm (-CH₂Cl)
GC-MS A peak corresponding to the product with a molecular ion (M⁺) or characteristic fragments. M/z fragments may include [M-Cl]⁺ and [M-COOH]⁺.[20]
IR Spectroscopy Strong C=O stretch at ~1720 cm⁻¹, broad O-H stretch from ~2500-3300 cm⁻¹, C-Cl stretches at ~650-800 cm⁻¹.[18]

Troubleshooting

  • Low Yield: May result from incomplete reaction or loss during workup. Ensure anhydrous conditions during the activation step and carefully control temperatures during chlorination.

  • Formation of 2,2-Dichloropropionic Acid: Favored by prolonged reaction times under ionic conditions (Stage 1). Monitor the reaction closely by GC and proceed to Stage 2 once 2-chloropropionic acid is the dominant product.

  • Formation of 3-Chloropropionic Acid: Can occur if radical conditions are initiated too early. Ensure Stage 1 is conducted with the exclusion of light.

  • Polymerization/Darkening: Can occur at very high temperatures. Maintain the recommended temperature ranges and ensure a steady stream of nitrogen or chlorine to remove reactive byproducts like HCl.

Conclusion

The synthesis of this compound via direct halogenation of propionic acid is a challenging but feasible process that requires careful control over the reaction mechanism. By sequentially favoring ionic and then radical pathways, it is possible to achieve the desired vicinal dichlorination. This protocol provides a robust framework for researchers, but optimization of reaction times and purification methods may be necessary depending on the desired purity and scale. The critical elements for success are anhydrous conditions, strict temperature control, and diligent monitoring of the reaction progress.

References

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

  • Xue, D., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Retrieved from [Link]

  • JoVE. (2025). α-Halogenation of Carboxylic Acid Derivatives: Overview. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-CHLOROPROPIONIC ACID. Org. Synth. 1930, 10, 20. Retrieved from [Link]

  • JoVE. (2023). Reactions of Carboxylic Acids: Introduction. Retrieved from [Link]

  • Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
  • Semantic Scholar. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Retrieved from [Link]

  • Lanxess. (n.d.). Thionyl chloride - Product Safety Assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0165540B1 - Process for preparing 2-chloropropionic acid.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • organicmystery.com. (n.d.). Hell-Volhard Zelinsky reaction in carboxylic acids. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2,3-dichloro-. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloropropionic acid esters - Patent 0163435.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid.
  • PubChem - NIH. (n.d.). This compound | C3H4Cl2O2 | CID 11263. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Tradeindia. (n.d.). This compound C3h4cl2o2. Retrieved from [Link]

  • Thames Restek. (n.d.). Internal Standards and Surrogates: this compound. Retrieved from [Link]

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Application Note: Protocols for the Selective Chlorination of Propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract and Scope

Chlorinated carboxylic acids are vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Specifically, 2-chloropropionic acid serves as a key intermediate for numerous active pharmaceutical ingredients, including profen-class non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The precise introduction of a chlorine atom onto the propionic acid backbone is a critical transformation that dictates the efficacy and cost of the overall synthetic route. This document provides a comprehensive guide to the experimental setup, execution, and safety considerations for the selective chlorination of propionic acid. It is designed for researchers in process development and medicinal chemistry, offering detailed, field-proven protocols that emphasize mechanistic understanding and procedural safety. Two primary, reliable methods for α-chlorination are presented: the classic Hell-Volhard-Zelinsky (HVZ) reaction and a modern ionic pathway using propionic anhydride as a catalyst.

Mechanistic Considerations: Choosing the Right Pathway

The regioselectivity of propionic acid chlorination is determined by the reaction mechanism. The primary products of interest are typically α-chloropropionic acid (2-chloropropionic acid) and, to a lesser extent, β-chloropropionic acid (3-chloropropionic acid).

  • α-Chlorination (Alpha-Chlorination): This involves the substitution of a hydrogen atom on the carbon adjacent to the carboxyl group. This is the most common and synthetically useful transformation for this substrate.

    • Hell-Volhard-Zelinsky (HVZ) Mechanism: This reaction proceeds by first converting the carboxylic acid into an acyl halide (e.g., acyl bromide or chloride) using a phosphorus catalyst (like PBr₃, PCl₃, or red phosphorus) and the halogen.[2][3][4] The acyl halide readily tautomerizes to its enol form, which is the active species that undergoes electrophilic attack by chlorine at the α-position.[2] The resulting α-chloro acyl halide can then be hydrolyzed during workup to yield the final α-chloro carboxylic acid.[5]

    • Ionic Mechanism: An alternative pathway to α-chlorination involves using a catalyst such as propionic anhydride.[6][7][8] This method also proceeds through an acyl chloride intermediate, which enolizes and then reacts with chlorine. This approach avoids the use of phosphorus or sulfur-based catalysts, which can sometimes lead to persistent, difficult-to-remove impurities and resinous byproducts.[8]

  • β-Chlorination (Beta-Chlorination): Substitution at the carbon further from the carboxyl group typically occurs via a free-radical mechanism.[6][7] This pathway can be promoted by UV light or radical initiators but is often a competing side reaction that needs to be suppressed when α-substitution is desired. Another route to β-chloropropionic acid is through the hydrochlorination of acrylic acid.[9][10]

This guide will focus on the two principal methods for achieving selective α-chlorination.

Protocol 1: α-Chlorination via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol describes the synthesis of 2-chloropropionic acid using chlorine gas with red phosphorus as a catalyst. This is a robust and well-established method for α-halogenation.[11][12][13]

Principle

The HVZ reaction leverages a catalytic amount of phosphorus to convert propionic acid in situ to propanoyl chloride. This intermediate enolizes, allowing for selective electrophilic chlorination at the α-carbon. The resulting 2-chloropropanoyl chloride is then hydrolyzed to the final product.

Reaction Scheme

Caption: HVZ chlorination of propionic acid.

Materials and Equipment
Reagents & Materials Grade Equipment
Propionic Acid≥99%4-neck round-bottom flask (1 L)
Red PhosphorusAmorphousMechanical stirrer with PTFE blade
Chlorine Gas≥99.5%Reflux condenser with gas outlet
Nitrogen Gas (for purging)High PurityGas dispersion tube (fritted)
Sodium Hydroxide Solution5 M (for scrubber)Digital thermometer/thermocouple
Anhydrous Sodium SulfateReagent GradeHeating mantle with controller
Diethyl Ether (for extraction)AnhydrousGas flow meter or rotameter
Gas scrubber/trap assembly
Experimental Workflow Diagram

Caption: Workflow for HVZ chlorination.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a 1 L four-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a gas dispersion tube extending below the liquid surface, and a thermometer. Ensure all glassware is thoroughly dried. The outlet of the condenser must be connected to a gas scrubber containing 5 M sodium hydroxide solution to neutralize excess chlorine and evolved HCl gas.

  • Reagent Charging: Charge the flask with propionic acid (e.g., 370 g, 5.0 mol) and red phosphorus (e.g., 5 g, 0.16 mol).

  • Reaction Initiation: Begin stirring and heat the mixture to 110-120°C using a heating mantle.

  • Chlorine Introduction: Once the temperature is stable, begin bubbling chlorine gas through the gas dispersion tube into the reaction mixture. The flow rate should be controlled (e.g., via a rotameter) to allow for efficient absorption without excessive loss through the condenser. A slight positive flow of unreacted chlorine should be observed exiting into the scrubber.

  • Monitoring: The reaction is exothermic and may require occasional cooling to maintain the desired temperature. Monitor the reaction progress by taking small aliquots, quenching them, esterifying (e.g., with diazomethane or acidic methanol), and analyzing by Gas Chromatography (GC) to observe the conversion of propionic acid to 2-chloropropionic acid and the formation of any 2,2-dichloropropionic acid. The reaction typically takes several hours.[11]

  • Workup: Once the desired conversion is achieved, stop the chlorine flow and cool the flask to room temperature. Purge the system with nitrogen gas for 30 minutes to remove residual HCl and unreacted chlorine.

  • Purification: The crude product, which is primarily 2-chloropropionic acid along with some unreacted starting material and di-chlorinated byproduct, is purified by fractional distillation under reduced pressure.

Protocol 2: α-Chlorination with Propionic Anhydride Catalyst

This method offers a high-yield pathway to 2-chloropropionic acid while avoiding phosphorus-based reagents. The key is to exclude light and other free-radical initiators to favor the ionic mechanism.[8]

Principle

Propionic anhydride reacts with HCl (generated in situ) to form propanoyl chloride, which acts as the key intermediate. This process is autocatalytic. The reaction is performed at a slightly higher temperature to achieve a good rate, and the exclusion of light is critical to prevent the formation of β-chloro isomers via a radical pathway.[6][8]

Mechanistic Pathway Diagram

Ionic_Mechanism PA Propionic Anhydride (CH₃CH₂CO)₂O PA_HCL Propionic Acid + Propanoyl Chloride CH₃CH₂COOH + CH₃CH₂COCl PA->PA_HCL HCl HCl (gas) HCl->PA_HCL Enol Enol Intermediate CH₂=C(OH)CH₃ PA_HCL->Enol Tautomerization AlphaChloroAcyl α-Chloro Acyl Chloride CH₃CHClCOCl Enol->AlphaChloroAcyl Chlorination Cl2 Cl₂ Cl2->AlphaChloroAcyl Product 2-Chloropropionic Acid CH₃CHClCOOH AlphaChloroAcyl->Product Hydrolysis Hydrolysis (H₂O workup) Hydrolysis->Product

Caption: Ionic chlorination pathway using propionic anhydride.

Summary of Reagents and Conditions
ParameterValueReference
Propionic Acid5.0 mol (370 g)[8][14]
Propionic Anhydride0.8 mol (104 g, 16 mol%)[8][14]
Chlorine Gas~6.6 mol (470 g)[8][14]
Reaction Temperature125-135 °C[8]
Reaction Time~20 hours[8][14]
Special ConditionsExclusion of light (wrap flask in foil)[8]
Expected YieldHigh (>90% selectivity for 2-CPA)[8]
Step-by-Step Protocol
  • Apparatus Setup: Assemble the same reaction apparatus as in Protocol 1. Crucially, wrap the reaction flask in aluminum foil to completely exclude light.

  • Reagent Charging: Charge the light-protected flask with propionic acid (370 g, 5.0 mol) and propionic anhydride (104 g, 0.8 mol).[8][14]

  • Reaction Conditions: Begin stirring and heat the mixture to ~130°C.[8][14]

  • Chlorine Introduction: Once the temperature is stable, introduce chlorine gas subsurface at a controlled rate, as described in Protocol 1. Maintain the temperature between 125-135°C for the duration of the reaction.[8]

  • Monitoring and Completion: The reaction is typically run for a set time (e.g., 20 hours) for high conversion.[8][14] Alternatively, it can be monitored by GC as in the HVZ protocol.

  • Workup and Purification: After cooling and purging the apparatus with nitrogen, the crude product is isolated and purified by vacuum distillation.

Safety and Hazard Management

The chlorination of propionic acid involves multiple hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • Chlorine (Cl₂): A highly toxic, corrosive, and oxidizing gas that is heavier than air.[15][16] Inhalation can cause severe respiratory distress or death.[16] All manipulations must be conducted in a certified, high-performance chemical fume hood. A self-contained breathing apparatus (SCBA) should be available for emergencies.[15][16]

    • Propionic Acid: Corrosive and can cause severe skin and eye burns.

    • 2-Chloropropionic Acid: Classified as toxic and corrosive. It is also a known neurotoxin and should be handled with extreme care.[1][17]

    • Red Phosphorus / PCl₃: Toxic, corrosive, and may react violently with water.

    • Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the reaction. The gas scrubber is essential for its neutralization.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[18][19]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and closed-toe shoes are required.[18][19]

    • Respiratory Protection: An emergency escape respirator should be readily available. Work should be planned to never require routine respiratory protection; if it is needed, the engineering controls are inadequate.

  • Engineering Controls:

    • Ventilation: All work must be performed in a chemical fume hood with a demonstrated face velocity.[19][20]

    • Gas Scrubber: A trap containing sodium hydroxide or another suitable caustic solution is non-negotiable for neutralizing off-gases.[6]

    • Emergency Equipment: An emergency eyewash and shower must be immediately accessible.[15]

Analytical Characterization

To ensure product quality and monitor reaction efficiency, several analytical methods are recommended.

  • Gas Chromatography (GC): The primary tool for monitoring reaction progress. Samples can be derivatized to their methyl esters for improved volatility and peak shape. This allows for quantification of starting material, desired product, and di-chlorinated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the structure of the final product, ensuring the chlorine atom is at the α-position.

  • Differential Pulse Voltammetry / Titration: These methods can be used to determine the concentration of residual chlorine or the acidity of the final product.[21][22]

Conclusion

The selective α-chlorination of propionic acid can be successfully achieved using either the Hell-Volhard-Zelinsky reaction or a method employing propionic anhydride as a catalyst. The HVZ reaction is a classic and effective method, while the anhydride-catalyzed process offers a cleaner alternative by avoiding phosphorus-containing reagents. The choice of method may depend on the scale, available equipment, and downstream purity requirements. For both protocols, a thorough understanding of the reaction mechanism, meticulous control of reaction parameters, and unwavering adherence to stringent safety protocols are paramount to ensuring a successful and safe synthesis.

References

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIomeric PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. (Available at: [Link])

  • Wikipedia. (n.d.). 2-Chloropropionic acid. (Available at: [Link])

  • Chemeurope.com. (n.d.). 2-Chloropropionic acid. (Available at: [Link])

  • Xue, D., Li, Y., Wang, L., Zhang, J., Liu, Y., & Lv, Z. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1-8. (Available at: [Link])

  • ResearchGate. (2017). (PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. (Available at: [Link])

  • Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
  • Quora. (2020). How do you convert propanoic acid to 2-chloropropionic acid?. (Available at: [Link])

  • Filo. (n.d.). Write down the reaction of the interaction of propionic acid with chlorine in the presence of a phosphorus catalyst. (Available at: [Link])

  • Gauth. (n.d.). Solved: Propanoic acid reacts with chlorine (1 eq.) in the presence of small amount of red ph. (Available at: [Link])

  • Semantic Scholar. (n.d.). [PDF] Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. (Available at: [Link])

  • Semantic Scholar. (n.d.). Analytical methods of chlorine and the substances produced by the chlorine treatments. (Available at: [Link])

  • National Center for Biotechnology Information (NCBI). (n.d.). 7. ANALYTICAL METHODS - Toxicological Profile for Chlorine. (Available at: [Link])

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. (Available at: [Link])

  • Google Patents. (n.d.). EP0165540B1 - Process for preparing 2-chloropropionic acid.
  • Patsnap. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride. (Available at: [Link])

  • ResearchGate. (2016). (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. (Available at: [Link])

  • Special Gas Instruments (SGI). (n.d.). Chlorine gas handling tips. (Available at: [Link])

  • Johnson Matthey Technology Review. (2015). Continuous Chlorine Detection in Drinking Water and a Review of New Detection Methods. (Available at: [Link])

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. (Available at: [Link])

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. (Available at: [Link])

  • Google Patents. (n.d.). JP2701229B2 - Method for producing 3-chloropropionic acid.
  • Texas Department of Insurance. (n.d.). Chlorine Safety. (Available at: [Link])

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Organic Syntheses. (n.d.). β-CHLOROPROPIONIC ACID. (Available at: [Link])

  • Washington State Department of Health. (2010). How to handle chlorine gas safely. (Available at: [Link])

  • Nevada Technical Associates, Inc. (2023). Top 10 Chlorine Safety Tips. (Available at: [Link])

  • Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. (Available at: [Link])

  • YouTube. (2020). Hell-Volhard-Zelinsky Reaction. (Available at: [Link])

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. (Available at: [Link])

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Wikipedia. (n.d.). Epichlorohydrin. (Available at: [Link])

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Application Notes and Protocols for 2,3-Dichloropropionic Acid as a Selective Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focused Approach to Grass Weed Management

2,3-Dichloropropionic acid, commonly known as Dalapon, is a selective, systemic organochlorine herbicide historically utilized for the control of annual and perennial grasses.[1][2][3] Its efficacy is rooted in its ability to be absorbed by both the foliage and roots, followed by translocation throughout the plant to its sites of action.[1][4] This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug and herbicide development. It provides an in-depth understanding of Dalapon's mechanism of action, detailed protocols for its application in a research context, and critical safety and handling information. While Dalapon is no longer commercially available in many regions, its well-characterized mode of action and selective properties make it a valuable tool for research in herbicide science, weed physiology, and the development of new herbicidal compounds.[2]

Physicochemical Properties of Dalapon

Understanding the fundamental properties of a herbicide is critical for its effective and safe application. Dalapon is typically formulated as its sodium or magnesium salt to enhance its water solubility and stability.[1][4]

PropertyValueReference
Chemical Name 2,2-Dichloropropionic acid[1]
Common Name Dalapon[1]
CAS Number 75-99-0 (Acid), 127-20-8 (Sodium Salt)[1]
Molecular Formula C₃H₄Cl₂O₂[5]
Molecular Weight 142.97 g/mol [5]
Appearance Colorless liquid (Acid)[5]
White to off-white powder (Sodium Salt)[1]
Water Solubility 900,000 mg/L @ 25°C (Sodium Salt)[1]
Stability Stable in dry form. Aqueous solutions are subject to hydrolysis, which is accelerated by increased temperature and pH.[1][5]

Principle of Selective Herbicidal Action

Dalapon's utility lies in its selective action against grasses (monocots) with relative safety to broadleaf plants (dicots) and certain tolerant crops when applied at appropriate rates.[1] This selectivity is a complex interplay of factors including differential absorption, translocation, and metabolism between susceptible and tolerant species. Grasses tend to absorb and translocate Dalapon more efficiently to the meristematic tissues where it exerts its phytotoxic effects.

Mechanism of Action: Inhibition of Pantothenate Synthesis

Dalapon's primary mode of action is the disruption of pantothenate (Vitamin B5) biosynthesis.[6][7] Pantothenate is a crucial precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the Krebs cycle.[7][8]

Dalapon acts as a competitive inhibitor of pantothenate synthetase, the enzyme that catalyzes the condensation of pantoate and β-alanine to form pantothenate.[7][8][9][10] By mimicking pantoate, Dalapon binds to the active site of the enzyme, blocking the formation of the pantoyl adenylate intermediate and thereby halting pantothenate production.[7][8] The resulting deficiency in CoA disrupts lipid metabolism, leading to a cessation of new cuticle and membrane formation, which is vital for rapidly growing tissues like root and shoot tips. This ultimately results in the inhibition of growth and cell division, leading to the eventual death of the susceptible grass species.[9]

dalapon_moa cluster_pathway Pantothenate & Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition by Dalapon Pantoate Pantoate PanSyn Pantothenate Synthetase Pantoate->PanSyn BetaAlanine β-Alanine BetaAlanine->PanSyn ATP ATP ATP->PanSyn Pantothenate Pantothenate (Vitamin B5) CoA Coenzyme A (CoA) Pantothenate->CoA Multi-step Enzymatic Conversion Metabolism Essential Metabolic Functions (e.g., Fatty Acid Synthesis, Krebs Cycle) CoA->Metabolism PanSyn->Pantothenate AMP + PPi Blocked Blocked Dalapon Dalapon (this compound) Dalapon->PanSyn

Caption: Mechanism of action of Dalapon.

Safety and Handling Precautions

Dalapon is classified as a moderately toxic compound and requires careful handling to minimize exposure.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder form, a respirator is recommended to avoid inhalation of dust.[1][5]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, when preparing stock solutions and handling concentrated forms of Dalapon.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek prompt medical attention as eye exposure can cause significant irritation and potential damage.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Dalapon can cause skin irritation and burns, especially with moist skin.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Storage: Store Dalapon in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. The dry powder is stable, but aqueous solutions can hydrolyze over time, especially at higher temperatures.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not contaminate water sources.

Experimental Protocols

The following protocols are intended as a guide for research applications. Researchers should adapt these protocols to their specific experimental conditions and target species.

Protocol 1: Preparation of Dalapon Stock and Working Solutions

This protocol describes the preparation of a stock solution from Dalapon sodium salt, which is highly water-soluble.[1]

Materials:

  • Dalapon sodium salt (analytical grade)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Appropriate PPE

Procedure:

  • Calculate the required mass: Determine the mass of Dalapon sodium salt needed to prepare a stock solution of the desired concentration (e.g., 10,000 ppm or 10 mg/mL).

  • Weighing: Accurately weigh the calculated amount of Dalapon sodium salt using an analytical balance.

  • Dissolution: a. Add approximately half the final volume of deionized water to a volumetric flask. b. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. c. Slowly add the weighed Dalapon sodium salt to the water while stirring. d. Continue stirring until the powder is completely dissolved. The sodium salt is readily soluble in water.[1]

  • Final Volume Adjustment: Once dissolved, add deionized water to bring the solution to the final volume marked on the volumetric flask.

  • Labeling and Storage: Label the stock solution clearly with the compound name, concentration, date of preparation, and your initials. Store the stock solution in a refrigerator at 4°C. Due to potential hydrolysis, it is recommended to prepare fresh stock solutions for long-term studies or use them within a few weeks.[5]

  • Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with deionized water to the desired final concentrations for your experiments.

Protocol 2: Laboratory Dose-Response Bioassay

This protocol outlines a method for determining the dose-response relationship of Dalapon on a model grass species (e.g., ryegrass, Lolium perenne) in a controlled laboratory or greenhouse setting.

Materials:

  • Seeds of a susceptible grass species

  • Pots or trays with drainage holes

  • Standard greenhouse potting mix

  • Controlled environment chamber or greenhouse

  • Laboratory track sprayer with a flat-fan nozzle

  • Dalapon working solutions of various concentrations

  • Non-ionic surfactant (optional, but recommended to improve foliage wetting)[9]

  • Untreated control (water or formulation blank)

Experimental Workflow:

dose_response_workflow start Start plant_prep Plant Preparation (Sowing & Growth to 2-3 leaf stage) start->plant_prep treatment_prep Treatment Preparation (Serial dilutions of Dalapon stock solution) start->treatment_prep application Herbicide Application (Track Sprayer) plant_prep->application treatment_prep->application incubation Incubation (Controlled Environment, 14-21 days) application->incubation assessment Phytotoxicity Assessment (Visual Rating & Biomass) incubation->assessment analysis Data Analysis (Dose-Response Curve Fitting, Calculate GR50) assessment->analysis end End analysis->end

Caption: Experimental workflow for a dose-response bioassay.

Procedure:

  • Plant Propagation: a. Fill pots or trays with potting mix. b. Sow seeds of the target grass species at a uniform depth and density. c. Grow the plants in a controlled environment (e.g., 25/20°C day/night, 16-hour photoperiod) until they reach the 2-4 leaf stage.

  • Herbicide Application: a. Prepare a series of Dalapon working solutions to cover a range of doses (e.g., 0, 1, 2, 4, 8, 16 kg/ha equivalent, calculated based on the spray volume). A logarithmic dose range is often effective.[11] b. If using a surfactant, add it to the working solutions according to the manufacturer's recommendations. c. Calibrate the track sprayer to deliver a uniform spray volume. d. Randomly assign treatments to the pots/trays. Include an untreated control. e. Spray the plants with the respective herbicide solutions.

  • Post-Application Care and Assessment: a. Return the treated plants to the controlled environment. b. Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (plant death). c. At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot. d. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. e. Record the dry weight for each treatment.

  • Data Analysis: a. Calculate the percent growth reduction for each treatment relative to the untreated control. b. Use statistical software to fit a dose-response curve (e.g., a log-logistic model) to the data. c. From the curve, determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Protocol 3: Greenhouse/Field Selectivity Trial

This protocol is designed to assess the selective efficacy of Dalapon, comparing its effect on a target grass weed and a tolerant broadleaf crop.

Materials:

  • Seeds of a target grass weed and a tolerant crop (e.g., sugar beet, cotton).[9][12]

  • Pots (for greenhouse) or designated field plots.

  • Standard potting mix or field soil.

  • Dalapon working solutions at one or two effective rates.

  • Untreated control.

  • Spraying equipment (track sprayer for greenhouse, backpack sprayer for field).

Procedure:

  • Experimental Setup: a. Greenhouse: Co-plant the weed and crop species in the same pots, or in adjacent pots. b. Field: Select a site with a natural or seeded population of the target weed and sow the crop in plots. c. Allow plants to establish to an appropriate growth stage for post-emergence application.

  • Herbicide Application: a. Apply Dalapon at a rate known to be effective against the target grass (e.g., 3-5 kg/ha ).[12] A double rate can also be included to assess the margin of crop safety. b. Include an untreated control plot for comparison.

  • Assessment: a. At regular intervals, visually assess weed control and crop phytotoxicity using a 0-100% scale. b. Note any symptoms of injury on the crop, such as stunting, chlorosis, or necrosis. c. At the end of the trial, measure relevant parameters such as weed biomass, crop biomass, and/or crop yield.

  • Data Analysis: a. Statistically compare the weed control and crop injury between the treated and untreated plots. b. Evaluate if the application of Dalapon resulted in significant weed control without causing unacceptable damage to the crop.

Application Rates for Selected Uses

The following table provides a summary of historical application rates for Dalapon (as the sodium salt) for the control of annual and perennial grasses. These are for informational purposes and should be optimized in a research setting.

Crop/SituationTarget WeedsApplication Rate ( kg/ha )NotesReference
Sugar BeetsAnnual Grasses (e.g., Watergrass)3 - 5Applied post-emergence. Higher rates can cause crop injury.[12]
Cotton, Potatoes, SoybeanAnnual and Perennial Grasses2.5 - 5Directed spray between rows.[9]
Orchards (Apples, Pears, Citrus)Annual and Perennial Grasses7.5 - 12Apply to established trees (at least 4 years old). Avoid contact with foliage and fruit.[9]
Non-Crop AreasAnnual and Perennial Grasses5 - 20Higher rates used for established perennial grasses.[9]
Irrigation Channels/DrainsRushes, Sedges, Water Couch10 - 20Apply when drains are dry or have minimal water.[9]

Residue Analysis Outline

For research purposes, it is often necessary to quantify the concentration of Dalapon in soil or plant tissue. Gas Chromatography (GC) is a common analytical technique for this purpose.

Principle: Dalapon is extracted from the sample matrix, derivatized to a more volatile form (e.g., a methyl ester), and then analyzed by GC, often with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for sensitive and selective detection.[6][13][14]

Outline of the Method:

  • Sample Preparation:

    • Soil: Air-dry the soil sample and sieve to remove large debris.

    • Plant Tissue: Homogenize the fresh or frozen plant tissue.

  • Extraction:

    • Extract Dalapon from the prepared sample using an acidic solution (e.g., dilute sulfuric acid) and an organic solvent such as diethyl ether.[6]

    • Partitioning with a salt solution (e.g., NaCl) can improve the extraction efficiency.[6]

  • Derivatization:

    • Evaporate the organic solvent and esterify the Dalapon residue. A common method is heating with a methanol/sulfuric acid solution to form Dalapon methyl ester.[6]

  • Cleanup:

    • Perform a liquid-liquid partition or use a solid-phase extraction (SPE) column to remove interfering co-extractives.

  • GC Analysis:

    • Inject the cleaned-up sample extract into a GC-ECD or GC-MS system.

    • Use an appropriate capillary column for separation.

    • Quantify the Dalapon concentration by comparing the peak area to a calibration curve prepared from analytical standards.[6][14]

Conclusion

This compound remains a significant compound in the study of herbicide science. Its well-defined mechanism of action as an inhibitor of pantothenate synthetase provides a clear target for understanding herbicide-plant interactions and for the rational design of new grass-specific herbicides. The protocols and information provided herein offer a robust framework for researchers to utilize Dalapon as a reference herbicide in their studies, contributing to the advancement of weed management strategies. Adherence to safety protocols is paramount when working with this and any other herbicidal compound.

References

  • The Control of Annual Grasses in Sugar Beets With Dalapon. (n.d.). American Society of Sugar Beet Technologists. Retrieved from [Link]

  • EXTOXNET. (1996). Dalapon. Extension Toxicology Network. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Retrieved from [Link]

  • AERU. (n.d.). Dalapon-sodium. University of Hertfordshire. Retrieved from [Link]

  • FAO. (n.d.). DALAPON SODIUM SALT. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • OSU Center for Health Sciences. (2023). Dalapon. Retrieved from [Link]

  • AERU. (n.d.). Dalapon. University of Hertfordshire. Retrieved from [Link]

  • PubChem. (n.d.). Dalapon. National Center for Biotechnology Information. Retrieved from [Link]

  • Ciulli, A., et al. (2008). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate. PLoS ONE, 3(8), e2895. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dalapon - Pesticide Fact Sheet. Retrieved from [Link]

  • Kumar, P., et al. (2021). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Chemistry, 9, 755866. Retrieved from [Link]

  • Cunha, M. J., et al. (2005). Assessment of Pesticide Contamination in Soil Samples From an Intensive Horticulture Area, Using Ultrasonic Extraction and Gas Chromatography-Mass Spectrometry. Talanta, 65(5), 1179-1189. Retrieved from [Link]

  • Petrovič, M., & Eljarrat, E. (2007). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Agricultural and Food Chemistry, 55(1), 1-5. Retrieved from [Link]

  • Lee, S., et al. (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. PLoS ONE, 18(7), e0288282. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]

  • Velini, E. D., et al. (2016). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots - A Case Study with Indaziflam and Glyphosate Herbicides. IntechOpen. Retrieved from [Link]

  • Hassan, S., et al. (2022). Unearthing phytochemicals as natural inhibitors for pantothenate synthetase in Mycobacterium tuberculosis: A computational approach. Frontiers in Pharmacology, 13, 995573. Retrieved from [Link]

  • ResearchGate. (2001). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. Retrieved from [Link]

  • Chander, K. V. G., et al. (2020). Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis - a medicinal chemist perspective. RSC Advances, 10(61), 37098-37115. Retrieved from [Link]

  • Gazziero, D. L. P., et al. (2019). Sensitivity and resistance level of sourgrass population subjected to glyphosate application. Planta Daninha, 37, e019183187. Retrieved from [Link]

  • Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 2,3-Dichloropropionic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dichloropropionic acid (2,3-DCPA), a halogenated carboxylic acid, serves as a pivotal building block in multi-step organic synthesis.[1] Its bifunctional nature, characterized by a reactive carboxylic acid group and two chlorine atoms on adjacent carbons, allows for a variety of chemical transformations including nucleophilic substitution, elimination, and derivatization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of 2,3-DCPA. We will explore its role in the synthesis of heterocyclic compounds and as a precursor to other valuable chemical entities, supported by detailed, field-tested protocols, mechanistic insights, and critical safety considerations.

Compound Profile and Physicochemical Properties

This compound is an organic compound with the molecular formula C₃H₄Cl₂O₂.[2] It is distinguished from its more common isomer, 2,2-dichloropropionic acid (Dalapon), by the location of the chlorine atoms on the α and β carbons of the propionic acid backbone.[1][3] This structural difference dictates its unique reactivity and applications as an intermediate.

PropertyValueSource
IUPAC Name 2,3-dichloropropanoic acid[2]
CAS Number 565-64-0[2][4][5]
Molecular Weight 142.97 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 48-52 °C[4]
Boiling Point 210 °C[4]
Solubility Soluble in DMSO, slightly soluble in Methanol[4]
SMILES C(C(C(=O)O)Cl)Cl[2]

Critical Safety and Handling Protocols

Trustworthiness in any protocol begins with safety. This compound is a hazardous substance that requires strict handling procedures.

2.1. Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 2,3-DCPA is classified as follows:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][6]

  • Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[2][6]

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[2][6]

  • Corrosive to Metals (Category 1): H290 - May be corrosive to metals.[6]

Hazard Pictograms:

Signal Word: Danger [6]

2.2. Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle 2,3-DCPA in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.[6]

    • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit is recommended.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2.3. Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it must be treated as hazardous waste.

Application I: One-Pot Synthesis of DL-2-Amino-2-thiazoline-4-carboxylic Acid

2,3-DCPA is an excellent starting material for the synthesis of heterocyclic compounds. One of the most efficient applications is the one-pot synthesis of DL-2-amino-2-thiazoline-4-carboxylic acid, a key intermediate for the production of L-cysteine.[7] This protocol simplifies a traditional multi-step process, significantly improving the overall yield.[7]

3.1. Scientific Rationale and Mechanistic Insight

This synthesis involves two primary transformations occurring sequentially in the same reaction vessel:

  • Base-Mediated Dehydrochlorination: 2,3-DCPA is first treated with sodium hydroxide. This step serves a dual purpose: it neutralizes the carboxylic acid and, more importantly, promotes an elimination reaction (E2 mechanism) to form 2-chloroacrylic acid in situ. The hydroxide ion acts as a base, abstracting the acidic α-proton, while the chlorine atom on the β-carbon acts as the leaving group.

  • Michael Addition and Cyclization: Thiourea is then added to the reaction mixture. It acts as a nucleophile, attacking the β-carbon of the newly formed α,β-unsaturated acid (a Michael addition). This is followed by an intramolecular nucleophilic substitution, where the second nitrogen of the thiourea derivative attacks the carbon bearing the remaining chlorine atom, leading to cyclization and formation of the thiazoline ring.

3.2. Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: In Situ Intermediate Formation cluster_cyclization Step 3: Thiazoline Ring Formation cluster_workup Step 4: Product Isolation & Purification A Dissolve NaOH (64.0g) in water (800 mL) C Slowly add NaOH solution to flask Maintain Temp: 30-35°C A->C B Add 2,3-DCPA (114.4g) to a 2L flask B->C D Stir for 5 hours (Forms 2-chloroacrylic acid in situ) C->D E Add Thiourea (60.8g) to the mixture D->E F Heat to 90-95°C and stir for 4 hours E->F G Cool mixture to 15°C F->G H Adjust pH to 4.5 with conc. HCl G->H I Filter the resulting precipitate H->I J Wash precipitate with water, then ethanol I->J K Dry under vacuum at 60°C J->K

Caption: One-pot synthesis workflow.

3.3. Detailed Step-by-Step Protocol

Causality and expert notes are provided in italics.

  • Reaction Setup: Equip a 2L three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reagent Preparation: In a separate beaker, carefully dissolve 64.0 g (1.6 mol) of sodium hydroxide in 800 mL of deionized water. This is an exothermic process; allow the solution to cool before use.

  • Initial Reaction: Charge the 2L flask with 114.4 g (0.8 mol) of this compound.[7]

  • Dehydrochlorination: Begin stirring and slowly add the sodium hydroxide solution from the dropping funnel. Monitor the temperature closely and use a water bath to maintain it between 30-35°C. Controlling the temperature is crucial to prevent side reactions and ensure the selective formation of 2-chloroacrylic acid.

  • After the addition is complete, continue stirring the mixture for 5 hours at 30-35°C. The solution should become clear and yellow.[7]

  • Thiourea Addition: Add 60.8 g (0.8 mol) of thiourea directly to the flask.[7]

  • Cyclization: Heat the reaction mixture to 90-95°C and maintain this temperature with vigorous stirring for 4 hours.

  • Product Isolation: Cool the reaction mixture to 15°C in an ice bath.

  • Precipitation: Slowly adjust the pH of the solution to 4.5 by adding concentrated hydrochloric acid. A white precipitate of DL-2-amino-2-thiazoline-4-carboxylic acid will form. The isoelectric point of the product is near pH 4.5, maximizing precipitation and yield.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake first with 100 mL of cold deionized water, followed by 100 mL of cold ethanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

3.4. Expected Results

ParameterExpected Value
Product DL-2-amino-2-thiazoline-4-carboxylic acid
Appearance White crystalline solid
Expected Yield ~93%[7]
Purity >98% (by HPLC)

Application II: Precursor for Pyruvic Acid Derivatives via Hydrolysis & Elimination

2,3-DCPA can undergo dehydrohalogenation and hydrolysis reactions to produce valuable C3 building blocks. While its isomer, 2,2-dichloropropionic acid, is a known precursor to pyruvic acid via hydrolysis of the gem-dichloro group, the pathway from 2,3-DCPA is different but equally useful.[8][9]

4.1. Scientific Rationale and Mechanistic Insight

The reaction proceeds via a base-induced elimination followed by nucleophilic substitution.

  • Dehydrohalogenation: As in the previous application, treatment with a base first generates an intermediate like 2-chloroacrylic acid or 3-chloroacrylic acid, depending on which proton is abstracted.[10]

  • Hydrolysis: Under aqueous basic conditions, the remaining vinyl chloride can be hydrolyzed to an enol, which tautomerizes to a ketone. The final product depends heavily on the reaction conditions (temperature, base concentration). A plausible product is chloropyruvic acid, a valuable synthetic intermediate itself.[11] For instance, 3-chloropyruvic acid is a known synthetic target.[11][12]

4.2. Reaction Scheme Diagram

G 2,3-DCPA Cl-CH₂-CH(Cl)-COOH Intermediate [CH₂=C(Cl)-COOH] 2,3-DCPA->Intermediate 1. NaOH (aq) -HCl (Elimination) Product Cl-CH₂-CO-COOH Intermediate->Product 2. H₂O, Δ (Hydrolysis)

Caption: Plausible route to chloropyruvic acid.

4.3. General Protocol for Hydrolytic Elimination

This is a generalized protocol; optimization of temperature and reaction time may be required.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mole equivalent of this compound in a 2M aqueous solution of sodium hydroxide (2.5 mole equivalents).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS on quenched and derivatized aliquots).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated HCl to pH ~1.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Conclusion

This compound is a potent and versatile chemical intermediate. Its strategic value lies in its ability to undergo controlled elimination and substitution reactions, providing efficient pathways to complex molecules. The one-pot synthesis of a thiazoline derivative highlights its utility in streamlining synthetic routes and improving yields. By understanding the underlying reaction mechanisms and adhering to stringent safety protocols, researchers can effectively unlock the synthetic potential of this valuable C3 building block for applications in agrochemicals, pharmaceuticals, and material science.[1]

References

Application Notes & Protocols for the Analysis of 2,3-Dichloropropionic Acid in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloropropionic acid, commonly known as Dalapon, is a selective herbicide used for the control of annual and perennial grasses in various agricultural and non-agricultural settings.[1][2] Due to its mobility in soil and potential for groundwater contamination, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment.[2] This document provides a comprehensive guide for researchers and analytical scientists on the established methods for the detection and quantification of Dalapon in soil matrices. We will delve into the intricacies of sample preparation, chromatographic separation, and detection, with a focus on both gas chromatography (GC) and liquid chromatography (LC) techniques. The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.

Sample Collection and Preparation: The Foundation of Accurate Analysis

The journey to accurate Dalapon quantification begins with meticulous sample collection and preparation. The goal of this stage is to efficiently extract Dalapon from the complex soil matrix while minimizing interferences that could affect the final analysis.

Soil Sampling and Storage

Representative soil samples should be collected from the area of interest using standard soil sampling protocols. It is recommended to collect composite samples to ensure the data reflects the average concentration over a given area. Samples should be stored in clean, properly labeled containers, preferably glass, and kept at low temperatures (e.g., 4°C) to minimize microbial degradation of Dalapon.[2] For long-term storage, freezing the samples is advisable.

Soil Pre-treatment

Prior to extraction, soil samples are typically air-dried and sieved to remove large debris and ensure homogeneity.[3][4] This can be achieved by passing the soil through a 2-mm sieve. The moisture content of the soil may also be determined at this stage to report the final concentration on a dry weight basis.[5]

Extraction of Dalapon from Soil

The choice of extraction solvent and technique is critical for achieving high recovery of Dalapon. Being a polar organic acid, Dalapon is typically extracted under acidic or basic conditions to ensure it is in a soluble form.

Protocol 1: Acidified Solvent Extraction

This is a widely used method for extracting acidic herbicides from soil.

Rationale: Acidifying the extraction solvent protonates the carboxyl group of Dalapon, making it more soluble in organic solvents.

Step-by-Step Procedure:

  • Weigh a representative portion of the pre-treated soil sample (e.g., 10-50 g) into a centrifuge tube or extraction vessel.

  • Add an appropriate volume of an acidified organic solvent. A common choice is a mixture of acetone and a dilute acid (e.g., 0.1 M HCl or H₂SO₄).[1]

  • Thoroughly mix the soil and solvent using a mechanical shaker or sonicator for a defined period (e.g., 30-60 minutes). Sonication can enhance extraction efficiency by disrupting soil aggregates.[6]

  • Centrifuge the mixture at a high speed (e.g., 3000-5000 rpm) for 10-15 minutes to separate the soil particles from the solvent extract.[7]

  • Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

  • Repeat the extraction process (steps 2-5) with fresh solvent at least once more to ensure complete recovery of the analyte.

  • Combine the extracts for the subsequent cleanup step.

Protocol 2: Alkaline Hydrolysis and Extraction

This method can be effective for releasing bound residues of Dalapon from the soil matrix.

Rationale: Alkaline conditions hydrolyze potential esters of Dalapon and convert the acid to its more water-soluble salt form, facilitating its extraction into an aqueous phase.

Step-by-Step Procedure:

  • Weigh a known amount of soil into an extraction vessel.

  • Add a solution of a base, such as sodium hydroxide (NaOH), and an organic solvent like methanol.[7]

  • Heat the mixture under controlled conditions (e.g., in an oven at 85°C overnight) to facilitate hydrolysis.[7]

  • After cooling, acidify the extract to a pH of approximately 3 with a strong acid (e.g., sulfuric acid).[7]

  • Proceed with liquid-liquid extraction using a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).

Extract Cleanup: Removing the Unwanted

Soil extracts are complex mixtures containing numerous co-extracted compounds that can interfere with the analysis. A cleanup step is therefore essential to remove these interferences and protect the analytical instrument.

Solid-Phase Extraction (SPE) is a commonly employed and effective cleanup technique.

Rationale: SPE utilizes a solid sorbent to selectively retain either the analyte of interest or the interfering compounds. For acidic herbicides like Dalapon, an anion-exchange SPE cartridge can be used.

Step-by-Step SPE Cleanup Protocol:

  • Condition an appropriate SPE cartridge (e.g., a polymeric anion exchange or a C18 cartridge) by passing specific solvents through it as per the manufacturer's instructions.[8][9]

  • Load the soil extract onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to elute interfering compounds while retaining Dalapon.

  • Elute the Dalapon from the cartridge using a stronger solvent, often an acidified organic solvent.[10]

  • Collect the eluate containing the purified Dalapon for analysis.

Analytical Methodologies: The Core of Detection

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the available instrumentation, desired sensitivity, and the overall analytical strategy.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of the acidic form of Dalapon, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.[11][12]

Derivatization: A Necessary Transformation

Rationale: Derivatization converts polar functional groups (like the carboxylic acid group in Dalapon) into less polar, more volatile derivatives. This improves chromatographic peak shape, reduces thermal degradation, and enhances sensitivity, especially when using an Electron Capture Detector (ECD).[11]

Common Derivatization Approaches for Dalapon:

  • Esterification: This is the most common method, converting the carboxylic acid to an ester.

    • With Acidified Alcohol: Heating the extract with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., sulfuric acid) forms the corresponding methyl or butyl ester.[1][13]

    • With Diazomethane: While highly effective, diazomethane is explosive and toxic, making it a less favored option in modern laboratories.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[14][15]

  • Pentafluorobenzylation: Using a reagent like pentafluorobenzyl bromide (PFBBr) can create a derivative that is highly sensitive to ECD.[6]

Protocol 3: GC-ECD Analysis of Dalapon following Esterification

Step-by-Step Derivatization and Analysis:

  • Take the cleaned-up soil extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Add a known volume of the derivatizing agent (e.g., 10% H₂SO₄ in methanol).[1]

  • Heat the mixture in a sealed vial at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours) to complete the esterification reaction.[1]

  • After cooling, neutralize the excess acid and extract the Dalapon ester into a non-polar solvent like hexane or diethyl ether.[5]

  • Inject an aliquot of the final extract into the GC-ECD system.

Table 1: Typical GC-ECD Instrumental Parameters for Dalapon Analysis

ParameterValue
Column Capillary column (e.g., HP-5MS)[6]
Injector Temperature 175-200°C[5]
Oven Temperature Program Isothermal or gradient, e.g., 100-120°C[5]
Detector Temperature 250-300°C
Carrier Gas Nitrogen or Helium[5]
Detector Electron Capture Detector (ECD)

GC-MS for Confirmation:

While GC-ECD provides high sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for unambiguous identification and confirmation of Dalapon residues.[6][16] The mass spectrum of the derivatized Dalapon provides a unique fingerprint for confident identification.

Liquid Chromatography (LC) Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors offer a powerful alternative to GC, often without the need for derivatization.

Rationale: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Since Dalapon is a polar acid, it is well-suited for reversed-phase or ion-exchange chromatography.

Protocol 4: HPLC-UV Analysis of Dalapon

Step-by-Step Analysis:

  • The cleaned-up soil extract can be directly analyzed or after being reconstituted in the mobile phase.

  • Inject a known volume of the sample extract into the HPLC system.

Table 2: Typical HPLC-UV Instrumental Parameters for Dalapon Analysis

ParameterValue
Column Reversed-phase C18 column[17]
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% sulfuric acid) and an organic solvent (e.g., acetonitrile).[17]
Flow Rate 0.5 - 1.0 mL/min[17]
Injection Volume 10-50 µL
Detector UV detector set at an appropriate wavelength (e.g., 275 nm)[17]

LC-MS/MS for High Sensitivity and Specificity:

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for trace-level analysis of herbicides like Dalapon.[18][19][20] It offers unparalleled sensitivity and selectivity, allowing for the detection of very low concentrations in complex matrices.

Rationale: LC-MS/MS combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the parent ion and its characteristic fragment ions, significantly reducing matrix interference.

Method Validation and Quality Control

To ensure the reliability of the analytical data, it is imperative to perform a thorough method validation. This includes assessing the following parameters:

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

  • Accuracy (Recovery): Determining the percentage of the analyte that is recovered through the entire analytical process. This is typically assessed by analyzing spiked soil samples at different concentration levels.[1][5][6]

  • Precision: Assessing the repeatability and reproducibility of the method, usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Quality control measures, such as the analysis of procedural blanks, spiked samples, and certified reference materials, should be included in each analytical batch to monitor the performance of the method.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the GC and LC analysis of Dalapon in soil.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis s1 Soil Sampling s2 Air Drying & Sieving s1->s2 s3 Extraction (Acidified Solvent) s2->s3 s4 Extract Cleanup (SPE) s3->s4 a1 Derivatization (Esterification) s4->a1 Purified Extract a2 GC-ECD/MS Analysis a1->a2 a3 Data Interpretation a2->a3

Caption: Workflow for GC-based analysis of Dalapon in soil.

LC_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC Analysis p1 Soil Sampling p2 Air Drying & Sieving p1->p2 p3 Extraction p2->p3 p4 Extract Cleanup (SPE) p3->p4 l1 HPLC-UV or LC-MS/MS Analysis p4->l1 Purified Extract l2 Data Interpretation l1->l2

Caption: Workflow for LC-based analysis of Dalapon in soil.

Conclusion

The successful analysis of this compound in soil hinges on a well-designed analytical strategy, from sample collection to the final detection. Both GC and LC methods, when properly optimized and validated, can provide accurate and reliable data for environmental monitoring and risk assessment. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the need for confirmatory analysis. By understanding the principles behind each step of the process, researchers can confidently develop and apply robust methods for the determination of Dalapon in soil.

References

  • Getzendaner, M. E. (1967). Gas Chromatographic Determination of Residues of Dalapon in Several Substrates. Journal of AOAC INTERNATIONAL, 50(3), 605-615. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dalapon. [Link]

  • Kao, T.-W., Chen, B.-H., & Chou, S.-S. (2003). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Journal of Food and Drug Analysis, 11(4). [Link]

  • Zhang, C.-l., et al. (2014). Ultrasonic Derivatization and Extraction-GC-MS Determination of Dalapon in Soil. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 50(4), 452-454. [Link]

  • Massachusetts Department of Environmental Protection. (n.d.). 10 Analytical Methods - Soil Background and Risk Assessment. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD. [Link]

  • EXTOXNET. (1996). DALAPON. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ResearchGate. (n.d.). FORMULATION OF DALAPON TO REDUCE SOIL CONTAMINATION. [Link]

  • Frank, P. A., & Demint, R. J. (1969). Gas-chromatographic analysis of dalapon in water. Environmental Science & Technology, 3(1), 69-71. [Link]

  • ResearchGate. (2001). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. [Link]

  • Wang, S.-M., & Lin, W.-C. (2003). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 11(4). [Link]

  • Yamato, Y., Suzuki, M., & Watanabe, T. (1979). Determination of the herbicides frenock and dalapon in soil and river water by mass fragmentography. Analyst, 104(1234), 45-50. [Link]

  • Academic Journals. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). [Link]

  • U.S. Environmental Protection Agency. (2009). METHOD 557: DETERMINATION OF HALOACETIC ACIDS, BROMATE, AND DALAPON IN DRINKING WATER BY ION CHROMATOGRAPHY ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY (IC-ESI-MS/MS). [Link]

  • U.S. Environmental Protection Agency. (2003). Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]

  • BrJAC. (n.d.). U.S. EPA Method 557 Quantitation of Haloacetic Acids, Bromate and Dalapon in Drinking Water Using Ion Chromatography and Tandem. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]

  • LSU Scholarly Repository. (1968). Analytical methods and procedures used in the soil testing laboratory. [Link]

  • Leppänen, O., et al. (2018). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 10(4), 406-414. [Link]

  • KZN Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. [Link]

  • ResearchGate. (2002). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. [Link]

  • PubMed. (2009). Improved extraction and clean-up of imidazolinone herbicides from soil solutions using different solid-phase sorbents. [Link]

  • PubMed. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 2,3-Dichloropropionic acid. Given the compound's relevance as a potential disinfection byproduct and its structural similarity to regulated haloacetic acids (HAAs), a reliable analytical method is crucial for environmental monitoring and toxicological studies. This method utilizes reversed-phase chromatography with UV detection, offering a straightforward and robust approach without the need for complex derivatization procedures. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, chromatographic conditions, and a full validation plan according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

This compound (2,3-DCP) is a halogenated carboxylic acid with the molecular formula C₃H₄Cl₂O₂.[1][2] Its presence in various matrices, particularly as a potential byproduct of water disinfection processes, necessitates sensitive and reliable quantitative methods. While gas chromatography (GC) is commonly employed for the analysis of haloacetic acids, these methods often require a cumbersome derivatization step.[3] High-Performance Liquid Chromatography (HPLC) offers a compelling alternative, allowing for the direct analysis of polar compounds like 2,3-DCP in their native form.

This application note presents a proposed reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The scientific basis for this method lies in the fundamental principles of chromatography for polar organic acids. By maintaining the mobile phase pH well below the analyte's pKa (~2.85), the carboxylic acid group remains in its protonated, less polar form, thereby enhancing its retention on a nonpolar stationary phase like C18.[4][5] UV detection at a low wavelength (~210 nm) provides adequate sensitivity by targeting the carboxyl functional group.[6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Molecular Formula C₃H₄Cl₂O₂[1]
Molecular Weight 142.96 g/mol [1][7]
Appearance White-to-yellow crystalline powder[1]
Melting Point 48-52 °C[4]
Boiling Point 210 °C[4]
pKa ~2.85 (at 25°C)[4][5]
Solubility Soluble in DMSO, slightly soluble in Methanol, almost transparent in water[4]

Proposed HPLC Method

This method is designed to be robust and transferable, utilizing common HPLC instrumentation. The selection of a C18 column resistant to phase collapse is recommended, especially when employing highly aqueous mobile phases, which are ideal for retaining polar compounds.[8]

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC or UHPLC system with a UV/Vis or DAD detectorStandard instrumentation ensures broad applicability.
Column Reversed-Phase C18, AQ-type (e.g., Ascentis® Express AQ-C18, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µmAn aqueous-compatible C18 (AQ) column prevents phase collapse with highly aqueous mobile phases, ensuring robust retention for the polar analyte.[8]
Mobile Phase Isocratic: 95:5 (v/v) 0.1% Phosphoric Acid in Water : AcetonitrileThe acidic mobile phase (pH ~2.1) ensures the analyte is fully protonated for optimal retention on the C18 column. The low percentage of organic modifier helps retain the polar 2,3-DCP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nmCarboxylic acids exhibit UV absorbance at low wavelengths. 210 nm provides good sensitivity for the carboxyl chromophore.[6]
Run Time Approximately 10 minutesSufficient to allow for elution of the analyte and any early-eluting impurities.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

Sample Preparation (from Aqueous Matrix)

This protocol is adapted from established liquid-liquid extraction (LLE) techniques for haloacetic acids in water.[9]

  • Sample Collection: Collect water samples in amber glass vials. If residual chlorine is present, it must be quenched with a suitable agent like ammonium chloride upon collection.[2]

  • Acidification: Transfer 40 mL of the aqueous sample to a suitable extraction vessel. Adjust the pH to ≤ 0.5 with concentrated sulfuric acid. This step is crucial to protonate the 2,3-DCP for efficient extraction into an organic solvent.

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the acidified sample. Cap the vessel and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean vial.

  • Evaporation & Reconstitution: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol (per ICH Q2(R2))

A comprehensive validation should be performed to demonstrate that the analytical procedure is fit for its intended purpose.[10][11][12]

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, placebo, and spiked samples. Assess peak purity using a DAD detector.The analyte peak should be free of interference from matrix components at its retention time. Peak purity index should be > 0.999.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 1-100 µg/mL). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.
Range The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within its lower and upper concentration limits.Typically 80-120% of the target concentration.
Accuracy (% Recovery) Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The LOD should be formally established and reported.
Limit of Quantification (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). The LOQ should be confirmed by analyzing samples at this concentration with acceptable accuracy and precision.The LOQ should be the lowest concentration quantifiable with an RSD ≤ 10%.
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min, detection wavelength ±2 nm) and assess the impact on the results.The results should remain unaffected by minor, deliberate variations in method parameters, with RSD values within acceptable limits.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Aqueous Sample Collection (Quench Chlorine) Acidify Acidify to pH < 0.5 Sample->Acidify Sample Path Extract Liquid-Liquid Extraction (with MTBE) Acidify->Extract Sample Path Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Sample Path Filter_Sample Filter (0.45 µm) Evap->Filter_Sample Sample Path Inject Inject into HPLC System Filter_Sample->Inject Sample Path Standard Prepare Stock & Working Standard Solutions Standard->Inject Standard Path Separate Isocratic Separation on C18-AQ Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Chromatogram Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify 2,3-DCP Calibrate->Quantify Validate Method Validation (per ICH Q2) Quantify->Validate Report Final Report Validate->Report

Caption: Workflow for the quantification of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable, direct, and efficient means for quantifying this compound. By leveraging fundamental chromatographic principles and avoiding derivatization, this protocol offers high throughput and ease of use. The detailed validation plan ensures that the method, once implemented, will generate data of high quality and integrity, suitable for rigorous scientific and regulatory purposes. This application note serves as a comprehensive starting point for laboratories seeking to establish a robust analytical procedure for this and structurally related compounds.

References

  • ResearchGate. What would be the ideal conditions of HPLC for organic acid detection? Available at: [Link]

  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

  • Paragon Laboratories. Drinking Water Analysis by EPA 552.3. Available at: [Link]

  • LookChem. this compound. Available at: [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • PubMed Central (PMC). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Available at: [Link]

  • ScienceDirect. Techniques and methods for the determination of haloacetic acids in potable water. Available at: [Link]

  • LOUIS. Detecting Haloacetic Acids Using Chromatography. Available at: [Link]

  • Agilent Technologies. Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Scientific Research Publishing. ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1). Available at: [Link]

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Application Note: Robust and-Reliable Analysis of 2,3-Dichloropropionic Acid by Gas Chromatography Following Esterification with Boron Trifluoride-Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the analysis of 2,3-dichloropropionic acid (2,3-DCPA), a compound of interest in environmental monitoring and chemical synthesis, using gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). Due to its high polarity and low volatility, direct GC analysis of 2,3-DCPA is challenging.[1][2] This protocol outlines a robust derivatization procedure via esterification with boron trifluoride-methanol (BF3-Methanol) to convert the analyte into its more volatile and thermally stable methyl ester derivative, enabling sensitive and reproducible quantification.[3] The causality behind experimental choices, a step-by-step methodology, and expected analytical outcomes are discussed in detail to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound, also known as Dalapon, is a herbicide that requires monitoring in various matrices, particularly in drinking water.[4][5] Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, polar analytes like carboxylic acids, including 2,3-DCPA, exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds, which can lead to peak tailing and poor sensitivity.[6]

Derivatization is a chemical modification process that transforms polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[7] For carboxylic acids, esterification is a common and effective derivatization strategy.[3] This process replaces the active hydrogen of the carboxylic acid group with an alkyl group, thereby reducing polarity and increasing volatility.[8]

This application note focuses on the use of boron trifluoride-methanol (BF3-Methanol) as the esterifying agent. BF3 acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more susceptible to nucleophilic attack by methanol.[3] This method is highly efficient, proceeds under mild conditions, and is applicable to a wide range of carboxylic acids.[2][3]

Experimental Workflow Overview

The overall analytical procedure involves three main stages: sample preparation (including extraction, if necessary), derivatization of 2,3-DCPA to its methyl ester, and subsequent analysis by GC-MS or GC-ECD.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Sample Collection B Acidification (pH < 0.5) A->B C Liquid-Liquid Extraction (MTBE) B->C D Addition of BF3-Methanol C->D Organic Extract E Heating (e.g., 60°C) D->E F Phase Separation & Neutralization E->F G GC Injection F->G Derivatized Sample H Separation & Detection (MS/ECD) G->H I Data Analysis H->I

Caption: High-level experimental workflow for the GC analysis of this compound.

Detailed Protocols

Reagents and Materials
  • This compound standard

  • Boron trifluoride-methanol solution, ~10% (~1.3 M)[3]

  • Methanol, anhydrous, GC grade

  • Methyl tert-butyl ether (MTBE), GC grade

  • Sodium sulfate, anhydrous

  • Concentrated Sulfuric Acid

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Sample vials (2 mL, screw cap with PTFE-lined septa)

  • Heating block or water bath

Sample Preparation (Aqueous Samples)

This protocol is adapted from established methods for haloacetic acid analysis, such as EPA Method 552.2.[4]

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, quench it by adding ammonium chloride to a final concentration of 100 mg/L.[9]

  • Acidification: Transfer a known volume (e.g., 40 mL) of the sample to a suitable container. Acidify the sample to a pH of less than 0.5 with concentrated sulfuric acid.[4][10] This step ensures that the 2,3-DCPA is in its protonated form, facilitating its extraction into an organic solvent.

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the acidified sample.[10] Cap the container and shake vigorously for 2 minutes. Allow the layers to separate. The 2,3-DCPA will partition into the upper organic (MTBE) layer.

  • Collection of Extract: Carefully transfer the upper MTBE layer to a clean, dry vial. This extract is now ready for derivatization.

Derivatization Protocol: Esterification with BF3-Methanol
  • Reagent Addition: To the MTBE extract containing the 2,3-DCPA, add 1 mL of the 10% boron trifluoride-methanol solution.[3]

  • Reaction: Securely cap the vial and heat the mixture at 60°C for 10-30 minutes in a heating block or water bath. The heating facilitates the esterification reaction. The optimal time should be determined empirically, but 15 minutes is a good starting point.

  • Quenching and Phase Separation: After cooling to room temperature, add approximately 5-7 mL of a concentrated sodium sulfate solution to the vial.[10] This step serves two purposes: it quenches the reaction and helps to force the derivatized methyl 2,3-dichloropropionate into the organic phase.

  • Neutralization: Shake the vial for 2 minutes. After the phases separate, carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. To neutralize any remaining acid, wash the extract with a saturated sodium bicarbonate solution.[10] The final organic extract is now ready for GC analysis.

Derivatization reagents This compound (in MTBE) + BF3-Methanol reaction Heat at 60°C Esterification Reaction reagents->reaction Catalysis product Methyl 2,3-Dichloropropionate reaction->product Formation

Caption: Chemical derivatization of 2,3-DCPA to its methyl ester.

Gas Chromatography (GC) Analysis

The derivatized sample can be analyzed using either a GC-MS for definitive identification or a GC-ECD for high sensitivity, as the chlorinated nature of the analyte makes it highly responsive to an electron capture detector.[4]

Recommended GC Conditions
ParameterGC-MSGC-ECD
Column Mid-polarity capillary column (e.g., DB-1701 or TG-5SilMS)Mid-polarity capillary column (e.g., Rtx-1701)[5]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas HeliumNitrogen or Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 - 1.5 mL/min (constant flow)
Injection Mode SplitlessSplitless
Injector Temp. 200 - 220 °C200 - 220 °C
Oven Program Initial: 40°C, hold 2 minRamp: 10°C/min to 180°CHold: 5 minInitial: 40°C, hold 2 minRamp: 10°C/min to 180°CHold: 5 min
Detector Temp. MS Transfer Line: 250°C280 - 300 °C
MS Parameters Ion Source: 230°CScan Range: 50-250 amu or SIM modeN/A

Note: These are suggested starting conditions and should be optimized for your specific instrument and application.

Expected Results

The derivatization process converts the polar this compound into the less polar and more volatile methyl 2,3-dichloropropionate. This results in a sharp, symmetrical peak on the chromatogram with a stable retention time.

For mass spectrometric detection, the derivatized compound will produce a characteristic fragmentation pattern. Key ions to monitor in Selected Ion Monitoring (SIM) mode would include the molecular ion and significant fragment ions to enhance sensitivity and selectivity. A common fragment ion for derivatized haloacetic acids is m/z 59.[4]

Causality and Trustworthiness in the Protocol

  • Why Acidify Before Extraction? 2,3-DCPA is an acid and will exist in its ionized (deprotonated) form in neutral or basic solutions. The ionized form is highly water-soluble and will not efficiently partition into a nonpolar organic solvent like MTBE. By acidifying the solution to a pH well below the pKa of the carboxylic acid, we ensure it is in its neutral, protonated form, which is significantly more soluble in the organic extraction solvent.

  • Why BF3-Methanol? While other esterification reagents exist, BF3-Methanol offers a good balance of reactivity and safety.[3] It is highly effective for converting carboxylic acids to their methyl esters and the reaction conditions are relatively mild.[2] The byproducts are volatile and do not typically interfere with the GC analysis.

  • Why Neutralize Before Injection? Any residual acid in the final extract can be detrimental to the GC system, particularly the analytical column, potentially causing degradation of the stationary phase and leading to poor peak shape and reduced column lifetime. The sodium bicarbonate wash effectively neutralizes any remaining acidic components.

  • Self-Validation: The protocol's integrity is maintained by running a reagent blank and a fortified matrix sample alongside the unknown samples. The blank ensures no contamination is introduced during the sample preparation and derivatization process. The fortified sample (a sample of the same matrix spiked with a known concentration of 2,3-DCPA) is processed through the entire procedure to determine the method's recovery and reproducibility, thereby validating the results for the unknown samples.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no analyte peak Incomplete derivatization.Increase reaction time or temperature. Ensure BF3-Methanol reagent is not expired or degraded by moisture.
Poor extraction efficiency.Ensure sample pH is < 0.5. Ensure vigorous shaking during extraction.
Peak tailing Active sites in the GC system.Deactivate the injector liner with silylation. Use a guard column.[4]
Co-eluting interferences.Optimize the GC temperature program.
Variable retention times Leaks in the GC system.Perform a leak check.
Inconsistent oven temperature.Verify oven temperature calibration.
Extraneous peaks Contaminated reagents or glassware.Run a reagent blank. Use high-purity solvents and properly cleaned glassware.

References

  • Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. anCHem. [Link]

  • Silylation Reagents. Regis Technologies. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3. Shimadzu. [Link]

  • Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water. U.S. EPA. [Link]

  • Analysis of Haloacetic Acids and Dalapon in Water. ALS Environmental. [Link]

  • Determination of Haloacetic Acids in Water by GC/µECD. Agilent. [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent. [Link]

  • Techniques and methods for the determination of haloacetic acids in potable water. PubMed. [Link]

  • Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. ResearchGate. [Link]

  • Sampling Drinking Water for Haloacetic Acids (HAA5) Analysis using USEPA Method 552.3. Paragon Laboratories. [Link]

  • Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. National Institutes of Health (NIH). [Link]

  • Haloacetic Acids Testing. RWA. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Evaluating 2,3-Dichloropropionic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed framework for researchers, scientists, and professionals in drug and herbicide development to systematically evaluate the efficacy of 2,3-Dichloropropionic acid as a plant growth regulator. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's biological activity.

Introduction: The Rationale for Investigation

This compound is an organic compound that, like its well-studied isomer 2,2-Dichloropropionic acid (Dalapon), is anticipated to exhibit herbicidal and plant growth-regulating properties.[1][2] Dalapon is a selective, systemic herbicide primarily used to control annual and perennial grasses.[3][4][5] It is absorbed through both roots and leaves and translocated throughout the plant, where it is thought to inhibit lipid synthesis and disrupt cell division in the meristematic tissues of roots and shoots.[3][6][7] Given the structural similarity, it is hypothesized that this compound may act via a similar mechanism, interfering with key metabolic pathways essential for plant growth.[1]

The following protocols are designed to test this hypothesis by quantifying the dose-dependent effects of this compound on critical stages of plant development, including seed germination, seedling emergence, and early vegetative growth. By employing standardized bioassays, researchers can generate robust data to characterize the compound's phytotoxicity and potential as a plant growth regulator.

Experimental Design: A Phased Approach

A tiered approach is recommended to efficiently screen and characterize the effects of this compound. This begins with broad-range dose-finding studies on sensitive indicator species and progresses to more detailed analyses of specific growth parameters.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Bioassays cluster_analysis Phase 3: Data Analysis A Preparation of This compound Stock Solutions C Seed Germination and Early Radicle Growth Assay (In Vitro) A->C D Seedling Emergence and Growth Assay (In Soil/Substrate) A->D B Selection and Sterilization of Plant Species Seeds B->C B->D E Data Collection: Germination Rate, Root/Shoot Length, Biomass, Phytotoxicity Score C->E D->E F Statistical Analysis and Dose-Response Curve Generation E->F G Determination of EC50/IC50 Values F->G

Caption: Overall experimental workflow for testing this compound.

Part 1: Preparation and Standardization

Preparation of this compound Stock Solutions

Accurate and consistent preparation of test solutions is fundamental to the reliability of the bioassays. Due to the acidic nature of the compound, it is often practical to prepare a salt form (e.g., sodium or potassium salt) to improve water solubility.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh 100 mg of this compound using an analytical balance.

  • Solubilization: Transfer the powder to a 100 mL volumetric flask. Add 2-5 mL of a suitable solvent (e.g., 1N NaOH) dropwise to dissolve the powder, forming the sodium salt in situ.[8] Gentle agitation or sonication may be required.

  • Dilution: Once fully dissolved, bring the volume up to 100 mL with deionized water. This creates a 1 mg/mL (1000 ppm) stock solution.[8]

  • Sterilization: For in vitro assays, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C in the dark. Prepare fresh stock solutions regularly to avoid degradation.

Selection of Plant Species

The choice of plant species is critical and should include both a monocot and a dicot to assess selectivity. Based on the known activity of Dalapon, grasses are expected to be particularly sensitive.[4][5]

  • Monocot (High Sensitivity Expected): Ryegrass (Lolium perenne) or Barnyardgrass (Echinochloa crus-galli)

  • Dicot (Lower Sensitivity Expected): Lettuce (Lactuca sativa) or Cress (Lepidium sativum)

Part 2: Bioassay Protocols

In Vitro Seed Germination and Early Radicle Growth Assay

This assay provides a rapid assessment of the compound's effect on the initial stages of plant development, free from the complexities of soil interactions.

Protocol 2: Petri Dish Germination Assay

  • Preparation of Test Concentrations: Prepare a serial dilution from the 1 mg/mL stock solution to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 250, 500 ppm). The control (0 ppm) should be deionized water or the solvent control if applicable.

  • Plating: Place two layers of sterile filter paper (e.g., Whatman No. 1) into sterile 90 mm Petri dishes.

  • Seed Placement: Arrange 25-50 seeds of the selected species evenly on the filter paper.

  • Treatment Application: Add 5 mL of the respective test solution to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and incubate in a controlled environment (e.g., 25°C with a 16h/8h light/dark cycle).

  • Data Collection: After 7-10 days, record the following:

    • Germination Percentage: A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • Radicle and Plumule Length: Measure the length of the primary root (radicle) and shoot (plumule) for at least 10 representative seedlings per dish.

    • Phytotoxicity Symptoms: Note any visual signs of toxicity, such as necrosis, chlorosis, or morphological abnormalities.

Seedling Emergence and Growth Assay in Soil

This assay evaluates the pre-emergence and early post-emergence activity of the compound in a more realistic substrate.

Protocol 3: Pot-Based Seedling Growth Assay

  • Pot Preparation: Fill 10 cm pots with a standardized potting mix or sand.

  • Sowing: Sow 20-30 seeds of the test species at a uniform depth (e.g., 1 cm).

  • Pre-Emergence Application: Immediately after sowing, apply 20 mL of each test concentration evenly to the soil surface of each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions. Water as needed, avoiding leaching.

  • Data Collection: After 14-21 days, record the following:

    • Emergence Percentage: Count the number of emerged seedlings.

    • Shoot Height: Measure the height of each seedling from the soil line to the tip of the longest leaf.

    • Biomass: Carefully remove the seedlings, wash the roots, and separate shoots from roots. Record the fresh weight of each. For dry weight, place the plant material in a drying oven at 70°C for 48 hours and then weigh.

    • Phytotoxicity Rating: Visually assess plant injury on a scale of 0 (no effect) to 100 (complete death).

Part 3: Data Analysis and Interpretation

Data Presentation

Organize the collected data into clear, concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lolium perenne (Example Data)

Concentration (ppm)Germination (%)Radicle Length (mm)Shoot Height (cm)Dry Biomass (mg)Phytotoxicity (%)
0 (Control)95 ± 445.2 ± 5.110.5 ± 1.215.3 ± 2.10
192 ± 540.1 ± 4.89.8 ± 1.514.8 ± 1.95
1085 ± 625.6 ± 3.97.2 ± 0.911.2 ± 1.525
5050 ± 810.3 ± 2.53.1 ± 0.65.6 ± 0.860
10015 ± 52.1 ± 0.80.5 ± 0.21.2 ± 0.490
2500 ± 00 ± 00 ± 00 ± 0100
5000 ± 00 ± 00 ± 00 ± 0100

Values are presented as mean ± standard deviation.

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine significant differences between treatment means and the control. The primary goal is to establish a dose-response relationship.

Dose_Response A Increasing Concentration of This compound B Observed Plant Response (e.g., Growth Inhibition) A->B causes C Dose-Response Curve B->C generates D Calculation of EC50/IC50 (Effective/Inhibitory Concentration 50%) C->D allows for

Caption: Logical relationship for dose-response analysis.

From the dose-response curves, calculate the EC50 (Effective Concentration for 50% response) or IC50 (Inhibitory Concentration for 50% response) values for each measured parameter. These values are crucial for quantifying the potency of this compound and comparing it to other compounds.

Conclusion and Future Directions

The protocols described provide a robust starting point for the comprehensive evaluation of this compound as a plant growth regulator. The expected outcome is a clear, quantitative assessment of its biological activity. Based on the known effects of Dalapon, it is likely that this compound will demonstrate significant herbicidal activity, particularly against monocotyledonous species.[7][9][10] Further studies could investigate its mode of action at the molecular level, its translocation within the plant, and its efficacy under field conditions.

References

  • AERU - University of Hertfordshire. (n.d.). Dalapon. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Dalapon-sodium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dalapon. PubChem. Retrieved from [Link]

  • Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research. Retrieved from [Link]

  • Extension Toxicology Network. (1996). Dalapon. Retrieved from [Link]

  • Weaver, R. J., & McCune, S. B. (1960). Test for Activity of Plant Growth-Regulators on Grapes. Botanical Gazette, 120(3), 159–165. [Link]

  • Wallace, D. R. (2014). Dalapon. In Encyclopedia of Toxicology (Third Edition) (pp. 1-3). Elsevier. [Link]

  • European and Mediterranean Plant Protection Organization (EPPO). (2024). Panel on Efficacy Evaluation of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Modern Canna. (n.d.). Cannabis Plant Growth Regulators (PGR) Testing. Retrieved from [Link]

  • Anacon Laboratories. (n.d.). Testing of Plant Growth Hormones & Regulators. Retrieved from [Link]

  • PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]

  • Wallace, D. R. (2023). Dalapon. OSU Center for Health Sciences Research Profiles. Retrieved from [Link]

  • Hamill, A. S., Marriage, P. B., & Friesen, G. (2017). A Method for Assessing Herbicide Performance in Small Plot Experiments. Weed Science, 24(2), 212-214. [Link]

  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), 52877. [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • HerbiGuide. (n.d.). 2,2-DPA (Dalapon) 740 g/Kg. Retrieved from [Link]

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Application Notes & Protocols: Safe Handling and Disposal of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dichloropropionic acid is a halogenated carboxylic acid utilized in various research and development applications. Due to its significant toxicological and corrosive properties, adherence to stringent safety protocols is not merely a matter of regulatory compliance but a critical component of responsible laboratory practice. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency management, and disposal of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative EHS principles, to protect laboratory personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. It is classified as acutely toxic and corrosive, demanding meticulous care in all procedures.[1][2]

1.1 Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃H₄Cl₂O₂[1]
Molecular Weight 142.97 g/mol [1]
Appearance White to almost white crystalline powder[3]
Melting Point 48-52 °C[4][5]
Boiling Point 210 °C[4][5]
Solubility Soluble in DMSO, slightly soluble in Methanol, almost transparent in water[3][5]

1.2 GHS Hazard Classification

This compound is classified with high severity under the Globally Harmonized System (GHS). The primary dangers are acute toxicity upon ingestion or skin contact and its ability to cause severe chemical burns.[1][2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3☠️Danger H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3☠️Danger H311: Toxic in contact with skin[1][2]
Skin CorrosionSub-category 1BcorrosiveDanger H314: Causes severe skin burns and eye damage[1][2]
Corrosive to MetalsCategory 1corrosiveDanger H290: May be corrosive to metals[2]

1.3 Toxicological Profile and Routes of Exposure

The high toxicity of this compound is confirmed by its low LD50 values. The primary routes of occupational exposure are dermal contact, inhalation of dust, and accidental ingestion.

  • Oral Toxicity (Rat): LD50 = 289 mg/kg[2]

  • Dermal Toxicity (Rabbit): LD50 = 400 mg/kg[2]

These values indicate that a small amount of the substance can be lethal. Furthermore, some sources indicate limited evidence of a carcinogenic effect, warranting additional caution and minimization of exposure.[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

2.1 Hierarchy of Controls

The most effective safety strategies involve engineering out hazards at the source. PPE is the last line of defense, essential for protecting personnel when other controls cannot eliminate the risk entirely.

cluster_0 Hierarchy of Controls a Elimination/Substitution b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) c->d

Caption: Hierarchy of controls for mitigating chemical hazards.

2.2 Mandatory Controls and PPE

  • Engineering Control: All work involving the handling of solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient.[3][8] This dual protection is necessary to guard against splashes that can cause severe eye damage.[2]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves such as nitrile or butyl rubber.[8] Double-gloving is recommended when handling the pure solid or concentrated solutions. Always inspect gloves for damage before use and change them immediately if contamination occurs.[9]

    • Lab Coat/Coveralls: A chemical-resistant lab coat or coverall must be worn.[10] Ensure it has long sleeves and fits properly. Do not wear lab coats outside of the laboratory area.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a ventilation failure, a NIOSH-approved respirator with appropriate acid gas cartridges is necessary.[8] Respirator use requires a formal program, including fit testing and medical clearance.[11]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Perforated shoes or sandals are strictly prohibited.[9]

Section 3: Standard Operating Procedures for Handling

3.1 Protocol for Weighing and Solution Preparation

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don personal protective equipment as specified in Section 2.2.

  • Designated Area: Conduct all weighing and reagent transfer activities within a designated area of the fume hood to contain any potential spills.

  • Weighing: Use a tared, sealed container for weighing to prevent dispersal of the powder. If weighing on paper, exercise extreme caution to avoid creating dust.

  • Dissolution: Add the solid this compound slowly to the solvent in your reaction vessel. Never add solvent to the bulk solid. The process is exothermic and can cause splashing.

  • Post-Handling: After use, decontaminate the spatula and any other equipment used. Wipe down the designated area in the fume hood. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[12]

3.2 Storage Requirements

  • Location: Store this compound in a cool, dry, well-ventilated area, separate from incompatible materials such as bases, oxidizing agents, and reactive metals.[2][6]

  • Container: Keep the container tightly sealed.[2] The substance is corrosive to metals, so ensure storage containers and shelving are appropriate.[2]

  • Security: Store in a locked cabinet to restrict access to authorized personnel only.[2]

Section 4: Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical to minimizing harm.

4.1 Spill Response Workflow

Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size & Risk (Is it a minor or major spill?) Minor Minor Spill (<100g, contained) Assess->Minor Minor Major Major Spill (>100g, uncontained, risk of exposure) Assess->Major Major Cleanup Trained Personnel Cleanup Minor->Cleanup Evacuate Evacuate Area Call Emergency Services (911) Report to EHS Major->Evacuate Alert->Assess PPE Don appropriate PPE (double gloves, goggles, face shield, respirator) Cleanup->PPE Neutralize Cover with sodium bicarbonate to neutralize PPE->Neutralize Absorb Absorb with inert material (vermiculite, sand) Neutralize->Absorb Collect Collect waste into a labeled hazardous waste container Absorb->Collect Decon Decontaminate spill area Collect->Decon

Caption: Workflow for responding to a this compound spill.

4.2 Protocol for Personal Exposure

  • Skin Contact: Immediately go to the nearest safety shower or drench hose.[13] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing.[14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Section 5: Waste Disposal Protocol

This compound is a halogenated organic acid and must be managed as regulated hazardous waste.[7][15] Improper disposal can lead to environmental contamination and significant regulatory penalties.

5.1 Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Mixing incompatible or different classes of waste is unsafe and complicates the disposal process.[16]

  • Designated Container: All solid waste, contaminated materials (e.g., gloves, weigh paper), and solutions containing this compound must be collected in a designated hazardous waste container.[16]

  • Container Compatibility: The container must be made of a material compatible with the acid (e.g., high-density polyethylene). Do not use metal containers.[16][17] It must be in good condition with a secure, leak-proof lid.[18]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[7][16] The label must clearly identify the contents, including "this compound" and all other components with their approximate percentages.

  • Segregation: Keep this halogenated acid waste stream separate from non-halogenated solvents, bases, and other incompatible waste streams.[7][19]

5.2 Waste Disposal Workflow

Generate Generate Waste (e.g., contaminated gloves, excess solution) Container Select Compatible Container (e.g., HDPE Bottle) Generate->Container Label Affix 'HAZARDOUS WASTE' Label List all constituents and % Container->Label Segregate Place waste in labeled container Keep container closed Label->Segregate Store Store in Satellite Accumulation Area (SAA) Use secondary containment Segregate->Store Full Container is 90% Full Store->Full Request Submit Hazardous Waste Pickup Request to EHS Full->Request

Caption: Waste accumulation and disposal workflow.

5.3 Protocol for Decontaminating Empty Containers

The original reagent bottle is not "empty" until properly decontaminated. Trivial amounts of residue can still pose a significant hazard.

  • Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste.[17]

  • Procedure: Carefully rinse the container with a suitable solvent (e.g., water or methanol) three times. The first rinseate must be added to your halogenated acid waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all three.[17]

  • Defacing: Once decontaminated, deface or remove the original label to prevent misuse.

  • Disposal: Dispose of the clean, empty container in accordance with institutional guidelines for glass or plastic recycling/disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263, this compound. Retrieved from [Link]

  • Oakland University (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • ChemBK (2024). This compound. Retrieved from [Link]

  • U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • LookChem (n.d.). This compound. Retrieved from [Link]

  • LeelineWork (2025). What PPE Should You Wear When Handling Acid 2025?. Retrieved from [Link]

  • Universitat de Barcelona (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Dartmouth College (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Oregon OSHA (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • GOV.UK (2024). What to do in a chemical emergency. Retrieved from [Link]

  • New Mexico State University (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Florida State University (n.d.). Chemical Spills. Retrieved from [Link]

  • EPFL (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Temple University (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Research Council (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. The National Academies Press. Retrieved from [Link]

  • Purdue University (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Karolinska Institutet (2025). Laboratory waste. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, Third Edition. CRC Press. Retrieved from [Link]

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Application Notes and Protocols for the Preparation of Standard Solutions of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed methodology for the preparation, standardization, and storage of 2,3-Dichloropropionic acid standard solutions. The protocols outlined herein are designed to ensure a high degree of accuracy and reliability, which is critical for quantitative analysis in research, quality control, and drug development. This document emphasizes the rationale behind procedural steps, incorporates robust safety protocols, and provides methods for the verification of solution concentration, thereby ensuring a self-validating system for producing traceable and stable analytical standards.

Introduction: The Analytical Imperative for Accurate this compound Standards

This compound (2,3-DCPA), a halogenated carboxylic acid, serves as a vital reference material in various analytical applications.[1] Its use as a surrogate or internal standard, particularly in environmental monitoring for haloacetic acids, necessitates the availability of accurately prepared standard solutions.[2] The integrity of any quantitative analysis is fundamentally reliant on the quality of the calibration standards used. Therefore, the meticulous preparation of these standards is not merely a preliminary step but a cornerstone of valid and reproducible scientific outcomes.

This guide moves beyond a simple recitation of steps, delving into the causality of the protocol. It is structured to provide a holistic understanding, from the foundational chemical properties of 2,3-DCPA to the nuances of ensuring long-term solution stability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount for the successful preparation of standard solutions.

PropertyValueSource
Chemical Formula C₃H₄Cl₂O₂[3]
Molecular Weight 142.97 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point 48-52 °C[4]
Boiling Point 210 °C[4]
pKa 2.85 (at 25°C)[5]
Solubility Soluble in DMSO, slightly soluble in Methanol. Almost transparent in water.[4]

Safety Precautions: A Non-Negotiable Prerequisite

This compound is a hazardous substance and must be handled with appropriate safety measures in place.[3][6]

  • Hazard Identification: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Chlorinated solvent waste should be segregated from non-halogenated waste.

Materials and Reagents

The quality of the materials and reagents used directly impacts the accuracy of the standard solution.

  • This compound: Use a high-purity analytical grade solid (≥98%). The certificate of analysis should be consulted to correct for purity when calculating the mass required for the stock solution.

  • Solvent: HPLC-grade Methanol or Methyl tert-butyl ether (MTBE) are recommended. The choice of solvent may depend on the analytical method to be employed.

  • Glassware: Use Class A volumetric flasks and pipettes. All glassware must be scrupulously cleaned and dried before use.

  • Analytical Balance: A calibrated analytical balance with a readability of at least 0.1 mg is required.

Protocol for Preparation of Primary Stock Solution (Gravimetric Method)

This protocol details the preparation of a 1000 mg/L primary stock solution of this compound in methanol. The gravimetric method, which relies on the precise measurement of mass, is the most accurate for preparing primary standards.[7][8][9]

Calculation of Required Mass

To prepare a 100 mL (0.1 L) stock solution with a concentration of 1000 mg/L, the required mass of this compound is calculated as follows:

Mass (mg) = Concentration (mg/L) x Volume (L) Mass (mg) = 1000 mg/L x 0.1 L = 100 mg

Adjust this mass based on the purity of the solid compound as stated on the certificate of analysis.

Adjusted Mass (mg) = (Required Mass / Purity) x 100

Step-by-Step Procedure
  • Weighing the Solute: Accurately weigh the calculated mass of this compound onto a clean, tared weigh boat using a calibrated analytical balance. Record the exact mass to at least four decimal places (in grams).

  • Dissolution: Carefully transfer the weighed solid into a 100 mL Class A volumetric flask using a powder funnel.

  • Rinsing: Rinse the weigh boat and funnel with small aliquots of the chosen solvent (methanol) to ensure the complete quantitative transfer of the solid into the flask.

  • Initial Solvation: Add approximately 50-60 mL of the solvent to the volumetric flask. Swirl the flask gently to dissolve the solid completely. Sonication can be used to aid dissolution if necessary.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Transfer the prepared stock solution to a clean, labeled amber glass bottle with a Teflon-lined cap. The label should include the name of the compound, the exact concentration, the solvent, the preparation date, and the name of the preparer.

Preparation of Working Standard Solutions (Serial Dilution)

Working standards are prepared by diluting the primary stock solution to the desired concentration range for instrument calibration.

Serial Dilution Workflow

G stock Primary Stock Solution (1000 mg/L) ws1 Working Standard 1 (100 mg/L) stock->ws1 1 mL stock to 10 mL ws2 Working Standard 2 (10 mg/L) ws1->ws2 1 mL WS1 to 10 mL ws3 Working Standard 3 (1 mg/L) ws2->ws3 1 mL WS2 to 10 mL

Caption: Serial dilution workflow for preparing working standards.

Protocol for a 10-fold Serial Dilution
  • Prepare the first working standard (e.g., 100 mg/L): Using a calibrated Class A pipette, transfer 1.0 mL of the 1000 mg/L primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to volume: Add the solvent to the flask until the meniscus reaches the calibration mark.

  • Homogenize: Cap and invert the flask multiple times to ensure thorough mixing.

  • Repeat for subsequent dilutions: Use the newly prepared working standard to create the next in the series, following the same 1-to-10 dilution ratio until the desired concentration range is achieved.

Verification of Standard Solution Concentration

The concentration of the prepared standard solutions must be verified to ensure their accuracy. This is a critical step in the self-validating process.

Acid-Base Titration

As this compound is a weak acid (pKa ≈ 2.85), it can be standardized by titration with a strong base of a known concentration, such as sodium hydroxide (NaOH).[5]

  • Titrant: A standardized solution of ~0.1 M NaOH.

  • Indicator: For the titration of a weak acid with a strong base, an indicator that changes color in the basic pH range is suitable. Phenolphthalein, with a transition range of pH 8.2-10, is a common choice.[10][11]

  • Procedure:

    • Accurately pipette a known volume of the this compound stock solution into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution until the first persistent faint pink color is observed.[10]

    • Repeat the titration at least three times and calculate the average volume of NaOH used.

    • The concentration of the this compound solution can then be calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive method for verifying the concentration and purity of the standard solution. Due to the low volatility of carboxylic acids, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis.[12][13][14]

  • Derivatization: Esterification is a common derivatization technique for carboxylic acids. This can be achieved by reacting the this compound with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.[14] Alternatively, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[15]

  • Analytical Method:

    • Prepare a calibration curve using a certified reference material of this compound or its methyl ester, if available.

    • Derivatize an aliquot of the prepared standard solution using a validated procedure.

    • Analyze the derivatized sample by GC-MS.

    • Quantify the concentration of the derivatized this compound by comparing its peak area to the calibration curve. The identity of the compound should be confirmed by its mass spectrum.

Stability and Storage

The stability of standard solutions is crucial for maintaining the integrity of analytical results over time.

  • Storage Conditions: Store the standard solutions in a refrigerator at 2-8°C in tightly sealed amber glass containers to protect them from light.[16]

  • Stability: Commercially prepared solutions of this compound in methanol are reported to have a shelf life of up to 24 months when stored correctly.[16] For laboratory-prepared solutions, it is recommended to re-verify the concentration periodically, for instance, every 3-6 months, or before use if stored for an extended period. Solutions in MTBE should be handled with care as MTBE can have limited stability in acidic conditions over long periods.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • GC Derivatiz
  • Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Primary Standards by Gravimetric Methods. (2015, August 31).
  • Preparation of Primary Standards by Gravimetric Methods. (2019, August 1).
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). Analytical Chemistry. Retrieved from [Link]

  • Gravimetric Preparation of Primary Standard Gas Mixtures in the Parts Per Trillion Range. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News-Medical.net. Retrieved from [Link]

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  • How to prepare a primary standard in chemistry. (2025, May 7). YouTube. Retrieved from [Link]

  • Toxicological Profile for Dichloropropenes. (n.d.).
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  • Indicators in Acid-Base Titrations: Selection and Use. (n.d.). Solubility of Things.
  • Selecting Indicators for Acid–Base Titrations—Classic Laboratory Kit for AP® Chemistry. (n.d.). Flinn Scientific.
  • What are the indicators used in different titrations and other chemical techniques? (2012, September 7).
  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (n.d.).
  • Indicators used in Titration (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 18). Save My Exams.
  • Internal Standards and Surrogates: this compound. (n.d.). Thames Restek. Retrieved from [Link]

  • This compound | C3H4Cl2O2 | CID 11263. (n.d.). PubChem. Retrieved from [Link]

  • This compound | 565-64-0. (n.d.). Benchchem.
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  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • A RAPID METHOD TO DETERMINE 1,3-DICHLOROPROPENE (1,3-D) BY GAS CHROMATOGRAPHY ION TRAP MASS SPECTROMETRY ON FRUITS AND VEGETABLES. (n.d.).
  • Acid-Base Titration. (2016, March 28). YouTube. Retrieved from [Link]

  • Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. (n.d.).
  • Effect Of Chlorination On Selected Organic Chemicals. (n.d.).
  • Acidic Methanol Methylation for HAA Analysis: Limitations and Possible Solutions. (2025, August 6).

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Application Notes & Protocols: The Strategic Use of 2,3-Dichloropropionic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2,3-Dichloropropionic acid (2,3-DCPA) is a versatile halogenated carboxylic acid that serves as a pivotal building block in synthetic organic chemistry.[1] While its isomer, 2,2-dichloropropionic acid (Dalapon), is more widely known as an herbicide, the unique reactivity of the vicinal chlorine atoms in 2,3-DCPA makes it a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical industry.[2] Its ability to undergo sequential and stereocontrolled nucleophilic substitutions allows for the introduction of diverse functional groups, making it an ideal starting point for the synthesis of chiral intermediates and heterocyclic scaffolds. This guide provides a comprehensive overview of 2,3-DCPA's properties, core reactivity, and detailed protocols for its application in pharmaceutical synthesis, aimed at researchers, chemists, and drug development professionals.

Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and hazards of a starting material is the foundation of robust and safe process development.

Physicochemical Properties

This compound is a crystalline solid at room temperature, possessing two reactive chlorine atoms at the α and β positions relative to the carboxylic acid. This arrangement is key to its synthetic utility.

PropertyValueSource(s)
CAS Number 565-64-0[1]
Molecular Formula C₃H₄Cl₂O₂[1]
Molecular Weight 142.97 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 48-52 °C[3]
Boiling Point 210 °C[3]
IUPAC Name 2,3-dichloropropanoic acid[1]
Synonyms α,β-Dichloropropionic acid[1]
Safety, Handling, and Storage

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. 2,3-DCPA is classified as a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity H301: Toxic if swallowedH311: Toxic in contact with skinP280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Corrosivity H314: Causes severe skin burns and eye damageP260: Do not breathe dust.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.
Storage Store locked up in a cool, dry, well-ventilated area. Keep container tightly closed and protect from moisture.Store away from incompatible materials such as strong bases and oxidizing agents.

Data synthesized from publicly available Safety Data Sheets (SDS).

Core Reactivity and Mechanistic Considerations

The synthetic potential of 2,3-DCPA is rooted in the reactivity of its C-Cl bonds and the directing influence of the adjacent carboxyl group. The two chlorine atoms can be selectively or sequentially replaced by a variety of nucleophiles.

Expertise in Action: The choice of reaction conditions (solvent, temperature, and base) allows a chemist to control the reaction pathway. For instance, strong, non-nucleophilic bases in aprotic solvents may favor elimination (dehydrohalogenation), while a wide array of nucleophiles (e.g., amines, alkoxides, thiolates) will favor substitution, typically proceeding via an Sₙ2 mechanism.[4]

Reactivity_of_2_3_DCPA Figure 1: Core Reactivity Pathways of this compound start This compound (2,3-DCPA) sub Nucleophilic Substitution (Sₙ2) start->sub + Nu:⁻ elim Elimination (Dehydrohalogenation) start->elim + Strong Base red Reduction start->red + [H] sub_prod Substituted Products (e.g., Amino Acids, Ethers) sub->sub_prod elim_prod Unsaturated Acids elim->elim_prod red_prod Propionic Acid red->red_prod

Caption: Core Reactivity Pathways of this compound

Application in Pharmaceutical Synthesis

2,3-DCPA is not merely a reagent but a strategic starting material—a "chiral building block" in waiting.[][6] Its value lies in its potential to be transformed into high-value, structurally complex intermediates.

Application Focus 1: Precursor for Chiral Intermediates

Chirality is fundamental to pharmacology, as enantiomers of a drug often exhibit vastly different efficacy and toxicity profiles.[7] Asymmetric synthesis is therefore a cornerstone of modern drug development. 2,3-DCPA, being a racemic mixture, is an excellent substrate for kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Enzymatic kinetic resolution is a particularly powerful technique, offering high enantioselectivity under mild conditions.[8][9] A dehalogenase or lipase, for example, can selectively act on one enantiomer of 2,3-DCPA (or its ester derivative), converting it to a new chiral molecule and leaving the unreacted, enantiomerically-enriched starting material behind. This creates two valuable, optically active building blocks from a single racemic precursor.

Application Focus 2: Synthesis of Heterocyclic Scaffolds (Pyrazinoic Acid)

Heterocyclic compounds form the core of a vast number of pharmaceuticals.[2] Pyrazinoic acid (POA) is the active metabolite of Pyrazinamide, a first-line medication for the treatment of tuberculosis.[10][11] A plausible and efficient synthetic route to a direct precursor of POA, α,β-diaminopropionic acid, can be envisioned starting from 2,3-DCPA. This transformation leverages the core nucleophilic substitution reactivity of the molecule.

The synthesis involves a double nucleophilic substitution on the 2,3-DCPA backbone using an ammonia source. This converts the dichloro-scaffold into the desired diamino-scaffold, which can then undergo cyclization with glyoxal to form the pyrazine ring system, as described in patent literature.[12]

Experimental Protocols

The following protocols are presented as illustrative examples of the principles discussed. They are designed to be self-validating and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Illustrative Enzymatic Kinetic Resolution of (±)-2,3-Dichloropropionic Acid Methyl Ester

Objective: To separate the enantiomers of 2,3-DCPA via lipase-catalyzed hydrolysis of its methyl ester, yielding an enantiomerically-enriched acid and the unreacted, enantiomerically-enriched ester.

Causality Behind Choices:

  • Esterification: The methyl ester is often a better substrate for lipases than the free acid.

  • Phosphate Buffer: Maintains a stable pH (e.g., 7.2) essential for optimal enzyme activity and stability.

  • Lipase (e.g., Candida antarctica Lipase B): A robust and widely used biocatalyst known for high enantioselectivity in hydrolytic reactions.

  • Temperature Control (30-35 °C): Provides a balance between reaction rate and enzyme stability, preventing thermal denaturation.

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize racemic methyl 2,3-dichloropropionate by reacting 2,3-DCPA with methanol under acidic catalysis (e.g., H₂SO₄). Purify by vacuum distillation.[3]

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic methyl ester (1.0 eq) in a minimal amount of a co-solvent (e.g., DMSO) and add it to a 0.1 M potassium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add a commercially available immobilized lipase (e.g., Novozym 435) to the vigorously stirred solution. Maintain the temperature at 30 °C.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by chiral HPLC or GC. The goal is to stop the reaction at ~50% conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining substrate.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted (R)-ester with ethyl acetate.

  • Product Isolation:

    • Ester: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically-enriched (R)-methyl 2,3-dichloropropionate.

    • Acid: Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl. Extract the resulting (S)-2,3-DCPA with ethyl acetate. Dry the organic layers and concentrate to yield the enantiomerically-enriched (S)-acid.

  • Characterization: Confirm the chemical identity via NMR and MS. Determine the enantiomeric excess of both products using chiral chromatography.

Protocol 2: Synthesis of α,β-Diaminopropionic Acid Hydrochloride from this compound

Objective: To synthesize a key precursor for pyrazinoic acid by replacing both chlorine atoms of 2,3-DCPA with amino groups.

Causality Behind Choices:

  • Pressurized Vessel: Necessary to maintain a high concentration of ammonia at elevated temperatures, driving the reaction to completion.

  • Excess Aqueous Ammonia: Serves as both the nucleophile and the base to neutralize the HCl generated during the substitution reactions.

  • Acidification: Converts the final product to its hydrochloride salt, which is typically a crystalline solid that is easier to isolate, purify by recrystallization, and handle than the free zwitterionic amino acid.

Caption: Workflow for Diamination of 2,3-DCPA.

Step-by-Step Methodology:

  • Reaction Setup (Extreme Caution): This reaction must be performed in a properly rated and certified high-pressure reactor by trained personnel. Charge the reactor with this compound (1.0 eq).

  • Reagent Addition: Cool the reactor and add a significant excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Reaction: Seal the reactor. Heat the mixture to 100-120 °C. The internal pressure will increase significantly. Maintain the reaction with stirring for 12-24 hours.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess ammonia pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the water and ammonia.

  • Salt Formation: Dissolve the resulting residue in a minimal amount of water and cool in an ice bath. Slowly add concentrated HCl until the pH is ~1.

  • Purification: Add ethanol to the acidic solution to precipitate the α,β-diaminopropionic acid hydrochloride salt. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization: Further purify the product by recrystallizing from a water/ethanol mixture.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a potent and versatile chemical intermediate whose strategic value in pharmaceutical synthesis is clear. Its well-defined reactivity allows for its transformation into high-value chiral building blocks and complex heterocyclic precursors. The protocols outlined herein demonstrate the practical application of its core chemistry, providing a foundation for researchers to develop novel synthetic routes to medicinally relevant molecules. By combining a deep understanding of its properties with rigorous safety protocols and mechanistically sound reaction design, 2,3-DCPA can serve as a cost-effective and powerful tool in the drug discovery and development pipeline.

References

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  • Method of preparing pyrazinoic acid.
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  • List of Pharma Intermediates . Jinan Qinmu Fine Chemical Co., Ltd.. [Link]

  • This compound | C3H4Cl2O2 | CID 11263 . PubChem, National Institutes of Health. [Link]

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  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one . ARKIVOC. [Link]

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  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . MDPI. [Link]

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Application Notes & Protocols: The Role of 2,3-Dichloropropionic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in material science and drug development on the applications of 2,3-Dichloropropionic acid. This guide delves into the unique chemical properties of this versatile building block and its utility as a precursor and monomer in the synthesis of functional polymers. We will explore the causality behind its reactivity, provide detailed, field-proven protocols for polymer synthesis, and outline methods for material characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this compound in the design and creation of novel materials with tailored properties.

Introduction: Understanding the Versatility of this compound

This compound (2,3-DCPA) is a halogenated carboxylic acid that, while known for its use as an herbicide and in the synthesis of pharmaceuticals, holds significant potential in material science.[1] Its molecular structure is the key to its versatility, featuring three distinct functional points for chemical modification: a carboxylic acid group and two chlorine atoms at the alpha and beta positions. This trifunctional nature allows it to serve as a robust building block for complex molecular architectures and functional polymers.[1]

The carboxylic acid moiety provides a reactive site for condensation reactions, while the chlorine atoms can be targeted for various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, either before or after polymerization, enabling precise control over the final material's properties. This guide will focus on its application as a precursor for synthesizing polymers with polar functional groups.[1]

Physicochemical Properties

A thorough understanding of the fundamental properties of 2,3-DCPA is critical for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2,3-dichloropropanoic acid[2]
CAS Number 565-64-0[2][3][4]
Molecular Formula C₃H₄Cl₂O₂[1][2][3]
Molecular Weight 142.97 g/mol [2][4]
Appearance White to almost-white crystalline powder[1][3]
Melting Point 48-52 °C[4]
Boiling Point 210 °C[1][4]
Solubility Soluble in DMSO, slightly soluble in Methanol[4]

Core Application: Synthesis of Functional Polyesters

The primary application of 2,3-DCPA in material science is in the synthesis of functional polymers, particularly polyesters. The dual reactivity of the carboxylic acid group and the chlorine atoms allows for the creation of polymer backbones with pendant chloro- groups. These groups can then be used for post-polymerization modification, introducing new functionalities or acting as cross-linking sites.

Rationale for Use in Polymer Synthesis
  • Step-Growth Polymerization: The carboxylic acid group readily participates in step-growth (condensation) polymerization with diols or polyols to form polyester chains. This is a well-established and controllable polymerization method.[5]

  • Pendant Functional Groups: Unlike simple dicarboxylic acids, using 2,3-DCPA results in a polymer chain decorated with reactive chlorine atoms. This imparts functionality along the backbone, transforming an otherwise simple polyester into a versatile platform for further chemical engineering.

  • Tunable Properties: The presence of polar C-Cl bonds and the potential for subsequent modifications allow for the tuning of material properties such as:

    • Solubility and Hydrophilicity: Introducing polar functional groups can alter the polymer's interaction with various solvents.

    • Adhesion: Polar groups can enhance adhesive properties, which is crucial for coatings and composites.

    • Flame Retardancy: The inherent chlorine content can contribute to the flame-retardant properties of the material.

    • Biocompatibility: The backbone can be functionalized with biocompatible moieties for applications in drug delivery and tissue engineering.[5][6]

Reaction Mechanism: Polyesterification

The fundamental reaction is a condensation polymerization between the carboxylic acid group of 2,3-DCPA and the hydroxyl groups of a diol monomer. The reaction proceeds with the elimination of water, forming an ester linkage. This process is repeated to build the polymer chain.

G cluster_reactants Monomers cluster_process Process cluster_product Product DCPA This compound (HOOC-CHCl-CH₂Cl) Polymerization Condensation Polymerization (+ Heat, - H₂O) DCPA->Polymerization Diol Diol (HO-R-OH) Diol->Polymerization Polymer Functional Polyester [-OOC-CHCl-CH₂Cl-O-R-] Polymerization->Polymer Ester Linkage Formation

Caption: Condensation polymerization of 2,3-DCPA and a diol.

Experimental Protocol: Synthesis of Poly(butylene-2,3-dichloropropionate)

This section provides a detailed, step-by-step protocol for synthesizing a functional polyester using this compound and 1,4-Butanediol. This protocol is designed to be self-validating through integrated characterization steps.

Materials and Reagents
ReagentCAS No.PuritySupplierNotes
This compound565-64-0>98%TCI, Sigma-Aldrich[3][7]
1,4-Butanediol110-63-4>99%Sigma-AldrichAnhydrous grade recommended
p-Toluenesulfonic acid104-15-4>98.5%Sigma-AldrichCatalyst
Toluene108-88-3AnhydrousSigma-AldrichSolvent for azeotropic water removal
Methanol67-56-1ACS GradeFisher ScientificFor polymer precipitation
Dichloromethane (DCM)75-09-2ACS GradeFisher ScientificFor polymer dissolution
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Mechanical stirrer with a stirring rod and paddle

  • Heating mantle with temperature controller

  • Nitrogen gas inlet and bubbler

  • Standard laboratory glassware (beakers, graduated cylinders, funnel)

  • Rotary evaporator

Workflow Diagram

G start Start setup Assemble Reactor: Flask, Dean-Stark, Condenser start->setup charge Charge Reactants: 2,3-DCPA, 1,4-Butanediol, p-TSA, Toluene setup->charge inert Establish Inert Atmosphere (Purge with N₂) charge->inert heat Heat to Reflux (approx. 110-120°C) inert->heat react Collect Water Azeotropically (Monitor Reaction Progress) heat->react cool Cool to Room Temperature react->cool concentrate Remove Toluene via Rotary Evaporation cool->concentrate dissolve Dissolve Crude Polymer in Dichloromethane concentrate->dissolve precipitate Precipitate Polymer in Cold Methanol dissolve->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Under Vacuum (Constant Weight) filter->dry characterize Characterize Final Product (FTIR, NMR, GPC, TGA) dry->characterize end End characterize->end

Caption: Experimental workflow for polyester synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.

  • Charging Reactants: To the flask, add this compound (14.3 g, 0.1 mol), 1,4-Butanediol (9.01 g, 0.1 mol), p-Toluenesulfonic acid (0.34 g, ~2 mol% catalyst), and 100 mL of toluene.

    • Causality Note: An equimolar ratio of acid to diol is used to maximize polymer chain length. Toluene serves as the solvent and facilitates the removal of the water byproduct via azeotropic distillation, driving the equilibrium towards product formation.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Polymerization: Begin stirring and heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue the reaction for 4-6 hours, or until no more water is collected.

  • Cooling and Concentration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator to obtain a viscous crude polymer.

  • Purification: a. Dissolve the crude product in a minimal amount of dichloromethane (~50 mL). b. Slowly pour the polymer solution into a beaker containing vigorously stirred cold methanol (~500 mL). The polymer will precipitate as a solid.

    • Causality Note: The polymer is soluble in DCM but insoluble in methanol. This step effectively separates the polymer from unreacted monomers, catalyst, and low-molecular-weight oligomers. c. Collect the precipitated polymer by vacuum filtration and wash it thoroughly with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Self-Validation Through Characterization

To confirm the successful synthesis and purity of the polyester, the following characterization techniques are essential.

TechniquePurposeExpected Result
FTIR Spectroscopy Confirm functional groupsDisappearance of broad O-H stretch (~3000 cm⁻¹). Appearance of strong C=O ester stretch (~1735 cm⁻¹).
¹H NMR Spectroscopy Elucidate polymer structurePeaks corresponding to the protons on the butanediol and 2,3-DCPA repeating units. Integration should match the expected structure.
Gel Permeation (GPC) Determine molecular weight & PDIProvides number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI), indicating the breadth of the molecular weight distribution.
Thermogravimetry (TGA) Assess thermal stabilityDetermines the decomposition temperature of the polymer, a key indicator of its operational range.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazards: Toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2] There is also limited evidence of a carcinogenic effect.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9]

  • Handling: Avoid creating dust. In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a highly valuable, albeit underutilized, monomer in material science. Its unique trifunctional structure provides a straightforward route to functional polyesters with reactive pendant groups. The protocols and principles outlined in this guide demonstrate a robust methodology for synthesizing and validating these materials. By leveraging the chemistry of 2,3-DCPA, researchers can develop novel polymers with precisely engineered properties for a wide range of advanced applications, from specialty coatings to biomedical devices.

References

  • This compound | C3H4Cl2O2 | CID 11263 - PubChem. [Link]

  • This compound - LookChem. [Link]

  • This compound 98.0+%, TCI America™ | Fisher Scientific. [Link]

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. [Link]

  • Propanoic acid, 2,3-dichloro- - the NIST WebBook. [Link]

  • This compound - ChemBK. [Link]

  • US2719836A - Preparation of polymeric 2,3-dichloropropene - Google P
  • Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid - MDPI. [Link]

  • Special Issue “Synthesis, Properties and Applications of Polymers” - MDPI. [Link]

Sources

Troubleshooting & Optimization

How to minimize byproduct formation in propionic acid chlorination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for propionic acid chlorination. As Senior Application Scientists, we understand that the selective synthesis of 2-chloropropionic acid is a critical step in the development of various pharmaceuticals and fine chemicals. However, controlling the reaction to minimize unwanted byproducts can be a significant challenge. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the chemistry of propionic acid chlorination.

Q1: What are the primary byproducts I should expect during the chlorination of propionic acid?

The chlorination of propionic acid aims to produce 2-chloropropionic acid (α-chloropropanoic acid). However, several byproducts can form, primarily through two competing pathways: consecutive chlorination and isomeric chlorination. The most common byproducts are:

  • Dichlorinated Propionic Acids: These form when the desired 2-chloropropionic acid undergoes a second chlorination. The main dichlorinated byproduct is 2,2-dichloropropionic acid (α,α-dichloropropanoic acid).[1][2] Depending on the conditions, 2,3-dichloropropionic acid (α,β-dichloropropanoic acid) can also be formed.[1]

  • Isomeric Monochlorinated Propionic Acid: The formation of 3-chloropropionic acid (β-chloropropanoic acid) is a common issue, arising from a different reaction mechanism.[2][3]

Q2: What are the underlying reaction mechanisms, and how do they lead to different products?

Understanding the two primary competing mechanisms is crucial for controlling selectivity:

  • Ionic Mechanism (Favored for α-Chlorination): This pathway leads to the desired 2-chloropropionic acid. It is an acid-catalyzed process where a key intermediate, propanoyl chloride, is formed.[1][4] This intermediate then undergoes acid-catalyzed enolization, which is the rate-determining step, followed by chlorination at the α-carbon.[1][2] Catalysts like propanoic anhydride, phosphorus halides (e.g., PCl₃), or thionyl chloride promote this pathway.[1][3]

  • Radical Mechanism (Leads to β-Chlorination): This pathway is responsible for the formation of 3-chloropropionic acid.[2] It is initiated by radical formers, such as UV light or high heat, which cause the homolytic fission of chlorine molecules into chlorine radicals.[3][5] These radicals can abstract hydrogen from either the α or β carbon, but under these conditions, reaction at the β-position is significant.

To maximize the yield of 2-chloropropionic acid, reaction conditions must be optimized to heavily favor the ionic mechanism while suppressing the radical pathway.[2][3]

G cluster_0 Ionic Pathway (Desired) cluster_1 Radical Pathway (Undesired) PA Propionic Acid PC Propanoyl Chloride (Intermediate) PA->PC Catalyst (e.g., PCl₃, Propanoic Anhydride) Enol Enol Intermediate PC->Enol Acid-catalyzed Enolization alpha_CPA 2-Chloropropionic Acid (α-Product) Enol->alpha_CPA + Cl₂ di_CPA 2,2-Dichloropropionic Acid (Byproduct) alpha_CPA->di_CPA + Excess Cl₂ PA_rad Propionic Acid beta_rad β-Propionyl Radical PA_rad->beta_rad + Cl• beta_CPA 3-Chloropropionic Acid (β-Byproduct) beta_rad->beta_CPA + Cl₂ start Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad UV Light / Heat Cl_rad->PA_rad Initiation

Diagram 1: Competing ionic and radical pathways in propionic acid chlorination.

Q3: Why is catalyst selection so critical for this reaction?

The catalyst directs the reaction towards the desired ionic mechanism. The most effective catalysts, such as propionyl chloride, propanoic anhydride, or PCl₃, facilitate the formation of the key intermediate, propanoyl chloride.[1][3] Propanoyl chloride enolizes more readily than propionic acid itself, which is the rate-determining step for selective α-chlorination.[2] Using propanoic anhydride, for example, has been shown to effectively promote the ionic pathway, leading to higher yields of α-chloropropanoic acid while minimizing β-isomer formation.[1][2] The addition of a strong acid promoter like concentrated sulfuric acid can further enhance the rate of the ionic mechanism.[2]

Q4: How can I analyze the product mixture to quantify byproducts?

Gas Chromatography (GC) is the standard and most effective method for separating and quantifying the components of the reaction mixture, including propionic acid, 2-chloropropionic acid, and the various byproducts.[1][2] Due to the polar nature of carboxylic acids, derivatization (e.g., esterification to methyl or ethyl esters) is often performed before analysis to improve peak shape and resolution.[2] A Flame Ionization Detector (FID) is typically used for quantification.[6]

Troubleshooting Guide

This guide provides direct answers to specific experimental problems you may encounter.

Problem 1: My product mixture contains high levels of 3-chloropropionic acid (β-isomer).

  • Primary Cause: Your reaction conditions are promoting the undesired radical chlorination pathway.

  • Scientific Explanation: 3-chloropropionic acid is formed when a chlorine radical abstracts a hydrogen atom from the β-carbon of propionic acid.[2] This mechanism is initiated by UV light or high thermal energy and competes directly with the desired ionic pathway.[3][5]

  • Solutions & Protocol Adjustments:

    • Exclude Light: Conduct the reaction in a vessel protected from light. Wrap your glassware in aluminum foil or use amber glass reaction vessels. This is the most critical step to prevent the photochemical initiation of chlorine radicals.[3]

    • Avoid Radical Initiators: Ensure that your reactants and solvents are free from peroxides or other radical-initiating impurities.

    • Confirm Catalyst Choice: Use a catalyst that strongly favors the ionic mechanism, such as propanoic anhydride or thionyl chloride.[1][2] Avoid conditions that are solely high-temperature without a proper ionic catalyst, as this can still induce radical formation.

    • Temperature Control: While the ionic reaction requires elevated temperatures (e.g., 120-135°C), excessively high temperatures can increase the rate of radical formation.[7] Maintain the temperature within the optimal range for your chosen catalyst system.

Problem 2: I'm observing significant amounts of 2,2-dichloropropionic acid in my final product.

  • Primary Cause: Over-chlorination of the desired 2-chloropropionic acid product.

  • Scientific Explanation: 2,2-dichloropropionic acid is formed via a consecutive ionic chlorination path from the desired 2-chloropropionic acid.[1][2] The first chlorination makes the remaining α-hydrogen more acidic and susceptible to a second substitution, especially when the concentration of chlorine is high relative to the monochlorinated product.

  • Solutions & Protocol Adjustments:

    • Control Stoichiometry: Carefully meter the flow of chlorine gas. Use slightly less than one molar equivalent of chlorine relative to propionic acid to ensure the reaction stops at the monosubstituted stage. A slight excess of propionic acid at the end of the reaction is preferable to over-chlorination.

    • Monitor Reaction Progress: Take aliquots of the reaction mixture at regular intervals and analyze them by GC.[2] Stop the chlorine feed once the optimal conversion to the monochlorinated product is achieved and before significant amounts of the dichlorinated product begin to form.

    • Moderate Temperature: Higher temperatures can increase the rate of the second chlorination. A British patent suggests that temperatures of 150-160°C favor dichlorination, whereas 100-110°C is more suitable for monochlorination.[3] Find the lowest temperature at which the primary reaction proceeds at an acceptable rate.

Diagram 2: Troubleshooting workflow for byproduct formation.

Problem 3: My reaction has a low conversion of propionic acid.

  • Primary Cause: Inefficient catalysis, insufficient reaction temperature, or poor chlorine delivery.

  • Scientific Explanation: The activation energy for the uncatalyzed chlorination is high. An effective catalyst is required to generate the propanoyl chloride intermediate and facilitate its rate-limiting enolization.[1][2] The reaction is also temperature-dependent and requires sufficient chlorine to be dispersed into the liquid phase to react.

  • Solutions & Protocol Adjustments:

    • Verify Catalyst Activity: Ensure your catalyst (e.g., propanoic anhydride, PCl₃) is pure and active. If using a catalyst that can be hydrolyzed, ensure your system is dry.

    • Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C. A common temperature range is 110-135°C.[1][3] Below this range, the rate may be impractically slow.

    • Ensure Efficient Gas Dispersion: Use a fritted glass gas dispersion tube and vigorous mechanical stirring to maximize the surface area contact between the chlorine gas and the liquid propionic acid.[2] A low flow rate of chlorine that is not properly dispersed will result in low conversion.

    • Check for Leaks: Ensure your reaction setup is sealed and that chlorine gas is not escaping the system before it has a chance to react.

Experimental Protocols & Data
Protocol 1: Selective α-Chlorination of Propionic Acid

This protocol is designed to favor the ionic mechanism for the synthesis of 2-chloropropionic acid.

Materials:

  • Propionic acid (reagent grade)

  • Propanoic anhydride (catalyst, >97% purity)

  • Chlorine gas

  • Nitrogen gas (for purging)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Gas dispersion tube

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Gas flow meter (rotameter)

  • Scrubber system (e.g., sodium bicarbonate or sodium hydroxide solution) for effluent gas.[2]

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried. Wrap the reaction flask completely in aluminum foil to exclude light.[3]

  • Purging: Purge the entire system with dry nitrogen for 15-20 minutes to remove air and moisture.

  • Charging Reactants: Charge the reaction flask with propionic acid and the catalyst (e.g., 5-20 mol% propanoic anhydride relative to propionic acid).[2]

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 130°C).[1][2]

  • Chlorination: Once the temperature is stable, stop the nitrogen flow and begin introducing chlorine gas through the gas dispersion tube at a controlled, steady rate.[2] Monitor the gas flow with the rotameter. Vent the effluent gas (HCl and excess Cl₂) through the scrubber system.

  • Monitoring: Periodically (e.g., every 30-60 minutes), carefully take a small sample from the reaction mixture for GC analysis.

  • Completion: Stop the chlorine flow when GC analysis shows that the desired conversion has been reached and before significant dichlorination occurs.

  • Workup: Purge the system with nitrogen again to remove any residual chlorine and HCl. Cool the mixture to room temperature. The crude product can then be purified by fractional distillation under reduced pressure.[8]

Protocol 2: GC Analysis of Reaction Mixture

Sample Preparation (Esterification):

  • Take ~100 µL of the crude reaction mixture and place it in a 2 mL vial.

  • Add 1 mL of ethanol and 1-2 drops of concentrated sulfuric acid.

  • Cap the vial and heat at 60°C for 30 minutes to convert the carboxylic acids to their ethyl esters.

  • Cool, neutralize the acid with a small amount of sodium bicarbonate, and dilute with a suitable solvent (e.g., dichloromethane) for injection.

Table 1: Influence of Reaction Conditions on Product Distribution

This table summarizes findings from a study using propanoic anhydride as a catalyst at 130°C, demonstrating how product composition changes over time and with the addition of a promoter.[2]

Catalyst SystemTime (min)Propanoic Acid (%)α-MCA¹ (%)β-MCA² (%)α,α-DCA³ (%)
20 mol% Propanoic Anhydride3080.0518.231.240.47
9039.7456.732.111.42
1800.5194.572.912.01
20 mol% Propanoic Anhydride + H₂SO₄3046.5252.180.590.71
9013.1685.040.930.87
1800.4197.221.241.13

¹α-MCA: 2-chloropropionic acid; ²β-MCA: 3-chloropropionic acid; ³α,α-DCA: 2,2-dichloropropionic acid. Data adapted from Liu et al. (2017).[2]

Table 2: Typical GC Parameters

ParameterSetting
Column Capillary column suitable for polar compounds (e.g., Carbowax 20M or similar wax-based phase)[9]
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 275°C
Carrier Gas Helium or Hydrogen

Note: These parameters are a starting point and should be optimized for your specific instrument and column.

References
  • Liu, D., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Journal of Chemistry, 2017, 1-8. Available from: [Link]

  • Gauth. (n.d.). Propanoic acid reacts with chlorine (1 eq.) in the presence of small amount of red ph. Gauthmath. Available from: [Link]

  • Gauth. (n.d.). 2-Chloropropanoic acid, CH3CHC/COOH, can be made by reacting propanoic acid with chlori. Gauthmath. Available from: [Link]

  • Kuhle, E., et al. (1985). Process for preparing 2-chloropropionic acid. Google Patents. (EP0165540B1).
  • Liu, D., et al. (2017). Mechanism of Chlorination Process: From Propanoic Acid to 𝛼-Chloropropanoic Acid and Byproducts Using Propan. Semantic Scholar. Available from: [Link]

  • This citation was merged with[2] as they refer to the same source.

  • Wikipedia. (2023). 2-Chloropropionic acid. Available from: [Link]

  • Chemcess. (n.d.). Propionic Acid: Properties, Reactions, Production And Uses. Available from: [Link]

  • This citation is not directly relevant to the chemical synthesis process.
  • Britton, G. C. (1935). Chlorination of propionic acid. Google Patents. (US1993713A).
  • Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid? Available from: [Link]

  • This citation is not directly relevant to the chlorin
  • This citation describes an alternative synthesis route, not the direct chlorin
  • This citation is a reference list and does not contain primary inform
  • This citation provides general reactivity data but not specific to minimizing byproducts.
  • Koppenhoefer, B., et al. (1986). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 64, 25. Available from: [Link]

  • Quora. (2020). How do you convert propanoic acid to 2-chloropropionic acid? Available from: [Link]

  • This citation describes the synthesis of β-chloropropionic acid, not its minimiz
  • Kuhle, E., et al. (1987). Process for the preparation of 2-chloropropionic acid. Google Patents. (CA1231347A).
  • Filo. (2025). Write down the reaction of the interaction of propionic acid with chlorine in the presence of aphosphorus catalyst. Available from: [Link]

  • This citation is a reference to a study and does not provide new primary inform
  • This citation describes the production of propionic acid
  • Bothast, R. J., & Hesseltine, C. W. (1975). Detection and Gas-Chromatographic Determination of Propionic Acid Added as a Preservative to Corn. Cereal Chemistry, 52(3), 374-379. Available from: [Link]

  • This citation is not directly relevant to the chemical synthesis process.
  • This citation is not directly relevant to the chemical synthesis process.
  • This citation is not directly relevant to the chemical synthesis process.
  • This citation is a general chemistry lesson and not a specific reference for this process.
  • This citation is not directly relevant to the chemical synthesis process.
  • This citation is not directly relevant to the chemical synthesis process.

Sources

Technical Support Center: Optimizing 2,3-Dichloropropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloropropionic acid (2,3-DCP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. As a key intermediate in the synthesis of pharmaceuticals and herbicides, achieving high yield and purity of 2,3-DCP is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Part 1: Synthesis Fundamentals & Common Issues

This section addresses the foundational aspects of the most common synthesis route and the primary challenges that can arise.

Q1: What is the primary industrial and laboratory-scale synthesis route for this compound, and what is the reaction mechanism?

The most prevalent method for synthesizing this compound is through the direct chlorination of acrylic acid.[2] This reaction is an electrophilic addition where a molecule of chlorine (Cl₂) adds across the carbon-carbon double bond of acrylic acid.

The mechanism proceeds as follows:

  • Polarization and Electrophilic Attack: The electron-rich double bond in acrylic acid induces a dipole in the approaching chlorine molecule. The π-electrons from the double bond attack the electrophilic chlorine atom (δ+), leading to the formation of a cyclic chloronium ion intermediate and a chloride ion (Cl⁻).

  • Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion ring from the side opposite the initial chlorine addition. This ring-opening step results in the formation of this compound.

This process, while straightforward in theory, requires precise control to prevent unwanted side reactions.[3]

G cluster_main Primary Synthesis Pathway Acrylic_Acid Acrylic Acid (CH₂=CHCOOH) Chloronium_Ion Chloronium Ion Intermediate Acrylic_Acid->Chloronium_Ion + Cl₂ Chlorine Chlorine (Cl₂) Product This compound (CH₂ClCHClCOOH) Chloronium_Ion->Product + Cl⁻ (from Cl₂)

Caption: Primary reaction pathway for 2,3-DCP synthesis.

Part 2: Troubleshooting Guide for Low Yield & Impurity

Low yields and product contamination are the most frequent obstacles in 2,3-DCP synthesis. This section provides a structured approach to diagnosing and solving these issues.

Q2: My reaction yield is significantly lower than expected (<60%). What are the most probable causes?

Several factors can contribute to poor yields. The most common culprits are competing side reactions and suboptimal reaction conditions. A systematic investigation is key.

  • Over-Chlorination: The product, 2,3-DCP, can undergo further chlorination, especially at the alpha-carbon, to yield trichloropropionic acid derivatives. This is often exacerbated by an excess of chlorine or elevated temperatures.[4]

  • Polymerization of Acrylic Acid: Acrylic acid is highly susceptible to radical polymerization, especially at elevated temperatures or in the presence of contaminants.[5] This consumes the starting material, forming a viscous polymer that complicates work-up and drastically reduces the yield of the desired product.

  • Formation of Isomeric Byproducts: While the primary product is 2,3-DCP, the formation of its isomer, 2,2-Dichloropropionic acid (Dalapon), can occur, particularly under conditions that favor rearrangement or alternative reaction pathways.[1][6]

  • Suboptimal Temperature Control: Temperature is a critical parameter. Excessively high temperatures accelerate side reactions like polymerization and over-chlorination, while temperatures that are too low can result in an impractically slow reaction rate and incomplete conversion.[3]

G cluster_pathways Competing Reaction Pathways Start Acrylic Acid + Cl₂ Main_Product This compound (Desired Product) Start->Main_Product Electrophilic Addition Polymerization Polyacrylic Acid (Byproduct) Start->Polymerization Radical Polymerization Isomerization 2,2-Dichloropropionic Acid (Isomeric Impurity) Start->Isomerization Alternative Pathways Over_Chlorination Trichloropropionic Acid (Impurity) Main_Product->Over_Chlorination + Cl₂ (Excess) G Start Experiment Complete: Low Yield or Impure Product? Check_Yield Is Yield < 60%? Start->Check_Yield Check_Purity Is Purity < 95% (by GC)? Check_Yield->Check_Purity No Analyze_Byproducts Analyze Crude Product by GC-MS Check_Yield->Analyze_Byproducts Yes Improve_Distill Action: Use High-Efficiency Fractional Distillation Column. Analyze Fractions by GC. Check_Purity->Improve_Distill Yes End_Success Process Optimized Check_Purity->End_Success No High_Polymer High Polymer Content Detected? Analyze_Byproducts->High_Polymer High_Overchlorination High Tri- or Poly-chloro Species Detected? High_Polymer->High_Overchlorination No Optimize_Temp Action: Lower Reaction Temp (Target 10-15°C) & Verify Cooling High_Polymer->Optimize_Temp Yes High_SM High Starting Material (Acrylic Acid) Detected? High_Overchlorination->High_SM No Optimize_Stoich Action: Reduce Cl₂ Stoichiometry (Target 1:1.05) & Ensure Slow Addition High_Overchlorination->Optimize_Stoich Yes Optimize_Time Action: Increase Reaction Time or Slightly Increase Cl₂ Stoichiometry High_SM->Optimize_Time Yes High_SM->End_Success No Optimize_Temp->End_Success Optimize_Stoich->End_Success Optimize_Time->End_Success Improve_Distill->End_Success

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the HPLC analysis of 2,3-Dichloropropionic acid. As a halogenated carboxylic acid, this analyte presents unique challenges, with peak tailing being a primary obstacle to achieving accurate and reproducible quantification. This guide is structured to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and resolving these common chromatographic issues. We will move from foundational concepts to advanced problem-solving, always explaining the "why" behind each recommendation to empower your method development process.

Understanding the Analyte: this compound

Before diving into troubleshooting, it's crucial to understand the chemical properties of this compound that influence its chromatographic behavior.

PropertyValue/DescriptionSignificance in Reversed-Phase HPLC
Molecular Formula C₃H₄Cl₂O₂-
Molecular Weight 142.97 g/mol -
Structure Carboxylic acid with chlorine atoms on carbons 2 and 3.The carboxylic acid group is the primary site for ionization.
pKa ~2.85[1][2]This acidic pKa is the most critical parameter for controlling retention and peak shape through mobile phase pH adjustment.
Polarity Polar, especially in its ionized (deprotonated) form.Influences retention on non-polar C18 stationary phases.
Chelating Potential The carboxyl group can interact with metal ions.Potential for interaction with metal contaminants in the HPLC system, leading to peak tailing.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a practical, question-and-answer-based troubleshooting workflow. We'll start with the most common and impactful issues first.

Q1: My this compound peak is tailing significantly. What is the most likely cause?

A1: The most common culprit for the peak tailing of an acidic analyte like this compound is an inappropriate mobile phase pH.[5] With a pKa of approximately 2.85, if the mobile phase pH is at or above this value, the analyte will exist in its ionized (anionic) state. This charged form can engage in strong secondary interactions with the stationary phase, leading to tailing.[5]

Primary Interaction Mechanism to Control: The goal in reversed-phase chromatography is to have a single, consistent interaction mechanism—primarily hydrophobic interaction between the neutral analyte and the C18 stationary phase.

Secondary (Undesirable) Interaction Mechanism: When the analyte is ionized (negatively charged), it can interact with residual silanol groups (Si-OH) on the silica-based column packing.[3][6] These silanol groups are weakly acidic and can become deprotonated (Si-O⁻), creating sites for ion-exchange interactions that cause a portion of the analyte molecules to lag behind, resulting in a tailing peak.[6]

Initial Troubleshooting Steps: Mobile Phase pH Optimization

  • Assess Your Current Mobile Phase pH: Is it buffered? Is the pH well below the pKa of 2.85?

  • Adjust the Mobile Phase pH: The most effective strategy to ensure this compound is in its neutral, un-ionized form is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[7] For this analyte, a target pH of ≤ 1.8 is not feasible for silica columns, therefore a pH between 2.0 and 2.5 is a practical starting point.

  • Use a Buffer: Do not rely on water adjusted with acid alone. A buffer is essential to resist pH shifts that can occur when the sample is injected, ensuring consistent ionization state and reproducible retention times.[5]

Recommended Starting Buffer: A 20-25 mM potassium phosphate buffer, with the pH adjusted to 2.5 using phosphoric acid, is an excellent choice for UV detection.[8] Phosphate buffers are effective in this pH range and have a low UV cutoff.[8]

Q2: I've lowered the mobile phase pH to 2.5 with a phosphate buffer, but I still see some peak tailing. What should I investigate next?

A2: If pH optimization alone does not resolve the issue, the problem likely lies with the stationary phase or other secondary interactions. Here's a logical progression of troubleshooting steps:

1. Column Chemistry and Silanol Interactions: Even at low pH, not all residual silanol groups on the silica surface are fully protonated.[3] These can still interact with your analyte.

  • Solution: Use a High-Purity, End-Capped Column. Modern HPLC columns are often manufactured with high-purity silica, which has a lower metal content and a more homogenous surface.[3] Furthermore, they undergo a process called "end-capping," where bulky trimethylsilyl groups are bonded to many of the residual silanol groups, effectively shielding them from interacting with analytes.[6] If you are using an older "Type A" silica column, switching to a modern, end-capped "Type B" silica column can dramatically improve peak shape for polar and acidic compounds.

Workflow for Diagnosing Peak Tailing

Caption: A logical workflow to diagnose the cause of peak tailing.

2. Metal Contamination: this compound, with its carboxyl group, can act as a chelating agent, interacting with trace metal ions (like iron and nickel) that may have leached from stainless steel components of the HPLC system (e.g., frits, tubing) or are present as impurities in the column packing material itself.[3][4] This interaction is a form of secondary retention that can cause significant peak tailing.[4]

  • Diagnostic Test: Prepare a mobile phase containing a small concentration of a strong chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA). If the peak shape improves dramatically, metal chelation is a likely contributor to the problem.[9]

  • Solutions:

    • System Passivation: Flush the entire HPLC system with a passivating agent (e.g., 6N nitric acid), following your instrument manufacturer's guidelines, to remove metallic impurities.

    • Use Bio-inert or PEEK components: For persistent issues, consider using columns and systems with PEEK or other metal-free wetted parts.[10]

    • In-line Chelation Column: Place a column packed with a chelation resin between the pump and the injector to strip metal ions from the mobile phase before they reach the analytical column.[9]

Q3: Could my sample preparation or injection parameters be causing the peak tailing?

A3: Absolutely. Issues related to the sample itself or how it's introduced to the system are common, yet often overlooked, causes of poor peak shape.

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often presents as tailing.[5]

    • Solution: Perform a loading study. Sequentially dilute your sample and inject it. If the peak shape improves and the tailing factor decreases with lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Sample Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte band to spread on the column, resulting in peak distortion.[6]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q4: I've addressed the chemical and sample-related issues, but the peak is still not perfectly symmetrical. What instrumental factors should I check?

A4: If the peak tailing is relatively minor and persists after optimizing the chemistry, "extra-column effects" could be the cause. This refers to any contribution to peak broadening and tailing that occurs outside of the analytical column itself.

  • Excessive Tubing Volume: Long or wide-bore tubing between the injector, column, and detector can lead to diffusion and peak tailing.

    • Solution: Minimize the length and internal diameter (ID) of all connecting tubing. Use tubing with an ID of 0.005 inches (0.125 mm) or smaller for standard analytical HPLC.

  • Improper Fittings: A poor connection can create a small void or "dead volume" where the sample can get held up and slowly bleed out, causing a tailing peak.

    • Solution: Ensure all fittings are properly tightened and that the tubing is bottomed out in the port before tightening. Use fittings appropriate for your system's pressure.

  • Detector Settings: A large detector cell volume or a slow data acquisition rate can artificially broaden and distort the peak shape.

    • Solution: Use a detector with a small cell volume, especially for high-efficiency separations. Ensure your data acquisition rate is fast enough to capture at least 20-25 data points across the peak.

Experimental Protocols

Here are detailed, step-by-step protocols for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • This compound standard

  • Procedure:

    • Prepare Buffer Stock: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM aqueous solution (e.g., 2.72 g in 1 L of HPLC-grade water).

    • pH Adjustment: Prepare three separate mobile phase aqueous components by adjusting the pH of the 20 mM phosphate buffer to 3.0, 2.5, and 2.2 with phosphoric acid. Use a calibrated pH meter.

    • Mobile Phase Preparation: For each pH level, prepare the final mobile phase. A good starting point is 30:70 (v/v) ACN:Aqueous Buffer. Degas each mobile phase before use.

    • Chromatographic Conditions (Example):

      • Column: Modern, end-capped C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection: UV at 210 nm

    • Analysis: Equilibrate the column with the pH 3.0 mobile phase for at least 15 column volumes. Inject the this compound standard. Repeat for the pH 2.5 and pH 2.2 mobile phases, ensuring proper equilibration between each change.

    • Evaluation: Compare the chromatograms. Assess the peak tailing factor (Asymmetry Factor) for each pH. The optimal pH will yield a tailing factor closest to 1.0.

Protocol 2: Diagnosing Metal Contamination with a Chelating Agent
  • Objective: To determine if metal contamination is contributing to peak tailing.

  • Materials:

    • Optimized mobile phase from Protocol 1 (e.g., pH 2.5 buffered mobile phase).

    • EDTA (disodium salt).

  • Procedure:

    • Prepare Mobile Phase with EDTA: To your optimized mobile phase, add EDTA to a final concentration of 0.1 mM. Ensure it is fully dissolved.

    • Analysis: Using the same chromatographic conditions as in Protocol 1, equilibrate the column with the EDTA-containing mobile phase. Inject the this compound standard.

    • Evaluation: Compare the peak shape obtained with and without EDTA in the mobile phase. A significant improvement in peak symmetry (a decrease in the tailing factor) strongly indicates that metal chelation is a contributing factor.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution
Severe Peak Tailing Mobile phase pH is too high, causing analyte ionization.Lower the mobile phase pH to 2.2-2.5 using a 20-25 mM phosphate buffer.[5][7]
Moderate Peak Tailing Secondary interactions with residual silanol groups.Use a modern, high-purity, end-capped C18 column.
Persistent Tailing Interaction with metal ions in the system or column.Add 0.1 mM EDTA to the mobile phase as a diagnostic tool; passivate the system if necessary.[3][9]
All Peaks Tailing Column blockage or extra-column volume.Check for a blocked frit; minimize tubing length and ID.[6]
Tailing Varies with Concentration Column overload.Reduce sample concentration or injection volume.[5]

By systematically addressing these potential issues, starting with the most impactful chemical factors like mobile phase pH and moving through to instrumental considerations, you can effectively overcome peak tailing and develop a robust and reliable HPLC method for the analysis of this compound.

References

  • LookChem. This compound. [Link]

  • ChemBK. This compound. [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Kuss, H.-J. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Pharma Education. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters Corporation. Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • McCalley, D. V. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. ResearchGate. [Link]

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Technical Support Center: Enhancing the Selectivity of 2,3-Dichloropropionic Acid as an Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Dichloropropionic Acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. Here, we delve into the nuances of its reactivity, providing practical troubleshooting guides and frequently asked questions to help you enhance the selectivity of your reactions and overcome common synthetic challenges. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Understanding the Reactivity Landscape of this compound

This compound presents a unique challenge in synthetic chemistry due to the presence of two distinct chlorine atoms at the C-2 (alpha) and C-3 (beta) positions. The electronic environment of these two positions is different, leading to differential reactivity that can be exploited to achieve selective substitution. The carboxyl group, being electron-withdrawing, has a more pronounced effect on the adjacent C-2 position, making the C-2 chlorine generally more susceptible to nucleophilic attack. However, steric factors and reaction conditions can significantly influence this inherent reactivity, leading to mixtures of products. Mastering the interplay of these factors is key to achieving high selectivity.

Troubleshooting Guide: Common Selectivity Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Lack of Regioselectivity in Nucleophilic Substitution Reactions

Observation: Your reaction of this compound with a nucleophile yields a mixture of 2-substituted and 3-substituted products, with neither being the desired major product.

Root Cause Analysis: The lack of regioselectivity in nucleophilic substitution reactions of this compound is a common challenge. The electronic and steric environments of the C-2 and C-3 positions are sufficiently similar that under many conditions, both chlorines can be displaced. The outcome of the reaction is often a delicate balance between kinetic and thermodynamic control.

dot

Caption: Factors influencing regioselectivity in nucleophilic substitution.

Solutions:

  • Leverage Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Favors the faster-forming product): Lower reaction temperatures generally favor the kinetically controlled product.[1][2][3] The transition state leading to the substitution at the more sterically accessible position (often C-3) or the electronically favored position (C-2) might have a lower activation energy.

    • Thermodynamic Control (Favors the more stable product): Higher reaction temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the formation of the more thermodynamically stable isomer.[1][2][3] The stability of the final product will depend on the nature of the substituent and potential intramolecular interactions.

  • Solvent Selection: The choice of solvent can dramatically influence selectivity.

    • Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both the nucleophile and the leaving group, potentially slowing down the reaction and allowing for greater discrimination between the two positions.[4]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are known to accelerate SN2 reactions and may lead to decreased selectivity if the intrinsic reactivity difference between the C-2 and C-3 positions is small.[4]

  • Nucleophile Choice: The nature of the nucleophile is critical.

    • "Soft" vs. "Hard" Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "soft" nucleophiles (e.g., thiolates, iodide) may show a preference for the "softer" electrophilic center, while "hard" nucleophiles (e.g., alkoxides, fluoride) may prefer the "harder" center. The relative hardness of the C-2 and C-3 positions can be influenced by the electron-withdrawing carboxyl group.

    • Steric Bulk: A bulkier nucleophile will preferentially attack the less sterically hindered position, which is typically the C-3 position.

Experimental Protocol: Selective Substitution at C-3 using a Bulky Nucleophile

  • Reactant Preparation: Dissolve this compound in a suitable anhydrous polar aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: Slowly add a sterically hindered nucleophile, such as potassium tert-butoxide, to the solution at a low temperature (e.g., -78 °C to 0 °C) to favor kinetic control.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of di-substituted products.

  • Work-up and Purification: Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate the 3-substituted-2-chloropropionic acid.

ParameterCondition for C-3 SelectivityCondition for C-2 Selectivity
Temperature Low (e.g., -78°C to 0°C)Higher (e.g., room temp to reflux)
Nucleophile Bulky (e.g., tert-butoxide)Small (e.g., methoxide, azide)
Solvent Aprotic (e.g., THF, Dioxane)Protic (e.g., Methanol, Ethanol)
Control KineticThermodynamic
Issue 2: Formation of Elimination Byproducts

Observation: Alongside the desired substitution product, you observe the formation of 2-chloroacrylic acid or 3-chloroacrylic acid.

Root Cause Analysis: Elimination reactions (E2) are often in competition with nucleophilic substitution (SN2). Strong, sterically hindered bases are particularly effective at promoting elimination. The acidic proton at the C-2 position can be abstracted, leading to the elimination of the C-3 chlorine, or a proton at C-3 can be removed, leading to the elimination of the C-2 chlorine.

dot

Caption: Competing substitution and elimination pathways.

Solutions:

  • Choice of Base/Nucleophile: Use a nucleophile that is a weak base to minimize elimination. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent Choice: Polar aprotic solvents can favor SN2 reactions over E2 reactions.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom in this compound is more reactive towards nucleophilic substitution?

A1: Generally, the chlorine atom at the C-2 (alpha) position is considered more reactive towards nucleophilic substitution. This is due to the electron-withdrawing inductive effect of the adjacent carboxylic acid group, which makes the C-2 carbon more electrophilic. However, this is a generalization, and the actual regioselectivity can be influenced by steric effects and the specific reaction conditions, as detailed in the troubleshooting guide.

Q2: Can I selectively replace only one of the chlorine atoms?

A2: Yes, it is possible to achieve selective mono-substitution by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of the nucleophile relative to the this compound.

  • Temperature: Running the reaction at a low temperature to slow down the reaction rate and allow for better control.

  • Reaction Time: Carefully monitoring the reaction and stopping it once the desired mono-substituted product is formed, before significant di-substitution occurs.

Q3: Are there any enzymatic methods to improve the selectivity of reactions involving this compound?

A3: Yes, enzymatic methods offer a highly selective alternative to traditional chemical synthesis. Haloacid dehalogenases are a class of enzymes that can catalyze the stereoselective and regioselective removal of halogens from haloalkanoic acids.[5][6] Research has shown that certain dehalogenases can act on dichloropropionic acid isomers.[5] By selecting the appropriate enzyme and optimizing the reaction conditions (pH, temperature, substrate concentration), it is possible to achieve highly specific transformations that are difficult to accomplish with conventional chemical methods. This approach is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals.

Q4: How can I monitor the progress and selectivity of my reaction?

A4: A combination of analytical techniques is recommended for effective reaction monitoring:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the products and can be used to quantify the ratio of different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the products and for determining the regioselectivity of the reaction. The chemical shifts of the protons and carbons adjacent to the newly introduced substituent will be distinct from those in the starting material and the other isomer.

Q5: What are the primary safety concerns when working with this compound and its derivatives?

A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4][7] It is also toxic if swallowed or in contact with skin.[4][7] It is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 14). Thermodynamic and kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved December 19, 2023, from [Link]

  • Reddit. (2024, January 26). Kinetic vs Thermodynamic "control" and "product". r/Mcat. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 19, 2023, from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic vs Kinetic Products. Retrieved from [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
  • Ng, H. J., & Huyop, F. (2008). Enzymatic Dehalogenation of 2,2-Dichloropropionic Acid by Locally Isolated Methylobacterium sp. HJ1. Journal of Biological Sciences, 8(1), 233-235.
  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • Onda, M., et al. (2012). A New Approach for Enzymatic Synthesis of d-3-Chlorolactic Acid From Racemic this compound by Halo Acid Dehalogenase. Applied Microbiology and Biotechnology, 93(5), 1947-1955.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11263, this compound. Retrieved December 19, 2023 from [Link].

  • ResearchGate. (2025, August 7). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. Retrieved from [Link]

  • ChemRxiv. (2024, March 31). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Retrieved from [Link]

  • Nature. (2016). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • Thames Restek. (n.d.). Internal Standards and Surrogates: this compound. Retrieved from [Link]

  • Chemické listy. (n.d.). Regioselective Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane and Its Synthetic Transformations. Retrieved from [Link]

  • MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • MDPI. (2023). Integrating Artificial Intelligence for Drug Discovery in the Context of Revolutionizing Drug Delivery. Retrieved from [Link]

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Degradation of 2,3-Dichloropropionic acid in analytical samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Dichloropropionic Acid. This guide is designed for researchers, analytical scientists, and quality control professionals who work with this compound. It provides in-depth, field-proven insights into the common challenges associated with sample stability and analytical measurement.

A Note on Isomers: The term "Dalapon" almost universally refers to 2,2-Dichloropropionic acid (CAS 75-99-0), a widely used herbicide.[1] The user's query specified 2,3-Dichloropropionic acid (CAS 565-64-0), a distinct isomer.[2][3] While both are organochlorine compounds, the vast majority of analytical methods and stability data in environmental and agricultural contexts pertain to Dalapon (2,2-DPA). This guide will focus primarily on Dalapon, as it is the compound most frequently encountered in analytical samples, but the principles of handling, derivatization, and analysis of acidic, halogenated compounds are broadly applicable to its isomers.

Part 1: Frequently Asked Questions (FAQs) on Analyte Stability & Degradation

This section addresses the fundamental chemical and biological properties of Dalapon that influence its stability in analytical samples.

Q1: What are the primary mechanisms of Dalapon degradation I should be aware of?

A1: Dalapon degradation is primarily driven by two mechanisms: chemical hydrolysis and microbial degradation.[4]

  • Chemical Hydrolysis: Dalapon is susceptible to hydrolysis, a reaction with water that cleaves the chlorine atoms from the propionic acid backbone. This process is relatively slow at room temperature (25°C) but accelerates significantly at higher temperatures (≥50°C).[1] The hydrolysis half-life can be on the order of several months under neutral pH and low temperatures but decreases under alkaline conditions, which promote dehydrochlorination.[1][4] The ultimate hydrolysis product is pyruvic acid.[4]

  • Microbial Degradation: In non-sterile matrices like soil and raw water, microorganisms are a major cause of degradation.[4][5] Various soil bacteria, including species of Arthrobacter, Pseudomonas, and Agrobacterium, can utilize Dalapon as a carbon source, breaking it down into simpler, non-herbicidal compounds.[5][6][7] This degradation can be rapid, with persistence in agricultural soils sometimes as short as two to four weeks during a growing season.[4]

Q2: My samples are aqueous. How quickly can I expect Dalapon to degrade in water?

A2: In the absence of microbial activity, Dalapon's hydrolysis in water is temperature-dependent. At temperatures below 25°C, the half-life is several months.[4] Therefore, aqueous solutions intended for use as standards or controls should not be stored for long periods, especially at room temperature.[1] If the water sample is from an environmental source (e.g., river water), microbial degradation will likely be the more significant factor, with decomposition potentially complete within a month under favorable growth conditions.[4]

Q3: Does pH play a role in Dalapon's stability?

A3: Yes, pH is a critical factor. While stable under acidic to neutral conditions, Dalapon degrades under alkaline conditions (high pH), which facilitates dehydrochlorination.[1] For this reason, analytical methods often specify adjusting the sample to a slightly acidic pH (e.g., pH 5) during the extraction step to ensure the analyte remains in its protonated, more stable form.[8][9]

Q4: Are there any other degradation pathways of concern?

A4: Photolysis (degradation by light) is a potential pathway, but it is generally considered less significant than hydrolysis and microbial action under typical environmental conditions.[4] However, as a best practice, samples and standards should always be stored in amber containers away from direct light to minimize any potential photochemical degradation.[8][9]

Part 2: Troubleshooting Guide for Sample Handling & Preparation

Low recovery, poor reproducibility, and high signal-to-noise ratios often originate from issues in the pre-analytical workflow. This section troubleshoots common problems from collection to extraction.

Q5: I'm seeing consistently low recovery of Dalapon from my water samples. What could be the cause?

A5: Low recovery is a common issue with multiple potential causes. Use the following decision tree to diagnose the problem.

.dot

LowRecoveryTroubleshooting Troubleshooting Low Dalapon Recovery Start Start: Low Recovery Observed CheckPreservation Was sample properly preserved upon collection? Start->CheckPreservation CheckStorage Was sample stored correctly? (4°C, dark, holding time) CheckPreservation->CheckStorage Yes PreservationIssue Root Cause: Analyte Degradation - Dechlorinate with NH4Cl - Use amber glass CheckPreservation->PreservationIssue No CheckpH Was sample pH adjusted correctly before extraction? CheckStorage->CheckpH Yes StorageIssue Root Cause: Analyte Degradation - Review storage protocol - Check holding times (28 days) CheckStorage->StorageIssue No CheckExtraction Is the extraction technique (SPE, LLE) optimized? CheckpH->CheckExtraction Yes pH_Issue Root Cause: Poor Extraction Efficiency - Calibrate pH meter - Ensure pH ~5 for SPE CheckpH->pH_Issue No CheckDerivatization Is derivatization efficient? (GC methods) CheckExtraction->CheckDerivatization Yes ExtractionIssue Root Cause: Analyte Loss - Check SPE cartridge conditioning - Verify solvent purity/volumes CheckExtraction->ExtractionIssue No DerivatizationIssue Root Cause: Incomplete Reaction - Check reagent age/purity - Verify reaction temp/time (e.g., 50°C, 1-2 hr) CheckDerivatization->DerivatizationIssue No MatrixEffect Possible Root Cause: Matrix Interference - High sulfates (>200 mg/L)? - Dilute sample or perform matrix spike CheckDerivatization->MatrixEffect Yes

Caption: Decision tree for diagnosing low Dalapon recovery.

Key considerations based on the flowchart:

  • Dechlorination: Drinking water samples often contain residual chlorine, which can degrade Dalapon. Samples must be dechlorinated at the time of collection, typically with ammonium chloride.[8][9][10]

  • Adsorption: Dalapon is an organic acid that can adsorb to untreated glass surfaces. Ensure all glassware is thoroughly cleaned and acid-rinsed to prevent loss of the analyte.[8]

  • Matrix Interferences: High concentrations of sulfate ions (>200 mg/L) can interfere with the solid-phase extraction (SPE) process by competing for anion exchange sites, leading to poor recovery. If high sulfates are suspected, diluting the sample is a recommended strategy.[8]

Q6: My results are inconsistent between replicate samples. What should I investigate?

A6: Poor reproducibility often points to variability in sample handling or preparation.

  • Inhomogeneous Samples: If your matrix is a solid or slurry (e.g., soil), ensure the sample is thoroughly homogenized before taking an aliquot for extraction.

  • Inconsistent pH Adjustment: Small variations in pH can significantly impact extraction efficiency. Use a calibrated pH meter for adjustments rather than pH paper.[9]

  • Variable Extraction/Elution: For SPE, ensure a consistent flow rate during sample loading and elution. For liquid-liquid extraction (LLE), ensure consistent shaking/vortexing times and complete phase separation.[9]

  • Carryover: Contamination from a previous, more concentrated sample can affect subsequent analyses. Always rinse the injection port and syringe with a suitable solvent (like methyl tert-butyl ether, MTBE) between runs.[8]

Table 1: Recommended Sample Handling and Storage Parameters
ParameterRecommendationRationaleReference(s)
Container Amber glass bottle with TFE-lined screw capPrevents photodegradation and analyte loss through plasticizer leaching or adsorption.[8][9]
Dechlorination Add ammonium chloride (NH₄Cl) to a final concentration of 100 mg/L at the time of collection.Neutralizes residual chlorine/chloramine in treated water, which can degrade the analyte.[8][9][10]
Preservation Store at 4°C, away from light.Slows both chemical (hydrolysis) and microbial degradation.[8][9]
Holding Time Analyze aqueous samples within 28 days of collection. Analyze extracts within 48 hours of preparation.Ensures analyte integrity before significant degradation can occur.[8]
Part 3: Troubleshooting Guide for Analytical Methods

This section focuses on issues that arise during the instrumental analysis, primarily using Gas Chromatography (GC) with Electron Capture Detection (ECD), the most common technique.[8]

Q7: I'm using GC-ECD and see significant peak tailing for my Dalapon methyl ester. How can I fix this?

A7: Peak tailing for derivatized acidic compounds is a frequent problem in GC analysis.[11]

  • Cause: Tailing is often caused by active sites in the GC system (e.g., in the inlet liner, column, or detector) that interact with the analyte. Dalapon, even when esterified, can have secondary interactions with these sites.

  • Solutions:

    • Inlet Maintenance: The glass inlet liner is a common source of activity. Deactivate it by silylating or replace it with a new, factory-deactivated liner.

    • Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions. If the column is old, it may have active sites; trimming the first few centimeters from the inlet side can help.

    • Use a Guard Column: An integrated or connected guard column can protect the analytical column from non-volatile matrix components that create active sites.[11]

    • Confirm Derivatization: Incomplete derivatization can leave free acid, which is highly active and will tail severely. Re-evaluate your derivatization protocol for efficiency.

Q8: My chromatogram is full of interfering peaks. How can I improve selectivity?

A8: Co-eluting peaks are common interferences.

  • Cause: Environmental and biological samples contain many compounds that can be co-extracted and detected by an ECD. Organic acids, phenols, and phthalate esters are known interferences.[1]

  • Solutions:

    • Sample Cleanup: Improve the cleanup step. For SPE, a methanol wash of the cartridge before elution can remove some interfering organic compounds.[8]

    • GC Program Optimization: Modify the oven temperature program to improve the resolution between the analyte of interest and the interfering peak.

    • Confirmation Column: As recommended in EPA methods, confirm the analyte's identity by running the sample on a second GC column with a different stationary phase (e.g., Rtx-CLPesticides2).[12] If the peak is present with the correct retention time on both columns, confidence in its identity is much higher.

    • Switch to a More Selective Detector: While ECD is sensitive, it is not highly selective. Gas Chromatography-Mass Spectrometry (GC-MS) provides much greater selectivity and can confirm the analyte's identity by its mass spectrum.[11]

Q9: I'm considering switching to LC-MS/MS to avoid derivatization. What are the potential pitfalls?

A9: Direct analysis by LC-MS/MS is an excellent alternative to GC, eliminating the time-consuming and error-prone derivatization step.[10][13] However, it comes with its own challenges.

  • Matrix Effects: Direct injection of a sample can introduce high levels of matrix components (salts, organic matter) into the mass spectrometer source, causing ion suppression or enhancement. This affects the accuracy and reproducibility of quantification.

  • Mitigation Strategies:

    • Sample Dilution: A simple way to reduce matrix effects, though this may compromise detection limits.

    • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of Dalapon (e.g., ¹³C-Dalapon) as an internal standard. It will co-elute and experience the same matrix effects as the native analyte, allowing for accurate correction.

    • Optimized Chromatography: Develop a robust chromatographic method that separates Dalapon from the bulk of the matrix components, particularly salts, which should be directed to waste using a diverter valve if possible.[14]

Table 2: Troubleshooting Common GC-ECD Analysis Issues for Dalapon
SymptomPotential Cause(s)Recommended Action(s)Reference(s)
No Peak or Very Small Peak Inefficient derivatization; Sample degradation; Incorrect GC parameters (oven temp, flow rate).Verify derivatization conditions (temp, time, reagent quality); Review sample handling protocol; Confirm GC method parameters.[15]
Broad or Tailing Peaks Active sites in inlet/column; Incomplete derivatization; Column overload.Perform inlet maintenance; Trim or replace column; Check derivatization efficiency; Inject a lower concentration.[11]
Split Peaks Poor injection technique; Column contamination/damage at the inlet.Review injection technique for proper speed and volume; Trim the first 5-10 cm of the analytical column.-
Shifting Retention Times Leak in the GC system; Changes in carrier gas flow rate; Column aging.Perform a leak check; Verify flow controller settings; Condition the column or replace if necessary.[14]
Extraneous Peaks (Interference) Contaminated solvents/reagents; Sample matrix components; Carryover from previous injection.Run a solvent/reagent blank; Improve sample cleanup; Run a solvent blank after a high-concentration standard.[1][8]
Part 4: Key Experimental Protocols

Adherence to validated protocols is essential for obtaining reliable data. The following are streamlined step-by-step guides based on established methodologies like the US EPA 552 series.

Protocol 1: Sample Collection and Preservation (Aqueous)

Objective: To collect and stabilize an aqueous sample to prevent the degradation of Dalapon prior to analysis.

Materials:

  • Amber glass bottles (≥100 mL) with TFE-lined screw caps.

  • Ammonium chloride (NH₄Cl), crystalline.

  • Cooler with ice or refrigerator set to 4°C.

Procedure:

  • Before heading to the field, add 10 mg of crystalline NH₄Cl to each 100 mL sample bottle.[8][9]

  • At the sampling site, completely fill the bottle with the sample, leaving no headspace to minimize volatilization (though Dalapon is not highly volatile).

  • Cap the bottle tightly and invert several times to mix the ammonium chloride.

  • Place the sample in a cooler with ice immediately.

  • Upon return to the laboratory, transfer the sample to a refrigerator at 4°C.

  • Log the sample and note that it must be extracted and analyzed within the 28-day holding time.[8]

Protocol 2: Derivatization with Acidic Methanol (Esterification for GC Analysis)

Objective: To convert the non-volatile Dalapon acid into its more volatile methyl ester for GC analysis.

.dot

Caption: General workflow for Dalapon analysis via GC-ECD.

Procedure (Post-SPE Extraction): This protocol assumes the Dalapon has been extracted from the water sample and eluted from an SPE cartridge using acidified methanol, as per EPA Method 552.1.[8][9]

  • The eluate from the SPE cartridge should be approximately 4 mL of 10% sulfuric acid in methanol.[9]

  • To this eluate, add 1-2 mL of Methyl tert-butyl ether (MTBE).

  • Seal the vial tightly and place it in a heating block or water bath set to 50°C for 2 hours. This step drives the esterification reaction.[9][15] Note: A reaction time of 120 min at 50°C has been shown to achieve ~100% derivatization efficiency.[15]

  • After heating, allow the vial to cool to room temperature.

  • Add approximately 5 mL of a saturated sodium sulfate (Na₂SO₄) solution. This step neutralizes the remaining acid and salts out the organic layer.[9]

  • Vortex the vial vigorously for 1-2 minutes to partition the newly formed Dalapon methyl ester into the upper MTBE layer.

  • Carefully transfer the upper MTBE layer to an autosampler vial for GC-ECD analysis. The extract should be analyzed within 48 hours.[8]

References
  • EPA Method 552.1: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector. (Source: U.S. Environmental Protection Agency) [Link]

  • Dalapon - Compound Summary (CID 6418). (Source: PubChem, National Institutes of Health) [Link]

  • Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. (Source: anCHem) [Link]

  • Method 552.2: Determination of Haloacetic Acids and Dalapon Analysis in Drinking Water. (Source: Restek) [Link]

  • Lee, H., Lee, S., & Choi, S. (2004). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Journal of Food and Drug Analysis, 12(3). [Link]

  • EPA Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry. (Source: SCIEX) [Link]

  • Dalapon Herbicide Information. (Source: AERU, University of Hertfordshire) [Link]

  • Analysis of Haloacetic Acids and Dalapon in Water. (Source: ALS Environmental) [Link]

  • Pepich, B. V., et al. (2004). Validating sample preservation techniques and holding times for the approved compliance monitoring methods for haloacetic acids. Water Research, 38(4), 895-902. [Link]

  • Kaufman, D. D. (1964). MICROBIAL DEGRADATION OF 2,2-DICHLOROPROPIONIC ACID IN FIVE SOILS. Canadian Journal of Microbiology, 10(6), 843-852. [Link]

  • Muslem, W. H., et al. (2021). Isolation and identification of bacteria degrading 2,2-dichloropropionic acid in water sample. International Journal of Aquatic Biology, 9(3), 207-213. [Link]

  • National Primary Drinking Water Regulations: Dalapon {Technical Version}. (Source: U.S. Environmental Protection Agency) [Link]

  • The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product. (Source: ResearchGate) [Link]

  • Wahab, R. A., et al. (2009). Degradation of 3-chloropropionic acid (3CP) by Pseudomonas sp. B6P isolated from a rice paddy field. Annals of Microbiology, 59(3), 447-451. [Link]

  • Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. (Source: ResearchGate) [Link]

  • Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. (Source: ResearchGate) [Link]

  • Haloacetic Acids in Drinking Water Explained. (Source: SimpleLab Tap Score) [Link]

  • Hirsch, P., & Alexander, M. (1960). Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources. Applied Microbiology, 8(4), 545-550. [Link]

  • An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone. (Source: ThaiScience) [Link]

  • Monitoring for Haloacetic Acids. (Source: DC Water) [Link]

  • Kaufman, D. D. (1964). MICROBIAL DEGRADATION OF 2,2-DICHLOROPROPIONIC ACID IN FIVE SOILS. (Source: PubMed) [Link]

  • This compound - Compound Summary (CID 11263). (Source: PubChem, National Institutes of Health) [Link]

  • Propanoic acid, 2,3-dichloro-. (Source: NIST WebBook) [Link]

Sources

Technical Support Center: Stabilizing 2,3-Dichloropropionic Acid Solutions for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and analysis of 2,3-Dichloropropionic acid (Dalapon). This guide is designed for researchers, analytical chemists, and drug development professionals who require accurate and reproducible quantification of this compound. As a chlorinated aliphatic carboxylic acid, this compound presents unique stability challenges in solution. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your analytical standards and samples.

Understanding the Challenge: The Instability of this compound

This compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis. This chemical breakdown is significantly influenced by the solution's pH, temperature, and the presence of light, leading to a loss of the parent analyte and the formation of degradation products. The primary degradation product is pyruvic acid, which can interfere with analytical results and lead to underestimation of the this compound concentration. Microbial activity can also contribute to its degradation in non-sterile solutions. Understanding the kinetics and pathways of this degradation is crucial for developing robust analytical methods.

The hydrolysis of this compound is accelerated with increasing temperature and pH. In the absence of microbial degradation, the chemical hydrolysis half-life of dalapon is on the order of several months at temperatures below 25°C.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.

Question 1: My this compound standard solution is showing decreasing concentration over time, even when stored in the refrigerator. What is happening?

Answer: This is a classic sign of chemical degradation, likely due to hydrolysis. Even at refrigerated temperatures, aqueous solutions of this compound can slowly degrade. The rate of degradation is highly dependent on the pH of the solution. Alkaline or even neutral pH conditions can promote hydrolysis.

Troubleshooting Guide:

  • Verify Solvent Choice: For preparing stock standards, use a high-purity solvent like Methyl tert-butyl ether (MTBE) instead of methanol. Methanol can cause spontaneous methylation of the carboxylic acid group, leading to the formation of the methyl ester and a decrease in the free acid concentration.

  • pH Adjustment: If preparing aqueous working standards or storing aqueous samples, ensure the solution is acidified. A pH of less than 0.5 is recommended for the preservation of water samples for haloacetic acid analysis, which includes Dalapon.[2]

  • Storage Temperature: While refrigeration (~4°C) is good practice, for long-term storage of stock solutions, consider freezing at -20°C.

  • Container Type: Always use amber glass vials with PTFE-lined screw caps to protect the solution from light, which can cause photolytic degradation, and to prevent solvent evaporation.

Question 2: I am observing a broad, unidentified peak in my chromatogram that seems to increase in area as my this compound peak decreases. Could this be a degradation product?

Answer: Yes, it is highly probable that the new peak corresponds to a degradation product. The primary hydrolysis product of this compound is pyruvic acid. Depending on your analytical method (e.g., GC-ECD after derivatization, or LC-MS/MS), pyruvic acid or its derivative will have a different retention time than the parent compound.

Troubleshooting Guide:

  • Confirm Degradant Identity: If your laboratory has a standard for pyruvic acid, analyze it under the same conditions to confirm if the retention times match.

  • Implement Preventative Measures: Follow the "Best Practices for Preparation and Storage of this compound Solutions" outlined later in this guide to minimize future degradation.

Question 3: My analytical results for this compound are inconsistent between batches. What could be causing this variability?

Answer: Inconsistent results are often rooted in variable stability of the analyte between sample and standard preparations. Differences in storage time, temperature, or pH before analysis can lead to varying degrees of degradation.

Troubleshooting Guide:

  • Standardize Sample Handling: Ensure that all samples and standards are handled with a consistent workflow from preparation to analysis. This includes uniform storage conditions and analysis within a defined timeframe.

  • pH Control is Critical: Use a calibrated pH meter to verify the pH of your solutions. Small variations in pH can lead to significant differences in the rate of hydrolysis.

  • Use of Quenching Agents: For samples originating from chlorinated water, the addition of a quenching agent like ammonium chloride (to a concentration of 100 mg/L) is crucial to prevent the continued formation of disinfection byproducts, including haloacetic acids.[3]

  • System Suitability Checks: Regularly perform system suitability tests with a fresh, reliable standard to ensure your analytical system is performing correctly.

The Chemistry of Degradation: Hydrolysis Pathway

The primary non-biological degradation pathway for this compound in aqueous solution is hydrolysis, which proceeds via a nucleophilic substitution mechanism to form pyruvic acid.

G cluster_hydrolysis Hydrolysis of this compound A This compound (C₃H₄Cl₂O₂) B Intermediate Gem-diol (Unstable) A->B + 2H₂O - 2HCl (Nucleophilic Substitution) C Pyruvic Acid (C₃H₄O₃) B->C - H₂O (Dehydration/Tautomerization)

Caption: Hydrolysis pathway of this compound to Pyruvic Acid.

The reaction is initiated by the nucleophilic attack of water molecules on the carbon atoms bearing the chlorine atoms, leading to the substitution of chlorine with hydroxyl groups. This forms an unstable intermediate geminal diol, which readily loses a molecule of water to form the more stable ketone group of pyruvic acid.

Best Practices for Preparation and Storage of this compound Solutions

Adherence to proper preparation and storage protocols is the most effective way to ensure the stability and accuracy of your this compound solutions.

Experimental Protocol: Preparation of a Stabilized Stock Solution (1000 µg/mL)
  • Materials:

    • This compound (high purity solid or neat liquid)

    • Methyl tert-butyl ether (MTBE), pesticide residue grade or equivalent

    • Class A volumetric flasks (e.g., 10 mL)

    • Amber glass vials with PTFE-lined screw caps

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 10 mg of pure this compound and record the weight.

    • Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

    • Add a small amount of MTBE to dissolve the compound.

    • Once dissolved, bring the flask to volume with MTBE.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the stock solution in a freezer at -20°C.

Data Presentation: Recommended Storage Conditions and Expected Stability
ParameterRecommendationRationaleExpected Stability
Solvent (Stock Solution) Methyl tert-butyl ether (MTBE)Minimizes the risk of spontaneous esterification that can occur with alcohol-based solvents like methanol.Stock standards are typically stable for up to 6 months when stored frozen.
Solvent (Aqueous) Reagent-grade water, acidifiedAcidic conditions (pH < 2) significantly slow the rate of hydrolysis.Stability is highly dependent on pH and temperature; frequent repreparation is recommended.
pH (Aqueous Solutions) < 2 (acidified with H₂SO₄)Hydrolysis is accelerated under neutral and alkaline conditions.[1]Increased stability; however, should be prepared fresh as needed.
Temperature ≤ 4°C (Refrigerated) for short-term; -20°C (Frozen) for long-termLower temperatures decrease the rate of all chemical degradation reactions, including hydrolysis.[1]Significantly extended shelf-life, especially for stock solutions.
Light Exposure Store in amber glass containersProtects the analyte from photolytic degradation.Prevents an additional degradation pathway.
Holding Time (Aqueous) Analyze within 14 days of preparation/collectionMinimizes the impact of slow degradation over time.[4]Acceptable for regulatory methods like EPA 552.3.
Experimental Workflow: From Stock to Analysis

The following diagram illustrates a robust workflow for preparing and analyzing this compound, designed to maintain sample integrity.

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis stock Prepare Stock Solution (1000 µg/mL in MTBE) store_stock Store Stock at -20°C (Amber Vials) stock->store_stock working Prepare Working Standards (Dilute stock in MTBE or acidified water) store_working Store Working Standards at ≤ 4°C (Prepare fresh) working->store_working sample Prepare Sample (Acidify, add quenching agent if needed) store_sample Store Samples at ≤ 4°C (14-day holding time) sample->store_sample store_stock->working derivatize Derivatization (if GC) (e.g., Methylation) store_working->derivatize store_sample->derivatize analyze Instrumental Analysis (GC-ECD or LC-MS/MS) derivatize->analyze data Data Review & Quantitation analyze->data

Caption: Recommended workflow for stabilizing this compound solutions.

By implementing these structured protocols and understanding the underlying chemical principles of this compound stability, researchers can significantly improve the accuracy, reliability, and reproducibility of their analytical results.

References

  • EXTOXNET. (n.d.). Dalapon. Extension Toxicology Network. Retrieved from [Link]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 552.3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]

  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.
  • Washington State Department of Health. (2003). Haloacetic Acid (HAA5) Sampling Procedure. Retrieved from [Link]

  • Anchem. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyruvic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2,2-Dichloropropionic Acid (Dalapon) Application for Weed Control

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Welcome to the technical support center for Dichloropropionic Acid. This guide is designed to provide researchers, scientists, and professionals with in-depth, field-proven insights into the effective use of 2,2-Dichloropropionic Acid, commercially known as Dalapon, for targeted weed control experiments. While the topic specifies 2,3-Dichloropropionic acid, the predominant and commercially utilized isomer for herbicidal activity is 2,2-Dichloropropionic acid (Dalapon).[1][2] This guide will, therefore, focus on the practical application, optimization, and troubleshooting of Dalapon.

Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to design robust, repeatable, and effective studies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Dalapon to ensure a solid understanding before proceeding to experimental design and troubleshooting.

Q1: What is 2,2-Dichloropropionic acid (Dalapon) and what is its primary function?

A1: Dalapon is a selective, systemic organochlorine herbicide and plant growth regulator.[3][4] Its primary function is to control specific annual and perennial grasses, such as quackgrass, Bermuda grass, and Johnson grass.[3][5] It is used in various agricultural settings, including on crops like sugarcane and sugar beets, as well as in non-crop areas like roadsides and drainage ditches.[3][6]

Q2: How does Dalapon work to control grasses? (Mode of Action)

A2: Dalapon is absorbed through both the leaves and roots and then translocated throughout the plant to its active growth centers.[5][7] Its mode of action is multifaceted; it is believed to interfere with multiple enzyme pathways, including those involved in the synthesis of pantothenate (a precursor to Co-enzyme A) and lipid synthesis.[4][8][9] This disruption halts cell division and meristematic activity, leading to growth inhibition, chlorosis (yellowing), necrosis, and ultimately, the death of the plant.[5][8]

Q3: What are the common formulations of Dalapon?

A3: Dalapon acid itself is a colorless, corrosive liquid.[6] For practical application, it is typically formulated as a water-soluble powder, most commonly as a sodium salt or a mix of sodium and magnesium salts.[3][10] These salt formulations are stable in dry form and readily dissolve in water for spray applications.[6]

Q4: What is the environmental fate and soil persistence of Dalapon?

A4: Dalapon exhibits low to moderate persistence in soil, with a typical half-life of 2 to 8 weeks, though it can remain active longer at high application rates.[5] It does not adsorb strongly to soil particles, which gives it relatively high mobility and a potential for leaching.[5] However, microbial degradation is the primary and most efficient breakdown mechanism, which limits its presence in groundwater.[5] Degradation is accelerated by high temperatures and moist soil conditions.[5]

Troubleshooting Guide: From Application to Analysis

Even with meticulous planning, experimental outcomes can deviate from expectations. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the application of Dalapon.

Problem: Sub-optimal or No Weed Control

The most common issue is a failure to achieve the desired level of weed control. The causes are often multifactorial.

The following diagram outlines a step-by-step process for diagnosing the cause of poor herbicide efficacy.

Troubleshooting_Weed_Control Start Poor Weed Control Observed CheckRate Was the correct application rate used for the target weed? Start->CheckRate CheckTiming Was application timed to the correct weed growth stage? CheckRate->CheckTiming Yes SolutionRate Solution: Adjust rate based on weed species and size. Recalibrate. CheckRate->SolutionRate No CheckEnvironment Were environmental conditions (temp, moisture) optimal? CheckTiming->CheckEnvironment Yes SolutionTiming Solution: Re-apply at the correct growth stage (actively growing). CheckTiming->SolutionTiming No CheckCoverage Was spray coverage uniform and thorough? CheckEnvironment->CheckCoverage Yes SolutionEnvironment Solution: Re-apply when weeds are not stressed. Irrigate if possible. CheckEnvironment->SolutionEnvironment No CheckWater Was water quality (pH, hardness) acceptable? CheckCoverage->CheckWater Yes SolutionCoverage Solution: Adjust nozzle type, pressure, and volume. Use adjuvants. CheckCoverage->SolutionCoverage No CheckResistance Is herbicide resistance a possibility? CheckWater->CheckResistance Yes SolutionWater Solution: Use water conditioners (e.g., AMS) or pH buffers. CheckWater->SolutionWater No SolutionResistance Solution: Rotate herbicides with different modes of action. Test for resistance. CheckResistance->SolutionResistance Yes

Caption: Troubleshooting workflow for poor weed control.

  • Cause A: Incorrect Application Rate or Sprayer Miscalibration

    • Expertise: The application rate is the most critical factor. Rates must be adjusted based on the target grass species and its stage of growth, with mature or perennial grasses often requiring higher rates or repeat applications.[10] Applying a rate lower than recommended is a common cause of failure.[11]

    • Trustworthiness: Always calibrate your spray equipment before beginning an experiment to ensure the calculated rate is being delivered uniformly.[12]

    • Solution: Consult the reference table below for starting application rates. If failure is suspected due to low dosage, verify sprayer calibration and consider a follow-up application at the correct, labeled rate.

Target WeedGrowth StageRecommended Dalapon Rate ( kg/hectare )Water Volume (L/hectare)Critical Notes
Barley GrassSeedlings (5-8 cm)1.5 - 2.0 kg90 - 150 LApply in late Autumn or early Spring.[10]
Kikuyu, PaspalumActively Growing11 - 16 kg500 - 1000 LRepeat applications may be necessary for full control.[10]
Tall FescueActively Growing16 - 22 kg500 - 1000 LHigher rates are needed for mature plants.[10]
General Grasses (Spot Spraying)N/A1 kg / 100 L waterN/AWet all foliage thoroughly.[10]
  • Cause B: Unfavorable Environmental Conditions

    • Expertise: Dalapon is a systemic herbicide, meaning its efficacy relies on the plant's ability to translocate it.[13] Plants under stress from drought, extreme heat, or cold will have slowed metabolic processes, reducing herbicide uptake and movement.[13][14] A thicker, waxier leaf cuticle can also form under stress, reducing absorption.[13]

    • Trustworthiness: Monitor environmental conditions before, during, and after application. Avoid applying Dalapon during drought conditions.[10]

    • Solution: Apply when weeds are actively growing. If conditions are dry, application should be delayed until after rainfall or irrigation. For post-application activation, approximately 0.5 inches of rainfall or irrigation is beneficial for soil uptake.[11]

  • Cause C: Improper Application Timing (Weed Growth Stage)

    • Expertise: Younger, actively growing weeds are more susceptible to Dalapon.[10] Mature weeds that have hardened off or are beginning to flower are more difficult to control and may require higher rates.[14]

    • Trustworthiness: Scout target areas to determine the predominant growth stage of the weed population before application.

    • Solution: For best results, apply when annual grasses are small (e.g., 5-8 cm for Barley Grass) and when perennial grasses are in a state of active growth.[10]

  • Cause D: Water Quality Issues (pH and Hard Water)

    • Expertise: The quality of the carrier water can significantly impact the performance of weak acid herbicides. Hard water contains cations (like Ca²⁺, Mg²⁺) that can bind with the herbicide, reducing its activity.[15][16] Water pH can also affect the stability and absorption of the herbicide.[17]

    • Trustworthiness: Test your water source for hardness and pH before mixing.

    • Solution: If water is hard, add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding the herbicide.[15][16] AMS ions bind with the hard water cations, preventing them from interfering with the Dalapon.[15]

  • Cause E: Suspected Herbicide Resistance

    • Expertise: While less documented for Dalapon compared to other herbicide classes, repeated use of any herbicide with the same mode of action can select for resistant weed biotypes.[18] Resistance is the inherited ability of a plant to survive a herbicide dose that would normally be lethal.[18]

    • Trustworthiness: If Dalapon has been used repeatedly in the same area with diminishing results despite correct application, resistance should be suspected.

    • Solution: Do not re-apply with a higher rate, as this can exacerbate selection pressure.[19] Rotate to a herbicide with a different mode of action. To confirm resistance, collect seed samples from surviving plants for laboratory testing.[18][20]

Problem: Non-Target Plant or Crop Injury
  • Cause A: Spray Drift

    • Expertise: Dalapon can injure or kill susceptible non-target plants, including desirable grasses, cereals, and broadleaf crops.[10]

    • Solution: Avoid spraying in windy conditions. Use drift-reducing nozzles and consider adding a drift control agent to the tank mix.[21][22] Maintain a safe buffer zone from sensitive areas.

  • Cause B: Planting Interval Too Short

    • Expertise: Dalapon can persist in the soil and inhibit the germination and growth of susceptible crops.[10]

    • Solution: Observe a plant-back interval of at least 30-40 days between spraying and sowing susceptible crops like cereals, beans, and peas. This interval allows for microbial degradation of the herbicide in the soil.[10]

Key Experimental Protocols

Protocol 1: Preparation of a Dalapon Spray Solution with Adjuvants

This protocol ensures proper mixing order to maximize herbicide efficacy and avoid antagonism in the spray tank.

  • Fill the Tank: Fill the spray tank with 50-75% of the required volume of clean water.[10]

  • Add Water Conditioner (if needed): If using hard water, add the water conditioning agent (e.g., ammonium sulfate) first and agitate until fully dissolved.[15] This neutralizes antagonistic ions before the herbicide is added.

  • Add Dalapon: Slowly add the water-soluble Dalapon powder to the tank while maintaining agitation. Allow it to dissolve completely.[10]

  • Add Other Herbicides (if tank-mixing): If tank-mixing with other compatible herbicides, add them now according to their label instructions.

  • Add Surfactant/Oil Adjuvant: Add the nonionic surfactant or crop oil concentrate.[10][21] These adjuvants improve spray droplet retention on the leaf and enhance penetration through the waxy cuticle.[15][21]

  • Final Volume: Add the remaining water to reach the final desired spray volume and continue agitation until the solution is uniformly mixed.

  • Application: Use the spray solution promptly, as the stability of Dalapon in aqueous solution can decrease over time, especially at higher temperatures.[6]

Protocol 2: Field Method for Verifying Sprayer Calibration

This protocol ensures the application rate is accurate.[12]

  • Measure a Test Area: Mark out a specific area in the field (e.g., 500 sq. meters).

  • Fill Sprayer with Water: Fill the sprayer with a known volume of clean water only.

  • Spray Test Area: Spray the marked area using the same pressure and speed you will use for the actual application.

  • Measure Remaining Water: Carefully measure the volume of water remaining in the sprayer.

  • Calculate Application Volume: Subtract the remaining volume from the starting volume to determine the amount used for the test area.

  • Extrapolate to Hectare: Calculate the spray volume per hectare. (e.g., If you used 20 L for 500 sq. meters, the rate is (20 L / 500 m²) * 10,000 m²/ha = 400 L/ha).

  • Adjust as Needed: If the calculated volume is too high or low, adjust your travel speed or nozzle pressure and re-calibrate.

Protocol 3: Soil Sampling for Residue Analysis

This protocol is for collecting samples to determine the persistence or carryover of Dalapon.

  • Define Sampling Area: Identify the treated plot and establish a grid pattern for sampling to ensure representative data.

  • Collect Cores: Using a soil probe, collect at least 10-15 soil cores from the top 6 inches (15 cm) of the soil profile, as this is where Dalapon is typically found.[5]

  • Composite Sample: Combine the individual cores in a clean plastic bucket and mix thoroughly to create a single composite sample for that plot.

  • Storage and Transport: Place the composite sample in a labeled sample bag and store it in a cooler for transport to the analytical laboratory. Freezing may be required depending on the lab's specifications.

  • Analysis: The laboratory will typically use an extraction method followed by analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the Dalapon residue.[23][24][25][26]

Data Visualization and Key Relationships

Factors Influencing Herbicide Efficacy

The interplay of various factors determines the ultimate success of a Dalapon application.

Efficacy_Factors cluster_Application Application Parameters cluster_Environment Environmental Factors cluster_Target Target Weed Factors cluster_Solution Spray Solution Efficacy Dalapon Efficacy Rate Application Rate Rate->Efficacy Coverage Spray Coverage Coverage->Efficacy Timing Timing (Growth Stage) Timing->Efficacy Temperature Temperature Stress Plant Stress Level Temperature->Stress Moisture Soil Moisture Moisture->Stress Humidity Humidity Humidity->Stress Species Weed Species Species->Efficacy Stress->Efficacy Resistance Resistance Status Resistance->Efficacy WaterQuality Water Quality (pH, Hardness) WaterQuality->Efficacy Adjuvants Adjuvants (Surfactants, Oils) Adjuvants->Efficacy Adjuvants->Coverage

Caption: Interrelated factors affecting Dalapon efficacy.

References

  • Chemagro. (n.d.). Dalapon - Herbicide. Retrieved from [Link]

  • EXTOXNET. (1996). Dalapon. Pesticide Information Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Dalapon. Pesticide Properties DataBase. Retrieved from [Link]

  • Department of Primary Industries and Regional Development, Government of Western Australia. (2024). Factors affecting herbicide performance. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • Colmer, A. R. (1964). The Effect of 2,3,6-Trichlorophenylacetic and 2,2-Dichloropropionic Acids on Nitrite Oxidation. Applied Microbiology, 12(5), 434–437.
  • University of California Agriculture and Natural Resources. (n.d.). Herbicide Treatment Table / Onion and Garlic. UC IPM. Retrieved from [Link]

  • Apparent Ag. (n.d.). Rate Calculator. Retrieved from [Link]

  • CHS Agronomy. (n.d.). Adjuvants to improve spray performance and coverage. Retrieved from [Link]

  • Wolf, T. (2023). Adjuvants: What they do and how they do it. Saskatchewan Pulse Growers. Retrieved from [Link]

  • Herbishield. (n.d.). Why Your Weed Killer Isn't Working – and How to Fix It. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved from [Link]

  • Prasad, R., & Blackman, G. E. (1965). Studies in the Physiological Action of 2,2-Dichloropropionic Acid: III. FACTORS AFFECTING THE LEVEL OF ACCUMULATION AND MODE OF ACTION. Journal of Experimental Botany, 16(3), 545–568.
  • University of Tennessee Institute of Agriculture. (n.d.). 8 Common Reasons Why Herbicides Fail. Retrieved from [Link]

  • Kuster, M., & de Alda, M. L. (2015). Analytical Methods for Pesticide Residues in the Water Environment. Comprehensive Analytical Chemistry, 67, 1-38.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dichlorprop-P. Retrieved from [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • LSU AgCenter. (n.d.). HERBICIDE-RESISTANT WEEDS. Retrieved from [Link]

  • Abate, G., et al. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). African Journal of Pure and Applied Chemistry, 7(8), 281-290.
  • Purdue University Extension. (2014). WEED CONTROL GUIDE. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). How to Solve Common Weed Control Issues. Vistas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Fate and Persistence in Soil of Selected Toxic Organic Chemicals. Retrieved from [Link]

  • Devkota, P., & Johnson, W. G. (2019). Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. Weed Technology, 33(4), 563-569.
  • Taddesse, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 36(1), 163-176.
  • Oklahoma State University Extension. (n.d.). Guide to Effective Weed Control. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Kumar, A., et al. (2024). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. Sustainability, 16(10), 10741.
  • Das, S., et al. (2019). Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern. ACS Omega, 4(10), 14263–14273.
  • Teagasc | Agriculture and Food Development Authority. (n.d.). Herbicide Resistance. Retrieved from [Link]

  • Khan, A. A., & Khan, S. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Journal of Agriculture and Forest Meteorology, 3(1), 555603.
  • Thames Restek. (n.d.). Internal Standards and Surrogates: this compound. Retrieved from [Link]

  • OEHHA. (2009). Update of PHG for Dalapon (2,2-Dichloropropanoic Acid). Retrieved from [Link]

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Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 2,3-Dichloropropionic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,3-Dichloropropionic acid, commonly known as Dalapon, in environmental samples. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with matrix effects in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your data.

Introduction: Understanding the Challenge of Matrix Effects

The accurate quantification of this compound, a widely used herbicide, in complex environmental matrices such as soil, water, and sediment is a significant analytical challenge.[1] The primary obstacle is the "matrix effect," a phenomenon where components of the sample other than the analyte of interest interfere with the analytical measurement.[2][3] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable data.[3][4]

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression.[4][5][6] Conversely, in Gas Chromatography (GC), non-volatile matrix components can accumulate in the injector or column, affecting analyte transfer and peak shape. This guide will walk you through identifying, understanding, and mitigating these matrix effects to achieve robust and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of this compound.

Sample Preparation and Extraction

Question 1: I'm seeing low and inconsistent recoveries of this compound from my soil samples. What could be the cause and how can I improve it?

Answer: Low and variable recoveries from soil are often due to strong interactions between the acidic nature of this compound and the soil matrix, particularly with organic matter (humic and fulvic acids) and clay particles. The extraction solvent and pH are critical factors.

  • Expert Insight: this compound is an acidic herbicide.[7] To ensure its efficient extraction, you need to maintain a pH that keeps the analyte in its less polar, protonated form, making it more soluble in organic extraction solvents. An alkaline hydrolysis step can also be employed to release any bound residues.[8][9][10][11]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the sample is acidified (pH < 2.5) before extraction with an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).[12][13] This is a key step in methods like EPA 8151A.[8][9]

    • Solvent Choice: While diethyl ether is commonly used, MTBE can be a good alternative.[14][15] For complex matrices, consider a more polar, water-miscible solvent like acetonitrile, as used in QuEChERS-based methods, which can improve the initial extraction efficiency.[16][17]

    • Extraction Technique: Sonication or vigorous shaking can enhance the disruption of soil aggregates and improve solvent penetration.[18]

    • Consider QuEChERS: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be highly effective for acidic herbicides.[10][11][16][17] This approach typically involves an initial extraction with acidified acetonitrile followed by a salting-out step.

Question 2: My water sample extracts are showing significant signal suppression in my LC-MS analysis. What cleanup strategies are recommended?

Answer: Signal suppression in water samples, especially from sources like surface or wastewater, is often caused by dissolved organic matter and inorganic salts.[6] A targeted cleanup step after the initial extraction is crucial.

  • Expert Insight: Solid-Phase Extraction (SPE) is a powerful technique for cleaning up extracts and concentrating the analyte.[7][19][20] For an acidic compound like this compound, a polymeric reversed-phase or a mixed-mode anion-exchange sorbent can be very effective.

  • Troubleshooting Steps & Protocol:

    • SPE Sorbent Selection:

      • Polymeric Reversed-Phase (e.g., Oasis HLB): These are versatile and can retain a wide range of compounds. Elution is typically achieved with a solvent of higher organic content.

      • Weak Anion-Exchange (WAX): These sorbents are specifically designed to retain acidic compounds. The analyte is retained at a neutral or slightly basic pH and eluted with an acidic mobile phase.

    • Sample Dilution: If SPE is not sufficiently effective, diluting the sample extract can reduce the concentration of interfering matrix components.[6][21] However, this may compromise the limit of detection.

Detailed Protocol: Solid-Phase Extraction (SPE) for Water Samples

StepProcedureRationale
1. Conditioning Condition a C18 SPE cartridge (1 g, 6 mL) with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.[18]Activates the sorbent and ensures proper interaction with the analyte.
2. Loading Acidify the water sample extract to pH < 2 and load it onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[18]Ensures the analyte is in its neutral form for retention on the C18 sorbent.
3. Washing Wash the cartridge with a small volume of acidified water to remove polar interferences.Removes co-extracted hydrophilic compounds that are not retained on the sorbent.
4. Elution Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile.The organic solvent disrupts the interaction between the analyte and the sorbent, releasing the analyte.
5. Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.Concentrates the analyte and ensures compatibility with the analytical system.
Chromatography and Detection

Question 3: I'm analyzing this compound by GC-ECD, but I'm observing broad peaks and a noisy baseline. What are the likely causes?

Answer: When analyzing acidic compounds like this compound by GC, derivatization is necessary to increase volatility and improve chromatographic performance.[22] Incomplete derivatization or the presence of non-volatile matrix components can lead to the issues you're observing.

  • Expert Insight: EPA Method 8151A outlines derivatization using diazomethane or pentafluorobenzyl bromide (PFBBr).[8][9][23][24][25] Diazomethane is highly efficient but also hazardous. PFBBr is a safer alternative. The cleanliness of your GC system is also paramount.

  • Troubleshooting Steps:

    • Optimize Derivatization: Ensure your derivatization reaction goes to completion. Check the reaction time, temperature, and reagent concentrations.

    • Injector Maintenance: Regularly clean or replace the injector liner and septum. Non-volatile matrix components can accumulate here, leading to peak tailing and analyte loss.

    • Column Choice: Use a column suitable for chlorinated herbicides, such as an Rtx-CLPesticides column.[23]

    • Confirm with GC-MS: If possible, confirm the identity of your derivatized peak using GC-MS to ensure the correct product is being formed.[22][14]

Question 4: In my LC-MS/MS analysis, I suspect ion suppression is affecting my results. How can I confirm and quantify this effect?

Answer: Confirming and quantifying matrix effects is a critical part of method validation. The post-extraction spike method is a straightforward way to assess this.[26]

  • Expert Insight: This method compares the signal of an analyte in a clean solvent to its signal when spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.

  • Experimental Protocol: Quantifying Matrix Effect

    • Prepare a blank matrix extract by following your entire sample preparation procedure without the analyte.

    • Prepare two sets of solutions:

      • Set A: Spike a known concentration of this compound into a clean solvent (e.g., your initial mobile phase).

      • Set B: Spike the same concentration of this compound into the blank matrix extract.

    • Analyze both sets of solutions by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpreting the Results:

    • ~100%: No significant matrix effect.

    • < 100%: Ion suppression.

    • > 100%: Ion enhancement.

Calibration and Quantification

Question 5: How can I compensate for matrix effects to ensure accurate quantification of this compound?

Answer: Several strategies can be employed to compensate for matrix effects, with the choice depending on the complexity of the matrix and the resources available.

  • Expert Insight: The most robust approaches involve using an internal standard that behaves similarly to the analyte or preparing calibration standards in a matrix that mimics the samples.

  • Recommended Strategies:

    • Internal Standard (IS) Calibration:

      • Ideal IS: A stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H) is the gold standard.[27] It will co-elute and experience the same matrix effects as the native analyte, providing the most accurate correction.

      • Alternative IS: If a SIL-IS is unavailable, a structurally similar compound that does not occur in the samples can be used. However, its ability to compensate for matrix effects may not be as effective.[26]

    • Matrix-Matched Calibration:

      • Concept: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[28][29][30][31][32] This ensures that the standards and samples experience similar matrix effects.

      • Challenge: Obtaining a truly "blank" environmental matrix can be difficult. It's crucial to screen the blank matrix to ensure it doesn't contain any endogenous this compound.

    • Standard Addition:

      • Procedure: The sample is divided into several aliquots, and increasing known amounts of the analyte are added to each. The concentration in the original sample is determined by extrapolating the calibration curve back to the x-axis.

      • Advantage: This method is very effective at correcting for matrix effects in individual samples.[26]

      • Disadvantage: It is labor-intensive and not practical for high-throughput analysis.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram illustrates a logical workflow for addressing matrix effects in the analysis of this compound.

MatrixEffectTroubleshooting Start Poor Recovery or Inconsistent Results SamplePrep Step 1: Review Sample Preparation Start->SamplePrep CheckpH Is pH of extraction optimized for an acidic analyte? SamplePrep->CheckpH OptimizepH Adjust pH to < 2.5 for extraction CheckpH->OptimizepH No CheckCleanup Is a cleanup step necessary? CheckpH->CheckCleanup Yes OptimizepH->CheckCleanup ImplementCleanup Implement SPE or dSPE cleanup CheckCleanup->ImplementCleanup Yes Chromatography Step 2: Evaluate Chromatography CheckCleanup->Chromatography No ImplementCleanup->Chromatography CheckDeriv For GC: Is derivatization complete and efficient? Chromatography->CheckDeriv GC QuantifyME For LC-MS: Quantify Matrix Effect Chromatography->QuantifyME LC-MS OptimizeDeriv Optimize derivatization or use alternative reagent CheckDeriv->OptimizeDeriv No CheckDeriv->QuantifyME Yes OptimizeDeriv->QuantifyME ME_Present Matrix Effect (>20% suppression/enhancement)? QuantifyME->ME_Present Calibration Step 3: Adjust Calibration Strategy ME_Present->Calibration Yes Success Reliable Quantification ME_Present->Success No UseIS Use Stable Isotope-Labeled Internal Standard Calibration->UseIS MatrixMatch Use Matrix-Matched Calibration Calibration->MatrixMatch StandardAdd Use Standard Addition for critical samples Calibration->StandardAdd UseIS->Success MatrixMatch->Success StandardAdd->Success

Caption: Troubleshooting workflow for matrix effects.

Concluding Remarks

Navigating the complexities of matrix effects is a journey of systematic investigation and optimization. By understanding the underlying chemical principles and employing the strategies outlined in this guide, you can develop robust and reliable analytical methods for the determination of this compound in challenging environmental matrices. Remember that a well-validated method is the cornerstone of high-quality scientific data.

References

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization, part of Test Methods for E - EPA. (URL: )
  • Evaluation of matrix effects in pesticide multi-residue methods by mapping n
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry - Restek. (URL: [Link])

  • EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in W
  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • Method 8151A: Chlorinated Herbicides Analysis by GC Using Methylation or Pentafluorobenzylation Derivatization - Restek. (URL: [Link])

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry - Chromtech. (URL: )
  • SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization | US EPA. (URL: [Link])

  • Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatiz
  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants - FAO AGRIS. (URL: [Link])

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model - MDPI. (URL: [Link])

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (URL: )
  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS - MDPI. (URL: [Link])

  • Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed. (URL: [Link])

  • Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS. (URL: [Link])

  • Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. (URL: )
  • New approach for analysis of pesticide residues - secrets of science. (URL: )
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry - Restek. (URL: [Link])

  • Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC - NIH. (URL: [Link])

  • Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction - ResearchGate. (URL: [Link])

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (URL: [Link])

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed. (URL: [Link])

  • Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column - anCHem. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique - ALS Environmental. (URL: [Link])

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF - ResearchGate. (URL: [Link])

  • Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD) - Journal of Food and Drug Analysis. (URL: [Link])

  • Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. (URL: [Link])

  • Collection and preparation of soil, water and plant samples for analysis. (URL: [Link])

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry - Chromatography Online. (URL: [Link])

  • method 552.2 determination of haloacetic acids and dalapon in drinking - Regulations.gov. (URL: [Link])

  • FORMULATION OF DALAPON TO REDUCE SOIL CONTAMINATION - ResearchGate. (URL: [Link])

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])

  • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS - EPA. (URL: [Link])

  • Toxicological Profile for Dichloropropenes. (URL: [Link])

  • Accounting for the matrix effect - CHROMATOGRAPHY - Reddit. (URL: [Link])

  • Solid-phase Extraction of Acidic Herbicides - PubMed. (URL: [Link])

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (URL: [Link])

  • (PDF) Investigation of internal standard use for short-term drift correction in ICP-MS/MS. (URL: [Link])

  • Environmental Chemistry Methods: Dichlorprop-P; 442434-01 - EPA. (URL: [Link])

  • Isolation and identification of bacteria degrading 2,2-dichloropropionic acid in water sample. (URL: [Link])

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI. (URL: [Link])

  • Determination of halogenated acetic acids and 2,2-dichloropropionic acid in water samples (Journal Article) | ETDEWEB - OSTI. (URL: [Link])

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. (URL: [Link])

  • Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. (URL: [Link])

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Solving solubility issues with 2,3-Dichloropropionic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dichloropropionic acid (2,3-DCPA). This resource is designed for researchers, chemists, and formulation scientists to navigate the common challenges associated with the solubility of this compound. As a halogenated carboxylic acid, its physicochemical properties can present unique hurdles in experimental design. This guide provides in-depth, experience-driven answers to frequently encountered issues, ensuring the integrity and reproducibility of your work.

Section 1: Understanding the Challenge - Core Properties & FAQs

A foundational understanding of this compound's properties is the first step in troubleshooting. Its behavior in solution is dictated by its structure, acidity, and polarity.

FAQ 1: What are the fundamental physicochemical properties of this compound?

The key to solving solubility issues lies in the data. Below is a summary of the essential properties of 2,3-DCPA.

PropertyValueSource(s)
Molecular Formula C₃H₄Cl₂O₂[1][2]
Molecular Weight 142.97 g/mol [1][2]
Appearance White to off-white solid/crystal[3][4]
Melting Point 48-52 °C[1][3]
Boiling Point 210 °C[1][3]
pKa (at 25°C)2.85[1][3]
Water Solubility Described as "almost transparency" to "soluble"[1][5]
Organic Solvents Soluble in DMSO, slightly soluble in Methanol[1][3]
FAQ 2: Why am I struggling to dissolve this compound in my aqueous buffer?

The primary challenge stems from its dual nature. The molecule has a polar carboxylic acid group capable of hydrogen bonding, but the two chlorine atoms and the propyl backbone add significant nonpolar character.[6][7] This limits its intrinsic solubility in water.

The most critical factor, however, is its acidity. With a pKa of 2.85 , 2,3-DCPA is a relatively strong organic acid.[1][3] In neutral or acidic aqueous solutions (pH < pKa), the carboxylic acid group remains largely in its protonated, neutral form (-COOH). This form is significantly less soluble in water than its deprotonated, anionic salt form (-COO⁻).[8][9][10] Therefore, attempting to dissolve the acid in plain water or a buffer with a pH below ~4 will likely result in poor solubility.

Section 2: Troubleshooting Aqueous Solubility - The pH-Adjustment Method

Manipulating the pH of your solvent is the most powerful and common technique to dramatically increase the aqueous solubility of 2,3-DCPA.

FAQ 3: My 2,3-DCPA won't dissolve in water. How do I use pH to my advantage?

The Principle of Ionization: The solubility of carboxylic acids in water increases dramatically when the pH of the solution is raised above the compound's pKa.[9][11] By increasing the pH to a value significantly above 2.85, you deprotonate the carboxylic acid, forming the highly polar and much more water-soluble dichloropropionate salt. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units above the pKa to ensure near-complete ionization.

The diagram below illustrates this fundamental chemical equilibrium.

G cluster_0 Chemical Equilibrium in Aqueous Solution cluster_1 Properties Acid 2,3-DCPA (R-COOH) (Protonated Form) Salt 2,3-Dichloropropionate (R-COO⁻) (Deprotonated/Salt Form) Acid->Salt Add Base (e.g., NaOH) (Increases pH) Prop1 Low Water Solubility Salt->Acid Add Acid (e.g., HCl) (Decreases pH) Prop2 High Water Solubility

Caption: pH-dependent equilibrium of 2,3-DCPA.

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol details the steps to create a clear, aqueous stock solution of 2,3-DCPA by converting it to its soluble salt form.

Safety First: this compound is classified as toxic and corrosive, causing severe skin burns and eye damage.[2][12] Always handle this compound inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13]

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Glass beaker and magnetic stir bar/stir plate

  • Volumetric flask

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of 2,3-DCPA powder and add it to a beaker.

  • Add Solvent: Add approximately 80% of the final desired volume of high-purity water to the beaker. Begin stirring. You will observe that the solid does not readily dissolve, likely forming a slurry or suspension.

  • Initial pH Check: Place the calibrated pH meter into the suspension. The initial pH will be acidic, likely in the range of 2-3.

  • Titrate with Base: While continuously stirring, add the NaOH or KOH solution dropwise. Monitor the pH closely. As the base is added, the solid will begin to dissolve.

    • Expert Insight: The key is to see the solution clarify. You will notice a significant increase in dissolution as the pH approaches and surpasses the pKa of 2.85.

  • Target pH: Continue adding the base until all the solid has dissolved and the solution is completely clear. Aim for a final pH of 5.0 - 7.0 for a stable stock solution. This ensures the compound remains in its soluble deprotonated form.[8][14]

  • Final Volume Adjustment: Once fully dissolved, carefully transfer the solution to a volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask to ensure a complete transfer. Add water to reach the final target volume (qs).

  • Final pH Verification: Cap and invert the flask several times to mix thoroughly. Re-check the pH to ensure it has remained stable. Adjust if necessary.

  • Storage: Store the solution in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended. Be aware that 2,3-DCPA may slowly react with water to form hydrochloric and pyruvic acids, so using freshly prepared solutions is best practice.[15]

Section 3: Organic Solvents and Co-Solvent Systems

When aqueous solutions are not suitable for an experimental system (e.g., in organic synthesis or certain cell-based assays), organic solvents or co-solvent mixtures are required.

FAQ 4: My experiment is non-aqueous. What are the best organic solvents for 2,3-DCPA?

Based on available data, polar aprotic solvents are a good starting point.

  • Dimethyl Sulfoxide (DMSO): 2,3-DCPA is readily soluble in DMSO.[1][3] This is often the solvent of choice for creating highly concentrated stock solutions.

  • Methanol: The compound is slightly soluble in methanol.[1][3]

  • Other Polar Solvents: While specific data is limited, other polar solvents like ethanol, N,N-Dimethylformamide (DMF), and acetone are logical candidates to test for solubility due to their ability to interact with the carboxylic acid group.[]

FAQ 5: Can I use a co-solvent to improve solubility in my aqueous buffer?

Yes, this is an excellent strategy, particularly when pH adjustment is not desirable or sufficient.

The Co-solvent Principle: Co-solvents like ethanol or DMSO work by reducing the overall polarity of the aqueous solvent system.[][17] The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for a partially nonpolar solute like 2,3-DCPA to dissolve. Even a small percentage of a co-solvent (e.g., 5-10% v/v) can significantly increase the solubility of hydrophobic compounds.[17]

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is ideal for experiments where the final concentration of the organic solvent must be kept low (e.g., below 0.5% in cell culture).

Procedure:

  • Select Solvent: Choose a water-miscible organic solvent in which 2,3-DCPA is highly soluble, such as DMSO.

  • Prepare Concentrated Stock: Dissolve a precisely weighed amount of 2,3-DCPA in a small volume of DMSO to create a high-concentration stock (e.g., 100 mM or higher). Gentle warming or vortexing can aid dissolution. Ensure the solid is completely dissolved.

  • Serial Dilution: Perform serial dilutions of this concentrated stock directly into your final aqueous buffer or media.

    • Expert Insight: When adding the DMSO stock to the aqueous medium, add it dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out of solution as it encounters the less favorable aqueous environment. This phenomenon, known as "oiling out," can occur if a concentrated organic solution is diluted too quickly into an aqueous phase.

Section 4: Advanced Troubleshooting Workflow

The following decision tree provides a systematic approach to troubleshooting solubility issues with this compound.

G start Start: Dissolve 2,3-DCPA solvent_choice Choose Solvent System start->solvent_choice aqueous_path Aqueous Buffer solvent_choice->aqueous_path Aqueous organic_path Organic Solvent solvent_choice->organic_path Organic dissolve_water Attempt to dissolve in aqueous buffer aqueous_path->dissolve_water dissolve_organic Dissolve in primary organic solvent (e.g., DMSO) organic_path->dissolve_organic check_dissolved Is it fully dissolved? dissolve_water->check_dissolved success Success: Solution Prepared check_dissolved->success Yes adjust_ph Adjust pH to > 5.0 using dilute base (See Protocol 1) check_dissolved->adjust_ph No check_dissolved2 Is it dissolved now? adjust_ph->check_dissolved2 check_dissolved2->success Yes use_cosolvent Prepare concentrated stock in DMSO, then dilute into aqueous buffer (See Protocol 2) check_dissolved2->use_cosolvent No / Precipitation occurs use_cosolvent->success check_dissolved3 Is it fully dissolved? dissolve_organic->check_dissolved3 check_dissolved3->success Yes try_another_organic Try alternative polar solvent (e.g., DMF, Ethanol) check_dissolved3->try_another_organic No

Caption: Troubleshooting workflow for 2,3-DCPA solubility.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Chemical & Pharmaceutical Bulletin, 30(9), 3379-3382. Retrieved from [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 22-32. Retrieved from [Link]

  • Solomon, S. D., & Rutkowsky, S. A. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. Journal of Chemical Education, 87(4), 418. Retrieved from [Link]

  • Bluefield Esports. (n.d.). Carboxylic Acid Acidity And Ph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11263, this compound. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Quora. (2025). Which carboxylic acids are insoluble in water and why? Retrieved from [Link]

  • JoVE. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Tradeindia. (n.d.). This compound C3h4cl2o2. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • ChemBK. (2024). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid. Retrieved from [Link]

  • Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105. Retrieved from [Link]

  • LOUIS: The Louisiana Library Network. (2023). Ease and Effectiveness to Remove Organic Acids from Organic Solvents. Retrieved from [Link]

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Technical Support Center: Best Practices for Storing 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dichloropropionic acid (CAS 565-64-0). This document provides researchers, scientists, and drug development professionals with field-proven insights and best practices for the proper storage and handling of this reagent to prevent degradation and ensure experimental reproducibility. Maintaining the integrity of this compound is critical for its use as a building block in the synthesis of pharmaceuticals and other organic compounds.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

The optimal storage strategy for solid this compound aims to mitigate the primary degradation factors: moisture, heat, and light. It should be stored in a cool, dry, and dark environment. A controlled room temperature (20-25°C) is generally acceptable.[2] For long-term storage, refrigeration (2-8°C) can be considered to further minimize any potential thermal degradation, but care must be taken to prevent moisture condensation upon removal. The storage area should be well-ventilated.

Q2: Why is moisture control so critical for this compound?

Moisture is the principal adversary to the stability of this compound. There are two core mechanisms of concern:

  • Hygroscopicity: As a short-chain carboxylic acid, the compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[3][4][5] This absorbed moisture can lead to physical changes, such as clumping or liquefaction, and initiates chemical degradation.

  • Hydrolysis: The presence of water can facilitate the nucleophilic substitution of the chlorine atoms with hydroxide ions.[1] This hydrolysis reaction degrades the parent compound, forming hydroxypropionic acid derivatives and hydrochloric acid (HCl). The generation of HCl can further catalyze degradation and corrode containers. The related compound 2,2-Dichloropropionic acid is known to react slowly in water to form hydrochloric and pyruvic acids.[6]

Q3: What are the primary signs that my this compound may have degraded?

Visual inspection and analytical verification are key to identifying degradation.

  • Physical Changes: The pure compound is a white to off-white crystalline solid.[2] Degradation may be indicated by a change in appearance, such as discoloration (yellowing or browning), the solid becoming sticky or oily, or significant clumping due to moisture absorption.[7]

  • pH Shift: For aqueous solutions, degradation via hydrolysis will release hydrochloric acid, causing a noticeable decrease in the solution's pH over time.

  • Analytical Inconsistencies: The most definitive sign of degradation is the appearance of unexpected peaks in analytical runs (e.g., HPLC, GC-MS, NMR) corresponding to degradation products, or a decrease in the area of the parent compound's peak.

Q4: Which materials and container types are best for storage?

Given its corrosive nature, material compatibility is paramount.[6][8]

  • Recommended Containers: Use containers made of borosilicate glass (Pyrex®) or fluorinated polymers like PTFE (Teflon®) that are chemically inert. Ensure the container has a tight-fitting cap with an inert liner (e.g., PTFE-lined cap).

  • Atmosphere: For maximum stability and to protect against moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice. This displaces air and moisture from the container headspace.

  • Materials to Avoid: Do not store this compound in metal containers, particularly aluminum or copper alloys, as it is highly corrosive to them.[6] Avoid containers with rubber or paper liners that can be degraded by the acid.

Q5: How should I prepare and store solutions of this compound?

Aqueous solutions are susceptible to hydrolysis and should generally be prepared fresh for each experiment. If a stock solution must be stored, use a buffered system at a slightly acidic pH if compatible with your experimental design, as high pH (alkaline conditions) can accelerate dehydrochlorination.[7] For non-aqueous applications, use dry, anhydrous solvents. Store all solutions in tightly sealed, inert containers, protected from light, and refrigerated if possible to slow degradation kinetics.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Q: My solid this compound has become sticky and clumped. What is the cause and is it still usable?

Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[3][5] The absorbed water begins to dissolve the solid, creating a saturated solution on the crystal surfaces, leading to stickiness and clumping. This indicates that the primary degradation pathway, hydrolysis, has likely begun.

Usability: The material is partially degraded and its purity is compromised. Using it will introduce impurities and inaccuracies in stoichiometry. It is strongly recommended to perform a purity check before use (see protocol below) or to discard the reagent and use a fresh, properly stored lot.

Q: The pH of my aqueous stock solution is lower than expected and has drifted over time. Why?

Cause: This pH drop is a direct result of hydrolysis. As this compound reacts with water, one or both chlorine atoms are substituted by hydroxyl groups, releasing free chloride ions and protons (in the form of hydrochloric acid) into the solution. This increases the hydronium ion concentration and lowers the pH.

Solution: This indicates the solution is not stable and is actively degrading. For pH-sensitive experiments, solutions must be made fresh immediately before use. Do not use pH-drifted solutions, as both the concentration of the parent acid is lower than calculated and the presence of degradation products could interfere with your results.

Q: I am observing unexpected peaks in my HPLC/GC-MS analysis. What could they be?

Cause: These peaks are almost certainly degradation products. Depending on the conditions (presence of water, light, heat), you may be observing:

  • Hydrolysis Products: Monochloro-hydroxypropionic acids, dihydroxypropionic acid, and related compounds resulting from nucleophilic substitution.[1]

  • Photodegradation Products: Light exposure, especially UV, can cause dehalogenation and fragmentation.[9] While specific products for this molecule are not widely documented, photodegradation of similar compounds can yield smaller organic molecules and inorganic acids.[10]

  • Thermal Decomposition Products: High heat can cause decarboxylation or dehydrochlorination, potentially forming compounds like 2,3-dichloropropene.[11] Heating similar compounds is known to emit toxic HCl fumes.[7]

Action: Confirm the identity of the peaks using mass spectrometry if possible. The presence of these impurities indicates that the stock material or solution has degraded and should not be used for quantitative or sensitive applications. Review your storage and handling procedures to prevent future occurrences.

Data Presentation
Table 1: Summary of Storage Best Practices
ParameterRecommendationRationale & Scientific Basis
Temperature Store at controlled room temperature (20-25°C). Refrigerate (2-8°C) for long-term storage.Lower temperatures reduce the rate of all chemical degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon, Nitrogen).Prevents contact with atmospheric moisture, which causes hygroscopic clumping and initiates hydrolysis.[3][5]
Light Store in an amber glass bottle or in a dark cabinet. Avoid exposure to direct sunlight or UV sources.Halogenated organic acids are susceptible to photodegradation, which can cleave C-Cl bonds and degrade the molecule.[9]
Container Use borosilicate glass or PTFE containers with PTFE-lined, tightly sealed caps.Prevents chemical reaction with and corrosion of the container. Ensures an airtight seal to keep out moisture.[6]
Incompatibilities Segregate from bases, strong oxidizing agents, and reactive metals (e.g., aluminum, iron).As a carboxylic acid, it will react exothermically with bases. It can corrode metals and react with oxidizers.[6]
Mandatory Visualization
Diagram 1: Primary Degradation Pathway via Hydrolysis

The most common degradation pathway in the presence of water is nucleophilic substitution (SN2), where water acts as a nucleophile, attacking the carbon atoms bonded to the chlorine atoms. This results in the formation of hydrochloric acid and hydroxy-derivatives.

G cluster_0 Step 1: Primary Hydrolysis cluster_1 Step 2: Secondary Hydrolysis cluster_2 Key A This compound (C₃H₄Cl₂O₂) B 2-Chloro-3-hydroxypropionic Acid + HCl A->B + H₂O (-HCl) C 3-Chloro-2-hydroxypropionic Acid + HCl A->C + H₂O (-HCl) D Glyceric Acid (2,3-Dihydroxypropionic Acid) + HCl B->D + H₂O (-HCl) C->D + H₂O (-HCl) K1 Starting Material K2 Degradation Products

Caption: The hydrolysis pathway of this compound.

Experimental Protocols
Protocol 1: Purity Assessment via Acid-Base Titration

This protocol allows for the determination of the equivalent weight of your this compound sample, which can be compared to the theoretical value (142.97 g/mol ) to assess purity.[8] A significant deviation suggests the presence of non-acidic impurities or degradation.

Materials:

  • This compound sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized (DI) water

  • Ethanol (95%)

  • Analytical balance (readable to 0.1 mg)

  • 50 mL burette

  • 125 mL Erlenmeyer flasks (x3)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Analyte: Accurately weigh approximately 150-200 mg (0.1500 - 0.2000 g) of the this compound into a 125 mL Erlenmeyer flask. Record the exact mass.[12]

  • Dissolve the Analyte: Add approximately 25 mL of DI water and 10 mL of ethanol to the flask. The ethanol helps to dissolve the organic acid. Swirl gently or use a magnetic stirrer until the solid is fully dissolved.

  • Prepare for Titration: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.

  • Set up the Burette: Rinse the burette with a small amount of the standardized ~0.1 M NaOH solution, then fill it. Record the initial volume to two decimal places.

  • Perform the Titration: Slowly add the NaOH solution from the burette to the flask while continuously stirring.[13] As the endpoint approaches, the pink color that appears upon addition of a drop of NaOH will take longer to disappear.

  • Determine the Endpoint: The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds. Record the final volume of NaOH from the burette to two decimal places.

  • Repeat: Perform the titration in triplicate for accuracy.

Calculations:

  • Volume of NaOH used (V):

    • V (L) = (Final burette reading - Initial burette reading) / 1000

  • Moles of NaOH used (mol_NaOH):

    • mol_NaOH = Molarity of NaOH (mol/L) × V (L)

  • Moles of Acid (mol_acid):

    • Since the acid is monoprotic, at the equivalence point: mol_acid = mol_NaOH

  • Experimental Equivalent Weight (EW_exp):

    • EW_exp ( g/mol ) = Mass of acid sample (g) / mol_acid

  • Purity Assessment:

    • Compare EW_exp with the theoretical molecular weight (MW_theo = 142.97 g/mol ).

    • % Purity ≈ (MW_theo / EW_exp) × 100%

A calculated purity significantly below 97-98% indicates substantial degradation or impurities.

References
  • Ellis, D. A., & Mabury, S. A. (2003). Photodegradation of haloacetic acids in water. Environmental Science & Technology, 37(4), 632-638. [Link]

  • Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Water Research, 236, 119842. [Link]

  • Peng, C., & Chan, M. N. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4251–4263. [Link]

  • Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. ResearchGate. [Link]

  • Peng, C., & Chan, M. N. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Marsh, A., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids. Atmospheric Chemistry and Physics. [Link]

  • Peng, C., & Chan, M. N. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics Discussions. [Link]

  • Thames Restek. (n.d.). This compound. Thames Restek. [Link]

  • Occidental College. (n.d.). Carboxylic Acid Unknowns and Titration. Occidental College Chemistry Department. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Alias, Z., & Clark, T. (2016). Degradation of 3-chloropropionic acid (3CP) by Pseudomonas sp. B6P isolated from a rice paddy field. ResearchGate. [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. ResearchGate. [Link]

  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

  • Organic Chemistry. (n.d.). Alpha-halogenation of carboxylic acids. Organic-Chemistry.org. [Link]

  • Kaufman, D. D. (1966). Microbial degradation of 2,2-dichloropropionic acid in five soils. Canadian Journal of Microbiology, 12(5), 1041-1049. [Link]

  • NIST. (n.d.). Propanoic acid, 2,3-dichloro-. NIST Chemistry WebBook. [Link]

  • ChemBK. (n.d.). This compound. ChemBK. [Link]

  • National Center for Biotechnology Information. (n.d.). Dalapon. PubChem Compound Database. [Link]

  • Centers for Disease Control and Prevention. (2019). 2,2-Dichloropropionic acid. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Wikipedia. [Link]

  • Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Miracosta College. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloropropene. PubChem Compound Database. [Link]

  • Amanote Research. (n.d.). Photobiodegradation of Halogenated Aromatic Pollutants. Amanote Research. [Link]

  • Zhang, H., et al. (2021). Markedly Different Decomposition Temperature and Products of Biomass Pyrolysis at Low Temperature—Differentiation of Acids in Their Effects on Pretreatment. Molecules, 26(2), 408. [Link]

  • ResearchGate. (2019). Concerted SN2 mechanism for the hydrolysis of acid chlorides. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Derivatization of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,3-Dichloropropionic acid (2,3-DCPA). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical modification of 2,3-DCPA for chromatographic analysis, primarily Gas Chromatography (GC). As a halogenated carboxylic acid, 2,3-DCPA requires derivatization to enhance its volatility and improve its chromatographic behavior. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your derivatization reactions.

I. Understanding the Challenges in 2,3-DCPA Derivatization

The derivatization of this compound, while essential for analysis, presents a unique set of challenges due to its chemical structure. The presence of two chlorine atoms on the propionic acid backbone can influence the reactivity of the carboxyl group and introduce the potential for side reactions. Understanding these challenges is the first step toward effective troubleshooting.

A primary concern is the potential for incomplete derivatization, leading to poor peak shape and inaccurate quantification in GC analysis. Furthermore, the reaction conditions must be carefully controlled to prevent unwanted side reactions, such as dehalogenation or elimination, which can be promoted by certain reagents or high temperatures. The choice of derivatization method—be it esterification, silylation, or acylation—will depend on the analytical requirements, available instrumentation, and the nature of the sample matrix.

This guide will walk you through the most common issues encountered and provide scientifically-grounded solutions to overcome them.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the derivatization of this compound.

Common Problems & Solutions

Question 1: My GC chromatogram shows a small peak for the 2,3-DCPA derivative and a large, tailing peak for the underivatized acid. What's causing this?

Answer: This is a classic indication of an incomplete derivatization reaction. The polar carboxylic acid group of the unreacted 2,3-DCPA interacts strongly with the GC column's stationary phase, resulting in poor peak shape (tailing) and inconsistent retention times. The small derivative peak confirms that the reaction has not proceeded to completion.

Potential Causes & Solutions:

  • Presence of Water: Derivatization reagents, especially silylating agents like BSTFA and acid catalysts used in esterification (e.g., sulfuric acid), are highly sensitive to moisture. Water will preferentially react with the reagent, rendering it ineffective for derivatizing your analyte.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. If your sample is in an aqueous matrix, it must be thoroughly dried, for instance, by lyophilization or under a stream of dry nitrogen, before adding the derivatization reagent.[1][2]

  • Insufficient Reagent: The molar ratio of the derivatization reagent to 2,3-DCPA may be too low to drive the reaction to completion, especially in samples with high concentrations of the analyte.

    • Solution: Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogen is a good starting point for silylation.[1] For esterification, using the alcohol as the solvent ensures a large excess.

  • Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient for the complete conversion of 2,3-DCPA to its derivative.

    • Solution: Increase the reaction time or temperature. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is often effective.[2] For esterification, refluxing for 1-2 hours is a common practice.[3] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific sample and conditions.

  • Steric Hindrance: While less of a concern for a small molecule like 2,3-DCPA compared to larger molecules, the chlorine atoms may slightly hinder the approach of bulky derivatizing agents.

    • Solution: If using a bulky silylating agent, consider switching to a smaller one. For esterification, using a less hindered alcohol like methanol is generally effective. The use of a catalyst like pyridine can help overcome steric hindrance in silylation reactions, but caution is advised (see Question 3).[4]

Question 2: I'm observing multiple unexpected peaks in my chromatogram after derivatization. What could be the source of these impurities?

Answer: The presence of extraneous peaks can be attributed to several factors, including side reactions of the analyte, reagent-related impurities, or contamination from your sample preparation workflow.

Potential Causes & Solutions:

  • Reagent Artifacts: The derivatization reagent itself or its byproducts can sometimes be detected. For example, silylating reagents can produce volatile byproducts.

    • Solution: Always run a reagent blank (all components except the analyte) to identify peaks originating from the derivatization reagents.[1] Choose reagents that produce volatile and non-interfering byproducts. For instance, the byproducts of BSTFA are generally more volatile than those of other silylating agents.[1]

  • Side Reactions of 2,3-DCPA: Under certain conditions, 2,3-DCPA can undergo side reactions. For example, strong basic conditions or high temperatures could potentially lead to elimination reactions, forming unsaturated derivatives.

    • Solution: Optimize your reaction conditions to be as mild as possible while still achieving complete derivatization. Avoid excessively high temperatures and strongly basic conditions. If elimination is suspected, consider using a milder derivatization technique.

  • Sample Matrix Interferences: Components in your sample matrix may also react with the derivatization reagent, creating additional peaks.

    • Solution: Employ a thorough sample cleanup procedure before derivatization to remove interfering compounds. Solid-phase extraction (SPE) can be an effective technique for this purpose.

Question 3: My derivatization yield is consistently low, even after optimizing time and temperature. Are there any specific issues with halogenated carboxylic acids?

Answer: Yes, the presence of halogens, particularly on the carbon alpha to the carboxyl group, can introduce specific challenges.

Potential Causes & Solutions:

  • Dehalogenation with Certain Catalysts: The use of pyridine as a catalyst, which is common in some derivatization procedures, has been shown to cause rapid dechlorination or chlorine substitution of α-halogenated derivatives.[5]

    • Solution: Avoid using pyridine as a catalyst when derivatizing 2,3-DCPA, especially if you are observing unexpected byproducts. For HPLC derivatization using carbodiimides, a pyridine-free method has been successfully developed to prevent these side reactions.[5]

  • Instability of the Derivative: The resulting derivative may be unstable and prone to hydrolysis. Trimethylsilyl (TMS) derivatives, for example, are known to be sensitive to moisture and may degrade over time.

    • Solution: Analyze TMS derivatives as soon as possible after preparation. Store them in a tightly sealed vial in a freezer to minimize hydrolysis. If stability is a major concern, consider forming a more stable derivative, such as a methyl ester.

Troubleshooting Flowchart

Troubleshooting_Derivatization start Problem: Incomplete Derivatization or Extraneous Peaks q1 Is the derivatized peak small with a large, tailing underivatized peak? start->q1 q2 Are there multiple unexpected peaks? start->q2 q1->q2 No incomplete Incomplete Reaction q1->incomplete Yes side_reactions Side Reactions / Contamination q2->side_reactions Yes check_water Check for Moisture: - Use anhydrous solvents/reagents. - Dry glassware thoroughly. - Lyophilize aqueous samples. incomplete->check_water check_reagent Check Reagent Amount: - Increase molar excess of reagent. incomplete->check_reagent check_conditions Optimize Conditions: - Increase reaction time and/or temperature. - Perform a time-course study. incomplete->check_conditions run_blank Run Reagent Blank: - Identify peaks from the derivatizing agent and byproducts. side_reactions->run_blank check_catalyst Evaluate Catalyst: - Avoid pyridine with α-halogenated acids due to potential dechlorination. side_reactions->check_catalyst cleanup Improve Sample Cleanup: - Use SPE to remove matrix interferences. side_reactions->cleanup

Caption: A logical flowchart for troubleshooting common issues in 2,3-DCPA derivatization.

III. Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for this compound for GC analysis?

A: The "best" method depends on your specific needs.

  • Esterification (e.g., with acidic methanol) to form methyl 2,3-dichloropropionate is a robust and common method that produces a stable derivative. It is often used in established environmental analysis methods for haloacetic acids.[6]

  • Silylation (e.g., with BSTFA) is a versatile and rapid method that reacts with a wide range of polar compounds.[1] However, the resulting TMS derivatives can be moisture-sensitive.

Q2: Can I analyze this compound without derivatization?

A: While direct aqueous injection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is possible for some haloacetic acids, GC analysis of 2,3-DCPA generally requires derivatization.[7] Its polarity and low volatility make it unsuitable for direct GC analysis, which would result in poor peak shape and retention.

Q3: How do I store my this compound standard and derivatization reagents?

A: this compound should be stored in a cool, dry place away from incompatible materials. Derivatization reagents, particularly silylating agents, are highly sensitive to moisture and should be stored in a desiccator or under an inert atmosphere. Always refer to the manufacturer's safety data sheet (SDS) for specific storage instructions.

Q4: What are the expected properties of the methyl ester of this compound?

A: Methyl 2,3-dichloropropionate (CAS 3674-09-7) is a colorless to slightly yellow liquid with a boiling point of approximately 186°C at atmospheric pressure, though it is often distilled at a lower temperature under vacuum (e.g., 63°C at 13 hPa).[8] Its density is around 1.325 g/mL at 25°C.[8]

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the two most common derivatization techniques for 2,3-DCPA.

Protocol 1: Esterification with Acidic Methanol

This protocol is adapted from methods used for the analysis of haloacetic acids in water.[6]

Objective: To convert this compound to its methyl ester (methyl 2,3-dichloropropionate) for GC analysis.

Materials:

  • Sample containing 2,3-DCPA, extracted and dried

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium sulfate, anhydrous

  • Hexane or Methyl tert-butyl ether (MTBE), GC grade

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • To the dried sample extract, add 1-2 mL of anhydrous methanol.

  • Carefully add 0.2 mL of concentrated sulfuric acid.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 50°C for 2 hours in a heating block or water bath.

  • Allow the reaction mixture to cool to room temperature.

  • Add 4 mL of saturated sodium chloride solution.

  • Extract the methyl ester by adding 2 mL of hexane or MTBE and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Wash the organic extract with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Protocol 2: Silylation with BSTFA

This protocol provides a general guideline for the silylation of carboxylic acids.[1]

Objective: To convert this compound to its trimethylsilyl (TMS) ester for GC analysis.

Materials:

  • Dried sample containing 2,3-DCPA

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst

  • Anhydrous solvent (e.g., acetonitrile, pyridine-free)

  • Heating block

  • GC vials with PTFE-lined septa

Procedure:

  • Place 1-10 mg of the dried sample extract into a GC vial.

  • If the sample is not already in a solvent, add 100 µL of an anhydrous solvent like acetonitrile.

  • Add 100 µL of BSTFA (a significant molar excess). If steric hindrance is a concern, use BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly into the GC or diluted with an appropriate solvent if necessary.

Workflow for Derivatization and GC Analysis

Derivatization_Workflow start Start: Sample containing 2,3-DCPA extraction 1. Sample Extraction & Drying (e.g., LLE, SPE, N2 stream) start->extraction derivatization_choice 2. Choose Derivatization Method extraction->derivatization_choice esterification Esterification (e.g., Acidic Methanol) derivatization_choice->esterification Stable Derivative silylation Silylation (e.g., BSTFA) derivatization_choice->silylation Rapid Reaction reaction 3. Derivatization Reaction (Heat & Time) esterification->reaction silylation->reaction workup 4. Workup/Neutralization (for Esterification) reaction->workup If Esterification gc_analysis 5. GC Analysis reaction->gc_analysis If Silylation workup->gc_analysis

Caption: A typical workflow for the derivatization and analysis of 2,3-DCPA.

V. Data Summary

The following table summarizes key parameters for the common derivatization methods for this compound.

ParameterEsterification (Acidic Methanol)Silylation (BSTFA)
Reagent Methanol, H₂SO₄BSTFA ± 1% TMCS
Typical Temp. 50 - 65°C60 - 80°C
Typical Time 1 - 2 hours30 - 60 minutes
Derivative Methyl 2,3-dichloropropionate2,3-DCPA-TMS ester
Derivative Stability HighModerate (moisture-sensitive)
Advantages Robust, stable derivative, established methodRapid, versatile, volatile byproducts
Disadvantages Longer reaction time, requires workupMoisture sensitive, potential for reagent interference

VI. References

  • Manuals.plus. Methyl 2,3-dichloropropionate Synthesis: Safety Data Sheet. [Link]

  • Agunbiade, F. O., & Moodley, B. (2016). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. Journal of analytical methods in chemistry, 2016, 7354094. [Link]

  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water research, 35(6), 1599–1602. [Link]

  • University of Washington. Preparation of TMS Derivatives for GC/MS. [Link]

  • Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

  • Chárová, J., Kuda, O., & Kopecký, J. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical chemistry, 87(15), 7895–7902. [Link]

  • ALS Environmental. Analysis of Haloacetic Acids and Dalapon in Water. [Link]

  • Liu, W., Ma, S., Xie, Y., & Zhang, M. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1438, 77-85. [Link]

  • MACHEREY-NAGEL. Derivatization reagents for GC. [Link]

  • Thames Restek. Internal Standards and Surrogates: this compound. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]

  • Chemistry LibreTexts. 18.1: Prelude to Carboxylic Acids and Their Derivatives. (2021). [Link]

  • Royal Society of Chemistry. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. (2015). [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • U.S. Environmental Protection Agency. Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

  • Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 199, 114040. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11263, this compound. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2,3-Dichloropropionic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quantification of small organic molecules like 2,3-Dichloropropionic acid is a frequent necessity. Whether it's monitoring a chemical synthesis, quantifying a potential impurity in a drug substance, or analyzing environmental samples, a reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is often the technique of choice for such analyses due to its robustness, sensitivity, and wide applicability. However, an HPLC method is only as good as its validation. A thoroughly validated method ensures that the data generated is accurate, reproducible, and fit for its intended purpose.

This guide provides an in-depth, experience-driven approach to validating an HPLC method for the analysis of this compound. We will move beyond a simple checklist of validation parameters and delve into the scientific rationale behind each experimental choice. This document is structured to provide a logical workflow, from establishing a suitable analytical method to rigorously testing its performance characteristics in line with global regulatory standards.

The Analytical Challenge: this compound

This compound is a small, halogenated carboxylic acid. Its analysis by reversed-phase HPLC can be challenging due to its polar nature, which may lead to poor retention on traditional C18 columns, and its lack of a strong chromophore, which can limit sensitivity with UV detection. A common approach for analyzing such small organic acids is to use an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on a reversed-phase column. Detection is typically performed at low UV wavelengths (around 210 nm) where the carboxylic acid functional group exhibits some absorbance.

For the purpose of this guide, we will consider a proposed HPLC method for this compound and walk through its validation.

Proposed HPLC Method for this compound

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good starting point for the retention of moderately polar organic molecules. The 250 mm length offers sufficient theoretical plates for good peak resolution.
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v)The acidic mobile phase (pH ~2.1) suppresses the ionization of the carboxylic acid, enhancing retention. The low percentage of organic modifier is typical for retaining polar analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 210 nmCarboxylic acids generally have a UV absorbance maximum around 200-210 nm.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the potential for peak distortion.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances.

The Validation Journey: A Step-by-Step Guide

Method validation is a systematic process that demonstrates an analytical method is suitable for its intended purpose.[1][2] The core validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6][7][8]

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters MD Method Development (Column, Mobile Phase, etc.) OPT Method Optimization MD->OPT Initial Conditions SST System Suitability Testing (SST) OPT->SST Finalized Method Specificity Specificity SST->Specificity Pre-Validation Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

System Suitability

Why it's critical: Before embarking on a full validation, you must demonstrate that your chromatographic system is performing adequately on the day of analysis.[3][4][9] System suitability tests are a set of checks to ensure the system is fit for the intended analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Measures peak symmetry. An ideal peak is symmetrical (T=1).

    • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Measures the precision of the system.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Tailing Factor (T)≤ 2.0Ensures the peak is sufficiently symmetrical for accurate integration.
Theoretical Plates (N)> 2000Indicates adequate column efficiency for the separation.
%RSD of Peak Area≤ 2.0%Demonstrates the precision of the injector and detector. A more stringent limit of ≤ 1.0% is often achievable with modern HPLC systems.
%RSD of Retention Time≤ 1.0%Shows the stability of the pump and column conditions.
Specificity

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis (if applicable): If analyzing a formulated product, inject a solution of the formulation without the active ingredient to check for excipient interference.

  • Forced Degradation (for stability-indicating methods): Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the main peak is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte.

  • In forced degradation studies, the analyte peak should be well-resolved from all degradation product peaks (resolution > 2.0).

  • The analyte peak should pass peak purity analysis in the presence of its degradants.

Linearity and Range

Why it's critical: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response (peak area) over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][12]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels covering the expected range of the analysis. For an assay, this is typically 80% to 120% of the target concentration. For impurity analysis, the range would be from the reporting threshold to 120% of the specification limit.[13]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r), coefficient of determination (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r)≥ 0.999
Coefficient of Determination (r²)≥ 0.998
Y-interceptShould be close to zero and not statistically significant.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000
0.9995
Accuracy

Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.[10][11]

Experimental Protocol:

  • Prepare samples by spiking a known amount of this compound into a placebo or blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each replicate.

Percent Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.

Example Accuracy Data:

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)%RSD
80%8099.50.8
100%100100.20.5
120%12099.80.6
Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[10][11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: The overall %RSD for all measurements across the different conditions should be ≤ 2.0%.

Example Precision Data:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Sample 199.8100.5
Sample 2100.299.9
Sample 399.5100.8
Sample 4100.599.6
Sample 599.9100.2
Sample 6100.1100.0
Mean 100.0 100.2
%RSD 0.35 0.45
Overall %RSD \multicolumn{2}{c}{0.40 }
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

These are critical for the analysis of impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for impurities.

  • Precision at the LOQ should typically be ≤ 10% RSD.

Robustness

Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation.

  • Vary these parameters one at a time (or using a Design of Experiments approach) and assess the impact on system suitability and sample analysis.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% absolute for the minor component)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results of the analysis should not be significantly affected by the variations.

Diagram: Interrelationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ

Caption: The interconnected nature of key HPLC validation parameters.

Conclusion

The validation of an HPLC method is a rigorous but essential process that underpins the quality and reliability of analytical data. This guide has provided a comprehensive framework for validating a method for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the "why" behind each validation parameter and experimental protocol, researchers can confidently develop and implement robust HPLC methods that are truly fit for purpose. The ultimate goal of method validation is to build a self-validating system where consistent performance is not just an expectation but a documented certainty.

References

Comparative analysis of 2,3-Dichloropropionic acid and 2,2-Dichloropropionic acid (Dalapon)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for the Modern Laboratory: 2,3-Dichloropropionic Acid vs. 2,2-Dichloropropionic Acid (Dalapon)

In the landscape of halogenated carboxylic acids, structural isomers often exhibit remarkably divergent biological activities and application profiles. This guide provides an in-depth comparative analysis of two such isomers: this compound and its more widely known counterpart, 2,2-Dichloropropionic acid, commercially known as Dalapon. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering a detailed examination of their chemical properties, synthesis, mechanisms of action, and toxicological profiles, supported by experimental data and established protocols.

Introduction: A Tale of Two Isomers

2,2-Dichloropropionic acid (Dalapon) and this compound are organochlorine compounds sharing the same molecular formula, C₃H₄Cl₂O₂.[1] Despite this similarity, the placement of the chlorine atoms on the propionic acid backbone dictates their chemical reactivity and, consequently, their functional roles in industrial and biological systems. Dalapon, with two chlorine atoms on the alpha-carbon (C2), has a well-established history as a selective systemic herbicide.[2][3] In contrast, this compound, with chlorine atoms on the alpha and beta carbons (C2 and C3), is primarily utilized as a chemical intermediate and building block in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1] This guide will dissect the nuances that differentiate these two molecules, providing a comprehensive resource for informed application and research.

Chemical Structures and Physicochemical Properties

The seemingly minor shift in chlorine atom position profoundly impacts the physicochemical properties of these acids. Dalapon's geminal dichloro configuration at the C2 position influences its electronic distribution and steric hindrance differently than the vicinal arrangement in this compound.

Caption: Chemical structures of 2,2-Dichloropropionic acid (Dalapon) and this compound.

A summary of their key physicochemical properties is presented below for direct comparison.

Property2,2-Dichloropropionic Acid (Dalapon)This compound
IUPAC Name 2,2-Dichloropropanoic acid[4]2,3-Dichloropropanoic acid[5]
CAS Number 75-99-0[4]565-64-0[1]
Molecular Formula C₃H₄Cl₂O₂[4]C₃H₄Cl₂O₂[1]
Molecular Weight 142.96 g/mol [3]142.96 g/mol [1]
Appearance Colorless liquid or white powder[2][4]White to yellow crystalline powder[1]
Melting Point 20 °C (liquid near room temp)[3]48-52 °C[6]
Boiling Point 185-190 °C[2]210 °C[1]
Water Solubility 502,000 mg/L (Highly soluble)[2]Soluble[7]
pKa 1.84[8]2.85[9]

Synthesis Pathways: A Focus on Chlorination

The industrial production of both isomers typically involves the direct chlorination of propionic acid or its derivatives. The reaction conditions, however, are tailored to favor the formation of the desired product.

Dalapon (2,2-Dichloropropionic Acid) Synthesis: The synthesis of Dalapon is achieved through the chlorination of propionic acid at elevated temperatures, often in the presence of a catalyst like propionyl chloride or propionic anhydride.[10] The reaction proceeds stepwise, first forming 2-chloropropionic acid, followed by a second chlorination at the same carbon to yield the 2,2-dichloro product.[10] Temperatures for the dichlorination step are typically higher, in the range of 150-160°C.[10] The resulting acid is often converted to its more stable and commercially applicable sodium or magnesium salt via neutralization.[11][12]

This compound Synthesis: A classic method for preparing this compound also involves the halogenation of propionic acid derivatives.[1] This process uses chlorinating agents to introduce chlorine atoms at both the C2 and C3 positions.[1] Careful control of reaction temperature and stoichiometry is crucial to maximize the yield of the desired vicinal dichloro isomer and prevent over-chlorination or the formation of other isomers.[1]

Synthesis PropionicAcid Propionic Acid MonoChloro 2-Chloropropionic Acid PropionicAcid->MonoChloro Chlorination Catalyst1 Propionyl Chloride (Catalyst) Catalyst1->MonoChloro Chlorine1 Cl₂ Chlorine1->MonoChloro Temp1 110-120°C Dalapon 2,2-Dichloropropionic Acid (Dalapon) MonoChloro->Dalapon Chlorination Chlorine2 Cl₂ Chlorine2->Dalapon Temp2 150-160°C DalaponSalt Dalapon Sodium Salt Dalapon->DalaponSalt Neutralization NaOH NaOH NaOH->DalaponSalt PropionicDeriv Propionic Acid Derivative DCPA This compound PropionicDeriv->DCPA Halogenation Chlorine3 Chlorinating Agent (e.g., Cl₂) Chlorine3->DCPA Temp3 Controlled Temp.

Caption: Simplified synthesis pathways for Dalapon and this compound.

Mechanism of Action and Biological Activity

The distinct biological effects of these isomers are a direct consequence of their structural differences.

Dalapon: A Potent Herbicide Dalapon is a selective, systemic herbicide readily absorbed by both the roots and leaves of plants.[13][14] Its primary mode of action is the inhibition of lipid synthesis.[2][11][15] At a molecular level, it is also thought to interfere with the production of pantothenic acid (Vitamin B5), a crucial component of Coenzyme A, which is essential for fatty acid metabolism and energy production.[16] Higher concentrations of Dalapon act as a strong acid, denaturing proteins upon contact and causing corrosive damage to plant tissues, leading to necrosis.[4][13] Lower concentrations inhibit growth and induce chlorosis (yellowing) before eventual plant death.[13] It is particularly effective against annual and perennial grasses like Bermuda grass and Johnson grass.[13][17]

This compound: A Metabolic Inhibitor The herbicidal activity of this compound is also recognized, though it is less commercially exploited than Dalapon.[1][7] Its mechanism is believed to involve interference with the synthesis of essential amino acids.[1] By acting as a metabolic inhibitor, it disrupts cellular processes, leading to the inhibition of cell division and elongation, particularly in the meristematic tissues of plants.[1]

Feature2,2-Dichloropropionic Acid (Dalapon)This compound
Primary Mechanism Inhibition of lipid synthesis; protein precipitation[2][11][13]Interference with essential amino acid synthesis[1]
Mode of Action Systemic, absorbed by roots and leaves[13]Systemic, absorbed by roots[1]
Primary Target Annual and perennial grasses[17]Broad herbicidal activity studied[1]
Commercial Use Widely used agricultural herbicide[13]Primarily an industrial intermediate[1]

Applications: From Field to Laboratory

The distinct properties of these compounds have carved out separate niches for their application.

Dalapon is predominantly used as a selective herbicide in both agricultural and non-crop settings.[17][18]

  • Agriculture: Used to control grasses in crops like sugarcane, sugar beets, potatoes, and various fruits.[13][17]

  • Non-Crop: Applied on rights-of-way, drainage ditches, and industrial sites to manage unwanted grass growth.[18][19]

  • Aquatic Environments: Used to control reeds and sedges.[13]

This compound serves mainly as a versatile chemical intermediate.

  • Agrochemicals: Acts as a precursor in the synthesis of other, more complex herbicides.[1]

  • Pharmaceuticals: Used as a building block in the synthesis of bioactive molecules.[1]

  • Material Science: Employed as a precursor for creating ionic polymers used in nanocomposite electrolytes for dye-sensitized solar cells.[1]

  • Research: Studied for its effects on plant metabolism and as a model compound for enzyme inhibition studies.[1]

Toxicological Profile and Environmental Fate

A critical aspect of any chemical's utility is its safety profile and environmental impact.

Toxicity: The U.S. Environmental Protection Agency (EPA) classifies Dalapon as a Toxicity Class II agent, meaning it is moderately toxic.[13] Contact can be caustic to human skin, and damaging to the eyes and respiratory system.[13] Long-term exposure to high levels in drinking water has the potential to cause minor kidney changes.[18][20] this compound is also considered toxic, with hazards including being harmful if swallowed, toxic in contact with skin, and causing severe skin burns and eye damage.[5][9]

Toxicity Metric2,2-Dichloropropionic Acid (Dalapon)This compound
Acute Oral LD50 (rat) 7570 - 9330 mg/kg[2][17]Data not specified, but classified as toxic if swallowed[5]
Human Health Hazard Moderately toxic (Class II); skin/eye/respiratory irritant[13]Toxic in contact with skin; causes severe burns[5][9]
Aquatic Toxicity Practically nontoxic to fish (LC50 ~100 mg/L)[17]Data not specified
Avian Toxicity Practically nontoxic to birds (LC50 >5000 ppm)[17]Data not specified

Environmental Fate: Dalapon has a low to moderate persistence in soil, typically degrading within 2 to 8 weeks.[17] It does not readily adsorb to soil particles, giving it relatively high mobility and a potential for leaching.[13][17] However, it is efficiently degraded by soil microorganisms, and its movement is often limited to the top layer of soil.[13][17] In aquatic systems, degradation occurs via microorganisms, hydrolysis, and photolysis.[13][17] While Dalapon degrades faster in soil, it exhibits higher phytotoxicity compared to this compound.[1]

Experimental Protocols: Analytical Determination

Accurate quantification of these compounds in environmental and biological matrices is essential for regulatory monitoring and research. Gas chromatography (GC) and liquid chromatography (LC) are the primary analytical techniques employed.

Protocol: Determination of Dalapon in Water by GC-ECD

This protocol is based on established methods for analyzing Dalapon and other haloacetic acids in water samples.[16][21] The core principle involves extraction, derivatization to a more volatile ester, and detection using a highly sensitive electron capture detector (ECD).

1. Sample Preparation and Extraction:

  • Collect a 100 mL water sample.

  • If the sample contains residual chlorine, dechlorinate by adding ammonium chloride.[21]

  • Adjust the sample to an acidic pH.

  • Perform a liquid-liquid extraction using a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE).[16][22] Alternatively, use solid-phase extraction (SPE) with an anion exchange column.[21]

2. Derivatization (Esterification):

  • The carboxylic acid group of Dalapon is non-volatile. To make it suitable for GC analysis, it must be converted to an ester.

  • Evaporate the extraction solvent and add an acidic methanol solution (e.g., 10% H₂SO₄ in methanol).[16]

  • Heat the mixture (e.g., at 50°C for 2 hours) to form the Dalapon methyl ester.[16] This reaction increases the volatility of the analyte.[16]

3. GC-ECD Analysis:

  • After esterification, perform a final extraction of the methyl ester into a non-polar solvent like MTBE.[21]

  • Inject an aliquot of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD). The ECD is highly sensitive to halogenated compounds.

  • Quantify the Dalapon methyl ester peak against a calibration curve prepared from certified standards.

Workflow Start 100 mL Water Sample Step1 Adjust to Acidic pH Start->Step1 Step2 Liquid-Liquid or Solid-Phase Extraction Step1->Step2 Step3 Concentrate Extract Step2->Step3 Step4 Esterification (Acidic Methanol + Heat) Step3->Step4 Step5 Extract Methyl Ester into Solvent (e.g., MTBE) Step4->Step5 End Inject into GC-ECD Step5->End

Caption: General workflow for the determination of Dalapon in water samples via GC-ECD.

Note on Alternative Methods: Modern laboratories may also employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can offer higher selectivity and may not require the derivatization step, allowing for direct aqueous injection.[23]

Conclusion

While this compound and 2,2-Dichloropropionic acid (Dalapon) are structural isomers, their applications and biological impacts are markedly different. Dalapon is a well-characterized, moderately toxic herbicide with a specific mode of action targeting lipid synthesis in grasses. Its environmental behavior is defined by high mobility but rapid microbial degradation. Conversely, this compound is a valuable chemical intermediate, with its own herbicidal properties rooted in the disruption of amino acid synthesis. Understanding these distinctions is paramount for their safe handling, effective application, and the development of new chemical entities in both agriculture and pharmacology. This guide serves as a foundational resource, grounded in scientific literature, to aid researchers in navigating the complexities of these two important halogenated compounds.

References

A Comparative Guide to the Phytotoxicity of 2,3-Dichloropropionic Acid and Other Haloacetic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the phytotoxicity of 2,3-dichloropropionic acid, commonly known as Dalapon, against other significant haloacetic acids (HAAs), including trichloroacetic acid (TCA), dichloroacetic acid (DCA), and monochloroacetic acid (MCA). Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data to offer a clear perspective on the herbicidal efficacy and mechanisms of these compounds.

Introduction: A Tale of Two Herbicidal Classes

Haloacetic acids represent a class of chemicals that have long been scrutinized for their environmental presence and biological effects. While often discussed as disinfection byproducts in water treatment, several of these compounds, notably Dalapon and TCA, have a history of use as herbicides.[1][2][3] Understanding their comparative phytotoxicity is crucial for developing more effective and selective weed management strategies and for assessing their environmental impact.

This guide delves into the nuanced differences in their modes of action, their effectiveness across various plant species, and the standardized methods used to evaluate their phytotoxic potential. By presenting a side-by-side analysis supported by experimental evidence, we aim to provide a valuable resource for the scientific community.

Mechanisms of Phytotoxicity: Diverse Molecular Targets

The herbicidal activity of Dalapon and other haloacetic acids stems from their ability to disrupt essential physiological and biochemical processes in plants. However, their primary molecular targets and the cascade of events leading to plant death differ significantly.

This compound (Dalapon): A Disruptor of Lipid Synthesis

Dalapon is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[4][5][6] It is readily absorbed by both leaves and roots and translocated throughout the plant, accumulating in young, metabolically active tissues.[2]

The primary mode of action of Dalapon is the inhibition of lipid synthesis .[4][7] Specifically, it is thought to interfere with the biosynthesis of fatty acids, which are essential components of cell membranes and play a crucial role in energy storage. This disruption of lipid metabolism leads to a cascade of secondary effects, including the inhibition of growth, chlorosis (yellowing of leaves), and eventual necrosis and death of the plant.[5]

Caption: Mechanism of Dalapon Phytotoxicity.

Trichloroacetic Acid (TCA): A Protein Precipitant and Cuticle Disruptor

Trichloroacetic acid (TCA) is a potent herbicide that was once widely used for the control of perennial grasses.[1][8] Its phytotoxic action is generally considered to be non-selective.[9]

The primary mechanism of TCA's phytotoxicity is believed to be its action as a strong acid and protein precipitant .[10] Upon contact with plant tissues, it denatures proteins, leading to the disruption of cellular functions and membrane integrity. Furthermore, TCA has been shown to inhibit the biosynthesis of epicuticular waxes, which form a protective layer on the leaf surface.[11] This disruption of the cuticle increases the permeability of the leaves to water, leading to desiccation and enhanced susceptibility to other environmental stresses.

Sources

Comparative study of the environmental impact of dichloropropionic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Environmental Impact of Dichloropropionic Acid Isomers

Foreword

In the landscape of environmental science and chemical regulation, understanding the nuanced differences between chemical isomers is paramount. While structurally similar, isomers can exhibit vastly different behaviors in the ecosystem, leading to distinct risk profiles. This guide provides a comprehensive comparative analysis of the environmental impact of two key isomers of dichloropropionic acid: 2,2-dichloropropionic acid, widely known as the herbicide Dalapon, and its less-studied counterpart, 2,3-dichloropropionic acid.

Our objective is to move beyond a simple recitation of data. We will delve into the causal relationships between physicochemical properties and environmental fate, explore the toxicological implications for diverse ecosystems, and provide robust, field-tested experimental protocols for researchers to conduct their own assessments. This document is designed for scientists, researchers, and drug development professionals who require a deep, technical understanding of these compounds to inform research, risk assessment, and regulatory decisions.

Introduction: The Dichloropropionic Acid Isomers

Dichloropropionic acid (C₃H₄Cl₂O₂) is a halogenated carboxylic acid. The positioning of the two chlorine atoms on the three-carbon propionic acid backbone gives rise to several isomers. The most commercially significant of these has been 2,2-dichloropropionic acid (2,2-DPA), the active ingredient in the herbicide Dalapon.[1][2] Dalapon was historically used to control annual and perennial grasses in both agricultural and non-crop settings.[1][3] Its isomer, this compound (2,3-DPA), is not used as a herbicide and is primarily encountered as a chemical intermediate or research compound.[4][5] This disparity in application has led to a significant knowledge gap, with extensive environmental data available for 2,2-DPA and comparatively little for 2,3-DPA.

This guide will systematically compare these two isomers, leveraging the wealth of data on 2,2-DPA as a benchmark to contextualize the known properties of 2,3-DPA and highlight critical areas for future investigation.

Physicochemical Properties: The Foundation of Environmental Behavior

A compound's interaction with the environment is fundamentally governed by its physical and chemical properties. Properties such as water solubility, vapor pressure, and acidity dictate its mobility, persistence, and bioavailability.

The most critical difference influencing environmental fate is the melting point and physical state at room temperature; 2,2-DPA is a liquid below 46°F (approx. 8°C) while 2,3-DPA is a solid.[6][7] Both isomers are highly soluble in water, a key factor that predicts their potential for movement within soil and water systems.[8][9] The low pKa of 2,2-DPA (1.74) indicates it will exist almost exclusively as an anion in typical environmental pH ranges (pH 5-9), which significantly impacts its soil adsorption characteristics.[8]

Property2,2-Dichloropropionic Acid (Dalapon)This compoundSignificance for Environmental Impact
CAS Number 75-99-0[8]565-64-0[7]Unique identifier for tracking and regulation.
Molecular Weight 142.97 g/mol [8]142.97 g/mol [7]Identical, as they are isomers.
Physical State Colorless liquid or white/tan powder below 8°C[6][8]White-to-yellow crystalline powder[4][10]Affects handling, application, and initial environmental distribution.
Melting Point ~8°C (46°F)[6]48-52°C[7]Determines physical state under environmental conditions.
Boiling Point 190°C (374°F)[6]210°C[7]Influences volatility.
Water Solubility High (Soluble)[8][11]High (Soluble)[9]High solubility suggests a high potential for leaching into groundwater.
Vapor Pressure 0.19 mm Hg at 25°C[8]0.0783 mmHg at 25°C[7]Indicates moderate volatility, with 2,2-DPA being slightly more volatile.
pKa 1.74[8]Data not readily availableLow pKa means it exists as an anion in the environment, reducing soil binding and increasing mobility.

Environmental Fate and Transport: Where Do They Go?

The fate of a chemical in the environment—its persistence, degradation, and movement—determines its potential for exposure to non-target organisms.

Persistence and Degradation

2,2-Dichloropropionic Acid (Dalapon): Dalapon exhibits low to moderate persistence in soil, with a typical half-life of 2 to 8 weeks during a growing season.[1] Degradation is primarily driven by microbial activity.[1][2] A variety of soil microorganisms have been shown to utilize 2,2-DPA as a carbon source, breaking it down via dehalogenase enzymes that cleave the carbon-chlorine bonds.[12][13][14][15] This biological process is crucial, as in the absence of microbial action, Dalapon's persistence increases significantly.[16] Hydrolysis and photolysis (breakdown by water and light, respectively) also occur but are generally slower processes than microbial degradation under typical environmental conditions.[1][2]

This compound: Specific studies on the environmental persistence and degradation pathways of 2,3-DPA are scarce. However, based on its structure as a halogenated aliphatic acid, it is reasonable to hypothesize that it would also be susceptible to microbial degradation by dehalogenases.[17] The position of the chlorine atoms may affect the rate and specificity of enzymatic degradation. The α-chlorine (at the C2 position) in 2,3-DPA is adjacent to the carboxylic acid group, which could influence its susceptibility to certain dehalogenases compared to the gem-dichloro structure of 2,2-DPA. Without direct experimental data, its environmental half-life remains an open and critical question.

Mobility in Soil and Water

2,2-Dichloropropionic Acid (Dalapon): Due to its high water solubility and its anionic state in soil, Dalapon does not bind readily to soil particles (Koc values of 1-2).[1][8] This results in high mobility in most soil types, creating a potential for leaching into groundwater.[1][2] Despite this potential, Dalapon is not frequently found in groundwater, likely because its rate of microbial degradation in the upper soil layers is often faster than its rate of leaching.[2][16] In aquatic systems, it is broken down by the same combination of microbial action, hydrolysis, and photolysis.[1]

This compound: Given its high water solubility, 2,3-DPA is also expected to be highly mobile in soil. Its potential to leach into groundwater should be considered equivalent to or greater than that of 2,2-DPA, pending data on its relative degradation rate. If 2,3-DPA is more resistant to microbial breakdown, it could pose a greater risk of groundwater contamination.

Ecotoxicological Profile: A Comparative Risk Assessment

Ecotoxicity data reveals the potential harm a substance can cause to wildlife. The comparison is constrained by the limited data for 2,3-DPA, which is primarily classified based on its acute toxicity to humans.[5]

Organism Group2,2-Dichloropropionic Acid (Dalapon)This compoundKey Insights
Fish Practically nontoxic. LC50 values are generally >100 mg/L for various species.[1]No specific data available.Dalapon poses a low acute risk to fish populations.
Aquatic Invertebrates Toxicity varies widely. 48-hour EC50 for Daphnia pulex is 11 mg/L.[8] Can be as low as 1 mg/L for brown shrimp.[1]No specific data available.Certain invertebrate species are sensitive to Dalapon, making it a key area for risk assessment.
Birds Practically nontoxic. LC50 is >5000 ppm for mallards, pheasants, and quail.[1]No specific data available.Low direct risk to avian species from acute exposure.
Honeybees Moderately toxic.[18]No specific data available.Poses a potential risk to pollinators, requiring careful application management.
Human Health (Acute) Moderately toxic (Toxicity Class II).[1] Can cause irritation to skin, eyes, and respiratory system.[11]Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5]2,3-DPA appears to have a higher acute human toxicity/corrosivity profile than 2,2-DPA.

Experimental Protocols for Comparative Environmental Assessment

To address the data gaps for 2,3-DPA and to allow for direct comparison under controlled conditions, standardized experimental protocols are essential. The following sections detail workflows for assessing biodegradation and aquatic toxicity.

Protocol: Comparative Soil Biodegradation Study

This protocol outlines a laboratory experiment to compare the degradation half-life of 2,2-DPA and 2,3-DPA in soil.

Causality and Rationale:

  • Choice of Soil: A well-characterized agricultural loam is chosen as it represents a common environmental compartment for herbicides and contains a robust microbial community.

  • Sterile Control: Including a sterile (e.g., autoclaved) soil control is critical. By comparing degradation in sterile vs. non-sterile soil, we can definitively attribute disappearance to microbial activity rather than abiotic processes like hydrolysis.

  • Incubation Conditions: Temperature (25°C) and moisture (60% of water holding capacity) are maintained at optimal levels for microbial activity to assess the maximum potential biodegradation rate.

  • Analyte Extraction & Analysis: A robust extraction with a polar solvent followed by LC-MS/MS analysis provides the sensitivity and specificity needed to accurately quantify the parent compounds at low concentrations.

Step-by-Step Methodology:

  • Soil Preparation:

    • Collect fresh topsoil (0-15 cm) from a site with no recent pesticide application.

    • Sieve the soil (<2 mm) to remove stones and debris.

    • Determine the maximum water holding capacity (WHC) of the soil.

    • Prepare a sterile control by autoclaving a portion of the soil twice for 1 hour at 121°C, with a 24-hour interval.

  • Spiking and Incubation:

    • Weigh 100 g (dry weight equivalent) of both non-sterile and sterile soil into triplicate flasks for each isomer and each time point.

    • Prepare 1000 µg/mL stock solutions of 2,2-DPA and 2,3-DPA in deionized water.

    • Spike the soil samples to achieve a final concentration of 10 mg/kg. Add the spiking solution while mixing the soil thoroughly.

    • Adjust the final moisture content to 60% of WHC with deionized water.

    • Cover the flasks with perforated foil to allow gas exchange and incubate in the dark at 25°C.

  • Sampling and Extraction:

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample the triplicate flasks for each treatment.

    • Extract a 20 g subsample of soil with 50 mL of an appropriate extraction solvent (e.g., acidified ethyl acetate) by shaking for 2 hours.

    • Centrifuge the samples and collect the supernatant.

  • Analysis:

    • Filter the extracts through a 0.22 µm filter.

    • Analyze the concentration of the parent isomer using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of each isomer over time.

    • Calculate the degradation half-life (DT₅₀) for each isomer in both sterile and non-sterile soil using first-order kinetics.

Workflow Diagram: Soil Biodegradation Study

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collect Collect & Sieve Soil sterilize Autoclave Soil (Sterile Control) soil_collect->sterilize spike Spike Soil Samples (2,2-DPA & 2,3-DPA) soil_collect->spike sterilize->spike incubate Incubate at 25°C spike->incubate sampling Sample at Time Points incubate->sampling extract Solvent Extraction sampling->extract analyze LC-MS/MS Analysis extract->analyze calc Calculate DT₅₀ (Half-life) analyze->calc

Workflow for comparative soil biodegradation assessment.
Protocol: Acute Aquatic Toxicity Assay (Daphnia magna)

This protocol follows OECD Guideline 202 for assessing acute immobilization of Daphnia magna, a standard indicator species for freshwater toxicity.

Causality and Rationale:

  • Test Organism: Daphnia magna are chosen because they are sensitive to a wide range of toxicants, easy to culture, and have a short life cycle. Their immobilization is a clear and easily observable endpoint for acute toxicity.

  • Concentration Range: A geometric series of concentrations is used to ensure that a dose-response curve can be generated, allowing for the accurate calculation of the EC₅₀ (the concentration causing an effect in 50% of the population).

  • Controls: A negative control (no test substance) is essential to ensure the health of the test organisms and the validity of the experiment. Any significant immobilization in the control group invalidates the test.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a 1000 mg/L primary stock solution for both 2,2-DPA and 2,3-DPA in a suitable culture medium (e.g., M4 medium).

    • From the stock, prepare a geometric series of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12 mg/L).

    • Prepare a negative control containing only the culture medium.

  • Test Setup:

    • Use neonate daphnids (<24 hours old).

    • Add 10 mL of each test concentration (and the control) to four replicate glass test vessels.

    • Randomly allocate 5 daphnids to each test vessel, resulting in 20 daphnids per concentration.

  • Incubation and Observation:

    • Incubate the test vessels for 48 hours at 20 ± 1°C with a 16:8 hour light:dark cycle. Do not feed the daphnids during the test.

    • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • For each concentration, calculate the percentage of immobilized daphnids at 48 hours.

    • Use probit analysis or another appropriate statistical method to calculate the EC₅₀ value and its 95% confidence limits for each isomer.

Workflow Diagram: Daphnia magna Acute Toxicity Test

Daphnia_Toxicity_Workflow prep Prepare Test Solutions (Geometric Series + Control) setup Add Daphnids (<24h old) (5 per replicate, 4 replicates) prep->setup incubate Incubate for 48h at 20°C setup->incubate observe Count Immobilized Daphnids (at 24h and 48h) incubate->observe analyze Calculate 48h EC₅₀ (Probit Analysis) observe->analyze

Workflow for acute immobilization toxicity testing.

Synthesis and Conclusion

The available evidence paints a clear, albeit incomplete, picture. 2,2-dichloropropionic acid (Dalapon) is a highly mobile, non-persistent herbicide with a generally low toxicity to vertebrates but a moderate risk to certain aquatic invertebrates and honeybees.[1][3] Its primary environmental weakness is its potential to leach, which is largely mitigated by its rapid microbial degradation in soil.[1][2]

In contrast, This compound remains an enigma. While its physicochemical properties suggest a similar potential for high mobility in soil, the lack of data on its biodegradation rate is a critical knowledge gap. If it proves to be more persistent than Dalapon, its risk of contaminating groundwater would be substantially higher. Furthermore, preliminary toxicological data suggests it may be more corrosive and acutely toxic to humans than its 2,2-isomer.[5]

References

  • Extension Toxicology Network (EXTOXNET). (1996). Dalapon. Pesticide Information Profiles. Available at: [Link]

  • Hirsch, P., & Alexander, M. (1960). MICROBIAL DEGRADATION OF 2,2-DICHLOROPROPIONIC ACID IN FIVE SOILS. Canadian Journal of Microbiology, 6(3), 241-249. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6418, Dalapon. Available at: [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Dalapon. PPDB: Pesticide Properties DataBase. Available at: [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Dalapon-sodium. PPDB: Pesticide Properties DataBase. Available at: [Link]

  • ChemBK. 2,2-dichloropropanoic acid. Available at: [Link]

  • Muslem, M., et al. (2021). Isolation and identification of bacteria degrading 2,2-dichloropropionic acid in water sample. International Journal of Aquatic Biology, 9(3), 207-213. Available at: [Link]

  • Muslem, M., et al. (2021). Isolation and identification of bacteria degrading 2,2-dichloropropionic acid in water sample. SID.ir. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 2,2-DICHLOROPROPIONIC ACID. Chemical Sampling Information. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Huyop, F. Z., et al. (2014). Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). National Primary Drinking Water Regulations: Dalapon. EPA NESTP. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). Dalapon - Pesticide Fact Sheet. EPA NESTP. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid. Available at: [Link]

  • Aksoy, H. M., et al. (2020). A 2,2-dichloropropionic acid-degrading novel Pseudomonas fluorescence strain fatsa001: isolation, identification, and characterization. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11263, this compound. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Dichloropropenes. Available at: [Link]

  • Shaw, C., et al. (2009). The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product. Journal of Environmental Monitoring. Available at: [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 2,2-dichloro- (CAS 75-99-0). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6857373, 3,3-Dichloropropanoic acid. Available at: [Link]

  • Lo Presti, M., et al. (2011). A RAPID METHOD TO DETERMINE 1,3-DICHLOROPROPENE (1,3-D) BY GAS CHROMATOGRAPHY ION TRAP MASS SPECTROMETRY ON FRUITS AND VEGETABLES. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dichloropropane, all isomers. Available at: [Link]

  • Tradeindia. This compound C3h4cl2o2. Available at: [Link]

  • National Health and Medical Research Council (NHMRC). Australian Drinking Water Guidelines: 2,2-DPA. Available at: [Link]

  • Environmental Working Group (EWG). EWG Tap Water Database: Dalapon. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Dichloropropenes. Available at: [Link]

  • European Food Safety Authority (EFSA). (2018). Peer review of the pesticide risk assessment of the active substance dichlorprop-P and variant dichlorprop-P-2-ethylhexyl. EFSA Journal. Available at: [Link]

  • Japan International Cooperation Agency (JICA). III Analytical Methods. Available at: [Link]

  • Scite.ai. Peer review of the pesticide risk assessment of the active substance dichlorprop-P and variant dichlorprop-P-2-ethylhexyl. Available at: [Link]

  • Badea, S. L., et al. (2020). International Comparison, Risk Assessment, and Prioritisation of 26 Endocrine Disrupting Compounds in Three European River Catchments in the UK, Ireland, and Spain. MDPI. Available at: [Link]

  • Törnkvist, A. (2005). Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. DiVA portal. Available at: [Link]

  • Lee, E., et al. (2020). Alternative Risk Assessment for Dangerous Chemicals in South Korea Regulation: Comparing Three Modeling Programs. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Validation of 2,3-Dichloropropionic Acid (Dalapon) Detection in Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2,3-Dichloropropionic acid, commonly known as Dalapon, in various water matrices. Intended for researchers, scientists, and professionals in drug development and environmental monitoring, this document delves into the nuances of established and emerging techniques, offering insights grounded in scientific principles and practical application.

Introduction: The Significance of Dalapon Monitoring

Dalapon (2,2-Dichloropropionic acid) is a selective systemic herbicide historically used to control annual and perennial grasses in a variety of agricultural and non-crop settings.[1][2][3] Its primary mode of action involves interfering with the production of pantothenic acid, a vital component for plant growth.[1] Due to its high water solubility, Dalapon can readily leach into soil and contaminate ground and surface water sources, with runoff from treated areas being a major contributor to its presence in drinking water.[2][4][5]

The United States Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for Dalapon in drinking water at 0.2 parts per million (ppm) or 200 parts per billion (ppb).[4][6] Long-term exposure to Dalapon levels exceeding the MCL has been associated with minor kidney changes.[2][7] Consequently, robust and reliable analytical methods for the routine monitoring of Dalapon in water are crucial for ensuring public health and environmental safety.

This guide will compare the predominant analytical techniques for Dalapon detection, focusing on Gas Chromatography (GC) and Liquid Chromatography (LC) based methods. We will explore the underlying principles, experimental workflows, and performance characteristics of each approach to provide a clear framework for selecting the most appropriate method for your specific analytical needs.

Comparative Analysis of Analytical Methodologies

The determination of Dalapon in water samples primarily relies on chromatographic techniques. Due to its polar and acidic nature, direct analysis can be challenging, often necessitating sample preparation steps such as extraction and derivatization, particularly for GC-based methods.[8]

Gas Chromatography (GC) Based Methods

Gas chromatography, particularly when coupled with an Electron Capture Detector (GC-ECD), has been a cornerstone for Dalapon analysis for many years. This is the basis for several EPA-approved methods, including EPA Method 552.1 and 552.2.[9][10][11][12]

Core Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For non-volatile analytes like Dalapon, a crucial derivatization step is required to convert the carboxylic acid into a more volatile ester form.[1][13] This is most commonly achieved through esterification with acidic methanol to form the Dalapon methyl ester.[1][11] The ECD is highly sensitive to halogenated compounds, making it an ideal detector for the chlorinated Dalapon molecule.

Advantages of GC-ECD:

  • High Sensitivity and Selectivity: The ECD provides excellent sensitivity for halogenated compounds like Dalapon.[14]

  • Established Methodology: Decades of use and regulatory acceptance (e.g., EPA methods) provide a high degree of confidence and a wealth of supporting literature.[10][11]

  • Cost-Effective: GC-ECD systems are generally more affordable than mass spectrometry-based systems.

Limitations of GC-ECD:

  • Derivatization Required: The mandatory derivatization step adds complexity, time, and potential for error to the workflow.[1][8] Incomplete reactions can lead to inaccurate quantification.

  • Potential for Interferences: Co-eluting halogenated compounds can interfere with the analysis, potentially requiring confirmation on a dissimilar column.[9][12]

  • Matrix Effects: Complex water matrices can introduce interferences that may require extensive sample cleanup.[9]

Alternative GC Detectors: Mass Spectrometry (GC-MS)

The use of a mass spectrometer as a detector for GC offers enhanced selectivity and confirmatory analysis capabilities.[14][15]

Core Principle: GC-MS separates compounds chromatographically, and then the mass spectrometer fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Advantages of GC-MS over GC-ECD:

  • Increased Specificity: Provides structural information, leading to more confident analyte identification and reduced false positives.[15]

  • Cleaner Baselines: Often results in cleaner chromatograms with fewer interfering peaks compared to GC-ECD.[15]

  • Simultaneous Analysis: Capable of analyzing for a wider range of compounds in a single run.

Limitations of GC-MS:

  • Higher Cost: Instrumentation is generally more expensive than GC-ECD systems.

  • Still Requires Derivatization: The need for derivatization to ensure volatility remains a key consideration.[15]

Liquid Chromatography (LC) Based Methods

Advances in liquid chromatography, particularly with tandem mass spectrometry (LC-MS/MS), have led to the development of direct injection methods for Dalapon analysis, circumventing the need for derivatization.[8][16]

Core Principle: LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For polar compounds like Dalapon, reversed-phase chromatography is often employed.[16] Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection.

Advantages of LC-MS/MS:

  • Direct Analysis: Eliminates the time-consuming and error-prone derivatization step.[8][17]

  • High Throughput: The simplified sample preparation allows for faster sample turnaround times.[18]

  • Excellent Specificity and Sensitivity: LC-MS/MS offers superior selectivity and can achieve very low detection limits.[8][16]

  • Reduced Solvent Usage: Modern methods often utilize smaller sample volumes, making them more environmentally friendly.[16]

Limitations of LC-MS/MS:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.[19]

  • Higher Initial Investment: LC-MS/MS systems represent a significant capital expenditure.

  • Method Development Complexity: Optimizing LC-MS/MS methods can be more complex than for traditional GC methods.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for Dalapon detection in water.

FeatureGC-ECD (e.g., EPA Method 552.2)GC-MSLC-MS/MS (e.g., based on EPA Method 557)
Sample Preparation Liquid-liquid or solid-phase extraction, followed by mandatory derivatization.[11][20]Liquid-liquid or solid-phase extraction, followed by mandatory derivatization.[14][15]Often direct injection with minimal sample preparation (e.g., filtration, addition of internal standard).[16][17]
Principle of Detection Electron CaptureMass Spectrometry (Single Quadrupole or Ion Trap)Tandem Mass Spectrometry (Triple Quadrupole)
Limit of Detection (LOD) Typically in the low µg/L range.[1]Can achieve <1 µg/L.[15]Can achieve low µg/L to ng/L levels.[17][21]
Specificity Good for halogenated compounds, but susceptible to interferences.[12]High, provides structural confirmation.[15]Very high, excellent for complex matrices.[8]
Throughput Lower, due to extensive sample preparation.Moderate, sample preparation is the rate-limiting step.High, due to simplified or no sample preparation.[18]
Regulatory Acceptance Widely accepted, basis for EPA methods.[11][12]Accepted, often used for confirmation.[14]Increasingly accepted, basis for newer methods like EPA 557.[22]
Cost Relatively low.Moderate.High.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary analytical workflows discussed.

Protocol 1: Dalapon Analysis by GC-ECD following EPA Method 552.2

This protocol outlines a liquid-liquid extraction followed by derivatization.

1. Sample Preparation and Extraction: a. To a 40 mL water sample, add a surrogate standard. b. Adjust the sample pH to <0.5 with a strong acid (e.g., sulfuric acid). c. Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes to extract the Dalapon into the organic phase.[11] d. Allow the phases to separate and carefully collect the MTBE (upper) layer.

2. Derivatization: a. To the collected MTBE extract, add acidic methanol (e.g., 10% sulfuric acid in methanol).[1] b. Heat the mixture at 50°C for 1-2 hours to convert Dalapon to its methyl ester.[1] c. After cooling, neutralize the extract by back-extraction with a saturated sodium bicarbonate solution.[11]

3. GC-ECD Analysis: a. Inject 1-2 µL of the final MTBE extract into the GC-ECD system. b. GC Conditions (Example):

  • Column: Restek Rtx®-1701, 30 m x 0.25 mm x 0.25 µm or equivalent.[10]
  • Injector: Splitless mode at 200°C.[10]
  • Oven Program: Initial temperature of 50°C held for 10 minutes, then ramped to 280°C.[1]
  • Detector: ECD at 300°C.[1]
  • Carrier Gas: Nitrogen or Helium.[1]

4. Quantification: a. Create a calibration curve using procedural standards that have undergone the same extraction and derivatization process. b. Quantify the Dalapon concentration in the samples by comparing the peak area to the calibration curve.

Protocol 2: Dalapon Analysis by Direct Injection LC-MS/MS

This protocol is based on the principles of modern, high-throughput methods.

1. Sample Preparation: a. Collect the water sample and add a preservative such as ammonium chloride if residual chlorine is present.[17] b. For analysis, transfer an aliquot of the sample into an autosampler vial. c. Add an appropriate internal standard (e.g., a stable isotope-labeled version of Dalapon). d. If necessary, filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis: a. Inject a small volume (e.g., 5-100 µL) of the prepared sample into the LC-MS/MS system. b. LC Conditions (Example):

  • Column: A reversed-phase column suitable for polar compounds, such as a Luna Omega Polar C18.[19]
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid.
  • Flow Rate: 0.2-0.5 mL/min. c. MS/MS Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[21]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Dalapon (e.g., m/z 141 -> 97).[18]

3. Quantification: a. Generate a calibration curve by analyzing a series of standards of known concentrations. b. Quantify Dalapon in the samples based on the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

GC_ECD_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 40 mL Water Sample Acidify Adjust pH to <0.5 Sample->Acidify Add H2SO4 Extract Liquid-Liquid Extraction with MTBE Acidify->Extract Add MTBE Add_Reagent Add Acidic Methanol Extract->Add_Reagent Collect MTBE Layer Heat Heat at 50°C Add_Reagent->Heat Neutralize Neutralize with NaHCO3 Solution Heat->Neutralize Inject Inject into GC-ECD Neutralize->Inject Final Extract Quantify Quantification Inject->Quantify LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Add_IS Add Internal Standard Sample->Add_IS Filter Filter (if necessary) Add_IS->Filter Inject Direct Injection into LC-MS/MS Filter->Inject Prepared Sample Quantify Quantification Inject->Quantify

Caption: Workflow for Dalapon analysis by LC-MS/MS.

Conclusion and Recommendations

The choice of an analytical method for Dalapon detection in water samples depends on several factors, including regulatory requirements, required sensitivity, sample throughput needs, and available budget.

  • For laboratories focused on regulatory compliance with established EPA methods and where high throughput is not the primary concern, GC-ECD remains a robust and cost-effective choice. The methodology is well-documented and widely accepted.

  • When unambiguous confirmation of Dalapon is required, or when analyzing complex matrices with potential interferences, GC-MS offers a significant advantage in selectivity over GC-ECD.

  • For high-throughput laboratories requiring rapid turnaround times, high sensitivity, and specificity, LC-MS/MS is the superior methodology. The elimination of the derivatization step significantly streamlines the workflow, reduces potential sources of error, and increases sample throughput. While the initial investment is higher, the long-term benefits in efficiency and data quality can be substantial.

As analytical technology continues to evolve, methods based on direct injection LC-MS/MS are becoming the new standard for the analysis of polar, non-volatile contaminants like Dalapon in water. They offer a powerful combination of speed, sensitivity, and specificity that is unmatched by traditional GC-based approaches.

References

  • Journal of Food and Drug Analysis. (n.d.). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD. Retrieved from [Link]

  • Chromatography Online. (n.d.). Determination of Haloacetic Acids and Dalapon in Drinking Water by Solid-Phase Extraction and GC-ECD Detection. Retrieved from [Link]

  • Mount Laurel MUA. (2022). Dalapon (C3H4Cl2O2). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dalapon. Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • anCHem. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Retrieved from [Link]

  • ResearchGate. (2006). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. Retrieved from [Link]

  • Pure Water Products, LLC. (n.d.). Dalapon. Retrieved from [Link]

  • Regulations.gov. (n.d.). method 552.2 determination of haloacetic acids and dalapon in drinking. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consumer Factsheet on Dalapon. Retrieved from [Link]

  • PubMed. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Retrieved from [Link]

  • Ohio Watershed Network. (n.d.). Dalapon. Retrieved from [Link]

  • AquaOx Water Filters. (n.d.). Dalapon. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-OGWDW/TSC: 552.2: Haloacetic Acids and Dalapon in Water Using GCECD. Retrieved from [Link]

  • FMS-inc.com. (n.d.). Analysis of Halogenated Acetic Acids and Dalapon in Drinking Water Using EPA Method 552.1 with Semi. Retrieved from [Link]

  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. Retrieved from [Link]

  • ALS Environmental. (2021). Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique. Retrieved from [Link]

  • Phenomenex, Inc. (2020). LC-HRMS Analysis of Haloacetic Acids (HAAs) and Dalapon in Water. Retrieved from [Link]

  • Merck Index. (n.d.). Dalapon. Retrieved from [Link]

  • OSU Center for Health Sciences Research Profiles. (2023). Dalapon. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Dalapon | C3H4Cl2O2 | CID 6418. Retrieved from [Link]

  • ResearchGate. (n.d.). The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • Analyst (RSC Publishing). (1985). Determination of the herbicides frenock and dalapon in soil and river water by mass fragmentography. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • Request PDF. (n.d.). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Analysis of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Dichloropropionic Acid Analysis

2,3-Dichloropropionic acid (2,3-DPA) is a halogenated carboxylic acid. While its isomer, 2,2-dichloropropionic acid (commonly known as the herbicide Dalapon), is more widely studied and regulated, the accurate detection of all isomers is crucial for comprehensive environmental monitoring and toxicological assessment.[1][2] The structural similarity between these compounds means that analytical methods must be robust and specific. Given the potential for regulatory scrutiny and the need for reliable data in research and development, ensuring that analytical results are accurate, repeatable, and comparable across different laboratories is paramount.

This guide provides a framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of this compound. We will delve into the prevalent analytical methodologies, the design of a robust proficiency testing (PT) scheme, and the statistical evaluation of laboratory performance. While specific literature on ILCs for 2,3-DPA is limited, the principles are directly transferable from the extensive body of work on Dalapon and other haloacetic acids.[3][4][5] This guide leverages those established frameworks to provide a scientifically sound approach.

Pillar 1: A Comparative Analysis of Core Methodologies

The choice of analytical technique is the foundation of any successful analysis. For dichloropropionic acids, the primary approaches are Gas Chromatography (GC) and Liquid Chromatography (LC), each with distinct advantages and considerations.

Gas Chromatography (GC): The Classic, Robust Approach

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like 2,3-DPA necessitate a derivatization step to convert the analyte into a more volatile form suitable for GC analysis.

  • Causality of Derivatization: The most common approach is esterification, typically by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.[6] This reaction replaces the acidic proton of the carboxyl group with an alkyl group, creating a less polar and more volatile methyl ester that chromatographs effectively.[6][7]

  • Detection Systems:

    • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the dichloro-functionalized propionic acid ester.[6][8][9] This is the detector specified in many established regulatory methods like the EPA 552 series for Dalapon.[10][11]

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification and confirmation of the analyte's identity by analyzing its mass spectrum, thereby enhancing the trustworthiness of the results.[10]

Liquid Chromatography (LC): The Modern, Direct Approach

Modern liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), often circumvents the need for derivatization, offering a more direct and potentially faster workflow.

  • Eliminating Derivatization: By analyzing the compound in the liquid phase, the requirement for volatility is removed. This eliminates a time-consuming sample preparation step and avoids potential errors or analyte loss associated with the derivatization reaction.[3][12]

  • Methodology:

    • Ion Chromatography (IC): IC is specifically designed to separate ionic species and is a core component of regulatory methods like EPA Method 557.[3][4]

    • Reversed-Phase LC: This is also a viable option for separating these polar compounds.

  • Detection: Tandem mass spectrometry (LC-MS/MS) is the detector of choice, offering exceptional sensitivity and selectivity. It allows for direct aqueous injection in many cases, drastically simplifying sample preparation and making it a powerful tool for high-throughput laboratories.[4][12][13]

Method Performance Summary

The following table summarizes typical performance characteristics for the analysis of the structurally similar compound Dalapon (2,2-DPA), which provides a reasonable expectation for 2,3-DPA analysis.

ParameterGC-ECDGC-MSLC-MS/MS (Direct Injection)
Principle Separation of volatile methyl esterSeparation and mass-based identification of methyl esterDirect separation and mass-based identification of the acid
Derivatization Required Yes (Esterification)[6][7]Yes (Esterification)[10]No[3][12]
Typical MDL (Water) ~0.1 µg/L[7]5.8 µg/L (Method 8150)[1]0.01 - 0.6 µg/L[4]
Key Advantage High sensitivity to halogens, established methodologyHigh confidence in analyte identificationHigh throughput, minimal sample prep, high selectivity
Key Limitation Derivatization step can introduce variabilityDerivatization step, potentially lower sensitivity than ECDHigher capital cost for instrumentation, potential for matrix effects
Relevant EPA Method Method 552.2[11], Method 515[1]Method 552.2 (with MS detector)[10]Method 557[3][4]

Pillar 2: Designing a Self-Validating Inter-laboratory Comparison

An ILC or Proficiency Test (PT) is an exercise where multiple laboratories analyze identical, homogenous samples to evaluate their analytical performance against a reference value.[14] The design is critical for generating meaningful data.

Experimental Workflow for an ILC

The entire process, from conception to final reporting, must be meticulously planned to ensure its integrity.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Statistical Evaluation prep 1. Prepare Homogenous Test Material (Spiked Water Matrix) stab 2. Conduct Homogeneity & Stability Testing prep->stab dist 3. Distribute Blind Samples to Participating Labs stab->dist analysis 4. Labs Analyze Samples using Validated In-House Methods (GC or LC) dist->analysis qc 5. Labs Perform Internal QC (Blanks, Spikes, Duplicates) analysis->qc report 6. Labs Report Results & Method Details via Standardized Form qc->report assign 7. Determine Assigned Value (x_pt) (Robust Mean of Results) report->assign zscore 8. Calculate Performance Scores (Z-Scores) for Each Lab assign->zscore final_report 9. Issue Final Report with Anonymized Performance Data zscore->final_report

Caption: Workflow of a typical inter-laboratory comparison study.

Statistical Evaluation: The Z-Score

The cornerstone of modern proficiency testing is the Z-score, a normalized measure of a laboratory's performance.[15][16] It provides an objective assessment by comparing a lab's result to the consensus value from all participants.

The Z-score is calculated as: z = (x - x_pt) / σ_pt

Where:

  • x is the result reported by the laboratory.

  • x_pt is the assigned value, or the best estimate of the true concentration. This is often the robust mean of all participant results after the removal of statistical outliers.[17]

  • σ_pt is the standard deviation for proficiency assessment, which reflects the expected distribution of results.

Performance is typically interpreted as follows:

  • |z| ≤ 2.0 : Satisfactory performance.

  • 2.0 < |z| < 3.0 : Questionable performance (Warning signal).

  • |z| ≥ 3.0 : Unsatisfactory performance (Action signal).[15][17]

Hypothetical ILC Data

The table below presents a hypothetical dataset from an ILC for 2,3-DPA in drinking water, demonstrating the application of Z-score calculations.

Assigned Value (x_pt): 4.50 µg/L Proficiency SD (σ_pt): 0.45 µg/L

Laboratory IDMethod UsedReported Value (µg/L)Z-ScorePerformance
Lab-001LC-MS/MS4.650.33Satisfactory
Lab-002GC-ECD4.25-0.56Satisfactory
Lab-003LC-MS/MS5.101.33Satisfactory
Lab-004GC-MS3.90-1.33Satisfactory
Lab-005GC-ECD5.502.22Questionable
Lab-006LC-MS/MS4.45-0.11Satisfactory
Lab-007GC-ECD3.10-3.11Unsatisfactory
Lab-008LC-MS/MS4.700.44Satisfactory

Pillar 3: Trustworthy Protocols and Method Selection

A self-validating system requires detailed and transparent protocols. Below are representative methodologies for GC-ECD and LC-MS/MS analysis.

Protocol 1: GC-ECD Analysis via Liquid-Liquid Extraction and Esterification

This protocol is based on the principles outlined in EPA Method 552.2 for related compounds.[10][11]

1. Sample Preparation & Extraction

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.
  • Add a surrogate standard (e.g., 2,3-dibromopropionic acid) to assess extraction efficiency.
  • Adjust the sample pH to < 2 with concentrated sulfuric acid. This protonates the analyte, making it less water-soluble.
  • Add 30 g of sodium chloride to saturate the aqueous phase, further driving the analyte into the organic phase (salting out).
  • Add 50 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.
  • Allow the layers to separate and drain the lower aqueous layer.
  • Pass the organic (MTBE) layer through a funnel containing anhydrous sodium sulfate to remove residual water. Collect the dried extract.

2. Derivatization (Esterification)

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
  • Add 4 mL of 10% sulfuric acid in methanol.[6]
  • Cap the vial and heat at 50°C for 2 hours to form the methyl ester.
  • Cool the sample to room temperature. Add 5 mL of saturated sodium bicarbonate solution to neutralize the acid.
  • Extract the methyl ester into a small volume (e.g., 2 mL) of hexane for GC analysis.

3. GC-ECD Analysis

  • Inject 1 µL of the final hexane extract into the GC-ECD system.
  • Column: Rtx-CLPesticides (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]
  • Temperatures: Inlet 220°C, Detector 300°C.
  • Oven Program: 40°C (hold 2 min), ramp to 180°C at 10°C/min.
  • Quantify using a multi-point calibration curve prepared from derivatized standards.

Protocol 2: Direct Aqueous Injection using LC-MS/MS

This protocol is adapted from the principles of EPA Method 557.[3][4]

1. Sample Preparation

  • Transfer 1 mL of the water sample into an autosampler vial.
  • Add an isotopically labeled internal standard (e.g., this compound-¹³C₃).
  • Fortify with any necessary mobile phase modifiers as required by the specific method. The sample is now ready for analysis.

2. LC-MS/MS Analysis

  • Inject 10 µL of the prepared sample.
  • LC Column: A suitable anion exchange or reversed-phase column designed for polar analytes.
  • Mobile Phase: Gradient elution using a combination of buffered water and an organic solvent like acetonitrile or methanol.
  • MS Detector: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
  • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for 2,3-DPA (one for quantification, one for confirmation) and for the internal standard.
  • Quantify using a multi-point calibration curve prepared in reagent water.

Decision Framework for Method Selection

Choosing the right analytical approach depends on laboratory-specific factors.

Method_Selection node_result node_result node_alt node_alt start High-Throughput Required? ms_avail LC-MS/MS Available? start->ms_avail Yes deriv_ok Derivatization Acceptable? start->deriv_ok No ms_avail->deriv_ok No lcmsms LC-MS/MS (Direct Injection) ms_avail->lcmsms Yes ecd_avail GC-ECD/MS Available? deriv_ok->ecd_avail Yes outsource Consider Outsourcing deriv_ok->outsource No gc_ecd GC-ECD (Derivatization) ecd_avail->gc_ecd Yes (ECD) gc_ms GC-MS (Derivatization) ecd_avail->gc_ms Yes (MS) ecd_avail->outsource No

Caption: Decision tree for selecting an analytical method.

Conclusion

The successful analysis of this compound demands robust, validated methods and a commitment to ongoing quality assurance. Inter-laboratory comparisons are not merely a regulatory hurdle but a vital scientific tool that fosters confidence in analytical data across the scientific community. By understanding the nuances of the available analytical techniques—from classic GC-ECD to modern LC-MS/MS—and embracing the statistical rigor of proficiency testing, laboratories can demonstrate their technical competence and contribute to the generation of reliable, high-quality data. This guide serves as a foundational document for researchers, scientists, and drug development professionals aiming to establish or participate in such a crucial quality assurance program.

References

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The quantification of 2,3-Dichloropropionic acid, commonly known as Dalapon, is a critical task in environmental monitoring and food safety analysis. As a herbicide and a potential disinfection by-product (DBP) in chlorinated water, its presence is closely regulated.[1][2] For researchers and analytical laboratories, selecting a method that offers both high accuracy and precision is paramount for generating reliable and defensible data. This guide provides an in-depth comparison of the principal analytical methodologies, grounded in established protocols and performance data, to assist scientists in making informed decisions for their specific applications.

Understanding the Analyte: The Challenge of Dalapon

Dalapon is a strong organic acid, making it polar and non-volatile. This chemical nature dictates the analytical approach. Direct analysis by Gas Chromatography (GC), a technique that requires analytes to be volatile, is not feasible. Therefore, two distinct strategies have emerged as industry standards:

  • Gas Chromatography (GC) coupled with a mandatory chemical derivatization step.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which analyzes the compound directly in the liquid phase.

This guide will dissect these two workflows, evaluating them on performance, throughput, and the technical nuances that influence data quality.

Method 1: The Established Workhorse - Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography, particularly when paired with a highly sensitive Electron Capture Detector (ECD), has been the cornerstone of Dalapon analysis for decades, forming the basis of several U.S. Environmental Protection Agency (EPA) methods like 552.1, 552.2, and 552.3.[3][4][5] The ECD is exceptionally responsive to halogenated compounds, making it ideal for detecting chlorinated molecules like Dalapon.[4]

The Principle of Causality: Why Derivatization is Essential

The core of the GC method lies in overcoming Dalapon's inherent non-volatility. To prepare it for GC analysis, the carboxylic acid functional group is converted into a less polar, more volatile methyl ester.[6] This is typically achieved by reaction with acidic methanol after the analyte has been extracted from its aqueous matrix.[3][7] This derivatization step is not merely procedural; it is a chemical necessity that enables the analyte to traverse the GC column for separation and subsequent detection.

Experimental Workflow for GC-Based Analysis

The multi-step process, while robust, requires meticulous execution to ensure accuracy and precision. The general workflow is visualized below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aqueous Sample (e.g., 100 mL water) pH_Adjust 2. pH Adjustment (to <0.5 or ~5) Sample->pH_Adjust Extraction 3. Extraction (SPE or LLE with MTBE) pH_Adjust->Extraction Isolates acidic analytes Derivatization 4. Derivatization (Acidic Methanol, Heat) Extraction->Derivatization Increases volatility Analysis 5. GC-ECD/MS Injection Derivatization->Analysis Creates methyl ester Quantification 6. Data Quantification Analysis->Quantification

Caption: General workflow for the quantification of Dalapon using Gas Chromatography.

Protocol: EPA Method 552.2 (Micro Liquid-Liquid Extraction)

This protocol is a condensed representation of the steps outlined in official regulatory methods.[7]

  • Sample Preparation: Collect 40 mL of water sample. Adjust the pH to <0.5 using a strong acid.

  • Internal Standard/Surrogate Spiking: Add appropriate internal standards and surrogates to the sample to monitor extraction efficiency and instrument performance.

  • Extraction: Add 4 mL of methyl-tert-butyl-ether (MTBE) to the sample vial. Shake vigorously to partition the Dalapon from the aqueous phase into the organic MTBE layer.

  • Derivatization: Carefully transfer the MTBE extract to a new vial. Add acidic methanol and heat the sample (e.g., at 50°C for 1-2 hours) to convert Dalapon to its methyl ester.

  • Neutralization & Cleanup: After cooling, add a sodium sulfate solution to neutralize excess acid and remove residual water.

  • Analysis: Inject an aliquot of the final MTBE extract into a GC system equipped with an ECD or a Mass Spectrometer.[8]

Performance Characteristics of GC-Based Methods

The primary strengths of GC-based methods are their established history and high sensitivity. However, performance can be influenced by the multi-step sample preparation process.

ParameterGC-ECD (EPA 552.1)[9]GC-MS[6]
Limit of Detection (LOD) ~0.02 µg/L< 1 µg/L
Accuracy (Recovery) 90-110% (in fortified reagent water)73-165%
Precision (%RSD) < 10% (in fortified reagent water)Not explicitly stated

Expert Insights: The main drawback of GC methods is the derivatization step. It is time-consuming, introduces additional reagents and potential sources of error, and can suffer from incomplete reactions, all of which can negatively impact precision and accuracy.[10][11] However, for laboratories already equipped with GC-ECD systems, these methods remain a cost-effective and highly sensitive option. The use of GC-MS provides greater certainty in analyte identification compared to GC-ECD, offering cleaner baselines with fewer interfering peaks.[6]

Method 2: The Modern Approach - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The advent of LC-MS/MS has revolutionized the analysis of polar compounds like Dalapon. By operating entirely in the liquid phase, this technique bypasses the need for derivatization, offering a more direct and often faster path to quantification.[1][12] Regulatory bodies have recognized its advantages, leading to the development of methods like EPA 557.[13]

The Principle of Causality: The Power of Direct Injection

LC is designed to separate compounds based on their interactions with a stationary phase in a liquid mobile phase. Since Dalapon is already a polar, water-soluble acid, it is perfectly suited for direct analysis without chemical modification.[14] The sample is injected directly into the LC system, where Dalapon is separated from matrix components before being detected with high specificity and sensitivity by a tandem mass spectrometer (MS/MS). This direct analysis approach eliminates the potential errors and analyte loss associated with extraction and derivatization.[1]

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS is significantly streamlined, enhancing sample throughput and reducing manual labor.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Aqueous Sample (Water) Prep 2. Minimal Prep (Preservative/IS Addition) Sample->Prep Analysis 3. Direct Injection LC-MS/MS Prep->Analysis No derivatization required Quantification 4. Data Quantification Analysis->Quantification

Caption: Streamlined workflow for Dalapon quantification using direct injection LC-MS/MS.

Protocol: EPA Method 557 (Direct Injection IC-MS/MS)

This protocol is based on the principles of direct injection methods for Dalapon.[13][15]

  • Sample Preparation: Collect the aqueous sample in a vial containing a preservative like ammonium chloride to quench any residual disinfectants.[16]

  • Internal Standard Spiking: Add isotopically labeled internal standards directly to the sample vial to correct for matrix effects and instrument variability.

  • Analysis: Inject the sample directly into an Ion Chromatography (IC) or Reverse Phase Liquid Chromatography (RPLC) system coupled to a tandem mass spectrometer. The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

  • Quantification: Generate a calibration curve using standards prepared in a similar matrix and quantify the analyte based on the response ratio to the internal standard.

Performance Characteristics of LC-MS/MS Methods

LC-MS/MS methods generally exhibit excellent accuracy and precision due to the simplified sample preparation and the high selectivity of the detector.

ParameterIC-MS/MS[10]LC-HRMS[17]
Limit of Quantification (LOQ) Low µg/L range< 1 µg/L to 6 µg/L
Accuracy (Recovery) 77.5 - 124.6% (in spiked water)91 - 120% (Trueness)
Precision (%RSD) Most values ≤ 5%< 17%

Expert Insights: The primary advantage of LC-MS/MS is the elimination of the derivatization step, which dramatically increases sample throughput and reduces the risk of analytical error.[1][12] The technique is highly specific, minimizing interferences from complex sample matrices. The main considerations are the higher initial capital investment for the instrumentation and the potential for ion suppression from matrix components, which can affect accuracy if not properly addressed through the use of internal standards and appropriate chromatographic separation.[2][14]

Head-to-Head Comparison: Choosing the Right Method

The choice between GC and LC-MS/MS methodologies depends on a laboratory's specific needs, including sample load, required turnaround time, existing equipment, and budget.

FeatureGas Chromatography (GC)Liquid Chromatography-Tandem MS (LC-MS/MS)
Derivatization Required Yes (Mandatory)No
Sample Preparation Multi-step, labor-intensive (Extraction, Derivatization)Minimal (Direct Injection)
Analysis Time per Sample Longer (due to extensive prep)Shorter (high throughput)
Selectivity Good (GC-MS) to Moderate (GC-ECD)Excellent (MS/MS detection)
Susceptibility to Error Higher (multiple manual steps)Lower (fewer steps, automation-friendly)
Established Methods Very well-established (e.g., EPA 552 series)Modern standard (e.g., EPA 557)
Instrument Cost Lower (GC-ECD) to Moderate (GC-MS)High

Conclusion

Both Gas Chromatography and Liquid Chromatography-Tandem Mass Spectrometry offer accurate and precise methods for the quantification of this compound.

  • Gas Chromatography remains a viable, sensitive, and well-documented technique. Its main limitation is the cumbersome and error-prone derivatization step. It is best suited for laboratories with existing GC infrastructure that are not primarily focused on high-throughput analysis.

  • LC-MS/MS represents the modern, superior approach for this application. By enabling direct aqueous injection, it eliminates the need for derivatization, resulting in a faster, more robust, and highly selective method.[1][12] For laboratories requiring high throughput, rapid turnaround, and the highest level of data confidence, LC-MS/MS is the clear and authoritative choice.

Ultimately, the validation of any chosen method within the specific matrices of interest is a critical step that underpins the trustworthiness of the final quantitative data.[18]

References

  • National Environmental Methods Index. (n.d.). EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD. Retrieved from [Link]

  • anCHem. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. Retrieved from [Link]

  • ALS Environmental. (2021, March 3). Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-HRMS Analysis of Haloacetic Acids (HAAs) and Dalapon in Water. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). Retrieved from [Link]

  • ALS Environmental. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water. Retrieved from [Link]

  • FMS, Inc. (n.d.). Analysis of Halogenated Acetic Acids and Dalapon in Drinking Water Using EPA Method 552.1 with Semi-Automated Solid Phase Extraction (EZSpe®). Retrieved from [Link]

  • Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1602. Retrieved from [Link]

  • Restek. (n.d.). Determination of Haloacetic Acids and Dalapon in Drinking Water by SPE and GC/ECD*. Retrieved from [Link]

  • Postigo, C., Emiliano, P., & Valero, F. (2020). High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies. Analytical Methods, 12(22), 2865-2874. Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • ALS Environmental. (n.d.). Haloacetic Acids and Dalapon - METHOD STATEMENT. Retrieved from [Link]

  • Chromatography Online. (2011). Determination of Haloacetic Acids and Dalapon in Drinking Water by Solid-Phase Extraction and GC-ECD Detection. Retrieved from [Link]

  • Colome, L. M., et al. (2017). Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain. Journal of Applied Pharmaceutical Science, 7(7), 183-188. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water. Retrieved from [Link]

  • Marquardt, R. P., & Luce, E. N. (1959). Determination of 2,2-Dichloropropionic Acid, 2-Chloropropionic Acid, and 2,2,3-Trichloropropionic Acid in Chlorinated Propionic Acid by Use of Mercuric Salts. Analytical Chemistry, 31(3), 418-421. Retrieved from [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4). Retrieved from [Link]

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  • Hakkarainen, M., et al. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 6(19), 7857-7863. Retrieved from [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Planta Medica, 78(12), 1337-1347. Retrieved from [Link]

  • Wong, Y. C., et al. (2001). Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection. Journal of Chromatography A, 928(1), 105-112. Retrieved from [Link]

  • Fusco, M., et al. (2023). Improved Method for the Detection of Highly Polar Pesticides and Their Main Metabolites in Foods of Animal Origin: Method Validation and Application to Monitoring Programme. Foods, 12(2), 295. Retrieved from [Link]

  • Alshishani, A., et al. (2023). Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine. Journal of the Chilean Chemical Society, 68(2), 5842-5847. Retrieved from [Link]

  • Kumar, A., et al. (2023). DEVELOPMENT AND VALIDATION OF RP-HPLC-PDA METHOD FOR IDENTIFICATION AND QUANTIFICATION OF MAJOR ACTIVE CONSTITUENT IN CYNODON DA. International Journal of Pharmaceutical Sciences and Research, 14(1), 1000-1007. Retrieved from [Link]

  • U.S. EPA. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

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A Comparative Guide to the Mode of Action of 2,3-Dichloropropionic Acid and Other Major Herbicide Classes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionic acid, commonly known as Dalapon, is a selective, systemic organochlorine herbicide historically used to control annual and perennial grasses.[1][2][3] First registered in 1969, it is absorbed through both leaves and roots and translocates throughout the plant, accumulating in meristematic tissues.[1][3][4] While its use has declined, understanding its unique biochemical mechanism provides a valuable reference point for evaluating and developing new herbicidal compounds.

This guide offers an in-depth comparison of Dalapon's mode of action with four other major herbicide classes that target distinct physiological pathways. We will explore the specific molecular targets, the resulting biochemical consequences, and the experimental methodologies required to validate these mechanisms, providing a robust framework for herbicide research and development.

The Molecular Mechanism of this compound (Dalapon)

Dalapon's primary mode of action is the inhibition of pantothenate synthetase.[5] This enzyme is critical in the biosynthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A (CoA). Research has demonstrated that Dalapon acts as a competitive inhibitor, competing with the natural substrate, pantoate, for the enzyme's active site.[5]

The inhibition of this pathway leads to a cascade of downstream effects:

  • Disruption of Lipid Synthesis: CoA is essential for the synthesis and metabolism of fatty acids. By depleting the pantothenate pool, Dalapon indirectly inhibits lipid production, which is crucial for cell membrane integrity and energy storage.[1][6]

  • Altered Protein and Enzyme Synthesis: CoA plays a central role in the Krebs cycle and overall cellular respiration, which provides the energy and precursors for amino acid and protein synthesis.

  • Reduced Wax Formation: The protective waxy cuticle on leaf surfaces is compromised, leading to increased desiccation and susceptibility to other stresses.[4]

This multi-faceted disruption of core metabolic processes ultimately leads to growth inhibition, chlorosis, necrosis, and death of susceptible grass species.[7]

Comparative Analysis of Herbicide Modes of Action

To contextualize Dalapon's mechanism, we will compare it to four other herbicide classes, each with a distinct molecular target. These classes were chosen for their widespread use and well-characterized modes of action, providing a clear contrast to Dalapon.

Herbicide ClassExample(s)HRAC/WSSA GroupPrimary Target SiteBiochemical Pathway DisruptedPrimary Selectivity
Chlorinated Aliphatic Acids Dalapon Group 28 (Legacy)Pantothenate SynthetaseCoenzyme A & Lipid BiosynthesisGrasses (Poaceae)
Amino Acid Derivatives GlyphosateGroup 9EPSP Synthase[8][9][10]Aromatic Amino Acid Biosynthesis[11][12]Non-selective[13]
Synthetic Auxins 2,4-DGroup 4Auxin Receptors (e.g., TIR1/AFB)Plant Growth Regulation (Hormonal)[14]Broadleaf Weeds[15][16][17]
Triazines AtrazineGroup 5D1 protein in Photosystem II[18]Photosynthesis (Electron Transport)[19][20][21]Broadleaf Weeds in Grass Crops
Sulfonylureas / Imidazolinones Chlorsulfuron, ImazethapyrGroup 2Acetolactate Synthase (ALS)[9][22][23]Branched-Chain Amino Acid Biosynthesis[9][22][24]Broad-spectrum (varies by compound)
Glyphosate: Inhibitor of Aromatic Amino Acid Synthesis

Glyphosate's mechanism is fundamentally different from Dalapon's. It specifically inhibits the enzyme 5-enolpyruvoylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway.[8][11][12] This pathway is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals.[8][11] Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP), binding to the EPSPS-S3P complex and effectively shutting down the pathway.[8][13][25] This leads to a massive accumulation of shikimate and a depletion of aromatic amino acids, which are vital for protein synthesis and the production of numerous secondary metabolites.[11][13]

2,4-D: Synthetic Auxin and Growth Disruptor

Unlike Dalapon and Glyphosate, which inhibit specific enzymes, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), acting as a synthetic auxin.[14][15][17][26] It is absorbed by the plant and translocated to areas of active growth.[14][16] At herbicidal concentrations, 2,4-D overwhelms the plant's normal hormonal balance, leading to uncontrolled and unsustainable cell division and elongation.[16][26] This results in characteristic symptoms like leaf curling (epinasty), stem twisting, and callus formation, ultimately causing vascular tissue collapse and plant death.[14] Its selectivity for broadleaf weeds over grasses is a key feature distinguishing it from the grass-specific Dalapon.[15][17][26]

Atrazine: Inhibitor of Photosynthesis

Atrazine targets the core process of energy conversion in plants: photosynthesis. It functions by binding to the D1 quinone-binding protein within Photosystem II (PSII) in the chloroplast thylakoid membrane.[18][19] This binding action blocks the flow of electrons from the quinone acceptor QA to QB, interrupting the photosynthetic electron transport chain.[19][21] The immediate consequence is the cessation of ATP and NADPH production, which halts carbon fixation.[19] Furthermore, the blockage of electron flow leads to the formation of highly reactive oxygen species that cause rapid lipid peroxidation, membrane damage, and cellular death.[20] Symptoms typically appear as chlorosis and necrosis, starting on older leaves.[18]

ALS Inhibitors (Sulfonylureas & Imidazolinones)

This large and potent class of herbicides, including sulfonylureas and imidazolinones, targets acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9][22][23][27] The ALS enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[22][23][27] These herbicides are non-competitive inhibitors, binding to a site on the enzyme away from the active site, which induces a conformational change that prevents substrate binding.[24] The inhibition of ALS leads to a rapid cessation of cell division and growth in the plant's meristems due to the depletion of these critical amino acids.[23][24]

G cluster_dalapon Dalapon MOA cluster_glyphosate Glyphosate MOA cluster_atrazine Atrazine MOA cluster_als ALS Inhibitor MOA D_Start Pantoate D_Enzyme Pantothenate Synthetase D_Start->D_Enzyme D_Product Pantothenate (Vitamin B5) D_Enzyme->D_Product Synthesizes D_Inhibitor Dalapon D_Inhibitor->D_Enzyme Inhibits D_End Coenzyme A -> Lipid Synthesis D_Product->D_End G_Start Shikimate-3-P + PEP G_Enzyme EPSP Synthase G_Start->G_Enzyme G_Product EPSP G_Enzyme->G_Product Synthesizes G_Inhibitor Glyphosate G_Inhibitor->G_Enzyme Inhibits G_End Aromatic Amino Acids G_Product->G_End A_Start Light Energy A_Process Photosystem II (D1 Protein) A_Start->A_Process A_End Electron Transport -> ATP/NADPH A_Process->A_End A_Inhibitor Atrazine A_Inhibitor->A_Process Blocks ALS_Start Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) ALS_Start->ALS_Enzyme ALS_End Branched-Chain Amino Acids ALS_Enzyme->ALS_End Synthesizes ALS_Inhibitor Sulfonylureas, Imidazolinones ALS_Inhibitor->ALS_Enzyme Inhibits

Caption: Comparison of biochemical pathways targeted by different herbicide classes.

Experimental Protocols for Mode of Action Validation

Confirming a herbicide's mode of action requires a multi-pronged approach, integrating biochemical assays with whole-plant physiological and metabolomic data. This creates a self-validating system where evidence from each experiment corroborates the others.

Protocol 1: In Vitro Target Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory effect of a herbicide on its purified or partially purified target enzyme and determine its inhibition kinetics.

Methodology:

  • Enzyme Preparation:

    • Express and purify the target enzyme (e.g., A. thaliana ALS) from a recombinant system (E. coli, insect cells) or extract and partially purify from plant tissue.

    • Quantify total protein concentration using a Bradford or BCA assay.

  • Assay Reaction:

    • Prepare a reaction buffer containing all necessary substrates (e.g., pyruvate for ALS) and cofactors (e.g., FAD, ThDP for ALS).

    • Create a dilution series of the test herbicide in a suitable solvent (e.g., DMSO).

    • In a microplate, combine the reaction buffer, enzyme preparation, and varying concentrations of the herbicide. Include a solvent-only control.

    • Initiate the reaction by adding the final substrate.

  • Detection and Analysis:

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the rate of product formation or substrate depletion over time using a suitable method (e.g., colorimetric assay for acetolactate, HPLC-based detection of EPSP).

    • Plot the reaction rate against the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[5]

Causality and Validation: This assay directly links the chemical compound to the inhibition of a specific enzyme, providing the foundational biochemical evidence for its MoA. A low IC50 value indicates high potency at the target site.

G cluster_workflow Workflow: In Vitro Enzyme Inhibition Assay start Prepare Recombinant or Purified Enzyme step4 Combine Enzyme, Buffer, & Herbicide in Microplate start->step4 step2 Prepare Reaction Buffer (Substrates, Cofactors) step2->step4 step3 Create Herbicide Dilution Series step3->step4 step5 Incubate at Controlled Temperature step4->step5 step6 Measure Product Formation (e.g., Spectrophotometry) step5->step6 end Calculate IC50 & Determine Inhibition Kinetics step6->end

Caption: A generalized workflow for determining the IC50 of a herbicide in vitro.

Protocol 2: Whole-Plant Dose-Response Assay

Objective: To assess the physiological impact of the herbicide on a target plant species and determine the effective dose.

Methodology:

  • Plant Cultivation: Grow a susceptible plant species (e.g., Setaria viridis for a grass-killer, Arabidopsis thaliana for a broadleaf-killer) under controlled greenhouse conditions (light, temperature, humidity) to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare a range of herbicide concentrations in a formulation buffer containing appropriate surfactants.

    • Apply the herbicide uniformly to replicate sets of plants using a calibrated track sprayer to simulate field application. Include a formulation-only control group.

  • Symptomology and Data Collection:

    • Observe plants daily for the development of characteristic symptoms (e.g., chlorosis for ALS inhibitors, epinasty for synthetic auxins).

    • At a defined time point (e.g., 14-21 days after treatment), harvest the above-ground biomass.

    • Measure the fresh weight, then dry the biomass in an oven at 60°C until a constant weight is achieved to determine the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each dose relative to the control plants.

    • Plot the percent inhibition against the log of the herbicide dose.

    • Fit a log-logistic dose-response curve to the data to calculate the GR50 or ED50 (the dose required to cause a 50% reduction in growth).

Causality and Validation: This experiment confirms that the biochemical activity observed in vitro translates to phytotoxicity in a whole organism. The specific symptoms observed provide qualitative clues that can support or refute a hypothesized MoA.

Protocol 3: Metabolomic Analysis for Pathway Confirmation

Objective: To provide definitive in vivo evidence of pathway disruption by measuring the accumulation of upstream metabolites and the depletion of downstream products.

Methodology:

  • Experimental Setup: Treat plants with the herbicide at a concentration known to be effective (e.g., the GR50 value) as described in Protocol 2. Include a time-course element (e.g., harvest tissue at 6, 24, and 48 hours post-treatment).

  • Sample Collection: At each time point, harvest tissue from both treated and control plants and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop a targeted method to specifically quantify the expected key metabolites (e.g., shikimate for glyphosate, pantothenate for Dalapon, valine/leucine/isoleucine for ALS inhibitors).

    • Use stable isotope-labeled internal standards for accurate quantification.

  • Data Analysis:

    • Compare the levels of key metabolites in treated plants versus control plants at each time point.

    • A significant accumulation of the target enzyme's substrate and/or a depletion of its product is strong evidence for the proposed MoA. For example, glyphosate treatment causes a dramatic accumulation of shikimate.[11][13]

Causality and Validation: This protocol provides a powerful, quantitative link between the proposed enzyme target and the resulting metabolic chaos within the plant. It serves as a crucial validation step, confirming that the in vitro activity is the primary cause of the in vivo phytotoxicity.

G cluster_workflow Workflow: Metabolomic Pathway Validation start Treat Plants with Herbicide (GR50) step2 Harvest & Flash-Freeze Tissue (Time Course) start->step2 step3 Extract Metabolites (e.g., 80% Methanol) step2->step3 step4 Analyze via LC-MS/MS step3->step4 step5 Quantify Target Metabolites (Substrates & Products) step4->step5 end Compare Treated vs. Control (Look for Accumulation/Depletion) step5->end

Caption: A workflow for using metabolomics to confirm a herbicide's mode of action.

Conclusion

This compound (Dalapon) operates through a distinct mechanism—the inhibition of pantothenate synthesis—that sets it apart from many modern herbicides. While its primary target ultimately affects lipid and energy metabolism, this is fundamentally different from herbicides that directly target amino acid synthesis (Glyphosate, ALS inhibitors), photosynthesis (Atrazine), or hormonal signaling (2,4-D). By employing a rigorous, multi-layered experimental approach that combines in vitro enzyme kinetics, whole-plant physiology, and in vivo metabolomics, researchers can definitively elucidate and compare these varied modes of action. This comprehensive understanding is paramount for discovering novel herbicide targets, designing effective new active ingredients, and managing the growing challenge of herbicide resistance in global agriculture.

References

  • AERU - University of Hertfordshire. (n.d.). Dalapon. Retrieved from [Link]

  • Zhou, Q., Liu, W., Zhang, Y., & Wang, G. (2007). An introduction to ALS-inhibiting herbicides. PubMed. Retrieved from [Link]

  • Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. ACS Publications. Retrieved from [Link]

  • passel. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]

  • Cultivar Magazine. (2025, May 27). 2,4-D. Retrieved from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

  • Funke, T., Han, H., Healy-Fried, M. L., Fischer, M., & Schönbrunn, E. (2006). Understanding Glyphosate's Molecular Mode of Action with EPSP Synthase: Evidence Favoring an Allosteric Inhibitor Model. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). EPSP synthase. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • FBN. (2025, May 21). Herbicide Mode of Action Groups 101. Retrieved from [Link]

  • University of California–Davis. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Retrieved from [Link]

  • EPA NEPS. (n.d.). Dalapon - Pesticide Fact Sheet. Retrieved from [Link]

  • Schönbrunn, E., Eschenburg, S., Shuttleworth, W. A., Findlay, J. V., Healy, M. L., & Amrhein, N. (2001). Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail. Proceedings of the National Academy of Sciences, 98(4), 1376-1380.
  • Hilton, J. L., Ard, J. S., Jansen, L. L., & Gentner, W. A. (1959). The Pantothenate-Synthesizing Enzyme, A Metabolic Site in the Herbicidal Action of Chlorinated Aliphatic Acids. Cambridge University Press & Assessment. Retrieved from [Link]

  • ResearchGate. (2024, July 5). (PDF) Photosystem II inhibitor herbicides. Retrieved from [Link]

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). Retrieved from [Link]

  • Fufezan, C., Zhang, Z., Merz, K. M. Jr., & van der Est, A. (2007). Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers. Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Dalapon-sodium. Retrieved from [Link]

  • NIH. (n.d.). Dalapon | C3H4Cl2O2 | CID 6418 - PubChem. Retrieved from [Link]

  • Hilton, J. L. (1958). Inhibition of enzymatic synthesis of pantothenate by 2,3-dichloroisobutyrate. PubMed. Retrieved from [Link]

  • OSU Center for Health Sciences Research Profiles. (2023, January 1). Dalapon. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Overview of Herbicide Mechanisms of Action. Retrieved from [Link]

  • eLife. (2021, July 27). Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants. Retrieved from [Link]

  • Lonhienne, T., Garcia, M. D., Fraser, J. A., Williams, C. M., & Guddat, L. W. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244.
  • Garcia, M. D., Lonhienne, T., Williams, C. M., Fraser, J. A., & Guddat, L. W. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase.

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A Comparative Guide to the Performance Verification of Analytical Standards for 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Verifying Analytical Standards

In the landscape of pharmaceutical research and development, the integrity of quantitative analysis underpins the safety and efficacy of therapeutic products. The analytical reference standard is the cornerstone of this process, serving as the benchmark against which all measurements are made. Its assumed purity and identity directly influence the reported quality of drug substances and products. Therefore, a rigorous, evidence-based verification of the performance of any new analytical standard is not merely a procedural formality but a fundamental scientific necessity.

This guide provides an in-depth technical comparison of methodologies for verifying the performance of analytical standards for 2,3-Dichloropropionic acid (2,3-DCPA), a halogenated carboxylic acid. While 2,3-DCPA may be an intermediate or a specialty reagent, the principles outlined here are universally applicable to the qualification of new reference standards. We will explore two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing detailed experimental protocols, comparative data, and the scientific rationale behind our methodological choices. This document is intended for researchers, analytical scientists, and quality assurance professionals who are tasked with the critical responsibility of establishing the reliability of their reference materials.

Foundational Performance Characteristics

Before embarking on experimental verification, it is crucial to define the key performance indicators of a reliable analytical standard. These characteristics form the basis of our validation efforts.

  • Identity: The standard must be unequivocally confirmed as the correct chemical entity.

  • Purity: The chromatographic and spectroscopic purity must be determined to identify and, where necessary, quantify any impurities. Commercially available standards often have a purity of ≥97.0%[1].

  • Assay (Potency): The content of the specific chemical entity in the standard material, often determined by a mass balance approach or a quantitative comparison to a pre-existing, highly characterized primary standard.

  • Stability: The standard must demonstrate stability under defined storage and handling conditions over its intended period of use. The shelf life of a standard is a critical parameter, and stability testing helps determine the appropriate retest interval.[2][3]

Comparative Analytical Methodologies: GC vs. HPLC

The choice of analytical methodology is pivotal for the characterization of a carboxylic acid like 2,3-DCPA. The primary challenges include its polarity and potential for thermal lability. We compare Gas Chromatography, which often requires derivatization, with direct analysis by High-Performance Liquid Chromatography.[4]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]
Suitability for 2,3-DCPA Suitable, but requires derivatization to increase volatility and thermal stability (e.g., esterification).Highly suitable for direct analysis without derivatization.
Typical Column Mid-polarity columns like those with a (35%-phenyl)-methylpolysiloxane phase are often effective for halogenated compounds.[6]Reversed-phase C18 columns are the standard choice for polar analytes.[7]
Detector Flame Ionization Detector (FID) for general-purpose carbon-based analysis; Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.UV-Vis/Diode Array Detector (DAD) is common; detection wavelength is typically set around 210 nm for carboxylic acids.[4]
Sample Preparation Involves a chemical derivatization step, typically esterification with an alcohol (e.g., methanol) under acidic conditions.[8]Often requires only simple dissolution in the mobile phase and filtration.[4]
Advantages High resolution and sensitivity, especially with an ECD.Robust, direct analysis, and wide applicability.
Disadvantages Derivatization adds complexity, time, and potential for analytical error.Lower sensitivity than GC-ECD for halogenated compounds; mobile phase pH control can be critical.

Experimental Protocols for Performance Verification

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> to ensure the chromatographic system is fit for purpose before any sample analysis.[5][9][10] The validation of these analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guideline.[11][12][13]

Workflow for Analytical Standard Verification

The overall process for verifying a new analytical standard follows a logical progression from initial receipt to final release for routine use.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stability Assessment cluster_2 Phase 3: Finalization A Receive New Standard B Identity Confirmation (FTIR, MS) A->B C Purity & Assay (GC/HPLC) B->C D Initiate Stability Study C->D E Periodic Retesting D->E F Establish Retest Date E->F G Release for Use F->G

Caption: High-level workflow for analytical standard verification.

Gas Chromatography (GC-FID) Method with Derivatization

Rationale: Carboxylic acids like 2,3-DCPA have low volatility and tend to exhibit poor peak shape in GC. Esterification converts the polar carboxylic acid group into a less polar, more volatile ester (methyl 2,3-dichloropropanoate), making it amenable to GC analysis.[8]

Experimental Workflow (GC)

A 1. Sample Preparation Weigh ~10 mg of standard B 2. Derivatization Add Methanol & Catalyst Heat to form methyl ester A->B C 3. Dilution Dilute to final concentration with appropriate solvent B->C D 4. GC Injection Inject 1 µL into GC-FID C->D E 5. Data Analysis Assess Purity via Area % D->E

Caption: Step-by-step workflow for the GC-FID analysis of 2,3-DCPA.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask.

    • Add 2 mL of Methanol and 2-3 drops of concentrated Sulfuric Acid (as a catalyst).

    • Loosely cap the flask and heat in a water bath at 60°C for 30 minutes to facilitate esterification.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with Methanol and mix well. This serves as the stock solution.

    • Prepare a working solution by further diluting the stock solution to a suitable concentration (e.g., 100 µg/mL) with Methanol.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: DB-35ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 90°C, hold for 5 minutes, then ramp at 10°C/min to 180°C and hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • System Suitability Test (SST):

    • Inject the working solution six times.

    • The relative standard deviation (%RSD) of the peak area for the principal peak must be ≤ 2.0%.

    • The tailing factor for the principal peak should be between 0.8 and 1.5.

  • Analysis and Data Interpretation:

    • Inject a blank (Methanol) to ensure no system contamination.

    • Inject the prepared working solution.

    • Determine the purity by area percent calculation, identifying any peaks corresponding to impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method

Rationale: This method leverages the inherent polarity of 2,3-DCPA for separation on a reversed-phase column. It offers a more direct and less labor-intensive approach compared to GC. The mobile phase is buffered to an acidic pH to suppress the ionization of the carboxylic acid group (pKa ≈ 2.85), ensuring good peak shape and retention.[14]

Experimental Workflow (HPLC)

A 1. Mobile Phase Prep Prepare acidified water and Acetonitrile B 2. Sample Preparation Weigh standard and dissolve in mobile phase A->B C 3. HPLC Injection Inject 10 µL into HPLC-UV B->C D 4. Data Analysis Assess Purity via Area % C->D

Caption: Step-by-step workflow for the HPLC-UV analysis of 2,3-DCPA.

Step-by-Step Protocol:

  • Mobile Phase and Sample Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before use.

  • Chromatographic Conditions:

    • Instrument: HPLC with a UV/DAD Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • The %RSD of the peak area for the principal peak must be ≤ 2.0%.

    • The tailing factor for the principal peak should be between 0.8 and 1.5.

    • The theoretical plate count should be ≥ 2000.

  • Analysis and Data Interpretation:

    • Inject a blank (dissolution solvent) to ensure no system contamination.

    • Inject the prepared standard solution.

    • Determine the purity by area percent calculation. The high sensitivity at 210 nm allows for the detection of many potential organic impurities.

Performance Data Comparison

To objectively compare these methods, key validation parameters defined by ICH Q2(R1) must be assessed.[13] The table below summarizes typical performance data obtained during the validation of these two methods for the analysis of a 2,3-DCPA analytical standard.

Validation ParameterGC-FID MethodHPLC-UV MethodRationale & Interpretation
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a typical concentration range, suitable for purity and assay determination.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods show high accuracy, indicating minimal systematic error in sample preparation and analysis.
Precision (%RSD) ≤ 1.5%≤ 1.0%The HPLC method often shows slightly better precision due to the elimination of the manual derivatization step, which can be a source of variability.
Limit of Quantitation (LOQ) ~5 µg/mL~1 µg/mLThe HPLC-UV method at 210 nm is generally more sensitive for this compound than GC-FID, allowing for better quantitation of low-level impurities.
Specificity Good; potential interference from other volatile impurities.Excellent; separation of polar impurities is typically very effective on a C18 column.The HPLC method is often superior in demonstrating specificity against potential process impurities and degradants without derivatization.

Stability Verification Protocol

Verifying the stability of an analytical standard is crucial to assign a valid shelf-life or retest period.[2][15] A stability study should be designed based on ICH Q1A(R2) principles.[16]

  • Protocol Design:

    • Storage Conditions: Store aliquots of the standard under both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C/60% RH) conditions.

    • Time Points:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

      • Accelerated: 0, 1, 3, 6 months.

    • Testing: At each time point, analyze the standard for purity and assay using a validated stability-indicating method (typically the HPLC method due to its superior specificity).

  • Acceptance Criteria:

    • The assay value should remain within a specified range (e.g., 98.0% - 102.0% of the initial value).

    • No significant increase in any single impurity or total impurities should be observed.

    • The physical appearance of the standard should not change.

  • Data Evaluation:

    • Data from accelerated studies can be used to predict long-term stability and support the retest period established from real-time data.[15] If significant degradation is observed under accelerated conditions, it highlights potential instability.

Conclusion and Recommendations

Both Gas Chromatography with derivatization and High-Performance Liquid Chromatography are viable techniques for the performance verification of a this compound analytical standard.

  • The HPLC-UV method is recommended as the primary technique for purity and assay determination. Its direct analysis approach simplifies sample preparation, reduces potential sources of error, and generally provides excellent specificity and sensitivity for this class of compounds.

  • The GC-FID method serves as a valuable orthogonal technique. It can confirm the purity profile from a different analytical perspective, which is a powerful approach for comprehensive characterization. While the derivatization step adds complexity, it can be useful for identifying non-polar or volatile impurities that may not be well-retained in reversed-phase HPLC.

Ultimately, the rigorous application of these validated methods, grounded in the principles of USP <621> and ICH Q2(R1), ensures that the this compound analytical standard is fit for its intended purpose. This verification process builds a foundation of trust in all subsequent analytical data, safeguarding the quality and integrity of the drug development lifecycle.

References

  • United States Pharmacopeia.
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  • United States Pharmacopeia.
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  • DSDP Analytics.
  • ICH. Quality Guidelines.
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  • BenchChem.
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  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
  • Google Patents. Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
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A Retrospective Analysis of 2,2-Dichloropropionic Acid (Dalapon) as a Herbicide: A Guide to Comparative Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive analysis of the herbicide 2,2-Dichloropropionic acid, widely known by its common name, Dalapon. It is crucial to note that the herbicidally active compound is the 2,2-isomer, not to be confused with its 2,3-isomer.[1][2][3][4] Dalapon was a significant tool in agriculture for the control of perennial and annual grasses.[5][6][7] However, its use has been largely discontinued in many regions, with registrations cancelled in the USA as far back as 1989.[5][7]

Given its historical context, this document serves a dual purpose. First, it offers a retrospective technical profile of Dalapon. Second, and more importantly, it establishes a robust, universally applicable framework for researchers and agricultural professionals to conduct a comparative cost-effectiveness analysis of any herbicide. Dalapon will be used as a case study to illustrate the principles of this framework, providing a logical structure for evaluating modern weed management solutions.

Part 1: Technical Profile of Dalapon (2,2-Dichloropropionic Acid)

Dalapon is a selective, systemic organochlorine herbicide and plant growth regulator.[5][6] Its primary utility was in the post-emergence control of problematic grass species in a variety of agricultural and non-crop settings.

Mechanism of Action: Dalapon is absorbed through both the leaves and roots and is readily translocated throughout the plant's vascular system.[8][9] Its mode of action is the inhibition of lipid synthesis, a process vital for cell membrane integrity and energy storage.[5][8][9] This disruption of fat synthesis and interference with meristematic activity in root and shoot tips ultimately leads to the inhibition of growth and, eventually, plant death.[8][10] The effects of Dalapon are typically slow to manifest, with visible results sometimes not apparent for several weeks.[8]

Target Weeds and Historical Applications: Dalapon was particularly effective against tough-to-control perennial grasses.

  • Target Weeds: Notable targets included quackgrass, Bermuda grass, Johnson grass, couch, cattails, and rushes.[5][6]

  • Agricultural Uses: It was applied in crops such as sugarcane, sugar beets, citrus, pome fruits, potatoes, and asparagus.[6][10]

  • Non-Crop Uses: Dalapon was also used in forestry, along rights-of-way, and in or near water bodies to control reeds and sedges.[6]

Formulation: Dalapon acid itself was not typically used in commercial products. Instead, it was formulated as a water-soluble powder, most commonly containing the sodium salt or a mixture of sodium and magnesium salts of 2,2-dichloropropionic acid.[5][6]

Part 2: A Universal Framework for Herbicide Cost-Effectiveness Analysis

To objectively compare any herbicide, a two-pronged approach combining rigorous efficacy evaluation with a thorough economic assessment is required. This self-validating system ensures that decisions are based on both biological performance and financial viability.

Pillar 1: Efficacy Evaluation - The Field Trial

The foundation of any comparison is a well-designed field experiment. The goal is to measure the herbicide's ability to control the target weed(s) and its effect on the crop's yield under real-world conditions.

Experimental Protocol: Step-by-Step Methodology for Herbicide Efficacy Trials

  • Site Selection: Choose a site with a uniform and significant infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area.

  • Experimental Design: Employ a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with a minimum of three to four replications. This minimizes the impact of field variability.

  • Plot Establishment: Each plot should be of a sufficient size to allow for accurate application and sampling, with a typical minimum net plot size of 25m².[11] Crucially, each plot must have an adjacent untreated control area for direct comparison.

  • Treatment List:

    • Candidate Herbicide(s): Include the herbicide(s) to be tested at the proposed label rate, as well as rates that are 50% lower and 100% higher (0.5x, 1x, and 2x rates). This helps determine the optimal dosage and crop safety margin.[12]

    • Standard/Alternative Herbicide: Include a currently used or alternative herbicide for a direct performance benchmark.

    • Weed-Free Control: A plot that is kept completely free of weeds (typically by hand-weeding) to establish the maximum potential crop yield.

    • Untreated (Weedy) Control: A plot where no weed control measures are taken, to quantify the yield loss caused by weed competition.

  • Application: Apply the herbicides using calibrated equipment (e.g., backpack sprayer with specified nozzles and pressure) to ensure precise and uniform coverage.[12] Record all relevant conditions at the time of application: date, time, temperature, humidity, wind speed, weed growth stage, and crop growth stage.

  • Data Collection & Assessment:

    • Weed Control: Assess weed control at set intervals after application (e.g., 14, 28, and 56 days). This can be done using a visual rating scale (e.g., 0% = no control, 100% = complete kill) or by quantitative measurements like weed density (counts per square meter) and weed biomass (dry weight).

    • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) using a similar rating scale at the same intervals.

    • Crop Yield: At crop maturity, harvest the designated net plot area from each treatment. Measure the total yield and, if applicable, assess quality parameters.

  • Statistical Analysis: Analyze the collected data (weed control ratings, yield, etc.) using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if the observed differences between treatments are statistically significant.

Experimental Workflow for Herbicide Efficacy Evaluation

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Application & Data Collection cluster_2 Phase 3: Analysis & Conclusion Site 1. Site Selection (Uniform Weed Pressure) Design 2. Experimental Design (e.g., RCBD, 4 Reps) Site->Design Plots 3. Plot Establishment (Min. 25m², Untreated Controls) Design->Plots Treatments 4. Treatment Definition (0.5x, 1x, 2x Rates, Controls) Plots->Treatments Apply 5. Calibrated Application (Record Conditions) Treatments->Apply Assess 6. Data Collection (Weed Control, Crop Injury, Yield) Apply->Assess Stats 7. Statistical Analysis (ANOVA) Assess->Stats Report 8. Efficacy Determination (Compare Treatments) Stats->Report

Caption: Workflow for a robust herbicide efficacy field trial.

Pillar 2: Economic Assessment

An effective herbicide must also be economical. A cost-benefit analysis quantifies the financial implications of a weed management strategy.[13][14][15]

Methodology for Calculating Cost-Effectiveness

  • Calculate Total Costs per Hectare (ha):

    • Herbicide Cost: Price per unit of product × Application rate ( kg/ha or L/ha).

    • Application Cost: Includes labor, fuel, and equipment depreciation for the spraying operation.

    • Other Costs: Factor in any adjuvants or surfactants required.[8]

  • Calculate Gross Returns per Hectare:

    • Gross Return: Crop yield (tonnes/ha) × Market price per tonne.

  • Calculate Net Returns per Hectare:

    • Net Return: Gross Return - Total Costs.

  • Determine the Benefit-Cost Ratio (BCR):

    • BCR: Gross Return / Total Costs. A BCR greater than 1 indicates a positive return on investment. The higher the ratio, the more profitable the treatment.[16][17]

Data Presentation: Summarizing Cost-Effectiveness Data

TreatmentApplication Rate ( kg/ha )Herbicide Cost (€/ha)Application Cost (€/ha)Total Cost (€/ha)Crop Yield (t/ha)Gross Return (€/ha)Net Return (€/ha)Benefit-Cost Ratio
Herbicide A1.0Calc.Est.SumMeasuredCalc.Calc.Calc.
Herbicide B1.5Calc.Est.SumMeasuredCalc.Calc.Calc.
Hand WeedingN/A0Est. LaborSumMeasuredCalc.Calc.Calc.
Weedy ControlN/A000MeasuredCalc.Calc.Calc.

Part 3: The Case of Dalapon and its Alternatives - A Conceptual Comparison

Direct cost comparisons for Dalapon are challenging due to the lack of current and historical pricing data. However, we can use the framework above to conceptually place Dalapon against the types of herbicides that have since filled its niche for perennial grass control.

Dalapon (2,2-Dichloropropionic Acid) Profile:

  • Efficacy: Systemic and slow-acting, which can be advantageous for killing the entire root system of perennial weeds. However, this slow action means it does not provide rapid "burndown" of existing vegetation.[8]

  • Cost-Effectiveness: Historically, its widespread use suggests it was considered cost-effective for high-value applications where perennial grass competition was a primary yield-limiting factor.[6] The calculation would have involved its price plus application costs, weighed against the significant yield increases from controlling weeds like Johnson grass in sugarcane.

Profile of Modern Alternatives:

Modern weed management relies on herbicides with different modes of action, often with broader spectrums of control and different cost structures.

  • Glyphosate (EPSP Synthase Inhibitor):

    • Efficacy: A broad-spectrum, systemic, non-selective herbicide. Highly effective on perennial grasses and broadleaf weeds. The advent of glyphosate-tolerant crops revolutionized weed control.

    • Cost-Effectiveness: The price of glyphosate has decreased significantly over the past two decades, making it a highly cost-effective option for burndown and in tolerant cropping systems.[18] Its non-selective nature, however, limits its use as an over-the-top application in non-tolerant crops.

  • ACCase Inhibitors ("Grass Herbicides" - e.g., Fluazifop, Clethodim):

    • Efficacy: Selective, systemic herbicides that only control grasses. They are highly effective on a wide range of annual and perennial grasses and are safe to use in most broadleaf crops.

    • Cost-Effectiveness: These are generally more expensive per hectare than glyphosate but offer the critical benefit of selectivity, allowing for post-emergence grass control within growing broadleaf crops without causing injury. Their value is derived from protecting yield potential in-crop.

  • ALS Inhibitors (e.g., Nicosulfuron, Rimsulfuron):

    • Efficacy: Systemic herbicides that provide both grass and some broadleaf weed control. They are used selectively in crops like corn and potatoes.

    • Cost-Effectiveness: These herbicides offer broad-spectrum control from a single product, potentially reducing the need for tank-mixing multiple products, which can provide an economic advantage. The cost-benefit calculation would compare the cost of the single product against a two-herbicide alternative.

Conceptual Comparative Table

FeatureDalapon (Historical)GlyphosateACCase InhibitorsALS Inhibitors
Primary Target Perennial/Annual GrassesBroad Spectrum (All Plants)Grasses OnlyGrasses & some Broadleaves
Selectivity Selective in tolerant cropsNon-selective (except in HT crops)Selective in Broadleaf CropsSelective in specific crops (e.g., Corn)
Action Speed SlowModerate to FastModerateModerate
Mode of Action Lipid Synthesis InhibitorEPSP Synthase InhibitorACCase InhibitorALS Inhibitor
Historical Context Key pre-glyphosate tool for tough grassesRevolutionized non-selective controlEnabled in-crop grass control in broadleavesBroadened selective control options
Cost Driver Efficacy on high-impact perennial grassesLow price, broad-spectrum utilityHigh value of in-crop selectivityBroad-spectrum in a single application

Conclusion

While 2,2-Dichloropropionic acid (Dalapon) is now largely a historical herbicide, its role in agriculture highlights the constant evolution of weed management technology. A retrospective look at its characteristics underscores the importance of a structured approach to evaluating new solutions.

For today's researchers, scientists, and agricultural professionals, the true value lies not in the specific data for a discontinued product, but in the robust, scientific methodology for comparison. By integrating statistically sound efficacy trials with comprehensive economic analysis, it is possible to objectively determine the true cost-effectiveness of any herbicide. This framework, which balances performance with profitability, is the cornerstone of developing sustainable, efficient, and economically viable weed management programs.

References

  • University of Hertfordshire. (n.d.). Dalapon. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Dalapon-sodium. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Pesticide Fact Sheet: Dalapon. Retrieved from [Link]

  • Getsinger, K. D., et al. (2011). General guidelines for sound, small-scale herbicide efficacy research.
  • Extension Toxicology Network. (1996). Pesticide Information Profile: Dalapon. EXTOXNET. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Agri CFO. (2024). A Step-by-Step Guide to Conducting Cost Benefit Analysis in Agriculture. Retrieved from [Link]

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.).
  • Plant Protection and Regulatory Services Directorate, Pest Management Division. (1993).
  • Leary, J., et al. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species.
  • Wrage, L. J., Deneke, D. L., & Rook, B. T. (2002). Herbicide Price List -- 2002. South Dakota State University Extension. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • Agri CFO. (2024). Exploring Methods for Effective Cost Benefit Analysis in Agriculture. Retrieved from [Link]

  • Agriculture Chemical Solutions. (n.d.). Pesticides Price List. Retrieved from [Link]

  • World Agroforestry | CIFOR-ICRAF. (n.d.). Cost-benefit Analysis Methodology. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023).
  • Food and Agriculture Organization of the United Nations. (2018). Cost-benefit analysis for climate change adaptation policies and investments in the agriculture sectors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]

  • Chemagro. (n.d.). Dalapon Herbicide Label. Retrieved from [Link]

  • Oklahoma State University Center for Health Sciences. (2023). Dalapon - OSU Center for Health Sciences Research Profiles. Retrieved from [Link]

  • Millennium Challenge Corporation. (n.d.). Agriculture Sector Cost-Benefit Analysis Guidance. Retrieved from [Link]

  • The F. A. Sherman Co. (1924). Market gardeners' price list of vegetable seeds, agricultural implements and insecticides. Internet Archive. Retrieved from [Link]

  • Scribd. (n.d.). Herbicides and Pesticides Product List. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017). An Evaluation of the Herbicidal Efficiency of Combinations of ATA with Dalapon, Monuron, and Several Other Chemicals. Weeds.
  • Thames Restek. (n.d.). Dalapon (2,2-dichloropropionic acid). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid. Retrieved from [Link]

  • CropLife Foundation. (2005). The Value of Herbicides in US Crop Production.
  • International Journal of Current Microbiology and Applied Sciences. (2018). Comparative Efficacy of Herbicides on Weed Dynamics, Productivity and Profitability of Onion.
  • Journal of Pharmacognosy and Phytochemistry. (2022). Effects of various weed management practices on growth, yield and economics of Rabi onion (Allium cepa L.) cv. Bhima Shakti.
  • ResearchGate. (2004). Economics of Weed Management: Principles and Practices.
  • The Pharma Innovation Journal. (2019).
  • ResearchGate. (2017). Economic Analysis of Application of Weed Management Practices in Kharif and Summer Mungbean.
  • Haz-Map. (n.d.). 2,2-Dichloropropionic acid. Retrieved from [Link]

  • National Center for Food and Agricultural Policy. (2003). Executive Summary – The Value of Herbicides in U.S. Crop Production.
  • The Pharma Innovation Journal. (2023). Efficacy of different post-emergence herbicides against complex weed flora in greengram.
  • OUCI. (n.d.). Herbicides use in crop production: An analysis of cost-benefit, non-target toxicities and environmental risks.

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A Note on Chemical Specificity: 2,3-Dichloropropionic Acid vs. 2,2-Dichloropropionic Acid (Dalapon)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Regulatory Standards for Dichloropropionic Acid Residues

This guide addresses the global regulatory standards and analytical methodologies for dichloropropionic acid residues. It is critical to establish at the outset that while the query specified 2,3-Dichloropropionic acid, the vast body of scientific literature, regulatory actions, and established analytical methods pertain to its isomer, 2,2-Dichloropropionic acid , commonly known by its trade name, Dalapon .[1]

Dalapon was a widely used selective herbicide for controlling perennial grasses in various agricultural and non-crop settings.[2][3] Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Codex Alimentarius Commission have focused on establishing standards for Dalapon residues. Information on the regulatory status of this compound as a pesticide residue is virtually nonexistent, as it was not the active ingredient in major herbicide formulations.

Therefore, this guide will focus exclusively on the scientifically and regulatorily relevant compound, Dalapon (2,2-Dichloropropionic acid) , to provide actionable and authoritative information for researchers and drug development professionals.

The Global Regulatory Landscape: A Comparative Overview of Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) represent the highest level of a pesticide residue that is legally permissible in or on food or feed when pesticides are applied correctly under Good Agricultural Practice (GAP).[4] These standards are not just safety thresholds but are also critical for international trade. The MRLs for Dalapon vary by jurisdiction and commodity, reflecting different regional agricultural practices and dietary consumption patterns.

Key regulatory bodies whose standards are paramount include the U.S. EPA, the European Union (as assessed by EFSA), and the Codex Alimentarius, which sets international standards.[5][6][7]

Comparative Table of Dalapon MRLs

CommodityUS MRL (ppm)EU MRL (mg/kg)Codex MRL (mg/kg)
Drinking Water 0.2 (MCL)[2][6]--
Buckwheat Not specified0.05*[8]Not specified
Various Crops Revoked/Time-limitedGenerally low default MRLsCheck database
Milk 0.01 (negligible residue)[9]Check databaseCheck database
Meat & Byproducts 0.05 (negligible residue)[9]Check databaseCheck database

Note: MRL values are subject to change and should always be verified with the respective regulatory agency's database. The '' in the EU MRL indicates a default value or limit of quantification.*[8] The U.S. EPA has revoked or set expiration dates for many specific crop tolerances for Dalapon as its use has been phased out.[2][9]

Analytical Methodologies for Dalapon Residue Detection

The accurate quantification of Dalapon residues is essential for regulatory compliance and consumer safety. Due to its chemical nature as a halogenated carboxylic acid, specific analytical strategies are required. The most established and widely validated method is Gas Chromatography with an Electron Capture Detector (GC-ECD) .

The Rationale for GC-ECD
  • Expertise & Experience: The choice of GC-ECD is rooted in fundamental chemical principles. Dalapon, being a carboxylic acid, is polar, non-volatile, and thermally unstable. Direct injection into a hot GC inlet would lead to degradation and poor chromatography. Therefore, a crucial derivatization step is required to convert it into a volatile and stable form. The most common approach is esterification, typically to its methyl ester.[10]

  • Trustworthiness: The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens (like the two chlorine atoms in Dalapon). This provides excellent selectivity and sensitivity for detecting trace amounts of the derivatized analyte in complex matrices like food or environmental samples. The combination of derivatization and a highly selective detector creates a robust and reliable analytical system.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-ECD is the classic approach, modern laboratories may also employ LC-MS.

  • Advantages: LC-MS can often analyze polar compounds like Dalapon directly without derivatization, potentially simplifying sample preparation. The mass spectrometer provides a higher degree of specificity and structural confirmation compared to the ECD.

  • Considerations: Method development for LC-MS can be more complex, and the instrumentation is more expensive. For routine monitoring where a validated method is required, GC-ECD remains a cost-effective and powerful option.

A Validated Experimental Workflow: Dalapon Residue Analysis by GC-ECD

This section details a self-validating protocol for the determination of Dalapon residues in a plant matrix, such as sugarcane, synthesizing common procedures.[10][11][12] The causality behind each step is explained to provide a deeper understanding of the entire workflow.

Workflow Diagram: Dalapon Residue Analysis

Dalapon_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification Sample 1. Homogenized Plant Sample Extraction 2. Aqueous Acidic Extraction Sample->Extraction H₂O, H₂SO₄ Partition 3. Liquid-Liquid Partition (add NaCl, Diethyl Ether) Extraction->Partition Organic_Phase 4. Collect Organic (Ether) Phase Partition->Organic_Phase Esterification 5. Esterification (Methanol/H₂SO₄, Heat) Organic_Phase->Esterification Neutralization 6. Neutralize & Wash (Na₂SO₄ solution) Esterification->Neutralization GC_Injection 7. Inject into GC-ECD System Neutralization->GC_Injection Data 8. Detect Dalapon Methyl Ester GC_Injection->Data Curve 9. Quantify against Standard Curve Data->Curve

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2,3-Dichloropropionic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with not only high-performance products but also the critical knowledge to handle and manage chemical reagents safely and responsibly. 2,3-Dichloropropionic acid is a valuable compound in various synthetic applications, but its hazardous characteristics demand a rigorous and well-understood disposal protocol. This guide moves beyond simple checklists to provide a comprehensive, scientifically-grounded procedure for its management, ensuring the safety of personnel and environmental compliance.

The causality behind these procedures is rooted in the compound's specific chemical nature. This compound is not merely a corrosive substance; it is a toxic, halogenated organic acid .[1] This classification dictates every step of its handling and disposal, making simple neutralization-and-drain methods entirely inappropriate and non-compliant. This guide provides the definitive protocol.

Part 1: Hazard Assessment & Essential Protective Measures

Before handling or disposing of any chemical, a thorough understanding of its risks is paramount. This knowledge informs the selection of appropriate personal protective equipment (PPE) and handling procedures, forming the first line of defense.

Hazard Identification

This compound presents multiple hazards that must be respected. Its primary risks are summarized below.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral), Category 3☠️H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal), Category 3☠️H311: Toxic in contact with skin.[1]
Skin Corrosion, Sub-category 1BcorrosiveH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage, Category 1corrosiveH318: Causes serious eye damage.
Corrosive to Metals, Category 1corrosiveH290: May be corrosive to metals.
Required Personal Protective Equipment (PPE)

Given the severe corrosive and toxic nature of this compound, a comprehensive PPE ensemble is mandatory. Compromising on any of these items introduces an unacceptable level of risk.

Body AreaRequired PPERationale & Specifications
Hands Chemical-Resistant GlovesNitrile or Butyl rubber gloves are required.[2] Check for any signs of degradation or perforation before use. Always double-glove if handling larger quantities or for extended periods.
Eyes/Face Goggles & Face ShieldChemical splash goggles are the minimum requirement.[2] Due to the severe corrosive nature, these must be supplemented with a full-face shield to protect against splashes.[2]
Body Chemical-Resistant Apron/CoatA rubber or neoprene apron over a standard lab coat provides a necessary barrier to protect against spills and splashes. Ensure clothing is fully buttoned.
Feet Closed-Toe ShoesLeather or other non-porous material is required. Never handle this chemical while wearing perforated shoes or sandals.
Respiratory Respirator (As Needed)Work should be conducted in a certified chemical fume hood.[3] If there is a risk of inhaling dust (from solid form) or aerosols, a NIOSH-approved respirator with acid gas cartridges may be necessary.[2]

Part 2: Emergency Protocols for Spills and Exposures

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these emergency procedures.

Spill Management

The immediate response to a spill is to ensure personnel safety and then contain the material.

For a Minor Spill (e.g., <100 mL in a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Part 1.2.

  • Containment: Cover the spill with a neutral, inert absorbent material such as vermiculite, dry sand, or soda ash .[4] Do NOT use combustible materials like paper towels or sawdust.[5]

  • Neutralization (for cleanup): For small acid spills, you can cautiously apply sodium bicarbonate to the absorbent material to neutralize the acid.[6]

  • Collection: Carefully scoop the neutralized mixture and absorbent material into a clearly labeled, sealable, and compatible (e.g., HDPE plastic) container for hazardous waste.[7]

  • Decontamination: Wipe the spill area clean with soap and water.

  • Disposal: The collected residue is considered hazardous waste and must be disposed of according to the protocol in Part 3.

For a Major Spill (e.g., outside a fume hood, large volume):

  • EVACUATE: Immediately alert all personnel and evacuate the area.[8]

  • ISOLATE: Close the doors to the affected area to confine vapors.

  • CALL FOR HELP: Contact your institution's emergency response team (e.g., EHS) or local emergency services (911) from a safe location.[9]

  • REPORT: Provide the chemical name, location, and estimated quantity of the spill.[9] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[7]

Personnel Exposure

Immediate first aid is critical to mitigating the toxic and corrosive effects.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Part 3: The Standard Disposal Protocol

The proper disposal of this compound is a multi-step process centered on correct segregation and professional handling.

Step 1: Waste Segregation - The Critical First Step

This is the most important control point in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and significant regulatory violations.

  • Classification: this compound waste must be classified as Halogenated Organic Waste .[10][11]

  • Action: Collect all waste containing this acid—including contaminated absorbents, gloves, and weigh paper—in a dedicated waste stream.

  • Prohibition: NEVER mix this waste with non-halogenated solvents, strong bases, or metals.[10][12] It is incompatible with oxidizing agents and strong acids.[4]

Step 2: Containerization and Labeling

Proper containment and communication are essential for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that can be securely sealed with a screw-on cap. Do not use metal containers, as the acid is corrosive to many metals.[13]

  • Label the Container Clearly: The container must be labeled with the words "HAZARDOUS WASTE" .[13][14]

  • List All Contents: Clearly list "this compound" and any other chemicals present in the container, including solvent and water.

  • Keep Closed: The waste container must remain closed at all times except when adding waste.[13]

Step 3: Final Disposal - The Professional Mandate

Given its multiple hazard classifications, the only acceptable method of final disposal is through a licensed hazardous waste management company.

  • Procedure: Arrange for a pickup of the properly segregated and labeled waste container with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

  • Rationale: Halogenated organic wastes typically require specialized, high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[15] This process can only be performed at permitted facilities. The Safety Data Sheet explicitly advises to "Entrust disposal to a licensed waste disposal company."

A Note on Neutralization: Why It Is NOT a Final Disposal Method

While many standard laboratory acids can be neutralized to a safe pH and disposed of down the drain, this practice is strictly forbidden for this compound.[14][16][17][18][19] The reasoning is twofold:

  • Toxicity and Halogen Content: Neutralization only addresses the corrosivity (pH) characteristic. It does not eliminate the inherent toxicity of the molecule or its halogenated nature, which are regulated separately under environmental laws like the Resource Conservation and Recovery Act (RCRA).[14][20]

  • Environmental Persistence: Halogenated organic compounds can persist in the environment and have harmful long-term effects.[21] Wastewater treatment plants are not designed to remove such chemicals.

Part 4: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the complete and correct disposal process for this compound waste.

G cluster_0 Initial Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal start Waste this compound (Pure, in solution, or contaminated material) segregate Step 1: Segregate as 'HALOGENATED ORGANIC WASTE' start->segregate This is the critical step container Step 2: Collect in a compatible, non-metal, sealed container segregate->container label_waste Step 3: Label Container 'HAZARDOUS WASTE' and list all contents container->label_waste ehs_pickup Step 4: Store in designated area and arrange for pickup label_waste->ehs_pickup end Final Disposal via Licensed Hazardous Waste Facility (High-Temperature Incineration) ehs_pickup->end The only compliant method

Caption: Workflow for the compliant disposal of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11263, this compound. [Link]

  • Environmental Health and Safety Office (EHSO). (2025-2026). Spill Control/Emergency Response. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • Lafayette College. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Bernardo Ecenarro (BESA). Recommended PPE to handle chemicals. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid. [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • University of Wisconsin-Milwaukee. Hazardous Waste Disposal Guide. [Link]

  • University of Georgia Environmental Safety Division. Neutralization Guide. [Link]

  • U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • Conservation OnLine (CoOL). Hazardous Waste Disposal. [Link]

  • Wayne State University. Procedures for Disposal of Hazardous Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • University of Florida. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 2,2-Dichloropropionic acid. [Link]

  • University of California, Santa Cruz. Halogenated Waste. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2,2-Dichloropropionic acid. [Link]

  • Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

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Navigating the Corrosive Landscape: A Guide to Personal Protective Equipment for Handling 2,3-Dichloropropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a spectrum of chemical reagents. Among these, corrosive and toxic compounds demand our utmost respect and meticulous attention to safety. 2,3-Dichloropropionic acid is one such chemical. While a valuable building block in synthesis, its hazardous nature necessitates a comprehensive understanding and implementation of appropriate personal protective equipment (PPE).

This guide moves beyond a simple checklist, offering a procedural and causal framework for PPE selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a deeply ingrained culture of safety within your laboratory.

Hazard Assessment: Understanding the Aggressive Nature of this compound

This compound is classified as a hazardous substance due to its multiple modes of action on biological tissues.[1][2] Understanding these specific threats is the foundation of selecting effective PPE. The primary dangers are its corrosivity and acute toxicity upon contact or ingestion.[1][2]

The substance causes severe skin burns and serious eye damage.[1][2][3] This is a direct result of its acidic nature, which can rapidly destroy tissue upon contact. Furthermore, it is toxic if it comes into contact with the skin and toxic if swallowed.[1][2] Inhalation of dust from the solid form can also cause irritation to the respiratory system.[4]

For clarity, the Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2]
Skin Corrosion / IrritationSub-category 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2]
Corrosive to MetalsCategory 1H290: May be corrosive to metals[2]

The Hierarchy of Controls: Situating PPE in a Holistic Safety Strategy

Before delving into specific PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. Its use assumes that other, more effective controls are already in place. This "Hierarchy of Controls" prioritizes safety measures as follows:

  • Elimination/Substitution: Can a less hazardous chemical be used?

  • Engineering Controls: Handling the chemical within a certified chemical fume hood to contain vapors and dust.[5][6]

  • Administrative Controls: Establishing Standard Operating Procedures (SOPs), clear labeling, and providing thorough training for all personnel.

  • Personal Protective Equipment (PPE): The physical barrier between you and the hazard.

The selection of PPE is not static; it is dictated by the specific task and the associated risk of exposure.

Caption: PPE selection workflow based on task-specific risk assessment.

Mandatory PPE for Handling this compound

Based on the known hazards, the following PPE is required for any manipulation of this compound. The level of protection may be escalated based on the quantity and nature of the work, as illustrated in the workflow above.

Hand Protection: Your Primary Contact Barrier

Because this compound is toxic and corrosive upon skin contact, selecting the correct gloves is critical.[2] A single pair of standard nitrile examination gloves is insufficient.

  • Material: While no universal glove is impervious to all chemicals, materials such as Neoprene or Butyl rubber are recommended for handling corrosive acids.[4] For less intensive operations, double-gloving with a heavier-weight nitrile glove is a viable alternative. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection: Before every use, actively inspect gloves for any signs of degradation, punctures, or tears.

  • Technique: When working, ensure your lab coat sleeves are tucked into your gloves to prevent skin exposure at the wrist.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7] Standard safety glasses do not provide adequate protection from splashes as they are not fully sealed around the eyes.

  • Enhanced Protection: For tasks involving larger volumes (>100 mL), solution transfers, or any activity with an elevated splash potential, a full-face shield must be worn in addition to chemical splash goggles.[4][6] The face shield protects the entire face from direct splashes.

Body Protection: Preventing Dermal Contact

Protective clothing prevents accidental contact with the torso, arms, and legs.

  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron: When handling significant quantities or performing operations where splashes are likely, a chemical-resistant apron worn over the lab coat is required.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn. Cloth or mesh-topped shoes are prohibited as they can absorb and hold corrosive chemicals against the skin.

Respiratory Protection: When Engineering Controls are Insufficient

Respiratory protection is not typically required when handling small quantities of this compound inside a certified chemical fume hood. However, it becomes necessary under certain conditions:

  • Handling Solids: Weighing or transferring the solid form of the acid can generate dust, which should not be inhaled.[2]

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Spill Cleanup: During the cleanup of a significant spill.

In these situations, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate pre-filter is recommended.[4] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[4]

Operational Plan: Procedural Safety Protocols

Correctly using PPE involves more than just wearing it. The processes of donning (putting on) and doffing (taking off) are critical to preventing cross-contamination.

Pre-Handling Checklist
  • Confirm the chemical fume hood is functioning correctly.

  • Locate the nearest safety shower and eyewash station and ensure the path is clear.[5][6][8]

  • Assemble all necessary PPE and inspect each item for damage.

  • Review the Safety Data Sheet (SDS) for this compound.[8]

  • Ensure appropriate waste containers are available.

Donning and Doffing Sequence

The sequence is designed to move from the cleanest to the most contaminated actions.

DonningDoffingSequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Goggles / Face Shield Don3 3. Gloves (cuff over sleeve) Doff1 1. Gloves (peel off) Doff2 2. Apron / Lab Coat Doff3 3. Goggles / Face Shield Doff4 4. Wash Hands Thoroughly

Caption: Recommended sequence for donning and doffing PPE to minimize contamination.

Protocol for Contaminated Glove Removal:

  • With your gloved right hand, grasp the outside of the left glove at the wrist.

  • Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.

  • Slide the fingers of your now ungloved left hand under the cuff of the right glove.

  • Peel the right glove off, turning it inside out and enclosing the first glove.

  • Dispose of both gloves in the designated hazardous waste container.

Disposal Plan for Contaminated Materials

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves, Bench Liners, etc.: These items should be placed in a dedicated, clearly labeled hazardous waste container within the laboratory.

  • Contaminated Clothing: If clothing becomes contaminated, it must be removed immediately while under a safety shower.[8] The contaminated articles must be disposed of as hazardous waste; do not attempt to launder them through normal means.[7]

  • Chemical Waste: Never dispose of this compound or its solutions down the drain.[6] It must be collected in a designated, properly labeled, and sealed hazardous waste container for disposal by trained environmental health and safety professionals.

By adhering to these detailed PPE and handling protocols, you build a robust shield against the inherent hazards of this compound, ensuring that your valuable research can proceed without compromising personal safety.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. U.S. Department of Labor. Retrieved from [Link]

  • Safety Tip of the Week. (2023, October 8). Corrosive Safety. Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.